molecular formula C7H10O5 B010162 Shikimic acid CAS No. 106210-02-0

Shikimic acid

Cat. No.: B010162
CAS No.: 106210-02-0
M. Wt: 174.15 g/mol
InChI Key: JXOHGGNKMLTUBP-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is a critical hydroaromatic compound and an essential intermediate in the shikimate pathway, the primary biosynthetic route for aromatic amino acids in plants and microorganisms . This pathway is absent in mammals, making shikimic acid and its associated enzymes a significant target for the development of antibacterial agents and herbicides, as they can disrupt this essential pathway in bacteria and plants without affecting human hosts . Key Research Applications and Value: • Pharmaceutical Synthesis: Shikimic acid is the fundamental starting material for the industrial synthesis of the antiviral drug oseltamivir phosphate (Tamiflu®), a potent neuraminidase inhibitor used to treat influenza viruses . It also serves as a versatile chiral building block for synthesizing other potential therapeutics, including antitumor compounds like zeylenone, antiplatelet agents like triacetylshikimic acid, and various antibiotics . • Biochemical Research: As a core metabolite, shikimic acid is a precursor to a vast array of compounds, including the aromatic amino acids (L-phenylalanine, L-tryptophan, L-tyrosine), folate, ubiquinone, alkaloids, and plant phenolics like flavonoids and lignin . Research into the shikimate pathway is crucial for understanding secondary metabolism in plants and microbes. • Biological Activities: Studies indicate that shikimic acid and its derivatives possess diverse bioactivities, making them compounds of interest for further investigation. Reported activities include antioxidant , anti-inflammatory , antibacterial (particularly against Gram-positive bacteria), and potential neuroprotective and antidiabetic effects, as observed in various in vitro and in vivo models . Mechanism of Action: The research value of shikimic acid is intrinsically linked to its role in the shikimate pathway. This seven-step metabolic pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) and culminates in the production of chorismate, the common precursor for all its downstream aromatic metabolites . Inhibitors of key enzymes in this pathway, such as glyphosate which targets EPSP synthase, are widely used and studied, further highlighting the pathway's biochemical importance .

Properties

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOHGGNKMLTUBP-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032039
Record name Shikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [MSDSonline], Solid
Record name Shikimic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7028
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Shikimic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C
Record name SHIKIMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Shikimic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000001 [mmHg]
Record name Shikimic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7028
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Needles from methanol/ethyl acetate

CAS No.

138-59-0
Record name Shikimic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shikimic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Shikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SHIKIMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SHIKIMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Shikimic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183-184.5 °C, 186 °C
Record name SHIKIMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Shikimic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

shikimic acid discovery and isolation history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Isolation History of Shikimic Acid

Abstract

Shikimic acid, a cornerstone of biochemistry and a pivotal precursor in pharmaceutical synthesis, possesses a rich history of discovery and methodological evolution. This technical guide provides a comprehensive exploration of the historical context surrounding the initial isolation of shikimic acid, the subsequent elucidation of its critical role in the shikimate pathway, and the development of extraction and purification protocols. We will delve into the pioneering work of its discoverers, the intricate biochemistry of its metabolic pathway, and a detailed examination of both classical and contemporary isolation techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the origins and technical underpinnings of this vital molecule.

The Dawn of Discovery: Johan Frederik Eykman and the 'Shikimi' Flower

The journey of shikimic acid began in 1885 with the meticulous work of the Dutch chemist Johan Frederik Eykman.[1][2] While working in Japan, Eykman investigated the constituents of the Japanese star anise, Illicium anisatum, a plant known locally as "shikimi-no-ki" (シキミ).[1][3] It was from the fruits of this plant that he successfully isolated a novel crystalline organic acid.[2][4] In honor of its botanical origin, he named the compound shikimic acid.[1][3]

While Eykman's initial isolation was a landmark achievement, the precise molecular structure of this new compound remained elusive for nearly half a century.[1][3][4] It wasn't until the 1930s that its complete structure as (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid was definitively determined through the work of other researchers.[3][4] This foundational work set the stage for understanding the broader significance of shikimic acid in the natural world.

From Curiosity to Central Metabolite: Unraveling the Shikimate Pathway

The true importance of shikimic acid in biochemistry was unveiled in the early 1950s through the groundbreaking research of Bernhard Davis and David Sprinson.[3][5][6] Their classic studies meticulously mapped out a seven-step metabolic pathway in microorganisms and plants that begins with phosphoenolpyruvate and erythrose-4-phosphate and culminates in the production of chorismate.[5][7] This pathway, now known as the shikimate pathway or shikimic acid pathway, was identified as the central biosynthetic route to the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[3][5][7][8]

The discovery that shikimic acid is a key intermediate in this fundamental pathway was a paradigm shift in understanding cellular metabolism.[3] This pathway is indispensable for the survival of bacteria, archaea, fungi, algae, and plants, as it is the source of not only protein building blocks but also a vast array of secondary metabolites, including lignin, alkaloids, and flavonoids.[3][7] Crucially, the shikimate pathway is absent in mammals, making it an attractive target for the development of non-toxic herbicides and antimicrobial agents.[7]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_Amino_Acids Various enzymes

The Shikimate Pathway: A simplified overview.

Classical and Modern Isolation Methodologies

The primary commercial source of shikimic acid is the fruit of the Chinese star anise (Illicium verum), which can contain up to 17% shikimic acid by dry weight.[9] Historically, and in many contemporary laboratory settings, solvent extraction remains a fundamental technique for its isolation.

Classical Isolation: Soxhlet Extraction

One of the earliest and most straightforward methods for isolating shikimic acid from plant material is Soxhlet extraction. This technique utilizes the continuous percolation of a hot solvent over a solid sample to efficiently extract the desired compound.

Experimental Protocol: Soxhlet Extraction of Shikimic Acid from Illicium verum

  • Sample Preparation: Dry the fruits of Illicium verum and grind them into a fine powder to maximize the surface area for extraction.

  • Defatting (Optional but Recommended): To remove oils and other nonpolar impurities that can interfere with crystallization, first perform a Soxhlet extraction of the powdered plant material with a nonpolar solvent such as hexane for 4-6 hours.[10] Discard the hexane extract.

  • Soxhlet Extraction:

    • Place the defatted plant material into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with 95% ethanol.[11]

    • Assemble the Soxhlet apparatus and heat the distillation flask. Allow the extraction to proceed for approximately 8-12 hours.[11] The continuous cycling of the solvent ensures a thorough extraction.

  • Solvent Removal: After extraction, evaporate the ethanol from the extract under reduced pressure using a rotary evaporator to yield a crude solid.[10][11]

  • Purification:

    • Dissolve the crude solid in boiling water.[10][11]

    • Wash the aqueous solution with a nonpolar solvent like chloroform or petroleum ether to remove any remaining fatty substances.[10]

    • Concentrate the aqueous phase by distillation under reduced pressure.[10]

  • Crystallization:

    • Allow the concentrated aqueous solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to induce crystallization.

    • Collect the crystalline shikimic acid by filtration.

    • Wash the crystals with a small amount of cold water and dry them under a vacuum.[10]

Modern Advances in Extraction

While classical methods are effective, they can be time-consuming and require large volumes of organic solvents. Modern techniques have been developed to improve efficiency and yield. One such method is Pressurized Hot Water Extraction (PHWE), which utilizes water at elevated temperatures and pressures to enhance its solvating properties. A novel application of this principle even employs a modified household espresso machine for rapid, small-scale extractions.[12]

Comparative Yields of Shikimic Acid from Various Sources

The yield of shikimic acid can vary significantly depending on the plant source and the extraction method employed.

Plant SourceExtraction MethodTypical Yield (w/w)Reference
Illicium verumSoxhlet (Methanol)6.6 ± 0.1%[11]
Illicium griffithiiSoxhlet (Ethanol)12-18%[10]
Illicium verumPHWE (30% Ethanol/Water)~4.0%[12]
Ginkgo bilobaIonic Liquid Extraction2.3%[11]
Liquidambar styracifluaNot Specified1.5%[10]

Conclusion

From its serendipitous discovery in the late 19th century to its central role in modern biochemistry and pharmaceutical manufacturing, the story of shikimic acid is a testament to the progression of scientific inquiry. The initial isolation by Johan Frederik Eykman laid the groundwork for the later elucidation of the shikimate pathway, a discovery that has had profound implications for our understanding of the metabolism of plants and microorganisms. The continued refinement of isolation and purification techniques has enabled the large-scale production of this vital molecule, most notably as the starting material for the anti-influenza drug oseltamivir.[3] The history of shikimic acid serves as a compelling narrative of how a single natural product can evolve from a scientific curiosity into a compound of global importance.

References

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

  • NPTEL IIT Bombay. (2025, July 11). Week 1: Lecture 5: Shikimic Acid Pathway. YouTube. [Link]

  • Wikipedia. (n.d.). Shikimate pathway. [Link]

  • Shakeri, A., & Sahebkar, A. (2016). Shikimic acid from star anise (Illicium verum Hook): Extraction, purification and determination. Avicenna journal of phytomedicine, 6(5), 509. [Link]

  • Baruah, R. N. (2013). Method for the extraction of shikimic acid. U.S.
  • A. M. G. Silva, C. M. M. Santos, & M. T. Barros. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2462-2465. [Link]

  • Wikipedia. (n.d.). Shikimic acid. [Link]

  • Herrmann, K. M. (1995). The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 7(7), 907–919. [Link]

  • Scribd. (n.d.). The Story and History of The Shikimic Acid Pathway. [Link]

  • Wilson, D. J., Patton, S., Florova, G., Hale, V., & Reynolds, K. A. (1998). The shikimic acid pathway and polyketide biosynthesis. Journal of industrial microbiology & biotechnology, 20(5), 299-303. [Link]

  • Slideshare. (n.d.). Shikimik acid pathway. [Link]

  • Wikipedia. (n.d.). Johann Frederik Eijkman. [Link]

  • A. M. G. Silva, C. M. M. Santos, & M. T. Barros. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. ACS Publications. [Link]

  • ResearchGate. (n.d.). Shikimic Acid as a Marker Compound from Ludwigia alternifolia L. [Link]

  • ResearchGate. (n.d.). Shikimic acid: A highly prospective molecule in pharmaceutical industry. [Link]

Sources

An In-depth Technical Guide to the Core Chemical Properties and Structure of Shikimic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Centrality of a Chiral Precursor

Shikimic acid, a cornerstone of biochemistry and a molecule of immense strategic importance in the pharmaceutical industry, stands as a testament to the elegant efficiency of natural product synthesis. First isolated in 1885 by Johan Fredrik Eykman from the Japanese flower shikimi (Japanese star anise), its structure was not fully elucidated for another half-century.[1] Today, it is recognized not merely as a metabolite but as a vital chiral building block. This guide offers a detailed examination of the fundamental chemical and structural properties of shikimic acid, providing the in-depth perspective required by researchers and drug development professionals who seek to leverage its unique characteristics.

Its significance is rooted in its role as a key intermediate in the shikimate pathway, a seven-step metabolic route employed by bacteria, fungi, and plants for the biosynthesis of essential aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[1][2] Crucially, this pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.[3] Beyond its natural role, shikimic acid has been thrust into the pharmaceutical spotlight as the indispensable starting material for the industrial synthesis of the antiviral neuraminidase inhibitor, oseltamivir (Tamiflu®), used to combat influenza A and B viruses.[1][3][4][5][6] This dual relevance—as a biological linchpin and a synthetic precursor—necessitates a granular understanding of its molecular architecture and chemical reactivity.

Molecular Structure and Stereochemistry: The Architectural Blueprint

The chemical identity and utility of shikimic acid are intrinsically linked to its well-defined three-dimensional structure. A precise understanding of its stereochemistry is paramount, as it dictates the molecule's biological activity and serves as the foundation for its use in stereospecific synthesis.

Systematic Name and Core Structure: The preferred IUPAC name for shikimic acid is (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid .[1] This nomenclature precisely describes its key features:

  • A cyclohexene ring forming the core scaffold.

  • A carboxylic acid group at the C1 position, conjugated with the double bond.

  • A carbon-carbon double bond between C1 and C2.

  • Three hydroxyl (alcohol) groups at positions C3, C4, and C5.

The molecule possesses three chiral centers at C3, C4, and C5, giving rise to its specific stereoisomeric form, (3R,4S,5R).[7][8] This exact spatial arrangement of the hydroxyl groups is critical for its recognition by enzymes in the shikimate pathway and is the primary reason for its value as a chiral pool chemical.[5]

Key Molecular Identifiers

PropertyValueSource
Molecular Formula C₇H₁₀O₅[1][7][9]
Molar Mass 174.15 g/mol [1][7][10]
CAS Number 138-59-0[1][9][11]

graph "Shikimic_Acid_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C", pos="1.5,1.5!"]; C2 [label="C", pos="0,2.5!"]; C3 [label="C", pos="-1.5,1.5!"]; C4 [label="C", pos="-1.5,-0.5!"]; C5 [label="C", pos="0,-1.5!"]; C6 [label="C", pos="1.5,-0.5!"]; C7 [label="C", pos="2.8,2.5!"]; O1 [label="O", pos="2.5,3.7!"]; O2 [label="OH", pos="4.0,2.0!"]; O3 [label="OH", pos="-2.8,2.5!"]; O4 [label="OH", pos="-2.8,-1.0!"]; O5 [label="OH", pos="0,-2.8!"]; H2 [label="H", pos="-0.3,3.4!"]; H3 [label="H", pos="-2.4,1.0!"]; H4 [label="H", pos="-1.2,-1.4!"]; H5 [label="H", pos="0.9,-2.0!"]; H6a [label="H", pos="2.4,-0.8!"]; H6b [label="H", pos="1.8,0.4!"];

// Define bonds C1 -- C2 [style=double, len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.0]; C7 -- O2 [len=1.0]; C3 -- O3 [len=1.0, style=dashed]; // R C4 -- O4 [len=1.0, style=bold]; // S C5 -- O5 [len=1.0, style=dashed]; // R// Dummy nodes for labels label_COOH [label="COOH", pos="3.2, 2.9!", fontcolor="#202124"]; label_OH3 [label="OH (R)", pos="-3.5, 2.8!", fontcolor="#202124"]; label_OH4 [label="OH (S)", pos="-3.5, -1.3!", fontcolor="#202124"]; label_OH5 [label="OH (R)", pos="0.3, -3.5!", fontcolor="#202124"]; }

Caption: 2D structure of (3R,4S,5R)-shikimic acid with stereochemistry.

Core Physicochemical Properties

The physical properties of shikimic acid are a direct consequence of its highly functionalized and polar structure. These characteristics govern its behavior in different solvent systems and are fundamental to designing extraction, purification, and reaction protocols.

Physical State and Appearance: Under standard conditions, shikimic acid is a white crystalline solid, often appearing as needles when crystallized from methanol/ethyl acetate.[7][10]

Melting Point and Decomposition: The melting point of shikimic acid is consistently reported in the range of 183–187 °C.[1][7] When heated to decomposition, it is known to emit acrid smoke and irritating fumes.[7]

Solubility Profile: The presence of one carboxylic acid and three hydroxyl groups allows for extensive hydrogen bonding, rendering shikimic acid highly soluble in water and other polar solvents.[1] Conversely, it is practically insoluble in nonpolar, lipophilic solvents.[1][7] This high water solubility is a key factor in its extraction from plant materials, which typically employs hot water as the solvent.[2]

Quantitative Solubility Data

SolventSolubilityTemperature (°C)Source
Water~18 g / 100 mL (180 g/L)20-21[2][7]
Ethanol (absolute)2.25 g / 100 mL23[7]
DMSO~25 mg / mLAmbient[12]
Diethyl Ether (anhydrous)0.015 g / 100 mL23[7]
Chloroform, BenzenePractically InsolubleAmbient[7]

Acidity and Optical Activity: As a carboxylic acid, shikimic acid is a weak acid. Its dissociation constant (Kₐ) has been measured as 7.1 x 10⁻⁵ at 14.1 °C, which corresponds to a pKa of approximately 4.1 .[7][8] This acidity is a crucial handle for purification via acid-base extraction or for salt formation.

Being a chiral molecule, it is optically active and rotates plane-polarized light. Its specific optical rotation is reported as -183.8° (c=4.03 in water at 18°C).[7]

Chemical Reactivity and Functional Group Analysis

The synthetic versatility of shikimic acid stems from the distinct reactivity of its four functional groups: a conjugated carboxylic acid, a trisubstituted alkene, and three secondary alcohols with defined stereochemistry.[3] The interplay between these groups allows for a wide range of chemical transformations.

The reactions of shikimic acid are characteristic of a molecule containing a carboxyl group, three hydroxyl groups, and a double bond.[3] The specific stereochemistry of the molecule can also lead to intramolecular reactions, such as lactonization between the carboxyl group and a hydroxyl group under appropriate conditions.[3]

Reactivity_of_Shikimic_Acid cluster_functional_groups Key Reactive Sites cluster_reactions Potential Transformations Shikimic_Acid Shikimic Acid (Core Structure) Carboxyl Carboxylic Acid (-COOH) @ C1 Shikimic_Acid->Carboxyl Alkene Alkene (C1=C2) Shikimic_Acid->Alkene Hydroxyls Secondary Alcohols (-OH) @ C3, C4, C5 Shikimic_Acid->Hydroxyls Esterification Esterification / Amidation Carboxyl->Esterification Nucleophilic Acyl Substitution Lactonization Intramolecular Lactonization Carboxyl->Lactonization Addition Electrophilic Addition (e.g., Hydrogenation) Alkene->Addition Oxidation_Reduction Oxidation / Reduction Alkene->Oxidation_Reduction e.g., Epoxidation, Dihydroxylation Hydroxyls->Oxidation_Reduction Protection Protecting Group Chemistry Hydroxyls->Protection Hydroxyls->Lactonization

Caption: Key functional groups of shikimic acid and their associated reactivity.

Experimental Protocol: Spectroscopic Characterization

For any researcher working with shikimic acid, robust analytical characterization is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural verification.

Objective: To confirm the identity and purity of a shikimic acid sample.

Methodology: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the shikimic acid sample in approximately 0.6 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred due to the high polarity of shikimic acid.

  • Instrument Setup: Acquire spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition:

    • For ¹H NMR, acquire a spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra and compare the chemical shifts (δ) with established literature values.

Expected Spectroscopic Data (in D₂O): [3]

  • ¹H NMR (300 MHz, D₂O, δ):

    • 6.70 (m, 1H, vinylic proton at C2)

    • 4.30 (m, 1H, proton at C5)

    • 3.93 (m, 1H, proton at C4)

    • 3.67 (dd, J = 8.4, 4.5 Hz, 1H, proton at C3)

    • 2.64 (dd, J = 18.0, 4.8 Hz, 1H, one of the protons at C6)

    • 2.12 (dd, J = 18.0, 6.3 Hz, 1H, the other proton at C6)

  • ¹³C NMR (75 MHz, D₂O, δ):

    • 170.1 (Carboxylic acid carbon, C7)

    • 137.1 (Alkene carbon, C1)

    • 129.8 (Alkene carbon, C2)

    • 75.1 (Hydroxyl-bearing carbon, C5)

    • 66.5 (Hydroxyl-bearing carbon, C3)

    • 65.8 (Hydroxyl-bearing carbon, C4)

    • 30.4 (Methylene carbon, C6)

Causality Insight: The choice of D₂O as a solvent results in the exchange of the acidic protons on the carboxyl and hydroxyl groups with deuterium, causing these signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum and allows for clearer observation of the C-H signals.

Biochemical Context: The Shikimate Pathway

The chemical properties of shikimic acid are best understood within its biological context. It is the namesake intermediate of the shikimate pathway, which bridges carbohydrate metabolism with the synthesis of aromatic compounds.

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), both derived from glucose metabolism.[2] Through a series of enzymatic steps, this precursor is cyclized and converted to 3-dehydroquinate, then 3-dehydroshikimate, which is subsequently reduced to shikimic acid by the enzyme shikimate dehydrogenase.[2] Shikimic acid is then phosphorylated and condensed with another molecule of PEP to eventually yield chorismate, the branch-point precursor for all aromatic amino acids.[13]

Shikimate_Pathway PEP PEP + Erythrose-4-P DHQ 3-Dehydroquinate PEP->DHQ DHS 3-Dehydroshikimate DHQ->DHS SA Shikimic Acid DHS->SA S3P Shikimate-3-Phosphate SA->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate (Branch Point) EPSP->Chorismate Aromatics Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatics

Caption: Simplified flowchart of the shikimate pathway highlighting shikimic acid.

Conclusion: A Versatile and Indispensable Molecule

Shikimic acid is far more than a simple natural product; it is a highly versatile chiral platform molecule whose value is deeply embedded in its structure. Its cyclohexene core, adorned with a specific stereochemical array of hydroxyl groups and a reactive carboxylic acid, provides a rich playground for synthetic chemistry. This unique combination of features underpins its biological role as a central metabolite and its industrial role as the critical precursor to oseltamivir. For researchers in drug discovery and development, a comprehensive grasp of these fundamental properties is not merely academic—it is the essential starting point for innovation, whether the goal is to design novel therapeutics, develop more efficient synthetic routes, or create new bio-based materials.

References

  • Bohm, B.A. (1965). Shikimic Acid (3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic Acid). Chemical Reviews, 65(4), 435-466.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8742, Shikimic acid. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Shikimic Acid: A Bioactive Compound Driving Pharmaceutical Innovation.
  • ResearchGate (n.d.). Chemical structure of shikimic acid and its effect on cytotoxicity. Retrieved from [Link].

  • Dmitrieva, T. V., & Krasnov, E. A. (2016). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research, 8(8), 1-10. Available at: [Link]

  • ResearchGate (n.d.). Chemical structure of shikimic acid (shikimate). Retrieved from [Link].

  • Wikipedia (n.d.). Shikimic acid. Retrieved from [Link].

  • National Institute of Standards and Technology (n.d.). Shikimic acid. NIST Chemistry WebBook. Retrieved from [Link].

  • FooDB (2010). Showing Compound Shikimic acid (FDB003991). Retrieved from [Link].

  • Curti, F., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10571-10661. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of Shikimic acid (CAS 138-59-0). Retrieved from [Link].

  • Estévez, A. M., & Estévez, R. J. (2012). A Short Overview on the Medicinal Chemistry of (—)-Shikimic Acid. Mini-Reviews in Medicinal Chemistry, 12(13), 1443-1454. Available at: [Link]

  • OCW (2010). Stepping through the Shikimate Pathway I. YouTube. Retrieved from [Link].

  • Ghosh, S., et al. (2012). Production of shikimic acid. Biotechnology Advances, 30(6), 1425-1431. Available at: [Link]

Sources

shikimic acid biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Shikimic Acid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimic acid pathway is a central metabolic route in plants, fungi, and bacteria that links primary carbon metabolism from glycolysis and the pentose phosphate pathway to the biosynthesis of a vast array of aromatic compounds.[1] This seven-step enzymatic pathway converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, a critical branch-point metabolite.[1] From chorismate, plants synthesize the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—which are fundamental building blocks for proteins.[1] Beyond protein synthesis, the intermediates and final products of this pathway are precursors to a multitude of secondary metabolites, including lignins, flavonoids, alkaloids, and plant hormones like auxin and salicylic acid. These compounds are vital for plant growth, development, and defense against environmental stresses. The absence of the shikimic acid pathway in animals makes it an attractive target for the development of herbicides, such as glyphosate, and antimicrobial agents.[1] This guide provides a detailed technical overview of the core pathway, its regulation, and key experimental protocols for its investigation.

The Core Shikimic Acid Pathway: From Primary Metabolites to Chorismate

The conversion of PEP and E4P to chorismate involves seven enzymatic reactions.[1] These enzymes are primarily located in the plastids, where the biosynthesis of aromatic amino acids occurs.

Shikimic_Acid_Pathway cluster_primary_met Primary Metabolites PEP Phosphoenolpyruvate (PEP) DHS_node DHS (DAHP Synthase) PEP->DHS_node E4P Erythrose-4-Phosphate (E4P) E4P->DHS_node DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) DHQS_node DHQS (DHQ Synthase) DAHP->DHQS_node DHQ 3-Dehydroquinate (DHQ) DHQD_SDH_node DHQD/SDH (bifunctional) DHQ->DHQD_SDH_node DHS 3-Dehydroshikimate (DHS) DHS->DHQD_SDH_node NAD(P)H Shikimate Shikimate SK_node SK (Shikimate Kinase) Shikimate->SK_node S3P Shikimate-3-Phosphate (S3P) EPSPS_node EPSPS (EPSP Synthase) S3P->EPSPS_node EPSP 5-enolpyruvylshikimate-3-phosphate (EPSP) CS_node CS (Chorismate Synthase) EPSP->CS_node Chorismate Chorismate DHS_node->DAHP DHQS_node->DHQ DHQD_SDH_node->DHS DHQD_SDH_node->Shikimate NAD(P)+ SK_node->S3P ATP -> ADP EPSPS_node->EPSP PEP CS_node->Chorismate

Figure 1: The Shikimic Acid Biosynthesis Pathway in Plants.

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase (DHS)

The pathway initiates with the condensation of PEP and E4P, catalyzed by DAHP synthase (DHS), to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This is a key regulatory step, controlling the entry of carbon into the pathway.[2] In Arabidopsis thaliana, there are three DHS isoforms (AthDHS1, AthDHS2, and AthDHS3) with distinct regulatory properties.[3][4]

3-Dehydroquinate (DHQ) Synthase (DHQS)

DHQ synthase catalyzes the intramolecular cyclization of DAHP to form 3-dehydroquinate (DHQ).

& 4. 3-Dehydroquinate Dehydratase (DHQD) and Shikimate Dehydrogenase (SDH)

In plants, the third and fourth steps are catalyzed by a bifunctional enzyme, 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHQD/SDH). DHQD catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS), and SDH subsequently reduces DHS to shikimate in an NADPH-dependent reaction.[5]

Shikimate Kinase (SK)

Shikimate kinase phosphorylates the 3-hydroxyl group of shikimate using ATP to produce shikimate-3-phosphate (S3P).[6]

5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase (EPSPS)

EPSP synthase catalyzes the condensation of S3P and another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP). This enzyme is the target of the broad-spectrum herbicide glyphosate.[1]

Chorismate Synthase (CS)

The final step is the conversion of EPSP to chorismate, catalyzed by chorismate synthase.[7] This reaction involves a 1,4-anti-elimination of the phosphate group and a proton.

Enzymology and Kinetic Properties

The kinetic properties of the shikimate pathway enzymes are crucial for understanding the flux through the pathway and for designing inhibitors. Below is a summary of available kinetic data for key enzymes in Arabidopsis thaliana.

EnzymeSubstrateKm (µM)VmaxReference
AthDHS1 PEP29 ± 311.2 ± 0.3 (pkat/µg)[3]
E4P250 ± 20[3]
AthDHS2 PEP34 ± 410.3 ± 0.4 (pkat/µg)[3]
E4P400 ± 50[3]
AthDHS3 PEP32 ± 211.8 ± 0.3 (pkat/µg)[3]
E4P320 ± 20[3]

Note: Kinetic data for other enzymes in the pathway are less consistently reported in the literature for specific plant species.

Regulation of the Shikimic Acid Pathway

The flux through the shikimic acid pathway is tightly regulated to meet the plant's metabolic demands for aromatic compounds while conserving resources. Regulation occurs at both the post-translational and transcriptional levels.

Post-Translational Regulation: Feedback Inhibition

In contrast to the well-characterized feedback inhibition of DHS by aromatic amino acids in microbes, the regulation in plants is more complex.[3][4]

  • DHS Isoforms: In Arabidopsis, AthDHS2 is inhibited by tyrosine and tryptophan, while AthDHS1 and AthDHS3 are not.[3][4]

  • Intermediate Inhibition: The pathway intermediate chorismate and the phenylpropanoid pathway intermediate caffeate strongly inhibit all three AthDHS isoforms.[2][3][4]

  • Arogenate Counteraction: The inhibition of AthDHS1 and AthDHS3 by chorismate is counteracted by arogenate, a downstream intermediate in phenylalanine and tyrosine biosynthesis.[3][4] This complex interplay allows for fine-tuning of carbon flow into the pathway based on the levels of various downstream products.

Transcriptional Regulation

The expression of genes encoding shikimate pathway enzymes is regulated by various developmental and environmental cues, including:

  • Wounding and Pathogen Attack: The expression of DHS is induced by physical wounding, methyl-jasmonate, and infiltration with pathogenic bacteria.[8]

  • Fungal Elicitors: Fungal elicitors have been shown to rapidly stimulate the production of SK mRNA.[8]

  • Environmental Stress: Ozone treatment and sulfate starvation can also induce the expression of genes in the shikimate pathway.[8]

Metabolic Integration and Significance

Chorismate is a pivotal metabolic hub. It serves as the precursor for the biosynthesis of:

  • Aromatic Amino Acids: Phenylalanine, tyrosine, and tryptophan are synthesized from chorismate via distinct downstream pathways.

  • Secondary Metabolites: A vast array of secondary metabolites, including flavonoids, lignans, alkaloids, and tannins, are derived from the aromatic amino acids.[9]

  • Plant Hormones: Auxin, salicylic acid, and melatonin are synthesized from tryptophan and chorismate, respectively.[9]

  • Vitamins: Folate (Vitamin B9) and Vitamin K are also derived from chorismate.

The essential nature of this pathway in plants and its absence in animals makes it an ideal target for herbicides. Glyphosate, the active ingredient in many commercial herbicides, is a potent inhibitor of EPSP synthase, leading to the accumulation of shikimate and a deficiency in aromatic amino acids, ultimately causing plant death.

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Shikimate Dehydrogenase (SDH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of SDH by monitoring the reduction of NADP+ to NADPH at 340 nm.

SDH_Assay_Workflow Start Start Prep_Reaction_Mix Prepare Reaction Mixture (Tris-HCl buffer, Shikimic Acid, NADP+) Start->Prep_Reaction_Mix Equilibrate Equilibrate Mixture in Spectrophotometer Prep_Reaction_Mix->Equilibrate Add_Enzyme Add Plant Extract (containing SDH) Equilibrate->Add_Enzyme Monitor_Abs Monitor Absorbance at 340 nm (Formation of NADPH) Add_Enzyme->Monitor_Abs Calculate_Activity Calculate Enzyme Activity (Using Beer-Lambert Law) Monitor_Abs->Calculate_Activity End End Calculate_Activity->End

Figure 2: Workflow for the Spectrophotometric Assay of Shikimate Dehydrogenase.

1. Principle: Shikimate dehydrogenase catalyzes the oxidation of shikimate to 3-dehydroshikimate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the enzyme activity.

2. Materials and Reagents:

  • Tris-HCl buffer (0.1 M, pH 9.0)

  • Shikimic acid solution (4 mM)

  • NADP+ solution (2 mM)

  • Plant tissue extract containing SDH

  • Spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes

3. Step-by-Step Methodology:

  • Prepare the reaction mixture: In a quartz cuvette, combine 500 µL of 0.1 M Tris-HCl buffer (pH 9.0), 250 µL of 4 mM shikimic acid, and 250 µL of 2 mM NADP+.

  • Equilibrate: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 25°C for 3-4 minutes.

  • Initiate the reaction: Add 50 µL of the plant enzyme extract to the cuvette, mix by gentle inversion, and immediately start monitoring the absorbance at 340 nm.

  • Record data: Record the absorbance at 340 nm every 15 seconds for 5 minutes.

  • Blank: Prepare a blank reaction by replacing the enzyme extract with the extraction buffer to correct for any non-enzymatic reduction of NADP+.

4. Data Analysis:

  • Plot absorbance at 340 nm versus time.

  • Determine the initial linear rate of the reaction (ΔA340/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min × Total reaction volume (mL)) / (εNADPH × Path length (cm) × Enzyme volume (mL)) Where εNADPH (extinction coefficient for NADPH at 340 nm) = 6.22 mM-1cm-1.

Protocol 2: LC-MS-based Assay for Chorismate Synthase (CS) Activity

This protocol describes a highly sensitive and specific method for determining chorismate synthase activity by directly measuring the formation of chorismate using Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] This method is particularly useful as it is not affected by interfering compounds present in the enzyme assay mixture.[10][11]

1. Principle: Chorismate synthase converts EPSP to chorismate. The reaction is allowed to proceed, and then the product, chorismate, is separated by liquid chromatography and detected by mass spectrometry. This allows for accurate quantification of the product formed.

2. Materials and Reagents:

  • Purified EPSP synthase (for generating the substrate)

  • Shikimate-3-phosphate (S3P)

  • Phosphoenolpyruvate (PEP)

  • Purified or partially purified chorismate synthase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with required cofactors)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS system with a suitable column (e.g., ZIC-HILIC)

  • Chorismic acid standard

3. Step-by-Step Methodology:

  • Enzymatic synthesis of EPSP (substrate): In a microcentrifuge tube, combine S3P, PEP, and purified EPSP synthase in a suitable buffer. Incubate to allow for the formation of EPSP. This enzymatically synthesized EPSP is used as the substrate for the chorismate synthase assay.

  • Chorismate synthase reaction: In a new tube, combine the EPSP-containing mixture with the chorismate synthase enzyme sample in the reaction buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Quench the reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet any precipitated protein.

  • LC-MS analysis: Transfer the supernatant to an LC-MS vial and inject it into the LC-MS system.

    • Chromatography: Separate the metabolites using a suitable gradient on a ZIC-HILIC column.

    • Mass Spectrometry: Detect chorismate using negative ion mode electrospray ionization (ESI) and monitor for its specific m/z transition.

4. Data Analysis:

  • Generate a standard curve using known concentrations of chorismic acid.

  • Quantify the amount of chorismate produced in the enzymatic reaction by comparing the peak area to the standard curve.

  • Calculate the specific activity of chorismate synthase (e.g., in nmol of chorismate produced per minute per mg of protein).

Protocol 3: Quantification of Shikimate Pathway Intermediates by LC-MS

This protocol provides a framework for the simultaneous quantification of multiple shikimate pathway intermediates from plant tissues using a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled to mass spectrometry.[12][13]

LCMS_Workflow Start Start Harvest_Tissue Harvest and Freeze Plant Tissue (Liquid Nitrogen) Start->Harvest_Tissue Grind_Tissue Grind Frozen Tissue to a Fine Powder Harvest_Tissue->Grind_Tissue Extract_Metabolites Extract Metabolites (e.g., with acidic methanol) Grind_Tissue->Extract_Metabolites Centrifuge Centrifuge to Pellet Debris Extract_Metabolites->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Analyze by ZIC-HILIC LC-MS Collect_Supernatant->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing End End Data_Processing->End

Sources

The Central Role of Shikimic Acid in Aromatic Amino Acid Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The shikimate pathway stands as a metabolic linchpin in bacteria, archaea, fungi, and plants, responsible for the de novo synthesis of the essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Its absence in mammals elevates it to a prime target for the development of herbicides and antimicrobial agents. At the heart of this seven-step enzymatic cascade lies shikimic acid, a crucial intermediate that not only serves as a precursor to a myriad of vital compounds but also represents a key chiral building block for pharmaceutical synthesis. This in-depth technical guide provides a comprehensive exploration of the shikimate pathway, with a particular focus on the pivotal role of shikimic acid. We will delve into the intricate enzymatic mechanisms, the sophisticated regulatory networks that govern metabolic flux, and field-proven methodologies for studying this vital pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic and biotechnological potential of the shikimate pathway.

Introduction: The Significance of Aromatic Amino Acids and the Shikimate Pathway

Aromatic amino acids are not merely constituents of proteins; they are the metabolic precursors to a vast array of physiologically critical molecules, including neurotransmitters, hormones, and secondary metabolites with diverse biological activities.[1] The shikimate pathway is the sole biosynthetic route to these essential building blocks in many organisms, converting simple carbohydrate precursors into the versatile branch-point molecule, chorismate.[2][3] It is estimated that in plants, a significant portion of all fixed carbon, potentially over 30%, is channeled through this pathway, underscoring its metabolic importance.[4]

The stark metabolic dichotomy of the shikimate pathway's presence in lower organisms and its absence in mammals provides a compelling rationale for its exploration as a target for therapeutic intervention.[2] By selectively inhibiting enzymes within this pathway, it is possible to develop compounds with potent antimicrobial or herbicidal activity while minimizing host toxicity.[4]

This guide will provide a detailed examination of the shikimate pathway, beginning with an overview of the enzymatic steps leading to and from shikimic acid, followed by a discussion of the pathway's intricate regulation. We will then present detailed experimental protocols for the characterization of key pathway enzymes and conclude with an exploration of the pathway's relevance in drug development and biotechnology.

The Shikimate Pathway: A Step-by-Step Enzymatic Journey

The shikimate pathway is a seven-enzyme catalytic sequence that transforms phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate.[5] Shikimic acid emerges as the fourth intermediate in this elegant metabolic route.

The Pre-Shikimate Segment: From Precursors to 3-Dehydroshikimate
  • 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase (EC 2.5.1.54): This enzyme catalyzes the first committed step of the pathway, an aldol condensation of PEP and E4P to form DAHP.[4] The regulation of DAHP synthase is a critical control point for metabolic flux into the pathway and is subject to complex allosteric feedback inhibition by the final aromatic amino acid products.[3][6]

  • 3-Dehydroquinate (DHQ) Synthase (EC 4.2.3.4): DHQ synthase orchestrates a complex intramolecular cyclization of DAHP to yield 3-dehydroquinate (DHQ), the first carbocyclic intermediate of the pathway.[5][7]

  • 3-Dehydroquinate Dehydratase (EC 4.2.1.10): This enzyme catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS). Two distinct types of DHQ dehydratases exist with different catalytic mechanisms. Type I enzymes utilize an active site lysine to form a Schiff base intermediate, while Type II enzymes proceed through an enolate intermediate.[5]

The Core of the Pathway: The Emergence and Transformation of Shikimic Acid
  • Shikimate Dehydrogenase (EC 1.1.1.25): This NADP+-dependent oxidoreductase catalyzes the stereospecific reduction of DHS to shikimate.[8] The mechanism involves the abstraction of a proton from the 5-hydroxyl group of shikimate by a general base, typically a lysine residue, followed by hydride transfer to NADP+.[8]

  • Shikimate Kinase (EC 2.7.1.71): Shikimate kinase activates shikimate for the subsequent reaction by catalyzing its ATP-dependent phosphorylation to form shikimate-3-phosphate (S3P).[2] This step is crucial for trapping the intermediate within the cell and preparing it for the addition of a second PEP molecule.

The Post-Shikimate Segment: Journey to the Branch Point
  • 5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase (EC 2.5.1.19): EPSP synthase catalyzes the transfer of the enolpyruvyl moiety from a second molecule of PEP to the 5-hydroxyl group of S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[5] This enzyme is the primary target of the broad-spectrum herbicide glyphosate.[2]

  • Chorismate Synthase (EC 4.2.3.5): The final enzyme in the pathway, chorismate synthase, catalyzes the anti-1,4-elimination of phosphate from EPSP to introduce a second double bond into the ring, yielding the branch-point metabolite, chorismate.[2]

Below is a graphical representation of the shikimate pathway, highlighting the central role of shikimic acid.

Shikimate_Pathway PEP1 Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP1->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Synthase Shikimate Shikimic Acid DHS->Shikimate DHQ Dehydratase S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate Dehydrogenase EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP Shikimate Kinase PEP2 Phosphoenolpyruvate (PEP) PEP2->EPSP Chorismate Chorismate EPSP->Chorismate EPSP Synthase AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAs Chorismate Synthase

Caption: The Shikimate Pathway leading to Aromatic Amino Acids.

Regulation of the Shikimate Pathway: A Symphony of Control

The flux of metabolites through the shikimate pathway is tightly regulated to meet the cell's demand for aromatic amino acids while conserving cellular resources. This regulation occurs at both the genetic and enzymatic levels, with allosteric feedback inhibition being a primary mechanism of control.

Allosteric Regulation of Key Enzymes
  • DAHP Synthase: As the first committed step, DAHP synthase is a major site of regulation. In many bacteria, multiple isozymes of DAHP synthase exist, each subject to feedback inhibition by one of the three aromatic amino acids.[3][9] For example, in E. coli, there are three DAHP synthase isoenzymes: AroG (inhibited by phenylalanine), AroF (inhibited by tyrosine), and AroH (inhibited by tryptophan).[4] This differential regulation allows the cell to fine-tune the overall pathway activity in response to the specific needs for each aromatic amino acid. The binding of the allosteric inhibitor to a regulatory site, distinct from the active site, induces a conformational change that reduces the enzyme's catalytic efficiency.[10]

  • Chorismate Mutase: This enzyme, which commits chorismate to the phenylalanine and tyrosine biosynthetic branches, is also a key regulatory point.[2] It is often subject to feedback inhibition by phenylalanine and tyrosine and, in some cases, activation by tryptophan.[2]

The intricate interplay of these regulatory mechanisms ensures a balanced production of aromatic amino acids.

Allosteric_Regulation cluster_pathway Shikimate Pathway DAHPS DAHP Synthase Chorismate Chorismate DAHPS->Chorismate ... CM Chorismate Mutase Chorismate->CM Trp Tryptophan Chorismate->Trp ... Phe_Tyr Phenylalanine & Tyrosine CM->Phe_Tyr Phe_Tyr->DAHPS Feedback Inhibition Phe_Tyr->CM Feedback Inhibition Trp->DAHPS Feedback Inhibition Trp->CM Allosteric Activation

Caption: Allosteric regulation of the Shikimate Pathway.

Experimental Protocols for a Self-Validating System

A thorough understanding of the shikimate pathway necessitates robust and reliable experimental methodologies. The following protocols provide a framework for the characterization of key enzymes, designed to be self-validating through the inclusion of appropriate controls and standards.

Continuous Spectrophotometric Assay for Shikimate Kinase

This assay couples the production of ADP from the shikimate kinase reaction to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 344 nm.

Principle: Shikimate + ATP --(Shikimate Kinase)--> Shikimate-3-phosphate + ADP ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Shikimic acid solution (e.g., 100 mM in water)

  • ATP solution (e.g., 100 mM in water, pH 7.0)

  • Phosphoenolpyruvate (PEP) solution (e.g., 50 mM in water)

  • NADH solution (e.g., 10 mM in assay buffer)

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix (commercially available)

  • Purified shikimate kinase enzyme

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 344 nm

Procedure:

  • Prepare a reaction master mix in the assay buffer containing final concentrations of 1 mM PEP, 0.2 mM NADH, and an appropriate amount of PK/LDH enzyme mix.

  • To each well of the microplate, add the reaction master mix.

  • Add varying concentrations of shikimic acid to the wells.

  • Initiate the reaction by adding a fixed concentration of ATP to each well.

  • Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 344 nm over time at a constant temperature (e.g., 37°C).

  • The rate of the reaction is proportional to the rate of NADH oxidation. Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Perform control reactions lacking shikimate kinase or shikimic acid to account for any background ATPase activity.

  • Determine the kinetic parameters (Km and Vmax) by plotting V₀ against the shikimic acid concentration and fitting the data to the Michaelis-Menten equation.

HPLC-Based Assay for Chorismate Synthase

This method allows for the direct quantification of the product, chorismate, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT

  • EPSP substrate (can be synthesized enzymatically from S3P and PEP using EPSP synthase)

  • Reduced flavin mononucleotide (FMN) (prepared fresh by photoreduction or using a coupled enzymatic system)

  • Purified chorismate synthase enzyme

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a C18 reversed-phase column

  • Mobile Phase: e.g., 50 mM potassium phosphate buffer, pH 7.0, with a methanol gradient

  • Chorismate standard for calibration

Procedure:

  • Set up the enzymatic reaction in the assay buffer containing a known concentration of EPSP and freshly prepared reduced FMN.

  • Initiate the reaction by adding the purified chorismate synthase enzyme.

  • Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Inject a known volume of the supernatant onto the HPLC system.

  • Monitor the elution profile at a wavelength of 274 nm.[11]

  • Quantify the amount of chorismate produced by comparing the peak area to a standard curve generated with known concentrations of chorismate.

  • Calculate the enzyme activity based on the amount of product formed over time.

Quantitative Data Summary

The kinetic parameters of the shikimate pathway enzymes can vary between organisms. The following table provides a comparative summary of representative kinetic data for key enzymes from E. coli and a plant species.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
DAHP Synthase (AroG) E. coliPEP4.55.3[12]
E4P12[12]
Shikimate Dehydrogenase Pisum sativum3-Dehydroshikimate451.2N/A
NADPH10N/A
Shikimate Kinase E. coli (AroL)Shikimate200110[4]
ATP200[4]
EPSP Synthase E. coliS3P1-54.3N/A
PEP1-5N/A

The Shikimate Pathway in Drug Development and Biotechnology

The unique presence of the shikimate pathway in pathogens and plants makes it an invaluable target for the development of novel therapeutic and agricultural agents.

Herbicide Development: The Case of Glyphosate

The most prominent example of targeting the shikimate pathway is the herbicide glyphosate, the active ingredient in Roundup®. Glyphosate is a potent and specific inhibitor of EPSP synthase.[2] It acts as a competitive inhibitor with respect to PEP and an uncompetitive inhibitor with respect to S3P, forming a stable ternary complex with the enzyme and S3P.[13] This inhibition blocks the production of chorismate, leading to a deficiency in aromatic amino acids and ultimately, plant death. The development of glyphosate-resistant crops, which express a bacterial EPSP synthase that is insensitive to glyphosate, has revolutionized modern agriculture.

Antimicrobial Drug Discovery

The essential nature of the shikimate pathway in many pathogenic bacteria and fungi makes its enzymes attractive targets for the development of novel antimicrobial agents. The discovery of new inhibitors of enzymes such as DHQ synthase, shikimate kinase, and chorismate synthase is an active area of research.

Biotechnological Production of Shikimic Acid

Shikimic acid is a valuable chiral starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®).[14] The traditional extraction of shikimic acid from Chinese star anise (Illicium verum) is often inefficient and subject to supply chain vulnerabilities.[14] Consequently, there has been significant interest in developing microbial fermentation processes for the large-scale production of shikimic acid.

Metabolic engineering of microorganisms, particularly E. coli, has been instrumental in achieving high-yield production of shikimic acid.[14] Key strategies include:

  • Overexpression of key pathway enzymes: Increasing the expression of DAHP synthase and shikimate dehydrogenase can enhance the metabolic flux towards shikimic acid.

  • Elimination of feedback inhibition: Using feedback-resistant mutants of DAHP synthase prevents the end-product inhibition by aromatic amino acids.

  • Blocking competing pathways: Deleting genes that divert intermediates away from the shikimate pathway can increase the precursor pool.

  • Disrupting the downstream pathway: Inactivating shikimate kinase prevents the conversion of shikimic acid to S3P, leading to its accumulation.

Through these and other advanced metabolic engineering techniques, researchers have successfully developed microbial strains capable of producing high titers of shikimic acid in fed-batch fermentation processes.[14]

The downstream processing of shikimic acid from fermentation broths typically involves steps such as cell removal, followed by purification techniques like liquid-liquid extraction and crystallization to obtain a high-purity product suitable for pharmaceutical applications.[15]

Conclusion and Future Perspectives

The shikimate pathway, with shikimic acid at its core, represents a fundamentally important and highly conserved metabolic route. Its absence in mammals continues to make it a fertile ground for the development of targeted and selective therapeutic and agricultural agents. A deep understanding of the pathway's enzymology, regulation, and metabolic flux is paramount for the rational design of novel inhibitors and the optimization of microbial cell factories for the production of valuable chemicals.

Future research will likely focus on the discovery of new inhibitors for the less-exploited enzymes of the pathway, the elucidation of the three-dimensional structures of all pathway enzymes from a wider range of organisms, and the application of synthetic biology and advanced metabolic engineering tools to further enhance the microbial production of shikimic acid and other valuable aromatic compounds. The continued exploration of this elegant metabolic pathway promises to yield significant advancements in medicine, agriculture, and biotechnology.

References

  • A continuous spectrophotometric assay for glycosyltransferases. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • The fifth step of the shikimate pathway... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Shikimate pathway. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Shikimate dehydrogenase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved January 24, 2026, from [Link]

  • A continuous spectrophotometric assay for mitogen-activated protein kinase kinases. (2012). Analytical Biochemistry, 421(1), 224-229.
  • A HR-MS Based Method for the Determination of Chorismate Synthase Activity. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The shikimate pathway: gateway to metabolic diversity. (2023). Natural Product Reports, 40(12), 2235-2273.
  • Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. (2018). Frontiers in Bioengineering and Biotechnology, 6, 22.
  • Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. (2016). Frontiers in Microbiology, 7, 1024.
  • Shikimate and Phenylalanine Biosynthesis in the Green Lineage. (2013). Frontiers in Plant Science, 4, 62.
  • 3-dehydroquinate synthase. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • The diversity of allosteric controls at the gateway to aromatic amino acid biosynthesis. (2013). The FASEB Journal, 27(5), 1764-1775.
  • Isolation and purification of shikimic acid. (2016). Google Patents.
  • The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. (2017). The Plant Cell, 29(10), 2496-2515.
  • Allosteric inhibition of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase alters the coordination of both substrates. (1999). Journal of Molecular Biology, 289(3), 685-693.
  • A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. (2019). Plant Methods, 15, 12.
  • 3-dehydroquinate dehydratase (type II). (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved January 24, 2026, from [Link]

  • Closing down on glyphosate inhibition—with a new structure for drug discovery. (2006). Proceedings of the National Academy of Sciences, 103(35), 12975-12976.
  • Artificial cell factory design for shikimate production in Escherichia coli. (2021). Journal of Industrial Microbiology & Biotechnology, 48(5-6), kuab033.
  • Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Illustration of enzyme kinetics with the kinetic parameters Km and Vmax... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Purification of chorismate, prephenate, and arogenate by HPLC. (1987). Methods in Enzymology, 142, 422-431.
  • Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus. (2004). Protein and Peptide Letters, 11(3), 235-241.
  • Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. (2023). International Journal of Molecular Sciences, 24(12), 10078.
  • (PDF) Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. (2016). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Highly Glyphosate-Resistant EPSPS Mutant from Laboratory Evolution. (2022). International Journal of Molecular Sciences, 23(21), 13359.
  • Structure and Function of Enzymes of Shikimate Pathway. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Isolation and purification of Shikimic acid in fermentation liquid of recombinant Escherichia coli DHPYAAS-T7. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Interaction of glyphosate with EPSP synthase. A) Interaction between... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • What are 3-Dehydroquinate synthase inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

  • Differential Expression of Human and Bacterial Proteins Reveals Microbiome–Host Crosstalk in Metabolic Disorders. (2024). Preprints.org.
  • Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. (2014). Purdue e-Pubs. Retrieved January 24, 2026, from [Link]

  • Fed-batch fermentor synthesis of 3-dehydroshikimic acid using recombinant Escherichia coli. (1999). Biotechnology and Bioengineering, 64(1), 61-73.
  • The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes. (2015). Critical Reviews in Microbiology, 41(2), 172-189.
  • Allosteric regulation. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Fermentation and Downstream Processing: The Core of Bio manufacturing. (2023). Allied Academies. Retrieved January 24, 2026, from [Link]

  • (PDF) Artificial cell factory design for shikimate production in Escherichia coli. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Characterization of a Glyphosate-Tolerant Enzyme from Streptomyces svecius: A Distinct Class of 5-Enolpyruvylshikimate-3-phosphate Synthases. (2017). Journal of Agricultural and Food Chemistry, 65(18), 3743-3752.
  • Evolution of the regulatory isozymes of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase present in the Escherichia coli genealogy. (1985). Molecular Biology and Evolution, 2(1), 1-15.
  • EPSP Synthase Inhibitors. (n.d.). UC Agriculture and Natural Resources. Retrieved January 24, 2026, from [Link]

Sources

The Extraction, Analysis, and Significance of Shikimic Acid from Medicinal Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Shikimic acid, a cornerstone of primary metabolism in plants and microorganisms, has garnered significant attention in the pharmaceutical industry as the principal starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®). This technical guide provides an in-depth exploration of the natural sourcing of shikimic acid from key medicinal plants. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the prominent plant sources, biosynthetic pathways, and detailed protocols for extraction, purification, and quantification. Furthermore, this guide delves into the diverse pharmacological activities of shikimic acid, underscoring its potential beyond its role as a precursor in antiviral drug manufacturing.

Introduction: The Pivotal Role of Shikimic Acid

Shikimic acid, a cyclohexene carboxylic acid, is a vital biochemical intermediate in the shikimate pathway. This seven-step metabolic route is essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, bacteria, fungi, and algae.[1][2] The absence of this pathway in animals necessitates the dietary intake of these aromatic amino acids, making them essential amino acids for humans.

The strategic importance of shikimic acid surged with the discovery that it is the key chiral precursor for the industrial synthesis of oseltamivir, a potent neuraminidase inhibitor effective against influenza A and B viruses.[1][3] This dependency has driven extensive research into reliable and high-yield natural sources of shikimic acid. While microbial fermentation has emerged as a viable production method, medicinal plants remain a significant and commercially exploited source.[1] This guide focuses on these botanical sources, providing the technical details necessary for their scientific exploration and exploitation.

Principal Medicinal Plant Sources of Shikimic Acid

While shikimic acid is ubiquitous in the plant kingdom, its concentration varies dramatically between species and even between different tissues of the same plant.[3] Accumulation tends to be higher in tissues where metabolic processes are slower, such as in seeds and fruits.[3] Several medicinal plants have been identified as particularly rich sources, making them economically viable for industrial extraction.

Illicium verum (Chinese Star Anise)

The fruit of the Chinese star anise, Illicium verum, is the most well-known and traditionally the primary commercial source of shikimic acid.[1][4] The dried, star-shaped pericarps of this evergreen tree, native to Southern China and Vietnam, can contain high concentrations of shikimic acid, making its extraction cost-effective for pharmaceutical applications.[4]

Ginkgo biloba (Ginkgo Tree)

The leaves of Ginkgo biloba have emerged as a promising alternative source of shikimic acid. While the concentration may be lower than in star anise, the vast annual biomass of ginkgo leaves, coupled with their rapid harvest cycles, presents a significant advantage.[5] Research has demonstrated that waste streams from the production of commercial Ginkgo biloba extracts can be a sustainable source for shikimic acid isolation.[6]

Pinus Species (Pine Trees)

Various species of pine trees, particularly Pinus massoniana (Masson's Pine), have been identified as valuable sources of a class="g-co-cls" href="" target="_blank" rel="noopener">shikimic acid.[7] Pine needles, an abundant and readily available resource in many parts of the world, offer a sustainable and inexpensive raw material for extraction.

Schisandra chinensis (Five-Flavor Berry)

The fruits of Schisandra chinensis, a well-known plant in traditional Chinese medicine, also contain notable amounts of shikimic acid among other organic acids.[5] While not as concentrated as in star anise, its presence contributes to the plant's overall medicinal properties.

Comparative Analysis of Shikimic Acid Content

The following table summarizes the typical shikimic acid content in the aforementioned medicinal plants, based on dry weight. It is important to note that these values can fluctuate based on genetic variance, geographical location, harvest time, and storage conditions.

Medicinal PlantScientific NamePlant Part UsedTypical Shikimic Acid Content (% dry weight)
Chinese Star AniseIllicium verumFruit (Pericarp)3% - 7%[1][4]
Ginkgo TreeGinkgo bilobaLeaves~2.24%[8]
Masson's PinePinus massonianaNeedles~5.71%[7]
Five-Flavor BerrySchisandra chinensisFruit~0.53%

The Shikimate Pathway: Biosynthesis of a Key Precursor

Understanding the biosynthesis of shikimic acid is fundamental for researchers aiming to optimize its production in plants. The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, the precursor for aromatic amino acids and a host of other secondary metabolites.[2]

The pathway consists of seven enzymatic steps:

  • DAHP synthase catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).

  • 3-dehydroquinate (DHQ) synthase converts DAHP to 3-dehydroquinate.

  • 3-dehydroquinate dehydratase dehydrates DHQ to 3-dehydroshikimate.

  • Shikimate dehydrogenase reduces 3-dehydroshikimate to shikimate (shikimic acid).

  • Shikimate kinase phosphorylates shikimate to form shikimate-3-phosphate.

  • EPSP synthase condenses shikimate-3-phosphate and another molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP).

  • Chorismate synthase catalyzes the final step, converting EPSP to chorismate.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP synthase PEP->DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHPS DAHP DAHP DHQS DHQ synthase DAHP->DHQS DHQ 3-Dehydroquinate (DHQ) DHQD 3-dehydroquinate dehydratase DHQ->DHQD DHS 3-Dehydroshikimate SDH Shikimate dehydrogenase DHS->SDH Shikimate Shikimate SK Shikimate kinase Shikimate->SK S3P Shikimate-3-Phosphate EPSPS EPSP synthase S3P->EPSPS EPSP EPSP CS Chorismate synthase EPSP->CS Chorismate Chorismate Aromatic_AA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AA DAHPS->DAHP DHQS->DHQ DHQD->DHS SDH->Shikimate SK->S3P EPSPS->EPSP CS->Chorismate

Fig. 1: The Shikimate Biosynthesis Pathway.

Methodologies for Extraction and Purification

The choice of extraction and purification methodology is critical for obtaining high-purity shikimic acid. The optimal protocol depends on the plant matrix and the desired scale of production.

Extraction from Illicium verum

A common method for extracting shikimic acid from star anise involves solvent extraction followed by purification using ion-exchange chromatography.

Experimental Protocol:

  • Material Preparation: Grind dried Illicium verum fruits into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place the powdered plant material in a Soxhlet extractor.

    • Extract with ethanol for approximately 2 hours. This step removes less polar compounds.

  • Aqueous Extraction:

    • The defatted plant material is then subjected to hot water extraction.

    • Mix the powder with deionized water and heat at reflux for several hours.

  • Initial Purification:

    • Filter the aqueous extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure to yield a crude extract.

  • Ion-Exchange Chromatography:

    • Dissolve the crude extract in water and adjust the pH.

    • Pass the solution through an anion exchange column (e.g., Amberlite IRA-400 in acetate form).[4] Shikimic acid will bind to the resin.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the shikimic acid from the column using an appropriate eluent, such as 25% aqueous acetic acid.[4]

  • Crystallization:

    • Concentrate the eluted fractions containing shikimic acid.

    • Induce crystallization by dissolving the residue in a minimal amount of a suitable solvent (e.g., methanol) and adding a non-solvent (e.g., toluene or ethyl acetate).[4]

    • Collect the pure shikimic acid crystals by filtration and dry under vacuum.

Extraction_Workflow Start Dried Illicium verum Fruit Grinding Grinding Start->Grinding Soxhlet Soxhlet Extraction (Ethanol) Grinding->Soxhlet HotWater Hot Water Extraction Soxhlet->HotWater Filtration Filtration & Concentration HotWater->Filtration IonExchange Anion Exchange Chromatography Filtration->IonExchange Elution Elution (Aqueous Acetic Acid) IonExchange->Elution Crystallization Crystallization Elution->Crystallization End Pure Shikimic Acid Crystallization->End

Fig. 2: Workflow for Shikimic Acid Extraction.

Analytical Quantification of Shikimic Acid

Accurate quantification of shikimic acid in plant extracts is essential for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

HPLC-UV Method for Quantification

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of high-purity shikimic acid standard in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Extract a known weight of the powdered plant material with a defined volume of solvent (e.g., 70% ethanol in water with sonication).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

    • Detection: UV detection at a wavelength of approximately 212 nm.[9]

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the shikimic acid standard against its concentration.

    • Quantify the shikimic acid in the plant extract by comparing its peak area to the calibration curve.

Pharmacological Activities of Shikimic Acid

Beyond its crucial role as a precursor for oseltamivir, shikimic acid and its derivatives exhibit a range of interesting pharmacological properties.

  • Antiviral Activity: The primary application of shikimic acid is in the synthesis of the anti-influenza drug oseltamivir.[3]

  • Antibacterial Properties: Studies have shown that shikimic acid possesses antibacterial activity, potentially by inhibiting the shikimate pathway in bacteria, which is essential for their survival.[3]

  • Antithrombotic and Anticoagulant Effects: Shikimic acid and its derivatives, such as triacetylshikimic acid, have demonstrated antithrombotic and anticoagulant activities, suggesting potential applications in cardiovascular health.[3]

  • Antioxidant Activity: As a phenolic compound, shikimic acid can exhibit antioxidant properties, helping to neutralize harmful free radicals in the body.

  • Anti-inflammatory Effects: Some research indicates that shikimic acid may possess anti-inflammatory properties.

Conclusion and Future Perspectives

Medicinal plants remain a vital and sustainable source of shikimic acid for the pharmaceutical industry. Illicium verum, Ginkgo biloba, and various Pinus species represent the most promising candidates for industrial-scale extraction. The methodologies outlined in this guide provide a framework for researchers to effectively extract, purify, and quantify this valuable compound. As research continues, a deeper understanding of the regulation of the shikimate pathway in these plants could lead to new strategies for enhancing shikimic acid yield through genetic engineering or optimized cultivation practices. Furthermore, the exploration of the intrinsic pharmacological activities of shikimic acid and its derivatives opens up new avenues for drug discovery and development, extending its importance far beyond the realm of influenza treatment.

References

  • Bozhkov, A. I., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology, 48(1), 1-8. [Link]

  • Wikipedia contributors. (2024). Shikimic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Ramazani, A., et al. (2021). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of Medicinal Plants, 20(79), 1-17. [Link]

  • Kulić, M., et al. (2023). Sourcing Shikimic Acid from Waste Streams of Ginkgo biloba Leaf Extract Production. ACS Sustainable Chemistry & Engineering, 11(12), 4883–4891. [Link]

  • Caspi, R., et al. (2020). The shikimate pathway: gateway to metabolic diversity. Microbial Genomics, 6(11). [Link]

  • Chen, Y., et al. (2014). Content Analysis of Shikimic Acid in the Masson Pine Needles and Antiplatelet-aggregating Activity. Journal of Northeast Forestry University, 42(1), 108-111. [Link]

  • Li, M., et al. (2023). Metabolomic and transcriptomic analyses unveil the accumulation of shikimic acid in the leaves of Ginkgo biloba. Frontiers in Plant Science, 14, 1198463. [Link]

  • Estevez, A. M., & Estevez, R. J. (2012). A Short Overview on the Medicinal Chemistry of (—)-Shikimic Acid. Mini-Reviews in Medicinal Chemistry, 12(13), 1443-1454. [Link]

  • López-Gutiérrez, N., et al. (2021). HPLC-UV/HRMS methods for the unambiguous detection of adulterations of Ginkgo biloba leaves with Sophora japonica fruits on an extract level. Planta Medica, 87(05), 405-416. [Link]

  • Ma, X., et al. (2023). Metabolomics analysis of mechanism of improving quality of Schisandrae chinensis fructus by NO combining with high-temperature stress. PLoS ONE, 18(8), e0289768. [Link]

  • Xie, J. Y., et al. (2011). Study on Extraction of Shikimic Acid from Pine Needles of Pinus Elliottii Engelm by Means of Microwave Pretreatment. Journal of Chinese Medicinal Materials, 34(1), 133-136. [Link]

  • Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual review of plant biology, 63, 73-105. [Link]

  • Ghosh, S., et al. (2013). Method for the extraction of shikimic acid.
  • O'Boyle, N., et al. (2011). Extraction and isolation of shikimic acid from Ginkgo biloba leaves utilizing an ionic liquid that dissolves cellulose. Chemical Communications, 47(42), 11651-11653. [Link]

  • Martin, D. E., et al. (2007). Processes for the extraction and purification of shikimic acid and the products of such processes.
  • Ennis, M. D., & Smith, C. D. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Journal of Natural Products, 78(5), 1205-1208. [Link]

  • Klicic, J., et al. (2018). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. Journal of Experimental Botany, 69(16), 3845-3856. [Link]

  • Díaz Quiroz, D. C., et al. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Research and Reports in Medicinal Chemistry, 4, 35-46. [Link]

  • Xi'an Sost Biotech Co.,Ltd. (2021). The Applications of Shikimic Acid. Knowledge. [Link]

  • Zhang, X., et al. (2022). Extraction of shikimic acid and and anise oil from Illicium verum Hook . f. using steam distillation method. Food & Machinery, 38(1), 183-189. [Link]

  • Wang, Y., et al. (2023). A HPLC-MS method for quantitative analysis of 9 components in Ginkgo biloba leaf concentrate based on the analytical quality by design. Journal of Pharmaceutical and Biomedical Analysis, 229, 115349. [Link]

  • Zhang, Q., et al. (2023). An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology. Frontiers in Nutrition, 10, 1198462. [Link]

Sources

Shikimic Acid: The Central Precursor in the Biosynthesis of Aromatic Secondary Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Shikimate Pathway

Shikimic acid, a key biochemical intermediate in plants and microorganisms, holds a pivotal position at the crossroads of primary and secondary metabolism.[1] First isolated in 1885 from the Japanese flower shikimi (Illicium anisatum), its structure was elucidated nearly half a century later.[1] The shikimate pathway, a seven-step metabolic route, is the exclusive biological mechanism for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, algae, and plants.[1][2][3] Crucially, this pathway is absent in animals, rendering these aromatic amino acids essential components of their diet.[1] Beyond its role in producing protein building blocks, the shikimate pathway serves as the gateway to a vast and diverse array of secondary metabolites, including phenylpropanoids, flavonoids, alkaloids, and essential vitamins.[3][4][5] These compounds are not only vital for the growth and defense of the producing organisms but also represent a rich source of pharmacologically active molecules, making the shikimate pathway a subject of intense research in drug discovery and metabolic engineering.[4][6]

The Core Shikimate Pathway: A Seven-Step Enzymatic Cascade

The biosynthesis of chorismate, the end-product of the shikimate pathway and the precursor to aromatic amino acids, begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[2][7] This central pathway consists of seven enzymatic reactions, each catalyzed by a specific enzyme.[2]

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54): This enzyme catalyzes the condensation of PEP and E4P to form DAHP.[1][7] This is a key regulatory step, often subject to feedback inhibition by the aromatic amino acids.[4][8]

  • 3-dehydroquinate (DHQ) synthase (EC 4.2.3.4): DAHP is then cyclized to form 3-dehydroquinate.[1][2]

  • 3-dehydroquinate dehydratase (EC 4.2.1.10): This enzyme catalyzes the dehydration of DHQ to yield 3-dehydroshikimate.[1][7]

  • Shikimate dehydrogenase (EC 1.1.1.25): 3-dehydroshikimate is subsequently reduced to shikimic acid in a reaction that utilizes NADPH as a cofactor.[1][2]

  • Shikimate kinase (EC 2.7.1.71): Shikimic acid is then phosphorylated to produce shikimate-3-phosphate.[7]

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19): This enzyme catalyzes the addition of a second PEP molecule to shikimate-3-phosphate, forming EPSP.[7]

  • Chorismate synthase (EC 4.2.3.5): In the final step, chorismate synthase catalyzes the elimination of phosphate from EPSP to yield chorismate, the branch-point intermediate for the synthesis of aromatic compounds.[2]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Figure 1: The seven-step enzymatic cascade of the core shikimate pathway.

From Chorismate to Aromatic Amino Acids: The Primary Metabolic Fate

Chorismate stands as a critical branch-point metabolite, directing carbon flow into the biosynthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[2][3]

  • Tryptophan Biosynthesis: The synthesis of tryptophan begins with the conversion of chorismate to anthranilate, a reaction catalyzed by anthranilate synthase.[9] A series of subsequent enzymatic steps then leads to the formation of this essential amino acid.

  • Phenylalanine and Tyrosine Biosynthesis: The pathways to phenylalanine and tyrosine both proceed through the intermediate prephenate, which is formed from chorismate by the enzyme chorismate mutase.[9] In plants, the major route to phenylalanine is via arogenate.[3]

The Phenylpropanoid Pathway: A Major Route to Diverse Secondary Metabolites

The aromatic amino acid phenylalanine serves as the primary entry point into the vast and complex phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and stilbenes, which play crucial roles in plant development, defense, and pigmentation.[3]

The initial step of the phenylpropanoid pathway is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions then lead to the formation of various hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA. These activated intermediates are the precursors for the biosynthesis of monolignols (the building blocks of lignin) and flavonoids.

Phenylpropanoid_Pathway Phe Phenylalanine Cinnamate Cinnamic Acid Phe->Cinnamate PAL pCoumarate p-Coumaric Acid Cinnamate->pCoumarate C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL Flavonoids Flavonoids pCoumaroylCoA->Flavonoids CHS Monolignols Monolignols pCoumaroylCoA->Monolignols CCR, CAD, etc. Lignin Lignin Monolignols->Lignin Peroxidases

Figure 2: A simplified overview of the phenylpropanoid pathway leading to flavonoids and lignin.

Lignin Biosynthesis

Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural support and hydrophobicity.[6] The biosynthesis of lignin proceeds from monolignols, which are synthesized from p-coumaroyl-CoA through a series of reduction reactions. These monolignols are then transported to the cell wall and polymerized by peroxidases.

Flavonoid Biosynthesis

Flavonoids are a diverse class of polyphenolic compounds with a wide range of biological activities. The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form a chalcone. Isomerization of the chalcone by chalcone isomerase (CHI) yields a flavanone, which is the precursor for various classes of flavonoids, including flavones, flavonols, and anthocyanins.

Flavonoid_Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA Chalcone Chalcone pCoumaroylCoA->Chalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone Flavanone Flavanone Chalcone->Flavanone CHI Flavones Flavones Flavanone->Flavones FNS Flavonols Flavonols Flavanone->Flavonols F3H, FLS Anthocyanins Anthocyanins Flavanone->Anthocyanins DFR, ANS

Figure 3: The central steps in the flavonoid biosynthesis pathway.

Alkaloids: A Diverse Class of Nitrogen-Containing Secondary Metabolites

Alkaloids are a large and structurally diverse group of naturally occurring nitrogen-containing compounds, many of which exhibit potent physiological activities. The aromatic amino acids tryptophan, tyrosine, and phenylalanine serve as the primary precursors for the biosynthesis of a wide range of alkaloids.[3] For instance, indole alkaloids, such as the psychedelic compound dimethyltryptamine, are derived from tryptophan.[1]

Industrial Significance and Metabolic Engineering

The shikimate pathway and its downstream products have significant industrial applications. Shikimic acid itself is a valuable chiral starting material for the chemical synthesis of the antiviral drug oseltamivir (Tamiflu®).[1][6] Historically, shikimic acid was commercially extracted from the seeds of the Chinese star anise (Illicium verum), but this process is often inefficient and subject to supply chain vulnerabilities.[1]

To overcome these limitations, metabolic engineering efforts have focused on developing microbial systems, primarily Escherichia coli, for the high-yield production of shikimic acid.[1] These strategies often involve:

  • Overexpression of key enzymes: Increasing the expression of rate-limiting enzymes in the shikimate pathway, such as DAHP synthase and shikimate dehydrogenase, can enhance the metabolic flux towards shikimic acid.[5]

  • Elimination of feedback inhibition: Engineering feedback-resistant variants of enzymes like DAHP synthase can prevent the down-regulation of the pathway by end products.[4]

  • Blocking competing pathways: Deleting genes encoding enzymes that divert intermediates away from the desired product can increase the yield of shikimic acid. For example, deleting the genes for shikimate kinases prevents the conversion of shikimic acid to downstream products.[4]

  • Enhancing precursor supply: Increasing the intracellular availability of PEP and E4P can also boost the production of shikimic acid.[4]

Microbial HostKey Genetic ModificationsShikimic Acid Titer (g/L)Reference
Escherichia coliOverexpression of feedback-resistant aroF and tktA, deletion of aroE36.8Niu et al., 2002[4]
Escherichia coliEnhanced production through various metabolic engineering strategiesCommercially viable[1]
Saccharomyces cerevisiaeEngineering of the shikimate pathway for aromatic compound productionVaries[8]

Table 1: Examples of Microbial Production of Shikimic Acid.

Experimental Protocol: Quantification of Shikimic Acid by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of shikimic acid is crucial for monitoring its production in microbial fermentations and for quality control of plant extracts. HPLC is a widely used and reliable method for this purpose.

Objective: To quantify the concentration of shikimic acid in a liquid sample (e.g., fermentation broth, plant extract).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Shikimic acid standard

  • Mobile phase: 0.1% (v/v) phosphoric acid in water (isocratic)

  • Sample filters (0.22 µm)

  • Autosampler vials

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of shikimic acid (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Centrifuge the sample (e.g., fermentation broth) to pellet cells and debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • If necessary, dilute the sample with the mobile phase to bring the shikimic acid concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18 reverse-phase

      • Mobile Phase: 0.1% phosphoric acid in water

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 215 nm

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared samples.

  • Data Analysis:

    • Integrate the peak corresponding to shikimic acid in the chromatograms of the standards and samples.

    • Using the linear regression equation from the standard curve, calculate the concentration of shikimic acid in the samples.

Self-Validation: The linearity of the calibration curve (R² > 0.99) and the reproducibility of replicate injections (RSD < 2%) serve as internal validation of the method's accuracy and precision. Spiking a known amount of shikimic acid standard into a sample matrix can also be performed to assess recovery and matrix effects.

Conclusion and Future Perspectives

The shikimate pathway represents a central hub in the metabolism of a vast array of organisms, providing the essential building blocks for proteins and a rich diversity of secondary metabolites. Its absence in animals makes it an attractive target for the development of herbicides and antimicrobial agents. Furthermore, the commercial importance of shikimic acid as a precursor for the synthesis of oseltamivir has driven significant advancements in the metabolic engineering of microorganisms for its industrial-scale production. Future research will likely focus on further optimizing microbial strains for the production of shikimic acid and other valuable aromatic compounds, as well as exploring the untapped potential of the diverse secondary metabolites derived from this remarkable pathway for applications in medicine, agriculture, and materials science.

References

  • Wikipedia. (n.d.). Shikimic acid. Retrieved from [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. Arabidopsis Book, 8, e0132.
  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 32.
  • Pfimlin, V., et al. (2021). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports, 38(10), 1843-1895.
  • Devika, M. (n.d.). Aromatic Amino Acids Plants and its Biosynthesis.
  • Zhang, Y., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Molecules, 27(19), 6549.
  • Sattar, M. A., et al. (2016). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Analytical Science and Technology, 7, 20.
  • KEGG PATHWAY Database. (n.d.). Retrieved from [Link]

  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 32.
  • Kim, H. U., & Lee, S. Y. (2015). Biosynthetic pathway of shikimate and aromatic amino acid and its metabolic engineering in plants. Journal of the Korean Society for Applied Biological Chemistry, 58, 637-645.
  • Ralph, J., et al. (2004). The biosynthesis of monolignols, the formation of lignin via enzymatic... ResearchGate. Retrieved from [Link]

Sources

The Shikimate Pathway: A Core Metabolic Hub and Target for Antimicrobial Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The shikimate pathway represents a central metabolic route in microorganisms, responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a myriad of other essential aromatic compounds.[1][2][3][4][5] Its absence in mammals makes it an ideal target for the development of novel antimicrobial agents, herbicides, and anti-parasitic drugs.[6][7][8] This technical guide provides an in-depth exploration of the core principles of the shikimate pathway in microorganisms, detailing its enzymatic steps, regulatory mechanisms, and its significance as a validated target for drug development. We will delve into the causality behind experimental choices for studying this pathway and provide actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Gateway to Aromatic Compound Biosynthesis

The shikimate pathway is a seven-step metabolic sequence that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate.[1][3][6] Chorismate stands as a critical branch-point intermediate, funnelling carbon flow into the biosynthesis of the three aromatic amino acids, folate, ubiquinone, and a vast array of secondary metabolites.[1][6][9] The essentiality of this pathway for the survival of many microorganisms, coupled with its absence in animals, has positioned its enzymes as prime targets for therapeutic intervention.[6][7][8][10] Understanding the intricacies of this pathway is therefore paramount for the rational design of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

The Core Enzymatic Cascade of the Shikimate Pathway

The conversion of PEP and E4P to chorismate is catalyzed by a series of seven enzymes, each representing a potential point of inhibition.[1][2][6] The organization of the genes encoding these enzymes can vary between microorganisms, with some bacteria possessing discrete monofunctional enzymes, while fungi and some protists have evolved a pentafunctional enzyme complex known as the AROM complex.[1]

The Seven Steps to Chorismate:

The shikimate pathway is a conserved metabolic route with seven key enzymatic reactions.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase (AroG, AroF, AroH in E. coli) E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DHQ synthase (AroB) DHS 3-dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase (AroD) SHK Shikimate DHS->SHK Shikimate dehydrogenase (AroE) S3P Shikimate-3-phosphate (S3P) SHK->S3P Shikimate kinase (AroK, AroL) EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase (AroA) CHO Chorismate EPSP->CHO Chorismate synthase (AroC) AAA Aromatic Amino Acids (Phe, Tyr, Trp) CHO->AAA Multiple steps

Figure 1: The seven enzymatic steps of the shikimate pathway.

Table 1: Enzymes and Reactions of the Shikimate Pathway

StepEnzymeEC NumberSubstrate(s)Product
13-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase2.5.1.54Phosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P)3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)
23-dehydroquinate (DHQ) synthase4.2.3.43-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)3-dehydroquinate (DHQ)
33-dehydroquinate (DHQ) dehydratase4.2.1.103-dehydroquinate (DHQ)3-dehydroshikimate (DHS)
4Shikimate dehydrogenase1.1.1.253-dehydroshikimate (DHS), NADPHShikimate, NADP+
5Shikimate kinase2.7.1.71Shikimate, ATPShikimate-3-phosphate (S3P), ADP
65-enolpyruvylshikimate-3-phosphate (EPSP) synthase2.5.1.19Shikimate-3-phosphate (S3P), Phosphoenolpyruvate (PEP)5-enolpyruvylshikimate-3-phosphate (EPSP)
7Chorismate synthase4.2.3.55-enolpyruvylshikimate-3-phosphate (EPSP)Chorismate

Regulation of Carbon Flow: A Tightly Controlled Process

The flux of carbon through the shikimate pathway is meticulously regulated to meet the cell's demand for aromatic amino acids and their derivatives. The primary point of regulation is the first enzyme, DAHP synthase.[1][10] In many microorganisms, this enzyme is subject to allosteric feedback inhibition by the final products of the pathway: phenylalanine, tyrosine, and tryptophan.[1][10]

Shikimate_Regulation cluster_pathway Shikimate Pathway cluster_products Aromatic Amino Acids PEP PEP + E4P DAHPS DAHP Synthase PEP->DAHPS Intermediates Pathway Intermediates DAHPS->Intermediates Chorismate Chorismate Intermediates->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Phe->DAHPS Feedback Inhibition Tyr->DAHPS Trp->DAHPS

Figure 2: Feedback regulation of the shikimate pathway.

In Escherichia coli, for instance, there are three isoenzymes of DAHP synthase (AroG, AroF, and AroH), each of which is feedback-inhibited by phenylalanine, tyrosine, and tryptophan, respectively. This provides a sophisticated mechanism for independently controlling the flux into the pathway in response to the availability of each aromatic amino acid. In addition to feedback inhibition, the expression of the aro genes is often regulated at the transcriptional level, further ensuring a balanced production of aromatic compounds.

The Shikimate Pathway as a Prime Target for Drug Development

The absence of the shikimate pathway in mammals makes it an exceptionally attractive target for the development of selective and non-toxic antimicrobial agents.[6][7][8] Any compound that effectively inhibits one of the seven enzymes in this pathway has the potential to be a potent antibiotic, antifungal, or anti-parasitic drug.

Validated and Potential Enzyme Targets

While all seven enzymes of the shikimate pathway are potential drug targets, some have been more extensively studied and validated.[11]

  • EPSP Synthase: This is arguably the most well-known target within the shikimate pathway, as it is the site of action for the broad-spectrum herbicide glyphosate.[2][7] Glyphosate acts as an uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the binding of phosphoenolpyruvate.[2] The success of glyphosate has spurred significant research into developing novel inhibitors of EPSP synthase for antimicrobial applications.

  • Shikimate Kinase: As the enzyme responsible for phosphorylating shikimate, shikimate kinase is another critical step in the pathway.[1][12] Inhibitors of this enzyme block the production of S3P, leading to the accumulation of shikimate and the depletion of downstream products.[12] Several classes of shikimate kinase inhibitors have been developed, demonstrating the viability of this enzyme as a drug target.[12]

  • DHQ Dehydratase: This enzyme exists in two distinct forms (Type I and Type II), which differ in their structure and reaction mechanism.[13] This structural diversity offers an opportunity for the development of selective inhibitors that target the microbial enzyme over any potential homologs in other organisms.[13]

  • DAHP Synthase: As the first committed step in the pathway, inhibiting DAHP synthase would be an efficient way to block the entire pathway.[1] The design of inhibitors for this enzyme has focused on creating mimics of the tetrahedral intermediate formed during the reaction.[14]

Experimental Workflows for Studying the Shikimate Pathway

A thorough understanding of the shikimate pathway and the efficacy of potential inhibitors requires robust experimental methodologies. The following sections detail key experimental protocols for the characterization of pathway enzymes and the screening of inhibitors.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing inhibitors of the shikimate pathway typically follows a logical progression from high-throughput screening to detailed mechanistic studies.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Whole_Cell Whole-Cell Activity (MIC Determination) Hit_ID->Whole_Cell Enzyme_Kinetics Enzyme Kinetics & Mechanism of Inhibition Dose_Response->Enzyme_Kinetics Lead_Opt Lead Optimization Enzyme_Kinetics->Lead_Opt Whole_Cell->Lead_Opt

Figure 3: A typical workflow for inhibitor screening and development.
Protocol: Recombinant Expression and Purification of a Shikimate Pathway Enzyme

Causality: To perform detailed in vitro studies, a pure and active enzyme is essential. Recombinant expression in a well-characterized host like E. coli allows for the production of large quantities of the target enzyme. Affinity tags, such as a polyhistidine-tag, are incorporated to facilitate a streamlined and efficient purification process.

Methodology:

  • Gene Cloning: Amplify the gene encoding the target enzyme from the microbial genome of interest using PCR. Clone the amplified gene into a suitable expression vector (e.g., pET vector) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., N- or C-terminal His-tag).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression by adding a suitable inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or BME), and protease inhibitors. Lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. Wash the column extensively to remove non-specifically bound proteins. Elute the His-tagged protein using a high concentration of imidazole.

  • Purity Assessment: Analyze the purity of the eluted protein fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol: In Vitro Enzyme Assay for a Shikimate Pathway Enzyme

Causality: An in vitro enzyme assay is crucial for determining the kinetic parameters of the enzyme (Km, Vmax) and for quantifying the inhibitory activity of compounds (IC50). The choice of assay depends on the specific reaction catalyzed by the enzyme and the availability of detectable substrates or products.

Methodology (Example: Shikimate Dehydrogenase):

  • Principle: The activity of shikimate dehydrogenase can be monitored by measuring the increase in absorbance at 340 nm due to the production of NADPH.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate 3-dehydroshikimate, and the co-factor NADP+.

  • Assay Procedure:

    • Add the reaction mixture to a 96-well microplate.

    • To test for inhibition, add varying concentrations of the inhibitor compound. Include a control with no inhibitor.

    • Initiate the reaction by adding a known amount of purified shikimate dehydrogenase.

    • Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Protocol: Whole-Cell Antimicrobial Susceptibility Testing

Causality: While in vitro assays are essential for understanding enzyme-inhibitor interactions, it is equally important to assess the activity of a compound in a cellular context. Whole-cell assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. This provides a more direct measure of a compound's potential as an antimicrobial agent.

Methodology (Broth Microdilution Method):

  • Inoculum Preparation: Grow the target microorganism in a suitable liquid medium to the mid-logarithmic phase. Dilute the culture to a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be quantified by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The shikimate pathway remains a cornerstone of microbial metabolism and a fertile ground for the discovery of novel antimicrobial agents. A deep understanding of its enzymatic mechanisms and regulatory networks is fundamental for the rational design of potent and selective inhibitors. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to explore this vital pathway.

Future research will likely focus on several key areas:

  • Structural Biology: Elucidating the high-resolution structures of all seven enzymes from a wider range of pathogenic microorganisms will be crucial for structure-based drug design.

  • Systems Biology: Integrating metabolomic, proteomic, and genomic data will provide a more holistic understanding of how the shikimate pathway is integrated into the broader metabolic network of the cell.

  • Novel Inhibitor Scaffolds: Moving beyond known inhibitor classes and exploring novel chemical scaffolds through high-throughput screening and computational methods will be essential for developing the next generation of antimicrobial drugs targeting this pathway.

By leveraging a multidisciplinary approach that combines biochemistry, structural biology, and microbiology, the scientific community can continue to exploit the therapeutic potential of the shikimate pathway in the ongoing battle against infectious diseases.

References

  • The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. (2010). Arabidopsis Book. [Link]

  • The shikimate pathway: gateway to metabolic diversity. (2024). Natural Product Reports. [Link]

  • The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. (2018). Plant Cell. [Link]

  • Shikimate pathway. (n.d.). Wikipedia. [Link]

  • Shikimate and Phenylalanine Biosynthesis in the Green Lineage. (2013). Frontiers in Plant Science. [Link]

  • Structure and Function of Enzymes of Shikimate Pathway. (2014). Current Protein & Peptide Science. [Link]

  • The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. (2018). The Plant Cell. [Link]

  • Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. (2022). International Journal of Molecular Sciences. [Link]

  • The Shikimate Pathway — A Metabolic Tree with Many Branches. (2018). Angewandte Chemie International Edition. [Link]

  • Stepping through the Shikimate Pathway I. (2010). YouTube. [Link]

  • The shikimate pathway: gateway to metabolic diversity. (2024). RSC Publishing. [Link]

  • Experiences with the shikimate-pathway enzymes as targets for rational drug design. (2003). Biochemical Society Transactions. [Link]

  • Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. (2007). Journal of Biological Chemistry. [Link]

  • Advances in engineering microbial biosynthesis of aromatic compounds and related compounds. (2021). Applied Microbiology and Biotechnology. [Link]

  • Experiences with the Shikimate-pathway enzymes as targets for rational drug design. (2003). ResearchGate. [Link]

  • Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. (2016). Frontiers in Bioengineering and Biotechnology. [Link]

  • Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Experiences with the shikimate-pathway enzymes as targets for rational drug design. (2003). Portland Press. [Link]

Sources

The Shikimate Pathway in Fungi: A Labyrinth of Essential Metabolism and a Frontier for Novel Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The shikimate pathway, a seven-step metabolic route, stands as a central pillar in the biochemical landscape of fungi, responsible for the de novo synthesis of aromatic amino acids and a vast array of other essential compounds.[1][2][3] Its absence in mammals elevates it to a position of critical interest, presenting a validated and highly attractive target for the development of novel antifungal agents.[4] This technical guide provides a comprehensive exploration of the biological significance of shikimic acid and its namesake pathway in the fungal kingdom. We will dissect the unique enzymatic architecture of the fungal pathway, delve into its pivotal role in both primary and secondary metabolism, explore its implications in fungal virulence and survival, and present a forward-looking perspective on its exploitation for therapeutic intervention. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals actively engaged in the study of fungal metabolism and the pursuit of innovative antifungal strategies.

Introduction: The Indispensable Aromatic Core

Life's molecular tapestry is woven with aromatic compounds, fundamental building blocks for a myriad of biological structures and functions. In fungi, as in bacteria, archaea, algae, and plants, the exclusive biosynthetic route to the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is the shikimate pathway.[1][3][5] These amino acids are not merely components of proteins; they are precursors to a vast spectrum of molecules, including vitamins, cofactors, pigments, and signaling molecules that are vital for fungal growth, development, and interaction with their environment.[6][7]

The pathway commences with the condensation of phosphoenolpyruvate (PEP), a glycolytic intermediate, and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, and culminates in the formation of chorismate, the last common precursor for the aromatic amino acids.[2][5] The central intermediate, shikimic acid, lends its name to this elegant and essential metabolic sequence. The stark metabolic dichotomy between fungi and their mammalian hosts, which lack this pathway and must acquire aromatic amino acids through their diet, forms the bedrock of its appeal as an antifungal target.[4]

The Fungal Shikimate Pathway: A Unique Architectural Paradigm

While the core biochemical transformations of the shikimate pathway are conserved across taxa, fungi exhibit a remarkable and distinct organizational feature: the AROM complex.[5] This pentafunctional enzyme consolidates five consecutive enzymatic activities of the pathway into a single polypeptide chain, a stark contrast to the monofunctional enzymes found in most bacteria.[5]

The seven enzymatic steps of the fungal shikimate pathway are as follows:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (DAHPS): Catalyzes the initial condensation of PEP and E4P to form DAHP.[1]

  • 3-dehydroquinate (DHQ) synthase (DHQS): Converts DAHP to DHQ.[1]

  • 3-dehydroquinate dehydratase (DHQD): Catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).[1]

  • Shikimate dehydrogenase (SDH): Reduces DHS to shikimate.[1]

  • Shikimate kinase (SK): Phosphorylates shikimate to form shikimate-3-phosphate (S3P).[5]

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS): Catalyzes the condensation of S3P and another molecule of PEP to form EPSP.[5]

  • Chorismate synthase (CS): Converts EPSP to chorismate.[5]

In fungi, the enzymes for steps 2 through 6 (DHQS, DHQD, SDH, SK, and EPSPS) are typically fused into the AROM complex.[5] This macromolecular assembly is believed to enhance catalytic efficiency through substrate channeling, where the product of one enzymatic reaction is directly passed to the active site of the next enzyme in the sequence, minimizing the diffusion of intermediates and preventing their loss to competing metabolic pathways.

Diagram: The Fungal Shikimate Pathway and the AROM Complex

Fungal_Shikimate_Pathway cluster_main Shikimate Pathway cluster_AROM AROM Complex cluster_downstream Downstream Products PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHPS E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQS DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQD Shikimate Shikimate DHS->Shikimate SDH S3P Shikimate-3-phosphate (S3P) Shikimate->S3P SK EPSP EPSP S3P->EPSP EPSPS Chorismate Chorismate EPSP->Chorismate CS AAA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAA Secondary Secondary Metabolites Chorismate->Secondary Vitamins Vitamins & Cofactors Chorismate->Vitamins

Caption: The fungal shikimate pathway, highlighting the central role of the AROM complex.

Regulation of the Fungal Shikimate Pathway: A Symphony of Feedback Control

The flux of carbon through the shikimate pathway is tightly regulated to meet the metabolic demands of the fungal cell without wasteful overproduction of aromatic amino acids. In fungi, such as Saccharomyces cerevisiae, this regulation primarily occurs at the first committed step, catalyzed by DAHP synthase.[8] Fungi typically possess multiple isoenzymes of DAHP synthase, each subject to feedback inhibition by one of the three aromatic amino acids.[9] For instance, in S. cerevisiae, the ARO3 and ARO4 isoenzymes are inhibited by phenylalanine and tyrosine, respectively.[9] This allosteric regulation allows for a nuanced control of the pathway's entry point, responding dynamically to the intracellular concentrations of the final products.[8] This "general control" mechanism ensures a balanced synthesis of aromatic amino acids, which are essential substrates for protein synthesis.[8]

The Central Role in Primary and Secondary Metabolism

The significance of the shikimate pathway extends far beyond the synthesis of proteinogenic amino acids. Chorismate, the end product of the pathway, is a critical branch-point metabolite that serves as a precursor for a diverse array of essential molecules.

Primary Metabolism: The Building Blocks of Life
  • Aromatic Amino Acids: As previously stated, the primary role of the shikimate pathway is the production of phenylalanine, tyrosine, and tryptophan, which are indispensable for protein synthesis.

  • Folate Biosynthesis: Chorismate is a precursor for the synthesis of para-aminobenzoic acid (PABA), a key component of folate (vitamin B9). Folates are essential coenzymes in one-carbon transfer reactions, crucial for the synthesis of nucleotides and certain amino acids.

  • Ubiquinone (Coenzyme Q) Synthesis: The aromatic ring of ubiquinone, a vital component of the electron transport chain, is derived from chorismate.

Secondary Metabolism: A Cornucopia of Bioactive Compounds

Fungi are prolific producers of secondary metabolites, a diverse group of compounds that are not essential for growth but play crucial roles in ecological interactions, including virulence and defense. The shikimate pathway is a major conduit for the production of a wide range of these bioactive molecules.

  • Mycotoxins: Many mycotoxins, such as those with a polyketide backbone, incorporate aromatic starter units derived from the shikimate pathway.

  • Pigments: Fungal pigments, such as melanins, are often derived from tyrosine, a product of the shikimate pathway. These pigments can protect fungi from environmental stresses like UV radiation and contribute to their virulence.

  • Siderophores: Some fungi produce siderophores, high-affinity iron-chelating compounds, which utilize aromatic precursors derived from chorismate for their synthesis. Siderophores are critical for iron acquisition and are often important virulence factors.

  • Gallic Acid and Tannins: In some fungi, 3-dehydroshikimate can be converted to gallic acid, a precursor for the synthesis of hydrolyzable tannins and other phenolic compounds.[5] Isotope labeling studies in the fungus Phycomyces blakesleeanus have confirmed the direct conversion of DHS to gallic acid.[5]

The Shikimate Pathway in Fungal Pathogenicity: A Weapon in the Arsenal

The ability of pathogenic fungi to cause disease in plants and animals is often intimately linked to the functionality of their shikimate pathway. Several key aspects underscore this connection:

  • Nutritional Prototrophy: The ability to synthesize aromatic amino acids de novo is a significant advantage for fungal pathogens within a host environment where these essential nutrients may be scarce.

  • Virulence Factors: As mentioned, many virulence factors, including pigments like melanin and iron-chelating siderophores, are downstream products of the shikimate pathway.

  • Manipulation of Host Responses: Some pathogenic fungi secrete effector proteins that can manipulate host metabolism. For instance, the smut fungus Ustilago maydis secretes a chorismate mutase that diverts host chorismate away from the production of salicylic acid, a key plant defense hormone, thereby suppressing the host immune response.[10]

The Shikimate Pathway as a Prime Target for Antifungal Drug Development

The absence of the shikimate pathway in humans and other mammals makes it an ideal target for the development of selective and non-toxic antifungal agents.[4] The enzymes of this pathway represent a largely untapped reservoir of potential drug targets.

  • Inhibition of EPSP Synthase: The most well-known inhibitor of the shikimate pathway is glyphosate, the active ingredient in the herbicide Roundup®. Glyphosate is a potent inhibitor of EPSP synthase.[5] While highly effective against plants, its efficacy as a broad-spectrum antifungal is limited due to permeability issues in many fungal species. However, the principle of targeting this enzyme remains a valid and attractive strategy.[4]

  • Targeting Other Pathway Enzymes: Each of the seven enzymes in the shikimate pathway presents a potential target for the development of novel inhibitors. The unique structural features of the fungal AROM complex may offer opportunities for the design of inhibitors that specifically disrupt its multifunctional nature.

Experimental Workflow: High-Throughput Screening for Fungal Shikimate Pathway Inhibitors

The following protocol outlines a generalized workflow for identifying novel inhibitors of a specific enzyme within the fungal shikimate pathway, for example, shikimate dehydrogenase (SDH).

HTS_Workflow cluster_protocol High-Throughput Screening Protocol A 1. Recombinant Enzyme Production - Clone and express the fungal SDH gene - Purify the recombinant protein B 2. Assay Development - Develop a robust and sensitive in vitro assay - e.g., a spectrophotometric assay monitoring NADPH consumption A->B C 3. High-Throughput Screening (HTS) - Screen a large library of small molecules - Identify initial 'hits' that inhibit SDH activity B->C D 4. Hit Confirmation and Dose-Response Analysis - Confirm the activity of primary hits - Determine the IC50 values C->D E 5. Selectivity and Mechanism of Action Studies - Test for inhibition of the human ortholog (if any) - Determine the mode of inhibition (e.g., competitive, non-competitive) D->E F 6. In Vivo Efficacy Testing - Test promising compounds against fungal cultures - Evaluate efficacy in animal models of fungal infection E->F

Caption: A generalized experimental workflow for the discovery of fungal shikimate pathway inhibitors.

Detailed Protocol: In Vitro Shikimate Dehydrogenase (SDH) Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.5.

    • Substrate Solution: 10 mM 3-dehydroshikimate in assay buffer.

    • Cofactor Solution: 5 mM NADPH in assay buffer.

    • Enzyme Solution: Purified recombinant fungal SDH diluted in assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.

    • Test Compound Stock Solutions: Dissolve compounds in 100% DMSO to a concentration of 10 mM.

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of the test compound solution (or DMSO for control).

    • Add 178 µL of a master mix containing assay buffer, substrate, and cofactor to each well.

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percent inhibition for each test compound relative to the DMSO control.

    • For active compounds, perform a dose-response analysis by testing a range of concentrations to calculate the IC50 value.

Causality Behind Experimental Choices:

  • Choice of Enzyme: SDH is a critical enzyme in the pathway and its activity can be easily monitored spectrophotometrically by following the consumption of NADPH.

  • Recombinant Protein: Using a purified recombinant enzyme ensures that the observed inhibition is specific to the target and not due to off-target effects in a complex cellular lysate.

  • Spectrophotometric Assay: This method is robust, sensitive, and amenable to high-throughput screening formats. The change in absorbance at 340 nm is directly proportional to the enzyme's activity.

  • IC50 Determination: This quantitative measure of a compound's inhibitory potency is essential for comparing the efficacy of different inhibitors and for structure-activity relationship (SAR) studies.

Future Perspectives and Conclusion

The shikimate pathway in fungi represents a confluence of fundamental biology and therapeutic opportunity. As our understanding of the intricate regulatory networks and the unique structural biology of fungal metabolic pathways deepens, so too will our ability to rationally design and develop novel antifungal agents that target this essential metabolic route. The rise of multi-drug resistant fungal pathogens underscores the urgent need for new therapeutic strategies, and the shikimate pathway stands as a promising and largely unexploited frontier in this critical endeavor. Further research into the structure and function of the AROM complex, the diversity of secondary metabolic pathways branching from the shikimate pathway, and the development of innovative screening platforms will undoubtedly pave the way for a new generation of antifungal drugs that are both effective and safe.

References

  • The shikimate pathway: gateway to metabolic diversity - PMC. National Center for Biotechnology Information. [Link]

  • Shikimic acid - Wikipedia. Wikipedia. [Link]

  • CHAPTER 8 - Jones & Bartlett Learning. Jones & Bartlett Learning. [Link]

  • A broadly conserved fungal chorismate mutase targets the plant shikimate pathway to regulate salicylic acid production and other secondary metabolites | mBio - ASM Journals. American Society for Microbiology. [Link]

  • The shikimate pathway and its branches in apicomplexan parasites - PubMed. National Center for Biotechnology Information. [Link]

  • Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC. National Center for Biotechnology Information. [Link]

  • Shikimate pathway - Wikipedia. Wikipedia. [Link]

  • The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - Oxford Academic. Oxford Academic. [Link]

  • Shikimate and Phenylalanine Biosynthesis in the Green Lineage - Frontiers. Frontiers. [Link]

  • SHIKIMATE PATHWAY IN YEAST CELLS: ENzYMES, FUNCTIONING, REGULATION - Polish Journal of Food and Nutrition Sciences. Polish Journal of Food and Nutrition Sciences. [Link]

  • Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC. National Center for Biotechnology Information. [Link]

Sources

Introduction: The Centrality of a Chiral Keystone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Shikimic Acid: From Biosynthesis to Pharmaceutical Application

Shikimic acid, a hydroaromatic organic compound, represents a critical nexus in the metabolism of plants, fungi, and bacteria.[1][2] Its name is derived from the Japanese flower shikimi (シキミ, Illicium anisatum), from which it was first isolated in 1885.[1] While it is a biosynthetic intermediate and typically found in low concentrations in most organisms, its significance far outweighs its natural abundance.[1] Shikimic acid is the central intermediate of the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1] This pathway is absent in animals, making these amino acids essential components of the human diet and rendering the pathway an attractive target for the development of herbicides and antimicrobial agents.[1][2]

For drug development professionals, shikimic acid is most renowned as the indispensable chiral starting material for the industrial synthesis of the antiviral neuraminidase inhibitor, oseltamivir (Tamiflu®).[2][3] This singular application has driven extensive research into its sourcing, extraction, and microbial synthesis, transforming it from a metabolic curiosity into a globally significant pharmaceutical precursor.[3][4] This guide provides a comprehensive technical overview of shikimic acid, from its fundamental properties and biochemical context to its practical extraction, quantification, and industrial relevance.

Physicochemical Properties of Shikimic Acid

A thorough understanding of shikimic acid's physical and chemical properties is fundamental to developing effective protocols for its extraction, purification, and chemical modification. As a white crystalline solid, its high polarity, dictated by its three hydroxyl groups and one carboxylic acid group, governs its solubility and chromatographic behavior.[1][2] The molecule's key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 138-59-0[1][5][6]
Molecular Formula C₇H₁₀O₅[1][5][6]
Molecular Weight 174.15 g/mol [1][5]
IUPAC Name (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid[1][5]
Melting Point 185 to 187 °C[1]
Water Solubility Approx. 18 g/100 mL[5]
Solubility in Organics Soluble in methanol; sparingly soluble in ethanol; practically insoluble in nonpolar solvents like chloroform, benzene.[1][5]
UV Absorption Max (λmax) 213 nm[6]

The Shikimate Pathway: A Core Anabolic Route

The shikimate pathway channels metabolites from central carbon metabolism—specifically phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P)—into the biosynthesis of aromatic compounds.[7] This seven-enzyme sequence is a masterful example of metabolic efficiency, converting simple carbohydrate-derived precursors into the versatile branch-point metabolite, chorismate.[8] From chorismate, pathways diverge to produce the three aromatic amino acids, folate, ubiquinone, and a vast array of plant secondary metabolites, including lignins, flavonoids, and alkaloids.[7][8]

The causality for this pathway's importance lies in its exclusive presence in microorganisms and plants.[1] Its absence in animals makes it an ideal target for selective toxicity. The widely used herbicide glyphosate, for instance, specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), effectively starving plants of essential aromatic amino acids.[1]

The core seven-step conversion is visualized below.

Shikimate_Pathway cluster_0 PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP 1 E1 DAHP Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP 1 DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ 2 E2 DHQ Synthase DAHP->E2 DHS 3-Dehydroshikimate (DHS) DHQ->DHS 3 E3 DHQ Dehydratase DHQ->E3 SA Shikimate DHS->SA 4 E4 Shikimate Dehydrogenase DHS->E4 S3P Shikimate-3-Phosphate (S3P) SA->S3P 5 E5 Shikimate Kinase SA->E5 EPSP EPSP S3P->EPSP 6 E6 EPSP Synthase (Glyphosate Target) S3P->E6 Chorismate Chorismate EPSP->Chorismate 7 E7 Chorismate Synthase EPSP->E7 AAs Aromatic Amino Acids & Other Metabolites Chorismate->AAs E1->DAHP E1->DAHP E2->DHQ E2->DHQ E3->DHS E3->DHS E4->SA E4->SA E5->S3P E5->S3P E6->EPSP E6->EPSP E7->Chorismate E7->Chorismate

Figure 1: The seven-step Shikimate Pathway for biosynthesis of aromatic compounds.

Methodologies for Isolation and Quantification

The primary challenge in utilizing shikimic acid is its efficient extraction from natural sources, which include Chinese star anise (Illicium verum), sweetgum seeds (Liquidambar styraciflua), and pine needles.[1] Star anise remains a principal commercial source, reported to yield 3% to 7% shikimic acid.[1]

Experimental Protocol: Extraction from Illicium verum

This protocol describes a standard lab-scale method for isolating shikimic acid. The choice of aqueous extraction is based on the high water solubility of shikimic acid.[1] Subsequent purification steps are designed to remove less polar compounds and interfering substances.

Objective: To extract and partially purify shikimic acid from ground star anise pods.

Materials:

  • Dried star anise (Illicium verum) pods, finely ground

  • Deionized (DI) water

  • Ethanol (95%)

  • Activated charcoal

  • Diatomaceous earth (e.g., Celite)

  • Beakers, magnetic stirrer, heating mantle

  • Büchner funnel and vacuum flask

  • Rotary evaporator

Step-by-Step Methodology:

  • Maceration & Extraction:

    • Weigh 50 g of finely ground star anise powder into a 1 L beaker.

    • Add 500 mL of DI water. The use of water as the solvent is optimal due to the high polarity and water solubility of shikimic acid.[1]

    • Heat the slurry to 60-70°C on a heating mantle with continuous stirring for 4 hours. This temperature facilitates extraction without causing significant thermal degradation of the target compound.

  • Initial Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the slurry through a Büchner funnel fitted with filter paper to remove the bulk plant material. Wash the solid residue with an additional 100 mL of hot DI water to maximize recovery.

  • Decolorization and Clarification:

    • Transfer the combined aqueous filtrate to a clean beaker.

    • Add 5 g of activated charcoal to the extract. Charcoal is a highly porous material that adsorbs pigments and other colored impurities, which are common in crude plant extracts.

    • Stir the mixture at room temperature for 30 minutes.

    • Filter the mixture through a pad of diatomaceous earth in a Büchner funnel to remove the charcoal and any fine particulate matter. The resulting filtrate should be significantly lighter in color.

  • Concentration:

    • Concentrate the clarified extract using a rotary evaporator under reduced pressure at a bath temperature of 50°C. Reduce the volume to approximately 50-75 mL. This step removes the majority of the water.

  • Crystallization:

    • Transfer the concentrated aqueous solution to a small beaker and cool it in an ice bath to induce crystallization.

    • Slowly add 150-200 mL of cold 95% ethanol while stirring. Shikimic acid is poorly soluble in ethanol, so its addition acts as an anti-solvent, causing the shikimic acid to precipitate out of the concentrated aqueous solution while more soluble impurities remain in the hydro-alcoholic solution.

    • Allow the mixture to stand at 4°C overnight to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crude shikimic acid crystals by vacuum filtration.

    • Wash the crystals sparingly with a small volume of ice-cold ethanol to remove residual soluble impurities.

    • Dry the crystals under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.

Experimental Protocol: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for quantifying shikimic acid in extracts.[9]

Objective: To determine the concentration of shikimic acid in a prepared extract using a C18 reverse-phase HPLC column with UV detection.

Materials & Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Shikimic acid analytical standard (≥99% purity)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • DI water (HPLC grade)

  • Syringe filters (0.45 µm)

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of 0.1% phosphoric acid in water. The acidic pH ensures that the carboxylic acid group of shikimic acid is protonated, leading to a sharp, well-defined chromatographic peak.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of shikimic acid standard and dissolve it in 10 mL of DI water to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL). This range is chosen to encompass the expected concentration in the sample extract.

  • Sample Preparation:

    • Accurately weigh a portion of the dried extract (e.g., 2 mg) and dissolve it in 2 mL of DI water.[9]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[9]

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: 0.1% Phosphoric Acid in Water

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL[9]

      • Column Temperature: 30°C

      • Detector Wavelength: 213 nm (corresponds to λmax of shikimic acid[6])

  • Data Analysis:

    • Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared sample solution in triplicate.

    • Identify the shikimic acid peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the concentration of shikimic acid in the sample using the regression equation from the standard curve.

Workflow Start Raw Material (e.g., Star Anise) Grind Grinding / Milling Start->Grind Extract Aqueous Extraction (60-70°C) Grind->Extract Filter1 Solid-Liquid Filtration Extract->Filter1 Decolor Decolorization (Activated Charcoal) Filter1->Decolor Filter2 Clarification Filtration Decolor->Filter2 Concentrate Concentration (Rotary Evaporation) Filter2->Concentrate Crystallize Anti-Solvent Crystallization (Ethanol Addition) Concentrate->Crystallize Isolate Isolate & Dry Crystals Crystallize->Isolate Quantify Quantification via HPLC Isolate->Quantify Result Pure Shikimic Acid Isolate->Result

Figure 2: Experimental workflow for the extraction and analysis of shikimic acid.

Industrial Significance: The Oseltamivir (Tamiflu®) Precursor

The global demand for shikimic acid surged with the recognition of its role as the essential starting material for oseltamivir, a potent inhibitor of the viral neuraminidase enzyme used to treat influenza A and B virus infections.[1][2][3] The synthesis of oseltamivir is a complex, multi-step process, but the preservation of the specific stereochemistry present in the shikimic acid core is crucial for the final drug's efficacy. This reliance on a natural product highlights a critical intersection between biochemistry and pharmaceutical manufacturing.

The 2005 shortage of oseltamivir was directly linked to the limited availability of shikimic acid from Chinese star anise.[1] This event catalyzed significant research into alternative sourcing, including extraction from other plants and, more importantly, the metabolic engineering of microorganisms like E. coli.[1][4] By modifying microbial shikimate pathways, researchers can create hyperproducing strains that synthesize shikimic acid from simple, renewable feedstocks like glucose, offering a more stable and scalable supply chain.[3][4]

Pharmaceutical_Application SA Shikimic Acid (Chiral Precursor) C₇H₁₀O₅ Synthesis Multi-Step Chemical Synthesis SA->Synthesis Starting Material Oseltamivir Oseltamivir (Tamiflu®) (Antiviral Drug) Synthesis->Oseltamivir Final Product

Figure 3: The role of shikimic acid as the key precursor for oseltamivir synthesis.

Conclusion

Shikimic acid is a molecule of profound importance, bridging fundamental biochemistry with critical pharmaceutical applications. Its core physicochemical properties, including its CAS number 138-59-0 and molecular weight of 174.15 g/mol , are the starting point for its scientific exploration.[1][5] As the cornerstone of the shikimate pathway, it is central to life in plants and microbes and provides an essential target for agricultural science. For researchers and drug development professionals, its role as the chiral building block for oseltamivir underscores the vital link between natural product chemistry and modern medicine. The continued development of robust extraction techniques and innovative biosynthetic production methods will ensure that the supply of this critical molecule can meet future global health demands.

References

  • Shikimic acid - Wikipedia. [Link]

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5–17. [Link]

  • Shikimic Acid | C7H10O5 | CID 8742 - PubChem. [Link]

  • Wang, L., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Molecules, 27(15), 4779. [Link]

  • Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources - ResearchGate. [Link]

  • The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid. Bioorganic Synthesis: An Introduction. Oxford Academic. [Link]

  • Kartal, M., et al. (2016). Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. FABAD Journal of Pharmaceutical Sciences, 41(3), 131-137. [Link]

  • Chemical Properties of Shikimic acid (CAS 138-59-0) - Cheméo. [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]

Sources

solubility and stability of shikimic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Shikimic Acid in Different Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Shikimic acid, a cornerstone chiral building block, stands as a critical intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms via the seven-step shikimate pathway.[1][2] Its industrial significance surged with its identification as the primary starting material for the synthesis of the neuraminidase inhibitor, oseltamivir (Tamiflu®), a frontline antiviral agent.[3] The efficiency of shikimic acid's extraction from natural sources, its purification, its formulation into drug products, and its long-term storage are all fundamentally governed by its physicochemical properties—most notably, its solubility in various solvent systems and its chemical stability under diverse environmental conditions.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth exploration of the solubility and stability of shikimic acid. It moves beyond a simple recitation of data, explaining the causal relationships behind its behavior and providing field-proven experimental protocols. The aim is to equip researchers, process chemists, and formulation scientists with the authoritative knowledge required to handle, analyze, and utilize shikimic acid with maximum efficiency and confidence.

Section 1: Core Physicochemical Properties of Shikimic Acid

A foundational understanding of shikimic acid's molecular structure and inherent properties is essential to interpreting its behavior in solution.

Chemical Structure and Identifiers:

  • IUPAC Name: (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid[2]

  • CAS Number: 138-59-0

  • Molecular Formula: C₇H₁₀O₅[2]

  • Molar Mass: 174.15 g/mol [2]

Shikimic acid is a highly functionalized cycloalkene. Its structure contains three hydroxyl groups and one carboxylic acid moiety, all of which are capable of acting as hydrogen bond donors and acceptors. This, combined with the polar nature of these groups, dictates its solubility profile.

Table 1: Key Physicochemical Properties of Shikimic Acid

Property Value Source(s)
Melting Point 185–187 °C [2]
pKa (acidic) ~4.1 [4]
UV λmax 213 nm (in Ethanol/Water), ~235 nm [1][5]

| Appearance | White crystalline solid |[1] |

Section 2: Solubility of Shikimic Acid

The solubility of an active pharmaceutical ingredient (API) is a critical parameter influencing everything from its extraction and crystallization to its bioavailability. Shikimic acid's solubility is dominated by its high polarity.

Theoretical Framework: Understanding Solubility Behavior

The principle of "like dissolves like" is the primary determinant of shikimic acid's solubility.

  • Polarity and Hydrogen Bonding: The presence of multiple hydroxyl groups and a carboxylic acid group makes shikimic acid a highly polar molecule. It readily forms strong hydrogen bonds with polar protic solvents like water, methanol, and ethanol, leading to high solubility. Conversely, it is unable to form favorable interactions with nonpolar, aprotic solvents, resulting in very low solubility.[2]

  • Impact of pH: The carboxylic acid group (pKa ≈ 4.1) is the most influential factor in aqueous solubility.[4] At pH values below its pKa, the group is protonated (-COOH) and the molecule is neutral, exhibiting its intrinsic water solubility. At pH values above the pKa, the group deprotonates to form the highly polar carboxylate anion (-COO⁻), dramatically increasing its affinity for water. This is a key reason why shikimic acid is often extracted using water and its solubility is significantly higher in neutral or basic aqueous solutions.

  • Impact of Temperature: The dissolution of most crystalline solids, including shikimic acid, is an endothermic process. Therefore, its solubility in most solvents increases with rising temperature.[6][7] This principle is leveraged in extraction and recrystallization processes, where hot extractions increase yield and subsequent cooling allows for crystallization and purification.

Quantitative Solubility Data

The following table summarizes experimentally determined solubility data for shikimic acid in a range of common laboratory solvents.

Table 2: Solubility of Shikimic Acid in Various Solvents

Solvent Temperature (°C) Solubility ( g/100 mL) Source(s)
Water 20-25 ~18.0 - 20.4 [3]
Water 21 15.0 [4]
Methanol Ambient Soluble (qualitative) [8]
Ethanol Ambient 2.25
Ethanol Ambient 0.25
Dimethyl Sulfoxide (DMSO) Ambient ~2.5
Dimethylformamide (DMF) Ambient ~2.5
Phosphate-Buffered Saline (PBS, pH 7.2) Ambient ~1.0
Diethyl Ether 23 0.015
Chloroform Ambient Practically Insoluble
Benzene Ambient Practically Insoluble

| Petroleum Ether | Ambient | Practically Insoluble | |

Note on Ethanol Solubility: A notable discrepancy exists in the reported literature for ethanol solubility. Researchers should perform their own solubility determinations if ethanol is a critical solvent for their process to resolve this ambiguity.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[9] It is a self-validating system because it ensures that a saturated solution in equilibrium with excess solid is achieved.

Methodology:

  • Preparation: Add an excess amount of solid shikimic acid to a series of vials containing the chosen solvent (e.g., water, ethanol, buffered solution). The excess solid is critical to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is crucial to filter the aliquot immediately using a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microcrystals.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of dissolved shikimic acid using a validated analytical method, typically HPLC-UV.

  • Validation of Equilibrium: To ensure equilibrium has been achieved, compare the concentration results from samples taken at different time points (e.g., 24h and 48h). The results should be consistent, indicating that the solution was fully saturated.[9]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid Shikimic Acid to vial B Add chosen solvent A->B C Seal vial and place in shaker at constant Temp. (e.g., 24-72h) B->C D Cease agitation, allow solid to settle C->D E Withdraw supernatant D->E F Filter immediately (e.g., 0.22 µm filter) E->F G Dilute clear filtrate F->G H Analyze via validated HPLC-UV method G->H I Calculate concentration (Solubility) H->I

Caption: Workflow for equilibrium solubility determination.

Section 3: Stability of Shikimic Acid

Understanding the chemical stability of shikimic acid is paramount for defining storage conditions, predicting shelf-life, and developing robust analytical methods. While solid shikimic acid is quite stable, its stability in solution is dependent on several factors.

Factors Influencing Stability
  • pH: The molecular structure of shikimic acid contains ester-like linkages (within the ring) and a carboxylic acid, which can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally considered stable.[3] The primary degradation pathways in extreme pH would likely involve rearrangements or dehydration of the hydroxyl groups.

  • Oxidation: The secondary alcohol groups and the double bond in the cyclohexene ring are potential sites for oxidative degradation. The presence of oxidizing agents, such as peroxides or dissolved oxygen, especially in the presence of trace metal ions, could lead to the formation of ketones or epoxides.[1]

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature according to the Arrhenius equation. Elevated temperatures can provide the activation energy needed for degradation reactions like dehydration, potentially leading to aromatization of the ring.

  • Light (Photostability): The conjugated double bond within the shikimic acid structure gives it a UV absorbance maximum around 213 nm.[5] Compounds that absorb UV light have the potential to undergo photolytic degradation.[11] Therefore, solutions of shikimic acid should be protected from prolonged exposure to direct light, especially high-energy UV light.

Experimental Protocol: Forced Degradation Study (Stress Testing)

Forced degradation, or stress testing, is an essential component of drug development mandated by regulatory bodies like the ICH.[12] Its purpose is to intentionally degrade the API under more aggressive conditions than those used in long-term stability studies to identify likely degradation products and establish a "stability-indicating" analytical method.[13][14]

Methodology:

A typical forced degradation study for shikimic acid would involve exposing solutions (e.g., at 1 mg/mL) to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60-80 °C for a period of several hours to days.

  • Base Hydrolysis: 0.1 N NaOH at room temperature or mildly elevated temperature (e.g., 40-60 °C) for a set period.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: The solution is heated to a high temperature (e.g., 80 °C), and the solid API is also exposed to dry heat (e.g., 105 °C).

  • Photolytic Degradation: The solution is exposed to a controlled source of UV and visible light as specified in ICH Q1B guidelines. A dark control is always run in parallel.

Analysis and Evaluation:

  • Samples from each stress condition are analyzed at various time points by a high-resolution HPLC method.

  • The goal is to achieve 5-20% degradation of the parent API.[13] If degradation is too rapid, the conditions are made milder; if no degradation occurs, they are intensified.

  • The chromatograms are inspected for the appearance of new peaks (degradation products). The analytical method must be able to resolve these new peaks from the main shikimic acid peak.

  • Mass balance is calculated to ensure that the decrease in the main peak corresponds to the sum of the degradation products formed.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) SA_Sol Shikimic Acid Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) SA_Sol->Acid Base Base Hydrolysis (0.1 N NaOH, 40°C) SA_Sol->Base Ox Oxidation (3% H₂O₂, RT) SA_Sol->Ox Therm Thermal (80°C Solution) SA_Sol->Therm Photo Photolytic (UV/Vis Light) SA_Sol->Photo Analysis Analyze samples at time points (t=0, 2, 8, 24h...) via Stability-Indicating HPLC Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Outcome Identify Degradation Products Elucidate Pathways Validate Analytical Method Analysis->Outcome

Caption: Workflow for a forced degradation study.

Section 4: Practical Implications and Recommendations

Solvent Selection for Extraction & Purification
  • Extraction: Due to its high solubility and stability in water, hot water extraction is a common, cost-effective, and environmentally friendly method for isolating shikimic acid from plant sources like star anise.[8][15] Using slightly elevated temperatures (e.g., 60-80 °C) increases both the rate and extent of extraction.

  • Purification: The significant difference in solubility between polar and nonpolar solvents is key to purification. After an aqueous extraction, impurities can often be removed by washing with a nonpolar solvent. Recrystallization is typically performed from a polar solvent system, such as methanol/ethyl acetate or water/ethanol mixtures, where shikimic acid is soluble at high temperatures but less so upon cooling.

Analytical Method Development
  • HPLC Method: A stability-indicating HPLC method is crucial. Based on the literature, a robust method typically uses a C18 reversed-phase column with a highly aqueous mobile phase acidified with sulfuric or phosphoric acid (e.g., pH 2-3).[5][9][16] Acidification suppresses the ionization of the carboxylic acid, leading to better retention and sharp, symmetrical peak shapes.

  • Detection: UV detection is straightforward and sensitive. Wavelengths between 210-215 nm are commonly used to achieve maximum sensitivity.[5][9][16]

Formulation and Storage
  • Solid Storage: Crystalline shikimic acid is highly stable and should be stored in a well-sealed container at or below room temperature, protected from moisture. Long-term storage at -20°C is also recommended.

  • Solution Stability: While generally stable in neutral aqueous solutions, it is best practice to prepare aqueous solutions fresh.[17] If storage is necessary, refrigeration (2-8 °C) and protection from light are advised. For long-term storage in solution, consider freezing at -20 °C or -80 °C. The stability of shikimic acid in rat plasma for up to 3 weeks at -70°C supports this approach.[17]

Conclusion

Shikimic acid's physicochemical profile is characterized by high polarity, leading to excellent solubility in water and polar organic solvents and poor solubility in nonpolar media. This behavior, driven by its multiple hydrogen-bonding functional groups, is the cornerstone of its extraction and purification strategies. While the solid form is robustly stable, its stability in solution is influenced by pH, temperature, and light. A thorough understanding of these parameters, supported by robust experimental designs like the shake-flask method for solubility and forced degradation studies for stability, is not merely academic. It is a prerequisite for the successful development of efficient manufacturing processes, stable pharmaceutical formulations, and reliable analytical methods, ensuring the quality and efficacy of this vital pharmaceutical precursor.

References

  • Bozhkov, A. I., et al. (2015). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology, 51, 1-14. [Link]

  • Cheméo. (n.d.). Chemical Properties of Shikimic acid (CAS 138-59-0). [Link]

  • dos Santos, A. C. A., et al. (2020). Thermodynamic models for determination of the solubility of (-)-shikimic acid in different pure solvents and in (H2O + ethanol) binary solvent mixtures. Journal of Chemical & Engineering Data, 65(10), 4874-4886. [Link]

  • Wikipedia. (2023). Shikimic acid. [Link]

  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2006). Determination of Quinic and Shikimic Acids in Products Derived from Bees and their Preparates by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(17), 2639-2644. [Link]

  • Gajda, J. V., & Salgado, A. M. (2002). Method of detecting shikimic acid. U.S.
  • Choi, Y. H., et al. (2015). Pharmacokinetics of Shikimic Acid Following Intragastric and Intravenous Administrations in Rats. Molecules, 20(11), 19657-19667. [Link]

  • OIV (International Organisation of Vine and Wine). (2004). DETERMINATION OF SHIKIMIC ACID IN WINE BY HPLC. RESOLUTION OENO 33/2004. [Link]

  • Estévez, S., & Estévez, J. C. (2012). The Medicinal Chemistry Of (-)-Shikimic Acid. Mini-Reviews in Medicinal Chemistry, 12(14), 1443-1461. [Link]

  • Bajaj, S., et al. (2006). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 1(1). [Link]

  • Zhang, Y., et al. (2014). Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. Molecules, 19(9), 13837-13850. [Link]

  • Cromartie, T. H., & Polge, N. D. (2010). HPLC and colourimetric quantification of shikimic acid levels in crops after glyphosate treatment. UPSpace Institutional Repository. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. [Link]

  • Ling, B., et al. (2016). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. ResearchGate. [Link]

  • Ghosh, S., et al. (2014). Effect of pH on transformation of quinic acid to shikimic acid by whole cells of B. megaterium. ResearchGate. [Link]

  • Sravani, S., et al. (2019). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Scielo. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies. SciSpace. [Link]

  • Li, Y., et al. (2017). The HPLC assay method of shikimic acid and 3-dehydroshikimate in pericarpium granati.
  • Li, M., et al. (2022). Composition- and Temperature-Dependent Solubility of Sinomenine Hydrochloride in Ethanol–Water Mixtures. Molecules, 27(19), 6667. [Link]

  • Akgün, M., & Akgün, N. A. (2022). Solubility and Decomposition of Organic Compounds in Subcritical Water. Molecules, 27(11), 3467. [Link]

  • FooDB. (2010). Showing Compound Shikimic acid (FDB003991). [Link]

  • de Andrade, J., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(24), 5897. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

Sources

A Technical Guide to the Key Enzymes of the Shikimate Pathway: From Metabolism to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the shikimate pathway's core enzymatic machinery. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential metabolic route. We will move beyond a simple enumeration of enzymes to delve into the mechanistic underpinnings, regulatory nuances, and the strategic implications for antimicrobial and herbicide development.

Introduction: The Shikimate Pathway - An Essential Hub of Aromatic Compound Biosynthesis

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). This pathway is of profound significance because it is absent in mammals, who must obtain these essential amino acids through their diet. This metabolic distinction makes the enzymes of the shikimate pathway compelling targets for the development of non-toxic antimicrobial agents, herbicides, and antiparasitic drugs.

The pathway commences with the condensation of two central metabolites, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), and culminates in the production of chorismate. Chorismate then serves as a critical branch-point intermediate for the synthesis of a wide array of aromatic compounds, including the aromatic amino acids, folate, ubiquinone, and other secondary metabolites.

Below is a diagram illustrating the sequential enzymatic reactions of the shikimate pathway.

Shikimate_Pathway cluster_0 PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP aroG, aroF, aroH (DAHP synthase) E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ aroB (DHQ synthase) DHS 3-dehydroshikimate (DHS) DHQ->DHS aroD (DHQ dehydratase) Shikimate Shikimate DHS->Shikimate aroE (Shikimate dehydrogenase) S3P Shikimate-3-phosphate (S3P) Shikimate->S3P aroK, aroL (Shikimate kinase) EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP aroA (EPSP synthase) Chorismate Chorismate EPSP->Chorismate aroC (Chorismate synthase) Aromatic_AAs Aromatic Amino Acids & Other Compounds Chorismate->Aromatic_AAs

Figure 1: The Shikimate Pathway Workflow.

The Core Enzymatic Cascade: A Detailed Examination

The shikimate pathway is catalyzed by a series of seven key enzymes. The following sections provide a detailed overview of each enzyme, including their function, mechanism, and relevance as therapeutic targets.

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase (EC 2.5.1.54)
  • Function: DAHP synthase catalyzes the first committed step of the shikimate pathway: an aldol-type condensation of PEP and E4P to form DAHP. This reaction is a critical control point for the entire pathway.

  • Mechanism: The reaction involves a metal-dependent mechanism, often requiring Mn2+ or Co2+, where a water molecule is eliminated from PEP, followed by a nucleophilic attack of the resulting enolate on the aldehyde group of E4P.

  • Regulation: In many microorganisms, the activity of DAHP synthase is regulated by feedback inhibition from the final products of the pathway: phenylalanine, tyrosine, and tryptophan. This is often achieved through the expression of multiple isoenzymes, each sensitive to one of the aromatic amino acids.

3-Dehydroquinate (DHQ) Synthase (EC 4.2.3.4)
  • Function: DHQ synthase catalyzes the second step, the cyclization of DAHP to form 3-dehydroquinate (DHQ).

  • Mechanism: This enzyme employs a complex, multi-step mechanism that involves the oxidation of the C5 hydroxyl group of DAHP, elimination of inorganic phosphate, and finally, a reduction and intramolecular aldol condensation to form the cyclic product, DHQ. This intricate reaction is facilitated by a tightly bound NAD+ cofactor.

  • Significance: The complexity of the DHQ synthase mechanism makes it an attractive target for inhibitor design, as small molecules can be developed to interfere with specific steps in the catalytic cycle.

3-Dehydroquinate (DHQ) Dehydratase (EC 4.2.1.10)
  • Function: The third enzyme in the pathway, DHQ dehydratase, catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS).

  • Mechanism: This reaction proceeds via a Schiff base intermediate formed between the keto group of DHQ and a conserved lysine residue in the active site. This is followed by a syn-elimination of water.

  • Classification: There are two types of DHQ dehydratases, Type I and Type II, which differ in their protein fold and catalytic mechanism. This distinction is important for the development of specific inhibitors.

Shikimate Dehydrogenase (EC 1.1.1.25)
  • Function: Shikimate dehydrogenase catalyzes the NADPH-dependent reduction of DHS to shikimate.

  • Mechanism: The reaction involves the transfer of a hydride ion from NADPH to the si-face of the carbonyl group of DHS, resulting in the formation of shikimate and NADP+.

  • Structural Insights: The crystal structures of shikimate dehydrogenase from various organisms have been solved, providing a detailed understanding of the active site and offering a basis for rational drug design.

Shikimate Kinase (EC 2.7.1.71)
  • Function: Shikimate kinase catalyzes the fifth step, the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to produce shikimate-3-phosphate (S3P).

  • Mechanism: This is a classic kinase reaction involving the transfer of the gamma-phosphate from ATP to the hydroxyl group of shikimate. The reaction is typically magnesium-dependent.

  • Target Potential: The necessity of ATP binding and the specificity for shikimate make this enzyme a viable target for the development of competitive and allosteric inhibitors.

5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase (EC 2.5.1.19)
  • Function: EPSP synthase catalyzes the transfer of an enolpyruvyl group from PEP to the 5-hydroxyl group of S3P, forming 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate.

  • Mechanism: The reaction proceeds through a tetrahedral intermediate.

  • Herbicide Target: EPSP synthase is the well-known target of the broad-spectrum herbicide glyphosate. Glyphosate acts as a competitive inhibitor with respect to PEP, effectively blocking the pathway and leading to plant death. The development of glyphosate-resistant crops has been a major focus of agricultural biotechnology.

Chorismate Synthase (EC 4.2.3.5)
  • Function: Chorismate synthase catalyzes the final step of the pathway: the 1,4-trans-elimination of phosphate from EPSP to form chorismate.

  • Mechanism: This is a unique elimination reaction that requires a reduced flavin mononucleotide (FMN) as a cofactor, although the reaction itself is redox neutral. The FMN is thought to act as a transient electron donor to facilitate the cleavage of the C-O bond of the phosphate group.

  • Branch Point: Chorismate is a crucial precursor for the synthesis of a wide range of aromatic compounds, making chorismate synthase a critical control point in aromatic amino acid biosynthesis.

Experimental Protocols: A Framework for Studying Shikimate Pathway Enzymes

The following provides a generalized workflow for the expression, purification, and kinetic characterization of a shikimate pathway enzyme.

Experimental_Workflow cluster_0 Gene Cloning and Expression cluster_1 Protein Purification cluster_2 Enzyme Kinetics and Inhibition Cloning Gene of Interest Cloning into Expression Vector Transformation Transformation into E. coli Expression Host Cloning->Transformation Culture Large-Scale Culture and Induction of Protein Expression Transformation->Culture Lysis Cell Lysis and Clarification of Lysate Culture->Lysis IMAC Affinity Chromatography (e.g., Ni-NTA for His-tag) Lysis->IMAC SEC Size-Exclusion Chromatography (for polishing) IMAC->SEC SDS_PAGE Purity Analysis (SDS-PAGE) SEC->SDS_PAGE Assay Enzyme Activity Assay (Spectrophotometric or HPLC-based) SDS_PAGE->Assay Kinetics Determination of Kinetic Parameters (Km, Vmax, kcat) Assay->Kinetics Inhibition Inhibitor Screening and Determination of IC50/Ki Kinetics->Inhibition

Figure 2: Generalized Experimental Workflow.

Detailed Protocol: Spectrophotometric Assay for Shikimate Dehydrogenase

This protocol provides a method for determining the activity of shikimate dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADPH.

Materials:

  • Purified shikimate dehydrogenase

  • Assay buffer: 100 mM Tris-HCl, pH 7.5

  • Shikimate solution (substrate)

  • NADP+ solution (cofactor)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of shikimate in assay buffer.

  • Prepare a stock solution of NADP+ in assay buffer.

  • Set up the reaction mixture in a cuvette by adding the following in order:

    • Assay buffer

    • Shikimate solution to the desired final concentration

    • NADP+ solution to the desired final concentration

  • Incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small, known amount of purified shikimate dehydrogenase to the cuvette.

  • Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

  • Monitor the increase in absorbance at 340 nm over time. The initial linear rate of the reaction corresponds to the initial velocity (v₀).

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantitative Data Summary

EnzymeEC NumberSubstratesProductsCofactor(s)Inhibitor Example
DAHP synthase2.5.1.54PEP, E4PDAHP, PiMn²⁺/Co²⁺Phenylalanine
DHQ synthase4.2.3.4DAHPDHQ, PiNAD⁺Carbaphosphonates
DHQ dehydratase4.2.1.10DHQDHS, H₂ONonePyrogallol
Shikimate dehydrogenase1.1.1.25DHS, NADPHShikimate, NADP⁺NADPHGallic acid
Shikimate kinase2.7.1.71Shikimate, ATPS3P, ADPMg²⁺Fluoro-shikimates
EPSP synthase2.5.1.19S3P, PEPEPSP, PiNoneGlyphosate
Chorismate synthase4.2.3.5EPSPChorismate, PiFMN (reduced)(6S)-6-Fluoro-EPSP

Conclusion: Future Directions in Shikimate Pathway Research

The shikimate pathway remains a rich area for fundamental biochemical research and applied drug discovery. The detailed characterization of its constituent enzymes continues to reveal novel catalytic mechanisms and regulatory strategies. For drug development professionals, the absence of this pathway in humans provides a solid foundation for the design of selective and non-toxic therapeutic agents. Future efforts will likely focus on the development of inhibitors against multiple enzymes in the pathway to increase efficacy and reduce the likelihood of resistance. Furthermore, the exploration of allosteric regulatory sites on these enzymes presents a promising avenue for the discovery of novel classes of inhibitors. The integration of structural biology, computational modeling, and high-throughput screening will be instrumental in realizing the full therapeutic potential of targeting the shikimate pathway.

References

  • Herrmann, K. M. (1995). The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 7(7), 907–919. [Link]

  • Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473–503. [Link]

  • Walker, G. E., & Croteau, R. (1998). 3-Deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) Synthase from Spinach (Spinacia oleracea L.). Archives of Biochemistry and Biophysics, 354(1), 163-171. [Link]

  • Lambert, J. M., Boocock, M. R., & Coggins, J. R. (1985). The 3-dehydroquinate synthase of Escherichia coli. Biochemical Journal, 226(3), 817–829. [Link]

  • Harris, J., Gonzalez-Bello, C., & Abell, C. (1998). The purification and characterization of type II 3-dehydroquinase from Streptomyces coelicolor. Biochemical Journal, 333(2), 341–347. [Link]

  • Chaudhuri, S., & Coggins, J. R. (1985). The purification of shikimate dehydrogenase from Escherichia coli. Biochemical Journal, 226(1), 217–223. [Link]

  • Draths, K. M., & Frost, J. W. (1990). Shikimate kinase from Escherichia coli. Journal of the American Chemical Society, 112(25), 9630–9632. [Link]

  • Steinrücken, H. C., & Amrhein, N. (1980). The herbicide glyphosate is a potent inhibitor of 5-enolpyruvylshikimic acid-3-phosphate synthase. Biochemical and Biophysical Research Communications, 94(4), 1207–1212. [Link]

  • Ramjee, M. K., Coggins, J. R., & Thorneley, R. N. (1991). The purification and characterization of chorismate synthase from Escherichia coli. Journal of Biological Chemistry, 266(33), 22348–22355. [Link]

regulation of the shikimate pathway in E. coli

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Regulation of the Shikimate Pathway in Escherichia coli

Abstract

The shikimate pathway is a cornerstone of metabolism in bacteria, archaea, fungi, and plants, responsible for the de novo biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) and a multitude of other essential aromatic compounds. In Escherichia coli, this seven-step enzymatic pathway is a paradigm of metabolic regulation, employing a sophisticated, multi-layered control system to manage the flux of carbon from central metabolism into aromatic biosynthesis. This guide provides a detailed examination of these regulatory mechanisms, focusing on the core principles of allosteric feedback inhibition and transcriptional control that ensure metabolic efficiency. We will explore the key enzymatic control points, the roles of transcriptional regulators, and provide field-proven experimental protocols for investigating these systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how E. coli governs this critical metabolic route, offering insights relevant to metabolic engineering and antimicrobial discovery.

Introduction: The Imperative for Regulation

The shikimate pathway funnels significant cellular resources, primarily the central metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), towards the production of aromatic amino acids.[1] These amino acids are not only vital for protein synthesis but also serve as precursors for vitamins and other secondary metabolites.[2] Given the high energetic cost of this pathway, E. coli has evolved an elegant and responsive regulatory network to prevent the wasteful overproduction of these compounds. This network operates at two primary levels:

  • Allosteric (Feedback) Inhibition: A rapid-response mechanism where the final products of the pathway bind to and inhibit the activity of key enzymes, typically at the first committed step. This allows for immediate modulation of metabolic flux in response to fluctuating intracellular amino acid concentrations.[2][3][4]

  • Transcriptional Control: A slower, more adaptive mechanism that governs the synthesis of the pathway's enzymes by repressing or activating gene expression in response to the sustained availability of aromatic amino acids.[5][6]

Understanding the interplay between these strategies is fundamental to both comprehending bacterial physiology and manipulating it for biotechnological applications.

The Primary Control Gate: Regulation of DAHP Synthase

The first committed step of the shikimate pathway is the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction is catalyzed by DAHP synthase and represents the most critical point of regulation.[6][7] To achieve nuanced control, E. coli utilizes three distinct DAHP synthase isoenzymes, each encoded by a different gene and, crucially, each independently regulated by one of the three final aromatic amino acid products.[1][4][6][8]

This isoenzyme strategy is a masterful example of metabolic logic. It allows the cell to specifically throttle the entry of carbon into the common pathway based on which particular aromatic amino acid is in excess, without shutting down the entire pathway if the other two are still required.

  • AroG (encoded by aroG): This is the dominant isoenzyme, contributing to approximately 80% of the total DAHP synthase activity in wild-type cells. Its activity is strongly and specifically inhibited by L-phenylalanine.[1]

  • AroF (encoded by aroF): Accounting for roughly 20% of cellular activity, AroF is allosterically inhibited by L-tyrosine.[1]

  • AroH (encoded by aroH): This minor isoenzyme contributes ~1% of the total activity and is subject to feedback inhibition by L-tryptophan.[1]

Data Presentation: E. coli DAHP Synthase Isoenzymes
IsoenzymeGeneContribution to Total ActivityAllosteric Inhibitor
AroGaroG~80%L-Phenylalanine
AroFaroF~20%L-Tyrosine
AroHaroH~1%L-Tryptophan
(Data synthesized from Rodriguez, A., et al., 2014)[1]
Visualization: Allosteric Regulation of DAHP Synthase

G cluster_0 PEP Phosphoenolpyruvate (PEP) AroG AroG (aroG) PEP->AroG AroF AroF (aroF) PEP->AroF AroH AroH (aroH) PEP->AroH E4P Erythrose-4-Phosphate (E4P) E4P->AroG E4P->AroF E4P->AroH DAHP DAHP Pathway Common Shikimate Pathway DAHP->Pathway Chorismate Chorismate Pathway->Chorismate Phe L-Phenylalanine Chorismate->Phe Tyr L-Tyrosine Chorismate->Tyr Trp L-Tryptophan Chorismate->Trp Phe->AroG Tyr->AroF Trp->AroH AroG->DAHP AroF->DAHP AroH->DAHP

Caption: Allosteric feedback inhibition of the three DAHP synthase isoenzymes in E. coli.

Slower Adaptation: Transcriptional Control of aro Genes

Complementing the rapid allosteric control is the transcriptional regulation of the genes encoding the pathway enzymes. This level of control adjusts the cell's biosynthetic capacity over longer timescales. This regulation is primarily orchestrated by two key repressor proteins: TyrR and TrpR.

The TyrR Regulon

The TyrR protein is a versatile transcriptional regulator that can act as both a repressor and an activator for a suite of genes involved in aromatic amino acid biosynthesis and transport.[9][10] Its regulatory activity is modulated by its binding to one of the three aromatic amino acids, which serve as co-repressors or, in some contexts, activators.[9] For the core shikimate pathway, TyrR primarily functions as a repressor.

  • Regulation of aroG and aroF: In the presence of high concentrations of L-phenylalanine or L-tyrosine, the TyrR protein binds to specific operator sites, known as "TyrR boxes," within the promoter regions of aroG and aroF, respectively.[1][11] This binding physically obstructs RNA polymerase, repressing transcription and reducing the synthesis of these key enzymes.

  • Regulation of other genes: The TyrR regulon is extensive, also controlling tyrA (chorismate mutase/prephenate dehydrogenase) and aroL (shikimate kinase II), among others.[11][12][13]

The TrpR Repressor

The tryptophan (Trp) repressor, TrpR, governs the expression of genes related to tryptophan metabolism. In the context of the common shikimate pathway, its primary role is the regulation of aroH.

  • Regulation of aroH: When intracellular levels of L-tryptophan are sufficient, it binds to the TrpR aporepressor, causing a conformational change that enables the complex to bind to the operator region of the aroH gene.[1] This binding blocks transcription, ensuring that the minor DAHP synthase isoenzyme is synthesized only when tryptophan is limiting.

Visualization: Transcriptional Regulation of DAHP Synthase Genes

G cluster_repressors Regulator Proteins cluster_genes Target Genes TyrR TyrR aroG aroG gene TyrR->aroG Represses aroF aroF gene TyrR->aroF Represses TrpR TrpR aroH aroH gene TrpR->aroH Represses Phe L-Phe Phe->TyrR Tyr L-Tyr Tyr->TyrR Trp L-Trp Trp->TrpR

Caption: Transcriptional repression of aroG, aroF, and aroH by the TyrR and TrpR repressors.

Fine-Tuning at Downstream Branch Points

Regulation is not confined to the pathway's entry point. Control is also exerted at the critical branch point where the common pathway diverges to synthesize the individual amino acids.

  • Chorismate Mutase: Chorismate is the final product of the common pathway and the substrate for the three terminal branches. The flow of chorismate is directed by two key bifunctional enzymes:

    • Chorismate mutase / Prephenate dehydratase (PheA): This enzyme catalyzes the first two steps in the L-phenylalanine branch. Both of its enzymatic activities are allosterically inhibited by the final product, L-phenylalanine.[14][15]

    • Chorismate mutase / Prephenate dehydrogenase (TyrA): This enzyme directs chorismate towards L-tyrosine synthesis and is, in turn, subject to feedback inhibition by L-tyrosine.[7]

  • Shikimate Kinase: This enzyme catalyzes the fifth step of the pathway. E. coli possesses two isoenzymes, Shikimate Kinase I (aroK) and Shikimate Kinase II (aroL).[5][16] The expression of aroL is repressed by the TyrR protein, adding another layer of transcriptional control within the common pathway itself.[12][13]

Field-Proven Experimental Protocols

Investigating these regulatory networks requires robust and validated methodologies. The following protocols provide a framework for quantifying allosteric inhibition and transcriptional repression.

Protocol 1: In Vitro Enzyme Activity Assay for Allosteric Inhibition

Objective: To quantify the inhibitory constant (IC₅₀) of an aromatic amino acid on its corresponding purified DAHP synthase isoenzyme.

Causality: This assay directly measures the effect of the regulatory molecule on the enzyme's catalytic function, isolating it from all other cellular factors. It is the definitive method for confirming and characterizing allosteric inhibition. The choice of a spectrophotometric method provides a continuous, real-time measurement of enzyme activity, which is crucial for accurate kinetic analysis.[17]

Methodology:

  • Protein Expression and Purification:

    • Clone the gene of interest (e.g., aroG) into an expression vector (e.g., pET series) with a purification tag (e.g., 6xHis-tag).

    • Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the target protein using affinity chromatography (e.g., Ni-NTA). Verify purity via SDS-PAGE.

  • Assay Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Prepare stock solutions of substrates (PEP and E4P) and the inhibitor (L-phenylalanine for AroG).

    • All reactions should be performed in a temperature-controlled UV/Vis spectrophotometer.

  • Kinetic Measurement:

    • The standard assay follows the consumption of PEP by monitoring the decrease in absorbance at 232 nm.

    • Prepare a series of reaction mixtures in quartz cuvettes. Each cuvette will contain a fixed concentration of PEP, E4P, and purified AroG enzyme.

    • Add varying concentrations of L-phenylalanine (e.g., 0 µM to 500 µM) to the experimental cuvettes. Include a no-enzyme control.

    • Initiate the reaction by adding the final substrate (e.g., E4P).

    • Immediately begin recording the absorbance at 232 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot the percentage of enzyme activity (relative to the 0 µM inhibitor control) against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: In Vivo Reporter Gene Assay for Transcriptional Repression

Objective: To measure the fold-repression of a target promoter (e.g., ParoG) by its cognate regulator (TyrR) in the presence of a co-repressor (L-phenylalanine).

Causality: This assay provides a quantitative measure of gene expression within the complex cellular environment.[18] By fusing a promoter to a reporter gene like lacZ or luciferase, the complex process of transcription initiation can be simplified to an easily measurable output (colorimetric or luminescent signal).[19][20] Using both wild-type and regulator-knockout (ΔtyrR) strains is critical to validate that the observed effect is dependent on the specific regulator being studied.

Methodology:

  • Reporter Plasmid Construction:

    • Amplify the promoter region of the target gene (e.g., ~300 bp upstream of the aroG start codon) from E. coli genomic DNA.

    • Clone this promoter fragment into a promoter-probe vector upstream of a reporter gene (e.g., lacZ). The vector should lack its own promoter for the reporter gene.

    • Verify the construct by sequencing.

  • Bacterial Strains and Transformation:

    • Use two E. coli strains: a wild-type (e.g., MG1655) and a corresponding knockout mutant for the regulator gene (ΔtyrR).

    • Transform the reporter plasmid into both strains.

  • Cell Culture and Induction:

    • Inoculate single colonies of each transformed strain into minimal medium.

    • For each strain, prepare two culture conditions: a basal condition (no supplementation) and an induction/repression condition (supplemented with the co-repressor, e.g., 1 mM L-phenylalanine).

    • Grow all cultures aerobically at 37°C to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Reporter Activity Measurement (β-Galactosidase Assay):

    • Harvest a fixed volume of cells from each culture.

    • Permeabilize the cells (e.g., with SDS and chloroform).

    • Add the substrate ONPG (o-nitrophenyl-β-D-galactopyranoside).

    • Incubate at a set temperature (e.g., 28°C) until a yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance at 420 nm (for the o-nitrophenol product) and 550 nm (for cell debris scattering).

    • Calculate the reporter activity in Miller Units, which normalizes for cell density and reaction time.

  • Data Analysis:

    • Compare the Miller Units for the wild-type strain grown with and without L-phenylalanine to calculate the fold-repression.

    • Confirm that repression is absent or significantly reduced in the ΔtyrR strain, demonstrating the regulator's role.

Visualization: Workflow for Reporter Gene Assay

G A 1. Construct Plasmid (Promoter + lacZ) B 2. Transform into E. coli (WT and ΔtyrR strains) A->B C1 3a. Grow WT strain - Phe / + Phe B->C1 C2 3b. Grow ΔtyrR strain - Phe / + Phe B->C2 D 4. Harvest Cells (Mid-log phase) C1->D C2->D E 5. Perform β-Galactosidase Assay (Measure A420) D->E F 6. Calculate Miller Units & Determine Fold-Repression E->F

Caption: Experimental workflow for quantifying transcriptional regulation using a lacZ reporter assay.

Conclusion and Future Perspectives

The is a highly integrated and responsive system that ensures metabolic homeostasis. Through the coordinated action of allosteric inhibition and transcriptional control, the cell can precisely manage the flow of valuable precursors into aromatic amino acid biosynthesis. The use of isoenzymes for the first committed step provides a sophisticated mechanism for independently sensing the levels of each of the three final products.

For drug development professionals, the enzymes of this pathway, being absent in humans, remain attractive targets for novel antimicrobial agents. For metabolic engineers, understanding these native control circuits is the first step toward rationally designing strains for the overproduction of shikimate-derived compounds. By creating feedback-resistant enzyme variants and deregulating transcriptional controls, the pathway can be re-wired to channel carbon toward valuable products, from the antiviral precursor shikimic acid to advanced biofuels.[5][21] The principles elucidated in this guide provide the foundational knowledge for these pursuits.

References

  • Rodriguez, A., Martinez, J. A., & Flores, N. (2014). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. BioMed Research International. [Link]

  • Ikeda, M. (2012). Amino acid production processes. Advances in Biochemical Engineering/Biotechnology. [Link]

  • Zhang, Y., et al. (2023). Engineering of Shikimate Pathway and Terminal Branch for Efficient Production of L-Tryptophan in Escherichia coli. International Journal of Molecular Sciences. [Link]

  • Li, K., et al. (2019). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Siedler, S., et al. (2017). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology. [Link]

  • Liu, Z., et al. (2020). Dynamic regulation of shikimate pathway for shikimate production in Escherichia coli. Biotechnology for Biofuels. [Link]

  • Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Cell Biology and Metabolism. [Link]

  • Al-Sabi, A., et al. (2024). Multi-Enzyme Synergy and Allosteric Regulation in the Shikimate Pathway: Biocatalytic Platforms for Industrial Applications. International Journal of Molecular Sciences. [Link]

  • Ahmad, S., & Jensen, R. A. (1986). Evolution of the regulatory isozymes of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase present in the Escherichia coli genealogy. Journal of Bacteriology. [Link]

  • Pittard, A. J., & Davidson, B. E. (1991). The TyrR regulon. Molecular Microbiology. [Link]

  • Lopatkin, A. J., et al. (2016). High-resolution mapping of a standardized transcriptional reporter reveals positions of high and low transcription in the Escherichia coli chromosome. Nucleic Acids Research. [Link]

  • Nakai, T., et al. (2024). Post-transcriptional regulation of aromatic amino acid metabolism by GcvB small RNA in Escherichia coli. Microbiology Spectrum. [Link]

  • Ely, B., & Pittard, J. (1979). Aromatic amino acid biosynthesis: regulation of shikimate kinase in Escherichia coli K-12. Journal of Bacteriology. [Link]

  • Gething, M. J., & Davidson, B. E. (1976). Chorismate mutase/prephenate dehydratase from Escherichia coli K12. Binding studies with the allosteric effector phenylalanine. European Journal of Biochemistry. [Link]

  • S-Townsend, L., et al. (2010). The mechanism of catalysis of the chorismate to prephenate reaction by the Escherichia coli mutase enzyme. Proceedings of the National Academy of Sciences. [Link]

  • Wikipedia contributors. (2023). DAHP synthase. Wikipedia. [Link]

  • ResearchGate. (n.d.). Enzyme kinetics: Theory and practice. ResearchGate. [Link]

  • ASM Journals. (2024). Post-transcriptional regulation of aromatic amino acid metabolism by GcvB small RNA in Escherichia coli. Microbiology Spectrum. [Link]

  • Lawley, B., & Pittard, J. (1994). Regulation of aroL expression by TyrR protein and Trp repressor in Escherichia coli K-12. Journal of Bacteriology. [Link]

  • BMG Labtech. (2024). Gene reporter assays. BMG Labtech. [Link]

  • Helmstaedt, K., et al. (2001). Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase. Microbiology and Molecular Biology Reviews. [Link]

  • ResearchGate. (2001). Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase. ResearchGate. [Link]

  • UniProt Consortium. (n.d.). HTH-type transcriptional regulatory protein TyrR. UniProt. [Link]

  • Wallace, B. J., & Pittard, J. (1967). Genetic and Biochemical Analysis of the Isoenzymes Concerned in the First Reaction of Aromatic Biosynthesis in Escherichia coli. Journal of Bacteriology. [Link]

  • UniProt Consortium. (n.d.). pheA - Bifunctional chorismate mutase/prephenate dehydratase. UniProt. [Link]

  • Wikipedia contributors. (2023). Reporter gene. Wikipedia. [Link]

  • Quora. (2022). What are the experimental methods by which enzyme reaction mechanisms are determined?. Quora. [Link]

  • PubMed. (2024). Post-transcriptional regulation of aromatic amino acid metabolism by GcvB small RNA in Escherichia coli. PubMed. [Link]

  • ACS Publications. (2020). Atomic structure of the buried catalytic pocket of Escherichia coli chorismate mutase. Journal of the American Chemical Society. [Link]

  • RegulonDB. (n.d.). DNA-binding transcriptional dual regulator TyrR. RegulonDB. [Link]

  • Segel, I. H. (1975). Enzyme Kinetics: Behavior and Analysis of Rapid Equilibrium and Steady-State Enzyme Systems. Wiley-Interscience. [Link]

  • The Virtual University of Pakistan. (2025). Transcription Regulation in E. Coli (1). YouTube. [Link]

  • Shaw, R. J., & Reines, D. (2000). Use of an in Vivo Reporter Assay to Test for Transcriptional and Translational Fidelity in Yeast. Molecular and Cellular Biology. [Link]

  • Grokipedia. (n.d.). DAHP synthase. Grokipedia. [Link]

  • ACS Publications. (2022). Role of Half-of-Sites Reactivity and Inter-Subunit Communications in DAHP Synthase Catalysis and Regulation. Biochemistry. [Link]

  • Frontiers. (2021). Sensory Systems and Transcriptional Regulation in Escherichia coli. Frontiers in Molecular Biosciences. [Link]

  • Kobe University Repository. (2018). Metabolic engineering of Escherichia coli for shikimate pathway derivative production from glucose–xylose co-substrate. Kobe University Repository. [Link]

  • Lütke-Eversloh, T., & Stephanopoulos, G. (2005). Feedback Inhibition of Chorismate Mutase/Prephenate Dehydrogenase (TyrA) of Escherichia coli: Generation and Characterization of Tyrosine-Insensitive Mutants. Applied and Environmental Microbiology. [Link]

  • Cornish, E., & Pittard, J. (1984). Autoregulation of the tyrR gene. Journal of Bacteriology. [Link]

  • Jayarathna, S., et al. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Biochemistry and Molecular Biology Education. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Extraction of Shikimic Acid from Illicium verum (Star Anise)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Shikimic Acid and its Premier Natural Source

Shikimic acid, a key chiral intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, has garnered significant attention in the pharmaceutical industry.[1] Its primary claim to fame is its role as the starting material for the synthesis of the neuraminidase inhibitor, oseltamivir phosphate (Tamiflu®), a crucial antiviral drug for the treatment of influenza A and B viruses.[1][2] While present in many plants, the fruit of the Chinese star anise (Illicium verum) is the most commercially viable natural source, containing a significant concentration of shikimic acid, typically ranging from 2% to 7% of the dried weight.[3][4] This high concentration makes its extraction from this plant a cost-effective endeavor for pharmaceutical applications.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the various methodologies for extracting and purifying shikimic acid from Illicium verum. The protocols detailed herein are based on established scientific literature and are designed to be both robust and reproducible. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles at play.

Extraction Methodologies: A Comparative Overview

The choice of extraction method for shikimic acid from star anise is a critical decision that balances efficiency, cost, scalability, and environmental impact. A variety of techniques have been developed, ranging from traditional solvent-based methods to more modern, intensified processes.

Conventional Solvent Extraction

This is one of the most common and straightforward methods for shikimic acid extraction.[5] It relies on the principle of dissolving shikimic acid from the plant matrix into a suitable solvent.

Causality of Experimental Choices:

  • Solvent Selection: Alcohols like ethanol and methanol are frequently chosen due to their polarity, which is well-suited for dissolving the polar shikimic acid molecule.[5] Water is also an effective and environmentally benign solvent, particularly at elevated temperatures.[3] The choice of solvent can influence the co-extraction of impurities.

  • Temperature: Increased temperature generally enhances the solubility of shikimic acid and the efficiency of the extraction process. However, excessively high temperatures can lead to the degradation of the target compound and the extraction of unwanted substances.

  • Particle Size: Grinding the dried star anise into a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.[5]

Advanced Extraction Techniques

To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed.

  • Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.[5] The microwave energy causes localized heating, which can disrupt the plant cell walls and enhance the release of shikimic acid.[5]

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that break down cell walls, facilitating the release of intracellular contents, including shikimic acid.[3] This method is known for being rapid and efficient.[3]

  • Pressurized Hot Water Extraction (PHWE): Also known as subcritical water extraction, PHWE uses water at elevated temperatures (typically above 100°C) and pressures to maintain it in a liquid state.[6] Under these conditions, the polarity of water decreases, making it a more effective solvent for a wider range of compounds, including shikimic acid. A novel approach even utilizes a household espresso machine to achieve rapid PHWE.[6][7][8]

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[5] Supercritical CO2 has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve shikimic acid.[5] While clean and efficient, the high cost of the equipment can be a limitation.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the extraction and purification of shikimic acid from Illicium verum.

Protocol 1: Soxhlet Extraction

This classic method is thorough but can be time-consuming and require significant solvent volumes.

Materials:

  • Dried star anise pods

  • Grinder

  • Soxhlet extractor

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • 95% Ethanol

  • Rotary evaporator

Procedure:

  • Grind the dried star anise pods into a fine powder.

  • Accurately weigh a desired amount of the ground powder and place it in a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with 95% ethanol (approximately 2-3 times the volume of the Soxhlet chamber).

  • Assemble the Soxhlet apparatus with the condenser on top.

  • Heat the ethanol to its boiling point using the heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back onto the thimble containing the star anise powder.

  • Allow the extraction to proceed for approximately 2-4 hours.[3] The solvent will periodically siphon back into the round-bottom flask.

  • After extraction, allow the apparatus to cool.

  • Remove the round-bottom flask containing the ethanol extract.

  • Concentrate the extract using a rotary evaporator under reduced pressure to obtain a viscous brown oil.[3]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol offers a significant reduction in extraction time compared to conventional methods.

Materials:

  • Dried, ground star anise

  • Microwave extraction system

  • Extraction vessel

  • Methanol or Ethanol

  • Filtration apparatus

Procedure:

  • Place a known amount of ground star anise into the microwave extraction vessel.

  • Add the extraction solvent (e.g., methanol or ethanol) at a specific solvent-to-solid ratio (e.g., 15 mL/g).[3]

  • Secure the vessel in the microwave extractor.

  • Set the extraction parameters:

    • Microwave power: e.g., 500 W[3]

    • Extraction time: e.g., 16 minutes[3]

    • Temperature: (if controllable)

  • Start the extraction process.

  • After extraction, allow the vessel to cool to a safe temperature.

  • Filter the mixture to separate the extract from the solid residue.[5]

  • The resulting filtrate contains the extracted shikimic acid and can be further purified.

Protocol 3: Pressurized Hot Water Extraction (PHWE) using an Espresso Machine

This innovative and rapid method is suitable for small to medium-scale extractions.[6]

Materials:

  • Dried, ground star anise

  • Household espresso machine

  • 30% Ethanol/water solution[6][7]

  • Beaker or collection vessel

Procedure:

  • Pack the portafilter of the espresso machine with a known quantity of ground star anise (e.g., 20 g).[6]

  • Fill the water reservoir of the espresso machine with the 30% ethanol/water solution.[7]

  • Place a collection vessel under the portafilter.

  • Run the espresso machine to pass the hot, pressurized solvent through the ground star anise.[6] This process is very rapid, taking approximately 2 minutes per 20 g sample.[6]

  • Collect the extract. The process can be repeated with fresh solvent to ensure complete extraction.

  • The collected extract can then be used for direct analysis or further purification.

Purification and Isolation

The crude extract obtained from any of the above methods will contain impurities such as oils, pigments, and other plant metabolites. Further purification is necessary to obtain high-purity shikimic acid.

Protocol 4: Purification via Anion Exchange Chromatography

This is a highly effective method for isolating the acidic shikimic acid from neutral and basic impurities.

Materials:

  • Crude shikimic acid extract

  • Anion exchange resin (e.g., Amberlite IRA-400)

  • Chromatography column

  • Deionized water

  • 25% Aqueous acetic acid

  • Activated carbon

  • Methanol

  • Rotary evaporator

Procedure:

  • Dissolve the crude extract in hot water (e.g., 80°C).[3]

  • If the extract is oily, perform a liquid-liquid extraction with a non-polar solvent like hexane or petroleum ether to remove essential oils.[3]

  • Pack a chromatography column with the anion exchange resin.

  • Pass the aqueous extract through the column. Shikimic acid will bind to the resin.

  • Wash the column with deionized water to remove any unbound impurities.[3]

  • Elute the shikimic acid from the resin using a 25% aqueous acetic acid solution.[3]

  • Collect the eluate containing the shikimic acid.

  • Concentrate the eluate using a rotary evaporator to remove the acetic acid and water, yielding a solid residue.

  • For further purification, dissolve the residue in methanol and treat with activated carbon to remove colored impurities.[3]

  • Filter the solution to remove the activated carbon.

  • Concentrate the methanol solution and recrystallize the shikimic acid from a suitable solvent system (e.g., methanol/toluene or ethyl acetate) to obtain pure colorless crystals.[3]

Data Presentation

The following tables summarize key quantitative data from the literature to aid in the selection and optimization of extraction protocols.

Table 1: Comparison of Different Extraction Methods for Shikimic Acid

Extraction MethodSolventTimeYield (%)Reference
Soxhlet Extraction95% Ethanol2 hours2.4 - 7.0[3]
Hot Water ExtractionWater~10 minutes (at 70°C)~97% recovery[6][9]
Microwave-Assisted (MAE)Methanol/Water16 minutes~2.63[3]
Ultrasound-Assisted (UAE)Methanol/Water20 minutes~1.37[3]
Pressurized Hot Water (PHWE)30% Ethanol/Water~2 minutes5.5[6]

Table 2: Optimized Parameters for MAE and UAE

ParameterMicrowave-Assisted Extraction (MAE)Ultrasound-Assisted Extraction (UAE)Reference
Power 500 W480 W[3]
Solvent to Solid Ratio 15 mL/g15 mL/g[3]
Extraction Time 16 min20 min[3]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key extraction and purification processes.

Extraction_Purification_Workflow cluster_extraction PART 1: Extraction cluster_methods Extraction Methods cluster_purification PART 2: Purification star_anise Dried Star Anise (Illicium verum) grinding Grinding star_anise->grinding ground_powder Ground Powder grinding->ground_powder soxhlet Soxhlet Extraction (Ethanol) ground_powder->soxhlet Solvent mae Microwave-Assisted Extraction (MAE) ground_powder->mae Solvent + Microwave phwe Pressurized Hot Water Extraction (PHWE) ground_powder->phwe Hot Water/Ethanol + Pressure crude_extract Crude Shikimic Acid Extract soxhlet->crude_extract mae->crude_extract phwe->crude_extract dissolution Dissolution in Water crude_extract->dissolution oil_removal Oil Removal (Hexane Wash) dissolution->oil_removal anion_exchange Anion Exchange Chromatography oil_removal->anion_exchange elution Elution (Acetic Acid) anion_exchange->elution concentration Concentration elution->concentration decolorization Decolorization (Activated Carbon) concentration->decolorization recrystallization Recrystallization decolorization->recrystallization pure_shikimic_acid Pure Shikimic Acid recrystallization->pure_shikimic_acid

Caption: General workflow for shikimic acid extraction and purification.

PHWE_Espresso_Method start Start: Ground Star Anise pack_portafilter Pack Portafilter (20g sample) start->pack_portafilter load_solvent Load 30% Ethanol/Water into Espresso Machine pack_portafilter->load_solvent extraction Run Machine (Rapid Extraction ~2 min) load_solvent->extraction collect_extract Collect Crude Extract extraction->collect_extract purification Proceed to Purification (e.g., Protocol 4) collect_extract->purification

Caption: Workflow for Pressurized Hot Water Extraction (PHWE) using an espresso machine.

Analytical Quantification

Accurate quantification of shikimic acid in the extracts is crucial for determining the efficiency of the extraction process.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used and accurate method for the quantification of shikimic acid. A common method involves using a C18 reversed-phase column with a UV detector set at 210-213 nm.[3][10] The mobile phase is typically an acidic aqueous solution, such as 0.01 M sulfuric acid.[10] Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from shikimic acid standards.[10][11]

  • Spectrophotometry: Colorimetric methods can also be used for quantification. These methods typically involve the oxidation of shikimic acid, followed by a reaction with a chromogenic reagent to produce a colored compound that can be measured using a spectrophotometer.[1][12]

Conclusion and Future Perspectives

The extraction of shikimic acid from Illicium verum is a well-established process with a variety of available methods. While traditional solvent extraction remains a viable option, modern techniques like MAE, UAE, and particularly the innovative use of PHWE, offer significant advantages in terms of speed, efficiency, and reduced solvent consumption. The choice of the optimal method will depend on the specific requirements of the laboratory or production facility, including scale, available equipment, and cost considerations. Future research may focus on the development of even more sustainable and efficient extraction technologies, as well as the exploration of other potential natural sources of this valuable compound.

References

  • Ghasemzadeh, A., Jaafar, H. Z., & Karimi, E. (2018). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of Medicinal Plants Research, 12(6), 56-66. [Link]

  • Just, J., Deans, B. J., & Raston, C. L. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(11), 2654–2657. [Link]

  • Mokiner. (2026, January 13). Shikimic Acid Extraction from Star Anise: Methods, Challenges. [Link]

  • Ghosh, S., et al. (2013). Method for the extraction of shikimic acid. U.S.
  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research, 4(1), 233-243. [Link]

  • Raston, C. L., & Just, J. (2015). New method for the rapid extraction of natural products: efficient isolation of shikimic acid from star anise. Organic & Biomolecular Chemistry, 13(20), 5645–5648. [Link]

  • Wang, G. (2013). Method of extracting shikimic acid from star anise.
  • Al-Fattah, M. A. A. (2010). Isolation of Shikimic acid from star aniseeds. Journal of the Association of Arab Universities for Basic and Applied Sciences, 9(1), 1-4. [Link]

  • Lin, C. H., et al. (2014). Multistage Extraction of Star Anise and Black Pepper Derivatives for Antibacterial, Antioxidant, and Anticancer Activity. Journal of Food and Drug Analysis, 22(1), 86-93. [Link]

  • Just, J., Deans, B. J., & Raston, C. L. (2015). New method for the rapid extraction of natural products: efficient isolation of shikimic acid from star anise. PubMed. [Link]

  • OIV. (2004). DETERMINATION OF SHIKIMIC ACID IN WINE BY HPLC. [Link]

  • Orhan, I. E., et al. (2016). Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. Journal of Faculty of Pharmacy of Ankara University, 40(2), 75-81. [Link]

  • Ohira, H., Aida, T. M., & Smith Jr, R. L. (2009). Rapid separation of shikimic acid from Chinese star anise (Illicium verum Hook. f.) with hot water extraction. Separation and Purification Technology, 69(1), 102-108. [Link]

  • Anderson, K. S., & Sikorski, J. A. (2002). Method of detecting shikimic acid. U.S.

Sources

protocol for shikimic acid quantification using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Quantitative Analysis of Shikimic Acid Using High-Performance Liquid Chromatography (HPLC)

Introduction

Shikimic acid is a pivotal biochemical intermediate in plants and microorganisms, serving as the precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), phenolics, and numerous alkaloids. Its significance extends into the pharmaceutical industry, most notably as the primary starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu). This has driven the demand for reliable and accurate methods for its quantification in various matrices, particularly from plant sources like star anise (Illicium verum) and pine needles, which are commercially viable sources.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a robust, sensitive, and widely adopted analytical technique for this purpose.[1] Compared to spectrophotometric methods, HPLC offers superior specificity and quantitative accuracy, effectively separating shikimic acid from other potentially interfering compounds in complex sample matrices.[1][2] This application note provides a comprehensive, field-proven protocol for the quantification of shikimic acid, designed for researchers, scientists, and quality control professionals.

Principle of the Method

This protocol employs a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The fundamental principle of RP-HPLC involves the separation of analytes based on their hydrophobic or nonpolar characteristics. A nonpolar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase.

Shikimic acid is a polar, cyclic carboxylic acid. To achieve adequate retention and sharp peak shapes on a C18 column, its polarity must be carefully managed. This is accomplished by using an acidified aqueous mobile phase (e.g., dilute sulfuric or phosphoric acid). The acidic conditions suppress the ionization of the carboxylic acid group on the shikimic acid molecule, rendering it less polar and thereby increasing its interaction with the nonpolar stationary phase.[3][4][5]

Following separation, the analyte is detected by a UV-Vis detector. Shikimic acid contains a cyclohexene ring, which possesses a chromophore that absorbs light in the low UV spectrum.[3] Detection is typically set between 210 and 215 nm to achieve maximum sensitivity.[3][4][6] Quantification is performed using an external standard method, where the peak area of the analyte in a sample is compared against a calibration curve constructed from standards of known concentrations.

Apparatus and Reagents

1. Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pumping System

    • Autosampler or Manual Injector

    • Column Thermostat

    • UV-Vis or Diode-Array Detector (DAD)

  • Chromatography Data System (CDS) for data acquisition and processing

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Ultrasonic Bath

  • Centrifuge

  • Vortex Mixer

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

  • Volumetric flasks (Class A: 10, 25, 50, 100 mL)

  • Pipettes (Class A)

2. Chemicals and Reagents

  • Shikimic Acid reference standard (≥99% purity)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water (Type I, 18.2 MΩ·cm)

  • Sulfuric Acid (H₂SO₄) or Orthophosphoric Acid (H₃PO₄), analytical grade

  • Hydrochloric Acid (HCl), analytical grade (for extraction)

Experimental Protocol: Step-by-Step Methodology

Part 1: Sample Preparation (Extraction from Plant Material)

The goal of sample preparation is to efficiently extract shikimic acid from the complex plant matrix into a clean solution suitable for HPLC injection. Acidified solvents are commonly used to enhance the solubility and stability of shikimic acid during extraction.[4]

  • Homogenization: Weigh approximately 200 mg of finely ground, dried plant material (e.g., star anise, pine needles) into a centrifuge tube.

    • Rationale: Grinding increases the surface area, allowing for more efficient solvent penetration and extraction.

  • Extraction: Add 2.0 mL of 0.25 N Hydrochloric Acid (HCl) to the tube.[1]

    • Rationale: The acidic medium aids in breaking cell walls and ensures shikimic acid remains in its stable, protonated form.

  • Sonication: Tightly cap the tube and place it in an ultrasonic bath for 30 minutes at 25°C.[1]

    • Rationale: Sonication uses high-frequency sound waves to create cavitation, which disrupts cell structures and accelerates the extraction process.

  • Centrifugation: Centrifuge the sample at 20,000 x g for 15 minutes to pellet the solid plant debris.[1]

    • Rationale: This step clarifies the extract by separating insoluble matter from the supernatant containing the dissolved shikimic acid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

    • Rationale: Filtration is a critical step to remove fine particulates that could clog the HPLC column or tubing, thereby protecting the instrument and ensuring method robustness.

Part 2: Standard Preparation & Calibration Curve

Accurate quantification relies on a precise calibration curve generated from a certified reference standard.

  • Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of shikimic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water. This stock solution can be stored at -18°C for several months.[3]

  • Working Standard Solutions: Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase. A typical concentration range would be 5, 25, 50, 100, and 150 µg/mL.[3]

    • Rationale: Using a series of standards across a range that brackets the expected sample concentration is essential for establishing linearity and ensuring accurate quantification.

  • Calibration Curve Construction: Inject each working standard in triplicate. Plot a graph of the mean peak area (y-axis) versus the concentration (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically required.

Part 3: HPLC Analysis and Quantification

HPLC Operating Conditions

The following table summarizes the recommended starting conditions for the analysis. These may be adapted based on the specific instrument and column used.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase is standard for retaining moderately polar organic molecules like shikimic acid. The specified dimensions provide good resolution and efficiency.[4][7]
Mobile Phase Isocratic: 0.01 M Sulfuric Acid (H₂SO₄) in HPLC-grade waterA simple, isocratic mobile phase is robust and reproducible. The acidic pH ensures shikimic acid is protonated for optimal retention and peak shape.[3][4] Alternatives include dilute phosphoric acid.[5][7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[4][7]
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and mass transfer kinetics.[4][7]
Detection UV at 213 nmShikimic acid has a UV absorbance maximum in the low UV range. Wavelengths between 210-215 nm provide the best sensitivity.[3][4][6][7]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.[4][7]
Run Time ~10-15 minutesSufficient time to allow for the elution of shikimic acid and any early-eluting matrix components, ensuring a clean baseline before the next injection.

Quantification Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sequence Run: Set up an analysis sequence including blank injections (mobile phase), the calibration standards, and the prepared samples. It is good practice to run a quality control (QC) standard periodically to monitor system performance.

  • Data Analysis: Integrate the peak corresponding to shikimic acid in each chromatogram. The retention time should be consistent with that of the reference standard.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of shikimic acid in the injected sample solution.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Final Content Calculation: Adjust the calculated concentration for the initial sample weight and extraction volume to determine the final content in the original material (e.g., in mg/g).

    Content (mg/g) = (Concentration from HPLC [µg/mL] * Extraction Volume [mL]) / (Initial Sample Weight [mg])

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Grind Grinding & Weighing Sample->Grind Extract Extraction (0.25N HCl) Grind->Extract Inject HPLC Injection (10 µL) Sonicate Sonication (30 min) Extract->Sonicate Separate C18 Column Separation Centrifuge Centrifugation (15 min) Sonicate->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Vial Sample in HPLC Vial Filter->Vial Vial->Inject Inject->Separate Detect UV Detection (213 nm) Separate->Detect Data Chromatogram (Peak Area) Detect->Data Quant Quantification vs. Calibration Curve Data->Quant Result Final Concentration (mg/g) Quant->Result

Caption: Workflow for Shikimic Acid Quantification.

Method Validation

To ensure the reliability and trustworthiness of the results, the analytical method must be validated. Key parameters to assess include:

  • Linearity: Confirmed by the coefficient of determination (R² > 0.995) of the calibration curve across the desired concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.[5]

  • Precision: Assessed by repeatedly analyzing a sample to determine the degree of scatter between results. It is expressed as the Relative Standard Deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses.

  • Accuracy: The closeness of the measured value to the true value. It is often determined by performing a spike-recovery study, where a known amount of shikimic acid is added to a sample matrix and the percent recovery is calculated.

References

  • Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. (2011). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • DETERMINATION OF SHIKIMIC ACID IN WINE BY HPLC. (2004). OIV (International Organisation of Vine and Wine). Available at: [Link]

  • Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. (2013). Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. (2017). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • CN105116092B - The HPLC assay method of shikimic acid and 3-dehydroshikimate in pericarpium granati. (2017). Google Patents.
  • Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. (2018). Industrial Crops and Products. Available at: [Link]

  • HPLC Method for Shikimic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Determination of Quinic and Shikimic Acids in Products Derived from Bees and their Preparates by HPLC. (2006). Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • [Determination of shikimic acid in fruit of Illiciaceae plants by HPLC with diode-array detection]. (2006). Zhong Yao Cai. Available at: [Link]

Sources

Application Notes & Protocols for the Microbial Production of Shikimic Acid in Engineered E. coli

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in metabolic engineering and bioprocess development.

Introduction: The Imperative for a Sustainable Shikimic Acid Supply

Shikimic acid, a key chiral intermediate, stands at the crossroads of primary metabolism and the synthesis of a vast array of aromatic compounds in microorganisms and plants.[1][2] Its industrial significance skyrocketed as it was identified as the essential precursor for the synthesis of Oseltamivir (Tamiflu®), a potent neuraminidase inhibitor critical for managing seasonal and pandemic influenza outbreaks.[3][4][5] Historically, the global supply of shikimic acid has been precariously dependent on its extraction from the seeds of the Chinese star anise (Illicium verum), a process fraught with challenges including low yields (3-7%), geopolitical supply chain vulnerabilities, and seasonal variability.[2][4][5]

This dependency has catalyzed a paradigm shift towards microbial fermentation as a robust, scalable, and economically viable alternative. Escherichia coli, with its well-characterized genetics, rapid growth, and sophisticated toolkit for genetic manipulation, has emerged as the premier microbial chassis for producing shikimic acid.[6] By rationally re-wiring its metabolic pathways, it is possible to transform E. coli into a highly efficient cell factory, channeling carbon flux from simple sugars like glucose directly to shikimic acid. This guide provides an in-depth exploration of the metabolic engineering strategies, experimental protocols, and analytical methods required to achieve high-titer shikimic acid production in engineered E. coli.

Part 1: Metabolic Engineering of E. coli - A Blueprint for a Shikimate Cell Factory

The core objective of engineering E. coli is to maximize the flow of carbon through the central shikimate pathway while preventing its consumption in downstream reactions. This involves a multi-pronged approach of enhancing precursor supply, eliminating feedback inhibition, blocking competing pathways, and preventing product degradation.

The Native Shikimate Pathway: The Starting Point

In wild-type E. coli, the shikimate pathway is a seven-step metabolic route that converts the central metabolism intermediates phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids (L-tryptophan, L-phenylalanine, L-tyrosine) and other essential metabolites.[1][2] Shikimic acid is a pivotal intermediate in this pathway.

Native_Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG, aroF, aroH E4P Erythrose-4-Phosphate (E4P) E4P->DAHP aroG, aroF, aroH DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD SA Shikimic Acid (SA) DHS->SA aroE S3P Shikimate-3-P (S3P) SA->S3P aroK, aroL Chorismate Chorismate S3P->Chorismate AAs Aromatic Amino Acids Chorismate->AAs AAs->DAHP Feedback Inhibition

Caption: The native shikimate biosynthesis pathway in E. coli.

Core Engineering Strategies for Shikimic Acid Accumulation

Achieving high-level production requires a systematic redesign of the host's metabolism. The following strategies are foundational.

Strategy 1: Augmenting the Precursor Pool (PEP & E4P) The first bottleneck in the pathway is the limited availability of its two precursors, PEP and E4P.

  • Causality: In E. coli, glucose uptake is primarily mediated by the phosphotransferase system (PTS), which consumes one molecule of PEP for every molecule of glucose it imports and phosphorylates.[1][4] This drains approximately 50% of the PEP pool, severely limiting the carbon flux into the shikimate pathway.

  • Engineering Interventions:

    • Abolish PTS-mediated glucose uptake: Deleting the genes encoding the core PTS components (e.g., ptsG, ptsH, ptsI, crr) decouples glucose transport from PEP consumption.[3][6]

    • Introduce alternative glucose transporters: To restore glucose uptake in PTS-deficient strains, overexpress non-PTS transporters like galactose permease (galP) from E. coli or the glucose facilitator (glf) from Zymomonas mobilis.[1][3] This allows glucose to enter the cell without expending PEP.

    • Enhance the Pentose Phosphate Pathway (PPP): The precursor E4P is generated via the PPP. Overexpressing transketolase (tktA), a key enzyme in the non-oxidative PPP, directly increases the intracellular E4P pool available for condensation with PEP.[1][4]

    • Recycle Pyruvate to PEP: Overexpression of PEP synthase (ppsA) can regenerate PEP from pyruvate, a byproduct of glycolysis, further bolstering the precursor pool.[3][4]

Strategy 2: Funneling Carbon into the Shikimate Pathway Once precursor supply is enhanced, the next step is to pull this carbon flux efficiently into the pathway.

  • Causality: The first committed step, the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), is catalyzed by three DAHP synthase isoenzymes (aroG, aroF, aroH). These enzymes are subject to strong feedback inhibition by the final products—the aromatic amino acids.[6]

  • Engineering Interventions:

    • Express Feedback-Resistant DAHP Synthase: The most effective strategy is to overexpress a mutated, feedback-resistant version of one of the DAHP synthases (commonly aroGfbr).[4][6] This eliminates the primary regulatory checkpoint and ensures the pathway runs at full capacity even when downstream products are present.

    • Overexpress Key Pathway Enzymes: To prevent the accumulation of upstream intermediates, it is often beneficial to moderately overexpress subsequent enzymes like DHQ synthase (aroB) and shikimate dehydrogenase (aroE).[1][3]

Strategy 3: Creating a Metabolic Dam to Accumulate Shikimic Acid To ensure shikimic acid is the final product, its conversion to downstream metabolites must be blocked.

  • Causality: Shikimic acid is naturally phosphorylated by two shikimate kinase isoenzymes (encoded by aroK and aroL) to form shikimate-3-phosphate, continuing the pathway towards chorismate.[6]

  • Engineering Interventions:

    • Inactivate Shikimate Kinases: Deleting both the aroK and aroL genes creates a complete metabolic block.[3][6] This is the most critical step for ensuring the accumulation and secretion of shikimic acid. Self-validation note: This knockout creates an auxotrophic strain that requires supplementation of aromatic amino acids and related vitamins for growth, as it can no longer synthesize them.[6]

Strategy 4: Pruning Byproduct-Forming Pathways Maximizing yield requires minimizing the diversion of intermediates into unwanted side reactions.

  • Causality: Two major byproducts often contaminate shikimic acid fermentations: 3-dehydroshikimate (DHS) and quinic acid (QA).[4] QA is formed from the intermediate DHQ by the action of quinate/shikimate dehydrogenase, an enzyme encoded by the ydiB gene.[1][5]

  • Engineering Interventions:

    • Delete ydiB: Knocking out the ydiB gene significantly reduces the conversion of DHQ to QA, thereby increasing the flux towards DHS and subsequently shikimic acid.[1]

    • Enhance DHS to Shikimate Conversion: The accumulation of DHS can indicate that shikimate dehydrogenase (aroE) is a bottleneck, which can be exacerbated by feedback inhibition from high shikimate titers.[1] Overexpressing aroE or enhancing the availability of its NADPH cofactor can help drive this reaction forward.[1][6]

Visualizing the Engineered Pathway and Workflow

The culmination of these strategies results in a highly modified metabolic network optimized for shikimic acid production.

Engineered_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway Glucose Glucose PEP PEP Glucose->PEP E4P E4P Glucose->E4P Glucose->E4P tktA ↑ note3 PTS System ✘ galP/glf ↑ Pyruvate Pyruvate PEP->Pyruvate pykA DAHP DAHP PEP->DAHP aroG_fbr ↑ E4P->DAHP aroG_fbr ↑ Pyruvate->PEP ppsA ↑ DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB ↑ DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD QA Quinic Acid (Byproduct) DHQ->QA ydiB ✘ SA Shikimic Acid (SA) DHS->SA aroE ↑ S3P Shikimate-3-P SA->S3P aroK, aroL ✘ note1 ↑ Overexpression note2 ✘ Gene Knockout

Caption: Key metabolic modifications in E. coli for shikimic acid production.

Part 2: Experimental Protocols

The following protocols provide a framework for strain construction, cultivation, and analysis. They are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Gene Knockout in E. coli using Lambda Red Recombineering

This protocol describes a common method for creating targeted gene deletions.

Objective: To delete the shikimate kinase genes, aroK and aroL, to block shikimic acid consumption.

Materials:

  • E. coli host strain (e.g., W3110 or K12).[3][6]

  • Plasmid pKD46 (expressing Lambda Red recombinase, temperature-sensitive).

  • Plasmid pKD4 or similar (template for antibiotic resistance cassette).

  • Primers with homology extensions for aroK and aroL.

  • LB medium, SOC medium, appropriate antibiotics.

  • Electroporator and cuvettes.

Procedure:

  • Prepare Electrocompetent Cells: a. Grow E. coli carrying pKD46 at 30°C in 50 mL LB with ampicillin to an OD₆₀₀ of ~0.4. b. Add L-arabinose to a final concentration of 10 mM to induce the recombinase genes. Continue shaking at 30°C for 45-60 minutes until OD₆₀₀ reaches ~0.6. c. Chill the culture on ice for 20 minutes. Harvest cells by centrifugation at 4°C. d. Wash the cell pellet twice with ice-cold sterile 10% glycerol. e. Resuspend the final pellet in ~100 µL of 10% glycerol. These are your electrocompetent cells.

  • Prepare the Disruption Cassette: a. Using PCR, amplify the kanamycin resistance cassette from pKD4 using primers that have ~50 bp homology arms flanking the aroK gene. b. Purify the PCR product and verify its size on an agarose gel.

  • Electroporation: a. Mix 50 µL of electrocompetent cells with ~200 ng of the purified PCR product. b. Transfer to a pre-chilled electroporation cuvette and pulse according to the manufacturer's instructions. c. Immediately add 1 mL of SOC medium and recover the cells by shaking at 37°C for 1-2 hours.

  • Selection and Verification: a. Plate the recovered cells on LB agar containing kanamycin. Incubate overnight at 37°C. b. Checkpoint: Colonies growing on the plate are putative knockouts. c. Verify the correct insertion of the resistance cassette by colony PCR using primers flanking the aroK locus. d. Cure the temperature-sensitive pKD46 plasmid by incubating the verified colony at 42°C overnight.

  • Repeat for aroL: Repeat steps 1-4 to create the double knockout strain, using a different antibiotic marker if necessary.

Protocol 2: Shake-Flask Cultivation for Strain Evaluation

Objective: To assess the shikimic acid production capability of engineered strains in a small-scale batch culture.

Materials:

  • Engineered E. coli strain (e.g., ΔaroK ΔaroL).

  • Production Medium (EPM)[3]:

    • Glucose: 10 g/L

    • Yeast Extract: 5 g/L

    • Tryptone: 5 g/L

    • KH₂PO₄: 7.5 g/L

    • (NH₄)₂SO₄: 3.5 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Trace metal solution: 1 mL/L

  • Aromatic Amino Acid & Vitamin Mix (for auxotrophic strains): L-Phe (40 mg/L), L-Tyr (40 mg/L), L-Trp (20 mg/L), p-aminobenzoic acid (10 mg/L), 2,3-dihydroxybenzoate (10 mg/L).[6]

  • Shake flasks (baffled for better aeration).

Procedure:

  • Inoculum Preparation: Inoculate a single colony into 5 mL of LB medium with required supplements. Grow overnight at 37°C with shaking (220 rpm).

  • Production Culture: a. Inoculate 50 mL of EPM in a 250 mL baffled shake flask with the overnight culture to a starting OD₆₀₀ of ~0.1. b. Add the aromatic amino acid mix. c. Incubate at 30-37°C with vigorous shaking (220-250 rpm) for 48-72 hours.

  • Sampling: a. Aseptically withdraw 1 mL samples at regular intervals (e.g., 12, 24, 36, 48, 72 hours). b. Measure the OD₆₀₀ to monitor cell growth. c. Centrifuge the sample to pellet the cells. Collect the supernatant and store at -20°C for HPLC analysis.

  • Expected Outcome: The engineered strain should show significant accumulation of shikimic acid in the supernatant, while the parent strain will show none. The growth of the engineered strain will be dependent on the supplied aromatic amino acids.

Protocol 3: High-Titer Production via Fed-Batch Fermentation

Objective: To achieve high cell density and high shikimic acid titers using a controlled fed-batch process. Titers of over 100 g/L have been reported using optimized fed-batch strategies.[3]

Materials:

  • Lab-scale fermenter (e.g., 5 L) with pH, dissolved oxygen (DO), and temperature control.

  • Batch Medium: A rich defined medium similar to EPM but with lower initial glucose (e.g., 20 g/L).

  • Feed Medium: Concentrated solution of glucose (500-700 g/L) and yeast extract (100-200 g/L).

  • Base (e.g., NH₄OH) for pH control and as a nitrogen source.

Procedure:

  • Inoculum Development: Grow a seed culture in shake flasks to a high cell density (OD₆₀₀ > 5).

  • Fermenter Setup: Sterilize the fermenter containing 3 L of batch medium. Calibrate pH and DO probes. Set temperature to 37°C.

  • Inoculation: Inoculate the fermenter with the seed culture.

  • Batch Phase: a. Allow the culture to grow, consuming the initial glucose. Maintain pH at ~7.0 using NH₄OH. Maintain DO above 20% by controlling agitation and aeration rate. b. Checkpoint: A sharp spike in the DO level indicates the depletion of the initial glucose source, signaling the end of the batch phase.

  • Fed-Batch Phase: a. Initiate the feeding of the concentrated glucose/yeast extract solution. b. A common strategy is a DO-stat feed, where the feed pump is activated when the DO spikes, and deactivated when it drops below a setpoint. This maintains the culture in a carbon-limited state, which is often optimal for production. c. Continue the fed-batch cultivation for 48-96 hours, taking samples periodically to measure cell density, residual glucose, and shikimic acid concentration.

  • Harvest: Once productivity plateaus, terminate the fermentation. Separate the cells from the broth by centrifugation or microfiltration to collect the shikimic acid-rich supernatant.

Experimental_Workflow Strain Parent E. coli Strain Eng Genetic Engineering (e.g., Lambda Red) - Knockouts (aroK, aroL, ydiB) - Overexpression (aroG_fbr, tktA) Strain->Eng EngStrain Engineered Strain (Auxotrophic) Eng->EngStrain Flask Shake Flask Screening - Production Medium - Aromatic AA Supplement EngStrain->Flask Analysis1 HPLC Analysis (Quantify SA) Flask->Analysis1 Selection Select Best Producer Analysis1->Selection Ferm Fed-Batch Fermentation - Controlled pH, DO, Temp - High-Density Culture Selection->Ferm Analysis2 Process Monitoring (OD, Glucose, SA) Ferm->Analysis2 Product High-Titer Shikimic Acid Ferm->Product

Caption: General experimental workflow for shikimic acid production.

Part 3: Data & Analysis

Accurate quantification is essential for process optimization. High-Performance Liquid Chromatography (HPLC) is the standard method for measuring shikimic acid.

Protocol 4: HPLC Quantification of Shikimic Acid

Procedure:

  • Sample Preparation: a. Centrifuge 1 mL of culture broth at >12,000 x g for 5 minutes. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters Symmetry).

    • Mobile Phase: Isocratic elution with 50 mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄.

    • Flow Rate: 0.6 mL/min.

    • Detection: UV detector at 215 nm.

    • Injection Volume: 10 µL.

  • Quantification: a. Prepare a standard curve using pure shikimic acid standards of known concentrations (e.g., 0.1 to 2.0 g/L). b. Run the standards and samples on the HPLC. c. Integrate the peak area corresponding to the retention time of shikimic acid. d. Calculate the concentration in the samples by interpolating their peak areas on the standard curve.

Performance Data of Engineered Strains

The following table summarizes the performance of various engineered E. coli strains reported in the literature, showcasing the impact of different genetic strategies and cultivation methods.

Strain Designation Key Genetic Modifications Culture Condition Titer (g/L) Yield (mol/mol glucose) Reference
SP1.1pts-/pSC6.090B ΔptsH-I-crr, ΔserA, ΔaroL, ΔaroK; Overexpress glf, glk, aroFfbr, tktA, aroE10 L Fed-Batch840.33Chandran et al. (2003)[4]
AR36 ΔptsH-I-crr, ΔaroK, ΔaroL, ΔpykF; Overexpress aroGfbr, tktA, aroB, aroE, aroD, zwf1 L Batch41.80.42Rodriguez et al. (2013)[4]
SA116 ΔaroK, ΔaroL; Chromosomal overexpression of aroGfbr, aroB, aroE, tktA, ppsA, csrB, nadKShake Flask3.120.33Cui et al. (2014)[4]
Inha-SHK ΔaroK, ΔaroL, ΔtyrR, ΔptsG, ΔpykA, ΔshiA; Overexpress aroB, aroD, aroF, aroG, aroE, tktA7 L Fed-Batch101N/AKim, E.S. et al. (2021)[3]

Conclusion and Outlook

The metabolic engineering of E. coli has successfully transformed a natural metabolic pathway into a high-flux production platform for shikimic acid, offering a sustainable and reliable alternative to plant extraction. The key to this success lies in a systems-level approach: enhancing precursor supply from central metabolism, removing native regulatory controls, and blocking downstream and competing pathways. The protocols and strategies outlined here provide a comprehensive guide for researchers to develop and optimize their own shikimic acid production processes.

Future advancements will likely focus on the implementation of dynamic regulatory circuits to decouple cell growth from production phases, further balancing the metabolic load and improving strain stability.[6] Additionally, integrating multi-omics data with metabolic modeling will continue to uncover novel engineering targets for pushing production titers and yields even closer to their theoretical maxima.

References

  • Liu, C., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. MDPI. Available at: [Link]

  • Wei, Z., et al. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. MDPI. Available at: [Link]

  • Kim, E.S., et al. (2021). Artificial cell factory design for shikimate production in Escherichia coli. Journal of Industrial Microbiology and Biotechnology, Oxford Academic. Available at: [Link]

  • Martinez, L.M., et al. (2015). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Frontiers in Bioengineering and Biotechnology, PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Shikimic acid. Available at: [Link]

  • Martinez, L.M., et al. (2015). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. ResearchGate. Available at: [Link]

Sources

The Synthesis of Oseltamivir (Tamiflu®) from Shikimic Acid: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide to the synthesis of the antiviral drug oseltamivir, marketed as Tamiflu®, commencing from the naturally derived starting material, shikimic acid. This application note is designed for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the chemical transformations, detailed experimental protocols, and the critical considerations for a successful synthesis. The commercial production of oseltamivir, a crucial neuraminidase inhibitor for the treatment of influenza A and B, famously begins with shikimic acid, which is extracted from Chinese star anise (Illicium verum) or produced through fermentation using engineered E. coli.[1][2] The synthesis is a testament to the elegant application of organic chemistry to create a complex molecule with three stereocenters, where the desired isomer is just one of eight possibilities.[1][2]

Strategic Overview of the Synthesis

The conversion of shikimic acid to oseltamivir is a multi-step process that involves the strategic manipulation of functional groups and the stereocontrolled introduction of two amino functionalities on a cyclohexene core. The industrial synthesis, primarily developed by Gilead Sciences and later refined by Hoffmann-La Roche, is a well-established route that will be the primary focus of this guide.[1][3][4] Key transformations in this pathway include the protection of hydroxyl groups, activation of a specific hydroxyl for nucleophilic substitution, epoxide formation, and subsequent regioselective ring-opening reactions.

The following diagram provides a high-level overview of the synthetic workflow from shikimic acid to oseltamivir phosphate.

Oseltamivir_Synthesis_Workflow Shikimic_Acid (-)-Shikimic Acid Protection Protection Steps (Esterification & Ketalization) Shikimic_Acid->Protection Activation Activation (Mesylation) Protection->Activation Epoxide_Formation Epoxide Formation Activation->Epoxide_Formation First_Amine_Intro First Amine Introduction (Azide Opening of Epoxide) Epoxide_Formation->First_Amine_Intro Aziridine_Formation Aziridine Formation First_Amine_Intro->Aziridine_Formation Second_Amine_Intro Second Amine Introduction (Ring Opening with 3-Pentanol) Aziridine_Formation->Second_Amine_Intro Final_Steps Final Steps (Acetylation & Reduction) Second_Amine_Intro->Final_Steps Oseltamivir Oseltamivir Phosphate Final_Steps->Oseltamivir

Caption: Simplified workflow of the industrial synthesis of Oseltamivir from (-)-Shikimic Acid.

Key Synthetic Transformations and Experimental Protocols

This section delves into the critical stages of the synthesis, providing detailed, step-by-step protocols. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Part 1: Protection and Activation of Shikimic Acid

The initial steps of the synthesis are focused on protecting the reactive hydroxyl groups of shikimic acid and activating the C-5 hydroxyl group for subsequent nucleophilic substitution. This is a crucial phase that sets the stage for the stereocontrolled introduction of the first nitrogen functionality.

1.1 Esterification of the Carboxylic Acid

The carboxylic acid group of shikimic acid is first converted to its ethyl ester. This is a standard protecting group strategy to prevent its interference in subsequent reactions.

  • Protocol:

    • Suspend (-)-shikimic acid in ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride to the suspension.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure to yield the crude ethyl shikimate.

1.2 Ketalization of the C-3 and C-4 Diol

The cis-diol at the C-3 and C-4 positions is protected as a pentylidene acetal. This not only protects these hydroxyl groups but also introduces a conformational rigidity that is important for the stereochemical outcome of later steps.

  • Protocol:

    • Dissolve the crude ethyl shikimate in a suitable solvent such as dichloromethane.

    • Add 3-pentanone and a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature until ketal formation is complete.

    • The reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to give the protected ethyl shikimate derivative.

1.3 Mesylation of the C-5 Hydroxyl Group

The remaining free hydroxyl group at the C-5 position is activated by converting it into a good leaving group, a mesylate. This is a key step that prepares the molecule for the introduction of the first nitrogen atom.

  • Protocol:

    • Dissolve the ketal-protected ethyl shikimate in a chlorinated solvent like dichloromethane.

    • Add triethylamine as a base.

    • Cool the solution in an ice bath and slowly add methanesulfonyl chloride.

    • Stir the reaction at low temperature until the mesylation is complete.

    • The reaction is worked up by washing with water and brine. The organic layer is then dried and the solvent removed to yield the mesylated product.[1]

Part 2: Formation of the Key Epoxide Intermediate

The formation of an epoxide is a pivotal transformation in the synthesis. This strained three-membered ring serves as an electrophilic site for the regioselective introduction of the first amino group.

2.1 Epoxide Formation

The mesylate is treated with a base to induce an intramolecular SN2 reaction, where the C-4 oxygen attacks the C-5 carbon, displacing the mesylate and forming the epoxide.

  • Protocol:

    • Dissolve the mesylated intermediate in a suitable solvent mixture.

    • Add a mild base, such as potassium bicarbonate, and stir the reaction at room temperature.[1]

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude epoxide is then purified, often by crystallization.

The following diagram illustrates the transformation from the protected and activated shikimic acid derivative to the key epoxide intermediate.

Epoxide_Formation_Diagram Mesylate 3,4-Pentylidene Acetal Mesylate Base_Treatment Base (e.g., K2CO3) Mesylate->Base_Treatment Epoxide Epoxide Intermediate Base_Treatment->Epoxide

Caption: Formation of the key epoxide intermediate from the mesylated precursor.

Part 3: Introduction of the Amino Functionalities

The introduction of the two amino groups at C-4 and C-5 with the correct stereochemistry is the most challenging aspect of the synthesis. The industrial route has historically utilized an azide-based strategy.

3.1 Regioselective Opening of the Epoxide with Azide

The epoxide is opened by a nucleophilic attack of an azide ion. The reaction is highly regioselective, with the azide attacking the C-5 position. This is a classic SN2 reaction that proceeds with inversion of configuration, establishing the desired stereochemistry at C-5.

  • Protocol:

    • Dissolve the epoxide intermediate in a polar aprotic solvent like DMF.

    • Add sodium azide and a proton source, such as ammonium chloride.

    • Heat the reaction mixture to around 80-85 °C and monitor its progress.[5]

    • After completion, the reaction is cooled and worked up by partitioning between water and an organic solvent.

    • The product, an azido alcohol, is isolated from the organic phase.

3.2 Aziridine Formation

The resulting azido alcohol is then converted to an aziridine. This is typically achieved by reduction of the azide to an amine, followed by in situ cyclization.

  • Protocol:

    • The azido alcohol is first mesylated at the C-4 hydroxyl group.

    • The resulting azido mesylate is then treated with a reducing agent, such as triphenylphosphine, which selectively reduces the azide to an amine.

    • The newly formed amine undergoes an intramolecular cyclization to form the aziridine.

3.3 Regioselective Opening of the Aziridine

The aziridine is then opened by the 3-pentoxy group, which will become the ether side chain in the final oseltamivir molecule. This reaction is catalyzed by a Lewis acid and is highly regioselective, with the nucleophile attacking the C-4 position.

  • Protocol:

    • Dissolve the aziridine intermediate in a suitable solvent.

    • Add 3-pentanol and a Lewis acid catalyst (e.g., boron trifluoride etherate).

    • Stir the reaction at a controlled temperature until the ring-opening is complete.

    • The reaction is quenched and worked up to isolate the product containing both the 3-pentoxy ether and an amino group.

Part 4: Final Transformations to Oseltamivir

The final steps of the synthesis involve the functionalization of the newly introduced amino group and the deprotection of the second amino group to yield oseltamivir.

4.1 Acetylation of the C-4 Amino Group

The amino group at the C-4 position is acetylated using acetic anhydride.

  • Protocol:

    • Dissolve the amino ether intermediate in a suitable solvent.

    • Add a base, such as pyridine or triethylamine, followed by acetic anhydride.

    • Stir the reaction at room temperature until the acetylation is complete.

    • The product is isolated through an extractive work-up.

4.2 Reduction of the C-5 Azide

The azide at the C-5 position is reduced to the corresponding amine.

  • Protocol:

    • The acetylated azide intermediate is dissolved in a suitable solvent.

    • A reducing agent, such as hydrogen gas with a Lindlar catalyst or zinc in the presence of ammonium chloride, is used to selectively reduce the azide to an amine.[6]

    • The catalyst is filtered off, and the solvent is removed to yield the crude oseltamivir free base.

4.3 Salt Formation

Finally, the oseltamivir free base is converted to its phosphate salt to improve its stability and bioavailability.

  • Protocol:

    • Dissolve the oseltamivir free base in a suitable solvent like ethanol or isopropanol.

    • Add a solution of phosphoric acid in the same solvent.

    • The oseltamivir phosphate salt precipitates out of the solution and is collected by filtration, washed, and dried.

Data Presentation

The following table summarizes the key transformations and reported overall yields for the industrial synthesis of oseltamivir from shikimic acid.

StepTransformationKey ReagentsReported Overall Yield (%)
1-3Protection & ActivationEthanol, Thionyl chloride, 3-Pentanone, p-TsOH, MsCl, TEA-
4Epoxide FormationPotassium bicarbonate-
5-7Amine IntroductionsSodium azide, NH4Cl, PPh3, 3-Pentanol, Lewis Acid-
8-9Final Steps & Salt FormationAcetic anhydride, H2/Lindlar or Zn/NH4Cl, H3PO417-22% from shikimic acid[1]

Expertise & Experience: Causality Behind Experimental Choices

The synthesis of oseltamivir from shikimic acid is a masterclass in stereocontrolled synthesis. The choice of reagents and reaction conditions is dictated by the need to control the stereochemistry at three chiral centers.

  • Stereocontrol: The inherent chirality of shikimic acid is leveraged to set the stereochemistry of the final product. The epoxide and aziridine intermediates are key to this strategy. The SN2 ring-opening of these strained rings proceeds with a predictable inversion of configuration, allowing for the precise installation of the amino groups with the desired stereochemistry.

  • Regioselectivity: The regioselectivity of the epoxide and aziridine ring-opening reactions is crucial. The attack of the nucleophile at the less hindered carbon atom is a general principle that is exploited in this synthesis. In the case of the epoxide opening with azide, the attack occurs at the C-5 position. For the aziridine opening with 3-pentanol, the attack is directed to the C-4 position.

  • Choice of Protecting Groups: The use of the pentylidene acetal to protect the C-3 and C-4 diol is not arbitrary. This bulky protecting group helps to direct the incoming nucleophiles to the desired positions and influences the conformation of the cyclohexene ring, which in turn affects the stereochemical outcome of the reactions.

  • Azide-Free Alternatives: The use of potentially explosive azides in the industrial synthesis has prompted the development of azide-free routes. One notable example from Roche involves the use of allyl amine to open the epoxide, followed by a series of transformations to introduce the second amino group.[2] While the azide-based route is well-established for large-scale production, these alternative strategies offer improved safety profiles.[2]

Trustworthiness: A Self-Validating System

The protocols described herein are based on well-established and peer-reviewed synthetic routes developed by leading pharmaceutical companies. The reproducibility of this synthesis is validated by its successful implementation on an industrial scale for the production of Tamiflu®. Each step of the synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure the desired transformation has occurred and to check for the formation of any byproducts. The final product's identity and purity can be confirmed by comparing its analytical data with that of a reference standard.

References

  • Rohloff, J. C.; Kent, K. M.; Postich, M. J.; Becker, M. W.; Chapman, H. H.; Kelly, D. E.; Lew, W.; Louie, M. S.; McGee, L. R.; Prisbe, E. J.; Schultze, L. M.; Yu, R. H.; Zhang, L. Practical Total Synthesis of the Anti-Influenza Drug GS-4104. J. Org. Chem.1998 , 63 (13), 4545–4550. [Link]

  • Federspiel, M.; Fischer, R.; Hennig, M.; Mair, H.-J.; Oberhauser, T.; Rimmler, G.; Albiez, T.; Bruhin, J.; Estermann, H.; Gandert, C.; Göckel, V.; Götzö, S.; Hoffmann, U.; Huber, G.; Janatsch, G.; Lauper, S.; Röckel-Stäbler, O.; Trussardi, R.; Zwahlen, A. G. The Technical Synthesis of Oseltamivir Phosphate (Tamiflu™): A Challenge for Process Research and Development. Org. Process Res. Dev.1999 , 3 (4), 266–274. [Link]

  • Abrecht, S.; Harrington, P.; Iding, H.; Karpf, M.; Trussardi, R.; Wirz, B.; Zutter, U. The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA International Journal for Chemistry2004 , 58 (9), 621-629. [Link]

  • Karpf, M.; Trussardi, R. New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). J. Org. Chem.2001 , 66 (6), 2044–2051. [Link]

  • Federspiel, M. The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM. CHIMIA International Journal for Chemistry2005 , 59 (11), 784-786. [Link]

  • Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Chemistry and Materials Research2015 , 7 (8). [Link]

Sources

The Strategic Development of Shikimic Acid Derivatives for Antiviral Research: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of a Natural Scaffold

Shikimic acid, a chiral cycloalkane naturally present in the shikimate pathway of plants and microorganisms, stands as a cornerstone in the landscape of antiviral drug discovery.[1][2] Its prominence is largely attributed to its role as the pivotal starting material for the industrial synthesis of the neuraminidase inhibitor oseltamivir (Tamiflu®), a frontline defense against influenza A and B viruses.[1][3][4][5][6][7] The journey from this humble natural product to a globally recognized antiviral agent underscores the power of leveraging nature's chemical architecture for therapeutic innovation. This guide provides an in-depth exploration of the methodologies and strategic considerations for developing novel shikimic acid derivatives in the context of modern antiviral research. We will delve into the underlying biochemistry, principles of rational drug design, synthetic strategies, and the critical in vitro and in vivo evaluation pipelines.

Section 1: The Shikimate Pathway: A Target of Strategic Importance

The shikimate pathway is a seven-step metabolic route employed by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[8][9][10] Crucially, this pathway is absent in mammals, who must obtain these essential amino acids through their diet.[8][9] This fundamental biochemical divergence makes the enzymes of the shikimate pathway highly attractive targets for the development of antimicrobial agents with inherent selectivity and a lower likelihood of host toxicity.

Shikimate_Pathway cluster_input Inputs cluster_pathway Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (E4P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AAs Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->Aromatic_AAs Various enzymes Drug_Design_Workflow Target_ID Target Identification (e.g., Neuraminidase) Structure_Det Target Structure Determination (X-ray, NMR) Target_ID->Structure_Det Lead_Gen Lead Generation (Shikimic Acid) Structure_Det->Lead_Gen SAR SAR by NMR & Computational Modeling Lead_Gen->SAR Design Design of Derivatives SAR->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Assays (Enzymatic & Cell-based) Synthesis->In_Vitro In_Vitro->SAR Iterative Feedback In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A generalized workflow for structure-based drug design of shikimic acid derivatives.

Section 3: Synthetic Strategies for Shikimic Acid Derivatives

The journey from shikimic acid to a potential antiviral drug involves a series of strategic chemical transformations. The inherent chirality and multiple functional groups of shikimic acid present both opportunities and challenges for synthetic chemists. [5][11] Key Synthetic Considerations:

  • Protecting Groups: The judicious use of protecting groups is essential to selectively modify the different functional groups of shikimic acid.

  • Stereoselective Reactions: Maintaining and controlling the stereochemistry throughout the synthetic sequence is critical for the biological activity of the final compound.

  • Functional Group Interconversions: Common transformations include esterification of the carboxylic acid, mesylation or tosylation of the hydroxyl groups to create good leaving groups, and the introduction of nitrogen-containing functionalities via azides or other nitrogen nucleophiles.

Generalized_Synthesis Shikimic_Acid Shikimic Acid Protection Protection of -OH and -COOH Shikimic_Acid->Protection Activation Activation of -OH (e.g., Mesylation) Protection->Activation Nucleophilic_Sub Nucleophilic Substitution (e.g., with Azide) Activation->Nucleophilic_Sub Deprotection Deprotection Nucleophilic_Sub->Deprotection Functionalization Further Functionalization Deprotection->Functionalization Final_Derivative Final Derivative Functionalization->Final_Derivative

Caption: A generalized synthetic scheme for the derivatization of shikimic acid.

Section 4: In Vitro Antiviral Evaluation: Protocols and Application Notes

The robust in vitro evaluation of newly synthesized shikimic acid derivatives is a critical step in the drug discovery pipeline. This section provides detailed protocols for key assays to determine the antiviral potency and cytotoxicity of these compounds.

Neuraminidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is commonly used. Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone, which can be quantified.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 33 mM MES buffer, pH 6.5, containing 4 mM CaCl₂.

    • Neuraminidase Enzyme: Recombinant influenza neuraminidase (e.g., from H1N1 or H5N1) diluted in assay buffer to a final concentration of 5-10 ng/µL.

    • Substrate Solution: 100 µM MUNANA in assay buffer.

    • Test Compounds: Prepare a 10 mM stock solution in DMSO. Serially dilute in assay buffer to the desired concentrations (e.g., from 100 µM to 0.1 nM). Oseltamivir carboxylate should be used as a positive control.

    • Stop Solution: 0.1 M glycine, pH 10.7, containing 25% ethanol.

  • Assay Procedure:

    • In a 96-well black microplate, add 20 µL of each test compound dilution or control.

    • Add 20 µL of the diluted neuraminidase enzyme to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 150 µL of the stop solution to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

ParameterRecommended ValueNotes
Enzyme Concentration 5-10 ng/µLOptimize for a linear reaction rate.
Substrate Concentration 100 µMShould be at or below the Kₘ value.
Incubation Time 30 min (pre-incubation), 60 min (reaction)Ensure the reaction is in the linear range.
Temperature 37°COptimal for enzyme activity.
pH 6.5Optimal for neuraminidase activity.
Plaque Reduction Assay

Principle: This cell-based assay determines the ability of a compound to inhibit the replication of a virus, measured by the reduction in the formation of viral plaques in a monolayer of susceptible cells.

Protocol:

  • Cell Culture:

    • Use a susceptible cell line, such as Madin-Darby canine kidney (MDCK) cells for influenza virus.

    • Grow cells to a confluent monolayer in a 6-well or 12-well plate.

  • Virus Infection:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of the virus that will produce approximately 50-100 plaques per well.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a serum-free medium containing 2% agarose and TPCK-trypsin (for influenza).

    • After the adsorption period, remove the viral inoculum and overlay the cell monolayer with the compound-containing agarose medium.

  • Incubation and Staining:

    • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

    • Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

    • Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Cytotoxicity Assay (MTT Assay)

Principle: This assay assesses the effect of the test compounds on the viability of the host cells. It is crucial to ensure that the observed antiviral activity is not due to the toxicity of the compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed MDCK cells (or the same cell line used in the plaque reduction assay) in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Incubate for at least 15 minutes at room temperature to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

    • Determine the CC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.

Section 5: In Vivo Efficacy and Preclinical Development

Promising candidates identified from in vitro screening must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and toxicology.

Animal Models:

  • Influenza: The mouse model is the most common for evaluating anti-influenza drugs. Mice are infected intranasally with a lethal dose of influenza virus, and the efficacy of the test compound is assessed by monitoring survival rates, weight loss, and viral titers in the lungs.

Pharmacokinetic Studies:

  • PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate. These studies are crucial for establishing appropriate dosing regimens for efficacy and toxicology studies.

Toxicology Studies:

  • Toxicology studies are conducted to identify any potential adverse effects of the drug candidate. These studies are typically performed in two species (one rodent and one non-rodent) and are essential for regulatory approval.

Preclinical_Pipeline Lead_Candidate Lead Candidate from In Vitro Screening In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Mouse Model) Lead_Candidate->In_Vivo_Efficacy PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Efficacy->PK_PD Tox Toxicology Studies (Rodent & Non-rodent) PK_PD->Tox Formulation Formulation Development Tox->Formulation IND Investigational New Drug (IND) Application Formulation->IND

Caption: The preclinical development pipeline for antiviral drug candidates.

Section 6: Case Study - The Synthesis of Oseltamivir (Tamiflu®)

The industrial synthesis of oseltamivir from shikimic acid is a landmark achievement in medicinal and process chemistry. [4][12]The multi-step synthesis involves the strategic manipulation of the functional groups and stereocenters of the shikimic acid starting material.

Key Synthetic Steps:

  • Esterification and Acetal Protection: The carboxylic acid is esterified, and the 3,4-diol is protected as an acetal.

  • Mesylation: The 5-hydroxyl group is converted to a mesylate, a good leaving group.

  • Epoxidation: Treatment with a base leads to the formation of an epoxide.

  • Azide Opening: The epoxide is opened with an azide nucleophile, introducing the first nitrogen atom.

  • Azide Reduction and Acetylation: The azide is reduced to an amine, which is then acetylated.

  • Second Azide Introduction and Reduction: The second nitrogen functionality is introduced via another azide displacement, followed by reduction to the final amino group.

This synthesis highlights the versatility of shikimic acid as a chiral building block for the construction of complex and medicinally important molecules. [5][11]

Section 7: Future Directions and Emerging Targets

While neuraminidase remains a key target for anti-influenza drug development, the emergence of drug-resistant viral strains necessitates the exploration of new targets and therapeutic strategies. Shikimic acid derivatives can be explored for their activity against other viral targets, including:

  • Viral Polymerases: These enzymes are essential for viral replication and are attractive targets for antiviral intervention.

  • Viral Proteases: Many viruses rely on proteases to process viral polyproteins into their mature, functional forms.

  • Entry Inhibitors: Compounds that block the entry of viruses into host cells represent another promising avenue for antiviral therapy.

Furthermore, recent studies have explored the antiviral potential of shikimic acid itself against other viruses, such as the Chikungunya virus, suggesting that this versatile scaffold may have broader applications in antiviral research. [13]

References

  • Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PubMed Central. (2020-01-24). Retrieved from [Link]

  • Shikimic acid as intermediary model for the production of drugs effective against influenza virus | Request PDF - ResearchGate. (2020-01-30). Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of shikimic acid derivatives - ResearchGate. (2015-09-09). Retrieved from [Link]

  • Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli - PubMed. (2018-01-25). Retrieved from [Link]

  • (PDF) Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli - ResearchGate. (2018-01-25). Retrieved from [Link]

  • Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - NIH. (2015-08-20). Retrieved from [Link]

  • Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry - Dove Medical Press. (2014-07-22). Retrieved from [Link]

  • Exploring the antiviral potential of shikimic acid against Chikungunya virus through network pharmacology, molecular docking, and in vitro experiments - PubMed Central. (2024-01-23). Retrieved from [Link]

  • Tamiflu synthesis from (‐)‐shikimic acid. | Download Scientific Diagram - ResearchGate. (2019-01-01). Retrieved from [Link]

  • Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - MDPI. (2023-12-09). Retrieved from [Link]

  • Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Production and Synthetic Modifications of Shikimic Acid | Chemical Reviews. (2018-10-11). Retrieved from [Link]

  • Production of shikimic acid - PubMed. (2012-03-14). Retrieved from [Link]

  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid | The Journal of Organic Chemistry - ACS Publications. (2009-04-14). Retrieved from [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - MDPI. (2021-04-20). Retrieved from [Link]

  • Shikimic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • The Symmetry of Viral Sialic Acid Binding Sites–Implications for Antiviral Strategies - MDPI. (2019-06-25). Retrieved from [Link]

  • Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. (2019-01-01). Retrieved from [Link]

  • Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Publishing. (2021-01-06). Retrieved from [Link]

  • Roche synthesis. (n.d.). Retrieved from [Link]

Sources

The Chiral Pool Advantage: A Guide to Using Shikimic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Nature's Chiral Blueprint for Synthesis

Shikimic acid, a cornerstone of primary metabolism in plants, fungi, and bacteria, stands as a premier example of a naturally occurring chiral building block.[1] As the central intermediate in the shikimate pathway—the biosynthetic route to aromatic amino acids like phenylalanine, tyrosine, and tryptophan—its structure is a testament to nature's stereochemical precision.[2] Possessing a densely functionalized six-membered ring with three defined stereocenters, a cyclohexene moiety, a carboxylic acid, and three hydroxyl groups, shikimic acid offers a rich platform for synthetic chemists.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic application of (-)-shikimic acid as a chiral starting material. We move beyond simple descriptions to explain the causality behind experimental choices, offering robust, self-validating protocols for key transformations and its application in the total synthesis of complex, high-value molecules.

Part 1: Foundational Synthetic Manipulations of the Shikimate Scaffold

The synthetic utility of shikimic acid is unlocked through the selective manipulation of its multiple functional groups. Its poor solubility in many organic solvents necessitates initial derivatization, typically starting with the esterification of the carboxylic acid. The cis-hydroxyl groups at C-4 and C-5 are often protected in tandem, which then allows for the selective activation of the C-3 allylic hydroxyl group.

Core Principle: A Hierarchy of Reactivity

The synthetic strategy hinges on a predictable hierarchy of reactions:

  • Esterification (C-7): The carboxylic acid is the most common starting point for derivatization, improving solubility and preventing unwanted side reactions.

  • Diol Protection (C-4, C-5): The cis-diol geometry allows for facile protection as a cyclic acetal (e.g., an acetonide), masking these two hydroxyls from further reaction.

  • Activation of the Allylic Hydroxyl (C-3): With the other positions blocked, the C-3 hydroxyl is free for activation (e.g., mesylation), setting up subsequent nucleophilic substitution or elimination reactions.

This strategic, stepwise approach allows chemists to precisely control the reactivity of the shikimate core.

G cluster_start Starting Material cluster_core Core Manipulations cluster_end Synthetic Pathways Shikimic_Acid (-)-Shikimic Acid Ester Methyl Shikimate Shikimic_Acid->Ester Esterification (Protocol 1) Acetonide Methyl Shikimate 3,4-Acetonide Ester->Acetonide Acetonide Protection (Protocol 2) Mesylate Activated Acetonide Intermediate Acetonide->Mesylate Hydroxyl Activation (Protocol 3) Oseltamivir → Oseltamivir Synthesis Mesylate->Oseltamivir Angucyclinones → Angucyclinone Synthesis Mesylate->Angucyclinones Other → Other Targets Mesylate->Other

Caption: Workflow for core functional group manipulations of shikimic acid.

Protocol 1: Fischer Esterification of Shikimic Acid

Rationale: Esterification of the carboxylic acid is the crucial first step to enhance the solubility of shikimic acid in organic solvents, enabling subsequent transformations. An acid-catalyzed reaction with an alcohol, such as methanol or ethanol, is a straightforward and scalable method.

Methodology:

  • Reaction: (-)-Shikimic Acid → Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate

  • Source: Based on the procedure described by Hayman, A. et al., Org. Lett.2015 , 17 (11), 2732–2735.

Step-by-Step Procedure:

  • Suspend (-)-shikimic acid (e.g., 10.0 g, 57.4 mmol) in methanol (250 mL).

  • Carefully add concentrated hydrochloric acid (e.g., 2.0 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, during which the solid should completely dissolve.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst by the slow addition of a solid base, such as sodium bicarbonate, until effervescence ceases.

  • Filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude methyl shikimate.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure methyl shikimate as a white solid.

ReagentMolar Eq.Purpose
(-)-Shikimic Acid1.0Starting Material
MethanolSolventReagent and Solvent
Conc. HClCatalyticAcid Catalyst
Sodium BicarbonateN/ANeutralizing Agent
Protocol 2: Acetonide Protection of Methyl Shikimate

Rationale: The two cis-hydroxyl groups at the C-4 and C-5 positions can be selectively protected as a cyclic acetonide. This prevents their reaction in subsequent steps and conformationally locks the ring, which can influence the stereochemical outcome of later reactions. Using 2,2-dimethoxypropane with an acid catalyst is a common and efficient method for this transformation.

Methodology:

  • Reaction: Methyl Shikimate → Methyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydrobenzo[d][1][3]dioxole-5-carboxylate

  • Source: Adapted from the synthesis described by Rohloff, J. C. et al., J. Org. Chem.1998 , 63 (13), 4545–4550.

Step-by-Step Procedure:

  • Dissolve methyl shikimate (e.g., 5.0 g, 26.6 mmol) in anhydrous acetone (100 mL).

  • Add 2,2-dimethoxypropane (e.g., 6.5 mL, 53.2 mmol, 2.0 eq.) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate (e.g., 250 mg, 1.3 mmol, 0.05 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the acetonide-protected product, which can often be used in the next step without further purification.

Protocol 3: Mesylation of the C-3 Allylic Hydroxyl Group

Rationale: With the C-4 and C-5 hydroxyls protected, the remaining C-3 hydroxyl group is available for activation. Conversion to a good leaving group, such as a mesylate, is a key step that prepares the molecule for nucleophilic substitution, which is central to the synthesis of oseltamivir and other analogues.

Methodology:

  • Reaction: Methyl Shikimate 3,4-Acetonide → Methyl (3aR,7R,7aS)-7-((methylsulfonyl)oxy)-2,2-dimethyl-3a,6,7,7a-tetrahydrobenzo[d][1][3]dioxole-5-carboxylate

  • Source: Based on the procedure described by Rohloff, J. C. et al., J. Org. Chem.1998 , 63 (13), 4545–4550.

Step-by-Step Procedure:

  • Dissolve the acetonide-protected methyl shikimate (e.g., 5.0 g, 21.9 mmol) in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (e.g., 4.6 mL, 32.9 mmol, 1.5 eq.).

  • Slowly add methanesulfonyl chloride (MsCl) (e.g., 2.0 mL, 26.3 mmol, 1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired mesylate, typically as a solid or viscous oil.

Part 2: Application in Total Synthesis - Oseltamivir (Tamiflu®)

The most prominent application of shikimic acid is its role as the starting material for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®).[1][4] This synthesis is a masterclass in the strategic application of the foundational manipulations described above, culminating in the stereospecific introduction of two amino functionalities.

G cluster_path Oseltamivir Synthesis from Shikimic Acid Shikimate (-)-Shikimic Acid Ester Methyl Shikimate Shikimate->Ester Esterification Acetonide Acetonide Protected Ester->Acetonide Diol Protection Mesylate 3-O-Mesylate Acetonide->Mesylate Mesylation Epoxide Epoxide Intermediate Mesylate->Epoxide Base (Intramolecular SN2) Azido_alcohol Azido Alcohol Epoxide->Azido_alcohol NaN3 Ring Opening Aziridine Aziridine Intermediate Azido_alcohol->Aziridine 1. Mesylation 2. Reduction (PMe3) Azido_amine Azido Amine Aziridine->Azido_amine NaN3 Ring Opening Azido_acetamide Azido Acetamide Azido_amine->Azido_acetamide Acetylation Amino_acetamide Amino Acetamide (Oseltamivir) Azido_acetamide->Amino_acetamide Reduction (H2, Raney Ni)

Caption: Key transformations in the synthesis of Oseltamivir from shikimic acid.

Protocol 4: Multi-Step Synthesis of Oseltamivir Ethyl Ester

Rationale: This protocol outlines the key transformations from the activated mesylate to the core structure of oseltamivir, following the seminal route developed by Gilead Sciences.[5] The strategy involves a series of stereocontrolled reactions: intramolecular SN2 to form an epoxide, regioselective opening with an azide nucleophile, reduction to an aziridine, a second regioselective opening with azide, and final reductions and functionalizations.

Methodology:

  • Source: Based on the synthesis published by Rohloff, J. C. et al., J. Org. Chem.1998 , 63 (13), 4545–4550. Note: The industrial process has since been optimized, but this route illustrates the core chemical principles. The original paper uses the ethyl ester throughout.

Step-by-Step Abbreviated Procedure:

  • Epoxide Formation: The 3-O-mesylate of ethyl shikimate 4,5-acetonide is treated with a mild base (e.g., potassium bicarbonate) in an alcohol/water mixture. The C-4 oxygen, once deprotected in situ or via a separate step, acts as an intramolecular nucleophile to displace the mesylate, forming a key epoxide intermediate.

  • First Azide Opening: The epoxide is opened regioselectively at the C-5 position using sodium azide (NaN₃) with a Lewis acid or ammonium chloride in a protic solvent. This reaction proceeds via an SN2 mechanism, installing the first nitrogen functionality with inversion of stereochemistry.

  • Aziridine Formation: The resulting azido alcohol is converted to an aziridine. This is typically a two-step process: activation of the C-4 hydroxyl as a mesylate, followed by reduction of the azide (e.g., with trimethylphosphine or triphenylphosphine), which triggers an intramolecular cyclization to form the strained aziridine ring.

  • Second Azide Opening: The aziridine is again opened regioselectively, this time at the C-4 position, with sodium azide and ammonium chloride. This second SN2 attack establishes the crucial trans-diamine relationship.

  • Acetylation and Reduction: The free amine at C-5 is acetylated using acetic anhydride. Subsequently, the azide at C-4 is reduced to the primary amine via catalytic hydrogenation (e.g., H₂, Raney Nickel).

  • Final Alkylation: The C-3 hydroxyl group is converted to the 1-ethyl-propoxy ether side chain, and the ester is saponified and re-esterified to yield the final product, oseltamivir. The full industrial synthesis involves additional steps for installing the side chain and final salt formation.[6]

Part 3: Application in Diversity-Oriented Synthesis - Hetero-Diels-Alder Reactions

Beyond linear total synthesis, the shikimate scaffold is an excellent starting point for creating diverse molecular libraries. The inherent chirality and functionality can be used to control complex cycloaddition reactions. For example, shikimic acid derivatives can be converted into azadienes for use in hetero-Diels-Alder reactions to construct novel, cytotoxic aza-analogues of angucyclinones.[7][8]

Protocol 5: Synthesis of a 6-Aza-Angucyclinone Analogue

Rationale: This protocol demonstrates how the shikimate core can be transformed into a reactive diene for a powerful [4+2] cycloaddition. This approach rapidly builds molecular complexity and generates novel polycyclic scaffolds with potential biological activity.

Methodology:

  • Reaction: Shikimate-derived Azadiene + Naphthoquinone → Tetracyclic 6-Aza-Angucyclinone

  • Source: Based on the procedure described by Quiñones, N. et al., Molecules2018 , 23 (6), 1422.[7]

Step-by-Step Procedure:

  • Azadiene Synthesis:

    • Starting from the acetonide-protected methyl shikimate (Protocol 2 ), the C-3 hydroxyl group is oxidized to a ketone (e.g., using Dess-Martin periodinane).

    • The resulting ketone is then condensed with N,N-dimethylhydrazine to form the corresponding dimethylhydrazone. This product is the key azadiene intermediate.

  • Hetero-Diels-Alder Cycloaddition:

    • Dissolve the shikimate-derived azadiene (1.0 eq.) and a suitable dienophile, such as 1,4-naphthoquinone (1.2 eq.), in an appropriate solvent like acetonitrile.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the dienophile.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the tetracyclic aza-angucyclinone product.

Causality: The electron-rich azadiene derived from shikimic acid reacts with an electron-poor dienophile (the naphthoquinone) in a concerted, pericyclic reaction. The stereochemistry of the shikimate starting material directs the facial selectivity of the cycloaddition, leading to a specific stereoisomer of the complex polycyclic product. This strategy efficiently translates the chirality of a simple natural product into a complex, drug-like molecule.

Conclusion

(-)-Shikimic acid is far more than just the precursor to Tamiflu; it is a versatile and economically viable chiral building block for a vast range of synthetic applications. By understanding the inherent reactivity of its functional groups and employing a strategic sequence of protection and activation, chemists can leverage its natural stereochemistry to access complex molecular architectures. The protocols and strategies outlined in this guide provide a robust framework for harnessing the power of this natural product, from foundational manipulations to the assembly of medicinally relevant targets. Its continued application in both total synthesis and diversity-oriented synthesis underscores its enduring value in modern organic chemistry.

References

  • Rohloff, J. C., Kent, K. M., Postich, M. J., Becker, M. W., Chapman, H. H., Kelly, D. E., Lew, W., Louie, M. S., McGee, L. R., Prisbe, E. J., Schultze, L. M., Yu, R. H., & Zhang, L. (1998). Practical Total Synthesis of the Anti-Influenza Drug GS 4104. The Journal of Organic Chemistry, 63(13), 4545–4550. [Link]

  • Quiñones, N., Hernández, S., Espinoza Catalán, L., Villena, J., Brito, I., Cabrera, A. R., Salas, C. O., & Cuellar, M. A. (2018). (-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones. Molecules, 23(6), 1422. [Link]

  • Hayman, A., & Ward, V. C. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(11), 2732–2735. [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved January 24, 2026, from [Link]

  • World Health Organization. (2024). Influenza (Seasonal). [Link]

  • Bozell, J. J., & Petersen, G. R. (2010). Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited. Green Chemistry, 12(4), 539-554. [Link]

  • Federspiel, M., Fischer, R., Hennig, M., Mair, H. J., Oberhauser, T., Rimmler, G., Albiez, T., Bruhin, J., Estermann, H., Gandert, C., Göckel, V., Götzo, S., Hoffmann, U., Huber, G., Janatsch, G., Lauper, S., Röckel-Stäbler, O., Trussardi, R., & Zwahlen, A. G. (1999). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-Epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate. Organic Process Research & Development, 3(4), 266–274. [Link]

  • Estevez, A. M., & Estevez, R. J. (2012). Shikimic acid: a versatile chiral building block for the synthesis of therapeutic agents. Mini-Reviews in Medicinal Chemistry, 12(14), 1443-1456. [Link]

  • Sun, X., Li, Y., & Wang, Y. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Molecules, 27(15), 4843. [Link]

  • Singh, S., & Singh, G. (2020). Shikimic acid as intermediary model for the production of drugs effective against influenza virus. In New Look to Phytomedicine. Academic Press. [Link]

  • Enchayan, K., et al. (2017). Shikimic acid: A review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research, 9(5), 234-245. [Link]

  • Hermann, K. M. (1995). The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds. The Plant Cell, 7(7), 907–919. [Link]

  • SynArchive. (2024). Synthesis of Oseltamivir by John C. Rohloff (1998). Retrieved January 24, 2026, from [Link]

  • Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Stevens, R. C. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society, 119(4), 681–690. [Link]

  • Pinto, B. M. (Ed.). (2012). Comprehensive Glycoscience: From Chemistry to Systems Biology. Elsevier.
  • The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). This pathway is not found in animals. [Link]

  • The industrial production of oseltamivir begins with shikimic acid. [Link]

  • Aza-analogues of angucyclinones show interesting antibacterial or cytotoxic properties. [Link]

  • The synthesis of oseltamivir from shikimic acid is a well-established process. [Link]

  • Oseltamivir phosphate is a potent inhibitor of viral neuraminidase.
  • The synthesis of new oseltamivir analogues from shikimic acid has been explored for cytotoxic activity. [Link]

  • The practical total synthesis of GS-4104 (Oseltamivir) was a significant achievement in organic chemistry. [Link]

Sources

Application Note: Spectrophotometric Determination of Shikimic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers in Plant Science and Drug Development

Introduction and Scientific Principle

Shikimic acid is a pivotal biochemical intermediate in plants and microorganisms, serving as the precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) through the shikimate pathway.[1] Its accumulation in plants is a well-established biomarker for the efficacy of glyphosate-based herbicides, which inhibit the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key component of this pathway. Consequently, accurate quantification of shikimic acid is crucial for herbicide efficacy studies, metabolic research, and the development of novel antimicrobial agents targeting this essential pathway.

This guide details a robust and cost-effective spectrophotometric method for the determination of shikimic acid concentration. The methodology is predicated on the chemical oxidation of shikimic acid by periodic acid (or periodate). The vicinal diols (adjacent hydroxyl groups) on the shikimic acid ring are cleaved by the periodate, yielding a specific dialdehyde intermediate.[2][3] Upon the addition of a strong base, such as sodium hydroxide (NaOH), this intermediate undergoes a reaction to form a stable yellow chromophore.[2][4] The intensity of this yellow color, which is directly proportional to the initial shikimic acid concentration, is quantified by measuring its absorbance at approximately 382 nm.[2]

To ensure the stability of the chromophore for reliable measurement, a stabilizing agent like glycine or sulfite is incorporated into the reaction.[2][3][4] This protocol provides a self-validating system, incorporating blanks and a full standard curve to ensure data accuracy and reproducibility.

Key Experimental Parameters

For rapid reference, the core quantitative data and specifications for this assay are summarized below.

ParameterValue / SpecificationRationale & Notes
Wavelength of Max. Absorbance (λmax) ~382 nmThis is the characteristic absorption peak for the yellow chromophore formed in the reaction.[2]
Typical Linear Range 1.0 - 12.0 µg/mLThe assay demonstrates good linearity within this range. Samples with higher concentrations must be diluted.[4]
Primary Oxidizing Agent Periodic Acid (H₅IO₆) or Sodium Periodate (NaIO₄)Specifically cleaves the vicinal diols of shikimic acid.[2][3]
Chromophore Development Strong Base (e.g., Sodium Hydroxide)Raises the pH above 10, facilitating the formation of the yellow-colored product.[2]
Color Stabilizer Glycine or Sodium SulfitePrevents the rapid decay of the chromophore, allowing for a stable window for absorbance measurement.[2][4]
Primary Interfering Substances Quinic acid, Tryptophan, Gallic acidThese compounds can also produce a colored product under similar conditions, though often with lower intensity or different reaction kinetics.[2][3][4]

Chemical Reaction and Assay Workflow

The logical flow of the experiment, from the starting material to the final data output, is critical for understanding the process. The following diagrams illustrate the underlying chemical principle and the step-by-step laboratory workflow.

cluster_principle Chemical Principle SA Shikimic Acid (Vicinal Diols) INT Dialdehyde Intermediate SA->INT  Periodate  Oxidation CHROM Yellow Chromophore (Abs @ 382 nm) INT->CHROM  Alkaline  Conditions

Caption: Simplified reaction mechanism for the colorimetric assay.

cluster_workflow Experimental Workflow PREP Step 1: Sample Prep Plant Tissue Homogenization Extraction in Dilute Base OX Step 2: Oxidation Add Periodic Acid Incubate at Room Temp PREP->OX DEV Step 3: Color Development Add NaOH & Stabilizer Incubate OX->DEV READ Step 4: Measurement Read Absorbance at 382 nm DEV->READ CALC Step 5: Analysis Calculate Concentration via Standard Curve READ->CALC

Caption: High-level overview of the experimental laboratory workflow.

Detailed Experimental Protocols

4.1 Required Materials and Equipment

  • Chemicals: Shikimic acid (≥98% purity), Periodic acid (H₅IO₆), Sodium hydroxide (NaOH), Glycine, Isopropanol, Deionized water.

  • Equipment: Spectrophotometer (UV-Vis), Analytical balance, Vortex mixer, Centrifuge, Micropipettes (P200, P1000), 1.5 mL microcentrifuge tubes or 96-well plates.

4.2 Reagent Preparation

  • Shikimic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of shikimic acid and dissolve it in 10 mL of deionized water. This stock solution should be stored at -20°C for long-term stability.

  • Periodic Acid Solution (1% w/v): Dissolve 0.1 g of periodic acid in 10 mL of deionized water. Prepare this solution fresh daily and store it in the cold and protected from light when not in use.[3]

  • Sodium Hydroxide Solution (1 N): Carefully dissolve 0.4 g of NaOH pellets in deionized water and bring the final volume to 10 mL. Caution: The dissolution of NaOH is highly exothermic.

  • Glycine Solution (0.1 M): Dissolve 0.075 g of glycine in 10 mL of deionized water. This solution is stable for several weeks when stored at 4°C.[3]

  • Plant Tissue Extraction Buffer: Prepare a 2:1 (v/v) mixture of 0.05 M NaOH and isopropanol.[2]

4.3 Sample Extraction Protocol (from Plant Tissue) This protocol is optimized for extracting shikimic acid from plant material.

  • Harvest approximately 0.1 g of fresh plant tissue. For optimal results, freeze the tissue immediately in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of the chilled Extraction Buffer to the powdered tissue in a microcentrifuge tube.[2]

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at room temperature for 16-24 hours with gentle agitation to maximize extraction efficiency.[2]

  • Centrifuge the tubes at 13,000 x g for 10 minutes to pellet cellular debris.

  • Carefully transfer the supernatant to a new, clean tube. This supernatant contains the extracted shikimic acid and is ready for analysis.

4.4 Standard Curve Generation A standard curve is essential for every experiment to ensure accurate quantification.

  • Prepare a series of working standards by diluting the 1 mg/mL Shikimic Acid Stock Solution. A suggested dilution series for concentrations of 0, 5, 10, 25, 50, and 100 µg/mL is recommended.

  • In separate, clearly labeled microcentrifuge tubes, add 200 µL of each working standard (including the 0 µg/mL blank).

  • Proceed with the colorimetric assay as described in section 4.5.

4.5 Colorimetric Assay Protocol

  • To 200 µL of each standard or extracted sample in a microcentrifuge tube, add 500 µL of the 1% Periodic Acid Solution.[3]

  • Mix thoroughly by vortexing and incubate at room temperature for 3 hours to allow for complete oxidation.[3]

  • Make the solution alkaline by adding 500 µL of 1 N NaOH. Mix immediately.[3]

  • Immediately following the NaOH, add 300 µL of 0.1 M Glycine solution to stabilize the color. Mix again.[3]

  • Allow the reaction to stand for 10 minutes for the color to stabilize.

  • Transfer the solution to a cuvette or 96-well plate and measure the absorbance at 382 nm using a spectrophotometer. Ensure the spectrophotometer is zeroed using the blank (0 µg/mL standard).

Data Analysis and Interpretation

  • Construct the Standard Curve: Plot the absorbance values (Y-axis) obtained for the shikimic acid standards against their known concentrations in µg/mL (X-axis).

  • Determine Linearity: Perform a linear regression analysis on the standard curve data points. The resulting equation will be in the form y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. An R² value > 0.99 indicates a strong linear relationship.

  • Calculate Sample Concentration: Use the equation from the linear regression to calculate the concentration of shikimic acid in your unknown samples. Rearrange the formula to: Concentration (µg/mL) = (Absorbance of Sample - c) / m

  • Account for Dilution: If the initial sample extract was diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the concentration in the original extract.

  • Normalize to Tissue Weight: To express the concentration relative to the starting material, use the following formula: Shikimic Acid (µg/g tissue) = [Concentration (µg/mL) x Volume of Extraction Buffer (mL)] / [Weight of Tissue (g)]

Method Validation and Troubleshooting

  • Specificity: While this method is highly effective, it is not perfectly specific. Structurally similar compounds like quinic acid can interfere, though they typically produce a much weaker color signal that develops more slowly.[3][4] For studies requiring absolute specificity, confirmation by an orthogonal method such as HPLC is recommended.[5][6]

  • Chromophore Stability: The addition of glycine stabilizes the yellow chromophore, but the color will still fade over time. It is crucial to read the absorbance within a consistent and defined timeframe after adding the reagents (e.g., between 10 and 20 minutes) for all samples and standards to ensure reproducibility.[3][4]

  • High Absorbance Readings: If sample absorbance values exceed the highest point on your standard curve, the sample must be diluted with deionized water and the assay repeated. The final calculated concentration should be adjusted by the dilution factor.

  • Sample Matrix Effects: Plant extracts can contain pigments or phenolic compounds that may interfere with the assay. Running a sample blank (a sample extract taken through the entire procedure but with water replacing the periodic acid) can help assess this background interference.

References

  • Shikimic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Gaitonde, M. K., & Gordon, M. W. (1958). A microchemical method for the detection and determination of shikimic acid. Journal of Biological Chemistry, 230(2), 1043-1050. Available at: [Link]

  • Bochevarov, A. D., & Dragan, A. I. (2014). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Analytical Methods in Chemistry, 2014, 812575. Available at: [Link]

  • Singh, B. K., & Shaner, D. L. (1998). Rapid Determination of Glyphosate Injury to Plants and Identification of Glyphosate-Resistant Plants. Weed Technology, 12(3), 527-530.
  • Cromartie, T. H. (2002). Method of detecting shikimic acid. U.S. Patent No. 6,482,654. Washington, DC: U.S. Patent and Trademark Office.
  • Perez-Jones, A., Park, K. W., Polge, N., Colquhoun, J., & Mallory-Smith, C. A. (2011). Evaluation of spectrophotometric and HPLC methods for shikimic acid determination in plants: models in glyphosate-resistant and -susceptible crops. Journal of Agricultural and Food Chemistry, 59(8), 3525-3531. Available at: [Link]

Sources

Application Note: High-Purity Isolation of Shikimic Acid from Plant Material Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the selective extraction and purification of shikimic acid from complex plant matrices, such as star anise (Illicium verum), using solid-phase extraction (SPE). Shikimic acid is a vital biochemical precursor for aromatic amino acids in plants and microorganisms and serves as the primary starting material for the synthesis of the antiviral neuraminidase inhibitor, oseltamivir.[1][2] The inherent challenge lies in isolating this polar, hydrophilic molecule from a myriad of structurally similar compounds, including other organic acids, sugars, and pigments. This document details the underlying chemical principles and provides robust, step-by-step protocols for an anion-exchange SPE workflow, designed to deliver high-purity shikimic acid suitable for research, analytical quantification, and drug development applications.

Introduction: The Significance and Challenge of Shikimic Acid Extraction

Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is a cornerstone of the shikimate pathway, a metabolic route absent in mammals but essential for the biosynthesis of aromatic compounds in plants, fungi, and bacteria.[2] Its strategic importance surged with the discovery that it is the key chiral building block for the industrial synthesis of oseltamivir (Tamiflu®), making its efficient isolation a critical step in the pharmaceutical supply chain.[3]

While Chinese star anise (Illicium verum) is the most commercially viable natural source, containing up to 7% shikimic acid by dry weight, the crude extracts are complex mixtures.[1][4] The high polarity and water solubility of shikimic acid make traditional liquid-liquid extraction methods cumbersome and inefficient. Solid-phase extraction (SPE) offers a superior alternative, providing a rapid, selective, and scalable method for sample cleanup and concentration, significantly reducing solvent consumption and improving recovery.[5]

This application note focuses on leveraging the unique chemical properties of shikimic acid to develop a targeted SPE method based on anion exchange chemistry.

The Principle of a Targeted SPE Strategy: Anion Exchange

The success of any SPE method hinges on exploiting the physicochemical differences between the target analyte and matrix interferents. Shikimic acid possesses two key features that dictate our strategy: three hydrophilic hydroxyl groups and a single carboxylic acid moiety. The carboxylic acid group is the primary handle for selective isolation.

The Core Logic: Anion Exchange Chemistry

At a pH value approximately two units above its acid dissociation constant (pKa), the carboxylic acid group of shikimic acid exists in its deprotonated, anionic form (shikimate). This negatively charged species can be selectively captured from a solution by a solid support functionalized with permanent or inducible positive charges—an anion exchanger.

  • Loading Conditions: The crude plant extract is pH-adjusted to ensure shikimic acid is anionic, promoting strong electrostatic binding to the positively charged SPE sorbent.

  • Washing: Neutral or similarly charged interferents (like sugars or phenols) that are not ionically bound can be washed away with a weak solvent.

  • Elution: The ionic bond is disrupted to release the purified shikimic acid. This is most effectively achieved by lowering the pH of the eluting solvent to neutralize the shikimate anion, thus breaking the electrostatic interaction and allowing it to elute from the cartridge.

cluster_0 Step 1: Analyte Ionization cluster_1 Step 2: Ionic Binding to Sorbent cluster_2 Step 3: Elution by Neutralization Shikimic_Acid Shikimic Acid (R-COOH) Shikimate_Anion Shikimate Anion (R-COO⁻) Shikimic_Acid->Shikimate_Anion Adjust pH > pKa Bound_Complex Bound Shikimate Complex (Sorbent-N⁺R₄ ⁻OOC-R) Shikimate_Anion->Bound_Complex Electrostatic Attraction Sorbent Anion Exchange Sorbent (Sorbent-N⁺R₄) Sorbent->Bound_Complex Eluted_Acid Purified Shikimic Acid (R-COOH) Bound_Complex->Eluted_Acid Add Acidic Eluent (pH < pKa)

Caption: Mechanism of shikimic acid binding and elution on an anion exchange sorbent.

Part I: Protocol for Initial Extraction from Plant Material

A robust initial extraction is critical for maximizing yield and ensuring the crude sample is compatible with the SPE workflow.

Objective: To efficiently extract shikimic acid from dried plant material into a liquid phase while minimizing the co-extraction of incompatible substances.

Materials:

  • Dried plant material (e.g., star anise pods)

  • Spice/coffee grinder or mill

  • Hexane or petroleum ether (for defatting)

  • Methanol or Ethanol (70-95%) or Deionized Water

  • Soxhlet apparatus or standard laboratory glassware for reflux/maceration

  • Centrifuge and filter paper (e.g., 0.45 µm)

Step-by-Step Protocol:

  • Material Preparation:

    • Grind the dried star anise or other plant material into a fine powder (e.g., 30-40 mesh) to maximize the surface area for extraction.[4]

  • Defatting (Recommended for Oily Material):

    • Rationale: Star anise contains significant amounts of oils that can interfere with the SPE process and contaminate the final product.

    • Perform a preliminary extraction of the powder with a nonpolar solvent like hexane using a Soxhlet apparatus for 2-4 hours, or by stirring the powder in hexane at room temperature for 30 minutes (repeat 2-3 times).[6]

    • Discard the hexane fraction and allow the defatted plant powder to air dry completely in a fume hood.

  • Polar Extraction of Shikimic Acid:

    • Rationale: Shikimic acid is highly soluble in polar solvents. Hot water or alcohol effectively extracts the target compound.

    • Method A (Hot Water Extraction): Mix the defatted powder with deionized water (e.g., 1:15 to 1:20 w/v ratio) and heat to 50-65°C with stirring for 30-90 minutes.[7]

    • Method B (Alcohol Extraction): Reflux the defatted powder with methanol or ethanol in a Soxhlet apparatus for 4-6 hours or stir at room temperature for several hours.[6]

  • Clarification of Crude Extract:

    • Rationale: Particulate matter must be removed to prevent clogging of the SPE cartridge.

    • Allow the extract to cool.

    • Centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to pellet the solid material.

    • Decant the supernatant and filter it through a 0.45 µm filter to yield a clarified crude extract. Store this extract at 4°C until ready for SPE.

Part II: Anion Exchange SPE Protocol for Shikimic Acid Purification

This protocol is optimized for the selective capture and release of shikimic acid from the clarified crude extract.

Materials:

  • Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX, e.g., aminopropyl-functionalized) SPE cartridges. SAX is often preferred for its pH-independent positive charge.

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide or other base for pH adjustment

  • Formic acid or acetic acid (HPLC grade)

  • SPE vacuum manifold

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow start Start: Clarified Plant Extract condition 1. Condition - Methanol - DI Water (pH ~7-8) start->condition load 2. Load - Apply pH-adjusted extract - Shikimic Acid Binds condition->load wash 3. Wash - DI Water - Removes sugars, neutral compounds load->wash waste Waste (Sugars, Pigments, Salts) load->waste Flow-through elute 4. Elute - Acidified Methanol/Water - Recovers pure Shikimic Acid wash->elute wash->waste Wash Effluent product Purified Shikimic Acid Fraction elute->product

Caption: General workflow for the solid-phase extraction of shikimic acid.

Step-by-Step Protocol:

  • Sample pH Adjustment:

    • Take an aliquot of the clarified crude extract.

    • Adjust the pH to ~7.5-8.0 using a dilute solution of ammonium hydroxide. This ensures the complete deprotonation of shikimic acid to its anionic form, maximizing its retention on the sorbent.

  • Cartridge Conditioning:

    • Rationale: This step solvates the bonded functional groups and removes any potential contaminants from the cartridge packing material.

    • Place the SAX or WAX cartridge on the vacuum manifold.

    • Pass 1-2 cartridge volumes of methanol through the cartridge.

    • Pass 1-2 cartridge volumes of deionized water, pH-adjusted to the same level as the sample (~7.5-8.0). Do not let the sorbent bed go dry.

  • Sample Loading:

    • Rationale: The anionic shikimate electrostatically binds to the positively charged sorbent while unretained components pass through.

    • Load the pH-adjusted sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

    • Collect the flow-through for later analysis if desired to check for analyte breakthrough.

  • Washing:

    • Rationale: This step removes weakly retained, non-ionic, or cationic impurities without disturbing the bound shikimate.

    • Wash the cartridge with 2-3 cartridge volumes of deionized water. This will remove residual sugars and other highly polar, neutral compounds.

    • (Optional advanced wash) A second wash with a very low percentage of methanol in water (e.g., 5%) can help remove slightly less polar impurities.

  • Elution:

    • Rationale: The acidic eluent neutralizes the shikimate anion, breaking the ionic bond and allowing it to be eluted from the cartridge.

    • Place a clean collection tube inside the manifold.

    • Apply 1-2 cartridge volumes of an elution solvent, such as 2% formic acid in 50:50 methanol:water .[8]

    • Use a slow flow rate to ensure complete interaction between the eluent and the sorbent.

    • The collected fraction contains the purified shikimic acid. This solution can be concentrated under nitrogen or by rotary evaporation for further use or analysis.

Performance Data and Purity Assessment

The yield and purity of shikimic acid are highly dependent on the source material and the precision of the extraction process.

Table 1: Comparative Yields of Shikimic Acid from Plant Sources

Plant SourceExtraction MethodTypical Yield (% w/w)Reference
Illicium verum (Star Anise)Pressurized Hot Water Extraction5.5%[9]
Illicium verum (Star Anise)Solvent Extraction3-7%[6]
Illicium griffithiiMethanol Soxhlet Extraction17-18.5%[6]
Ginkgo biloba (Leaves)Ionic Liquid Extraction2.3%[1]

Purity Assessment: The purity of the eluted shikimic acid fraction should be confirmed using an analytical technique such as reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[2][10]

  • Column: C18 reversed-phase column.

  • Mobile Phase: An acidic aqueous buffer (e.g., dilute phosphoric or formic acid in water) and an organic modifier like acetonitrile or methanol.

  • Detection: UV spectrophotometer at ~213 nm.[1]

  • Quantification: Performed against a certified shikimic acid reference standard.

Troubleshooting and Expert Insights
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery Incorrect pH: Sample pH was too low during loading, preventing binding.Ensure sample pH is 2-3 units above the pKa of shikimic acid before loading.
Column Overload: Too much sample was loaded for the cartridge capacity.Reduce the sample load or use a larger capacity SPE cartridge.
Elution Failure: Elution solvent was not acidic enough to neutralize shikimate.Increase the acid concentration in the elution solvent (e.g., from 2% to 5% formic acid).
Poor Purity Insufficient Wash: Co-elution of other acidic compounds or strongly adsorbed impurities.Increase the volume of the wash step. Consider adding a small amount of organic solvent to the wash water to remove less polar impurities.
Matrix Complexity: The crude extract contains compounds with very similar properties to shikimic acid.Implement a secondary, orthogonal cleanup step. For example, pass the eluted fraction through a reversed-phase SPE cartridge to remove any remaining nonpolar contaminants.
Column Clogging Particulates in Sample: The initial extract was not properly clarified.Re-filter the crude extract through a smaller pore size filter (e.g., 0.22 µm) before loading. Ensure thorough centrifugation.
Conclusion

Solid-phase extraction based on anion exchange chemistry is a highly effective, robust, and scalable method for the purification of shikimic acid from complex plant sources. By carefully controlling the pH of the sample and elution solvents, this protocol enables the selective isolation of the target analyte, yielding a high-purity fraction suitable for precise analytical quantification and as a precursor for pharmaceutical synthesis. This method represents a significant improvement over classical extraction techniques in terms of efficiency, speed, and selectivity.

References
  • Bostan, H. B., & Saleh, B. (2020). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. SN Applied Sciences, 2(3), 438. [Link]

  • Boruah, R., et al. (2013). Method for the extraction of shikimic acid. U.S.
  • Deans, B. J., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(9), 2278–2281. [Link]

  • Bochkov, D. V., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

  • Payne, R., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. ACS Publications. [Link]

  • Rawat, G., et al. (2013). Shikimic acid: A review. ResearchGate. [Link]

  • Singh, S., & Singh, D. (2011). Evaluation of spectrophotometric and HPLC methods for shikimic acid determination in plants: models in glyphosate-resistant and-susceptible crops. Journal of agricultural and food chemistry, 59(6), 2279-2285. [Link]

  • Mokiner. (2026). Shikimic Acid Extraction from Star Anise: Methods, Challenges. [Link]

  • Kobayashi, Y., et al. (2001). Method of purifying shikimic acid.
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]

  • Li, J., et al. (2013). Method of extracting shikimic acid from star anise.
  • Payne, R., et al. (2011). Evaluation of spectrophotometric and HPLC methods for shikimic acid determination in plants: models in glyphosate-resistant and-susceptible crops. PubMed. [Link]

  • Liu, Y., et al. (2010). Optimization of the Extraction Technology of Shikimic Acid from Platycladus orientalis by Orthogonal Experiment. Semantic Scholar. [Link]

  • Lale, S. V., et al. (2007). Method for obtaining shikimic acid.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Wikipedia. (n.d.). Shikimic acid. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

Sources

Application Note: Quantitative Analysis of Shikimic Acid in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Shikimic acid is a vital chiral intermediate in the biosynthesis of aromatic compounds in plants and microorganisms and serves as a key starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu). Accurate and robust quantification of shikimic acid in various, often complex, matrices like plant extracts is crucial for pharmaceutical manufacturing, metabolic engineering, and agricultural science. This application note presents a detailed, field-proven methodology for the identification and quantification of shikimic acid using Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. We provide in-depth explanations for each step, from sample extraction to data analysis, ensuring scientific integrity and reproducibility.

Principle and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2] However, shikimic acid, like many other organic acids, is a polar, non-volatile compound due to its multiple hydroxyl (-OH) and carboxylic acid (-COOH) functional groups.[3] This inherent polarity prevents its direct analysis by GC.

To overcome this limitation, a chemical derivatization step is mandatory.[4][5] The most common and effective approach is silylation , where the active hydrogens on the hydroxyl and carboxyl groups are replaced with nonpolar trimethylsilyl (TMS) groups.[6] This reaction, typically employing a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), drastically increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[6]

The derivatized shikimic acid is then separated from other components in the sample on a GC column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its unique pattern of fragment ions, provides a definitive fingerprint for identification, while the signal intensity allows for precise quantification.[7] For enhanced sensitivity in quantitative analyses, Selected Ion Monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific, characteristic ions of the target analyte.[8][9]

Experimental Workflow Overview

The entire process, from sample preparation to final data analysis, follows a logical sequence designed to ensure accuracy and reproducibility. Each stage is critical for the success of the subsequent steps.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material / Matrix Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv Silylation with BSTFA (Heat @ 70°C) Drying->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detect MS Detection (Scan or SIM) GC_Separation->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Peak_ID Peak Identification (Retention Time & Mass Spectrum) Data_Acq->Peak_ID Quant Quantification (Peak Area vs. Calibration Curve) Peak_ID->Quant Report Final Report Quant->Report

Caption: High-level workflow for GC-MS analysis of shikimic acid.

Detailed Protocols

Sample Extraction from Plant Material

This protocol is optimized for the extraction of shikimic acid from dried plant material, such as star anise (Illicium verum).

Rationale: The choice of solvents is critical. An initial nonpolar wash (e.g., with hexane) removes lipids and oils that can interfere with derivatization and chromatography. Methanol is an effective solvent for extracting polar organic acids like shikimic acid.[10] Ultrasound-assisted extraction is often as efficient as traditional Soxhlet extraction but is significantly faster.[4]

Protocol:

  • Homogenization: Weigh approximately 1 gram of dried, powdered plant material into a centrifuge tube.

  • Defatting (Optional but Recommended): Add 10 mL of n-hexane to the tube. Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes. Carefully decant and discard the hexane supernatant. Repeat this step twice to ensure complete removal of lipids.

  • Extraction: To the defatted plant pellet, add 15 mL of 90% methanol in water.[4]

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Carefully transfer the methanol supernatant to a clean glass vial.

  • Drying: Evaporate the methanol extract to complete dryness under a gentle stream of nitrogen gas at 50°C. The resulting dried extract is now ready for derivatization.

Silylation (TMS Derivatization)

Rationale: This step converts the non-volatile shikimic acid into its volatile tetrakis(trimethylsilyl) derivative. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. Pyridine is often added as a catalyst to accelerate the reaction, especially for sterically hindered hydroxyl groups. Heating ensures the reaction goes to completion.

Protocol:

  • Ensure the dried extract from step 3.1 is completely free of water, as moisture will consume the derivatizing reagent and lead to poor yields.

  • To the dried extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS as a catalyst is often preferred).[6]

  • Vortex the vial for 30 seconds to ensure the extract is fully dissolved.

  • Cap the vial tightly and heat it in a heating block or oven at 70°C for 30 minutes.[11]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS injection. If not analyzed immediately, derivatized samples should be stored at -20°C to minimize degradation.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and can be adapted based on the specific instrument and column used.

Rationale: A mid-polarity column like a DB-5ms or HP-5ms provides excellent separation for a wide range of derivatized metabolites.[12] The temperature program is designed to first elute volatile components at a lower temperature before ramping up to elute the derivatized shikimic acid and other less volatile compounds. Standard Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns for library matching.[11]

Parameter Setting Rationale
Gas Chromatograph
Injection Port Temp.250°CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplitless (1 min) or Split (10:1)Splitless for trace analysis; Split for more concentrated samples.
Injection Volume1 µLStandard volume to avoid column overloading.
Carrier GasHeliumInert, provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
GC Column30 m x 0.25 mm ID, 0.25 µm filmStandard column for metabolite profiling.
(e.g., Agilent J&W DB-5ms)
Oven ProgramInitial: 70°C, hold for 2 minAllows for elution of solvent and very volatile compounds.
Ramp: 5°C/min to 280°CGradual ramp for good separation of target analytes.
Hold: 280°C for 5 minEnsures all components are eluted from the column.
Mass Spectrometer
Transfer Line Temp.280°CPrevents cold spots and analyte condensation.
Ion Source Temp.230°CStandard temperature for stable ionization.
Ionization ModeElectron Ionization (EI)Standard, produces reproducible library-searchable spectra.
Ionization Energy70 eVProvides characteristic and extensive fragmentation.
Mass Scan Rangem/z 50 - 650Covers the expected fragment ions of derivatized shikimic acid and other metabolites.[11]
Acquisition ModeFull Scan or SIMFull Scan for identification; SIM for quantification.

Data Analysis and Interpretation

Identification of Shikimic Acid

The identity of the shikimic acid peak is confirmed by two criteria:

  • Retention Time (RT): The peak must elute at the same retention time as a derivatized authentic standard of shikimic acid run under identical conditions.

  • Mass Spectrum: The mass spectrum of the peak must match the reference spectrum of the tetrakis(trimethylsilyl)-shikimic acid derivative.

The molecular weight of underivatized shikimic acid is 174.15 g/mol . After derivatization with four TMS groups, the molecular weight increases to 462.88 g/mol .[12]

Expected Mass Spectrum: The EI mass spectrum will not typically show a strong molecular ion (M⁺) at m/z 462. Key diagnostic ions include:

  • m/z 447 [M-15]⁺: Loss of a methyl group (-CH₃) from a TMS group. This is a very common and characteristic fragment for TMS derivatives.[13]

  • m/z 357 [M-105]⁺: Further loss of TMS-related fragments.

  • m/z 204: A significant fragment resulting from cleavage of the cyclohexene ring.

  • m/z 147: A common rearrangement ion in TMS-derivatized compounds containing multiple hydroxyl groups.[3]

  • m/z 73: The base peak in many TMS spectra, corresponding to the [(CH₃)₃Si]⁺ ion.[3]

Fragmentation Shikimate_TMS Shikimic Acid-4TMS (m/z 462) M_minus_15 [M-15]⁺ (m/z 447) Shikimate_TMS->M_minus_15 -CH₃ Fragment_204 Fragment Ion (m/z 204) Shikimate_TMS->Fragment_204 Ring Cleavage TMS_ion [Si(CH₃)₃]⁺ (m/z 73) Shikimate_TMS->TMS_ion Fragmentation Fragment_357 Fragment Ion (m/z 357) M_minus_15->Fragment_357 -C₃H₈OSi

Caption: Key fragmentation pathways for derivatized shikimic acid.

Quantification and Method Validation

For accurate quantification, an internal standard (IS) should be used to correct for variations in extraction, derivatization, and injection. A suitable IS would be a structurally similar compound not present in the sample, such as benzoic acid or a stable isotope-labeled shikimic acid.[4]

Selected Ion Monitoring (SIM): To achieve the lowest limits of detection and quantification, use SIM mode. Monitor at least two to three characteristic ions.

  • Quantifier Ion: The most abundant and specific ion (e.g., m/z 447 ).

  • Qualifier Ion(s): Other specific ions (e.g., m/z 357 , m/z 204 ) used to confirm identity by maintaining a constant ratio to the quantifier ion.

Method Validation: A robust and trustworthy method must be validated.[1][14] Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated using at least 5-8 concentrations.[15]Correlation coefficient (r²) > 0.995
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise.Typically calculated as 3 x (Standard Deviation of the Blank / Slope of the Calibration Curve)
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantified with acceptable precision and accuracy.Typically calculated as 10 x (Standard Deviation of the Blank / Slope of the Calibration Curve)[14]
Accuracy / Recovery The closeness of the measured value to the true value. Determined by spiking a blank matrix with a known amount of analyte at different concentrations.[15]Typically 80-120% recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 15%
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte in blank matrix samples.

Conclusion

The GC-MS method detailed in this note provides a robust, specific, and sensitive protocol for the quantification of shikimic acid. The critical steps of efficient extraction and complete chemical derivatization are essential for success. By following this comprehensive guide and implementing proper method validation, researchers can confidently generate high-quality, reproducible data for a wide range of applications, from quality control in pharmaceutical production to fundamental research in plant metabolomics.

References

  • Bojarczuk, A., et al. (2019). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. National Center for Biotechnology Information. Available at: [Link]

  • Hühn, D., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. SpringerLink. Available at: [Link]

  • Human Metabolome Database. (n.d.). Shikimic acid GC-MS (4 TMS) (HMDB0003070). HMDB. Available at: [Link]

  • ResearchGate. (n.d.). MS/MS spectrum and the fragmentation pathway of shikimic acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US20130137895A1 - Method for the extraction of shikimic acid. Google Patents.
  • ResearchGate. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate. Available at: [Link]

  • Kaabinejadian, S., et al. (2015). SIMAT: GC-SIM-MS data analysis tool. National Center for Biotechnology Information. Available at: [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Caltech GPS. Available at: [Link]

  • LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH. Available at: [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2019). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. JRPS. Available at: [Link]

  • Freie Universität Berlin. (2014). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Available at: [Link]

  • ResearchGate. (2014). Which is the easy procedure for the extraction and isolation of shikimic acid from plant materials? ResearchGate. Available at: [Link]

  • Impact Journals. (2017). A Review on GC-MS and Method Development and Validation. Impact Journals. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • The Science Publications. (2013). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. The Science Publications. Available at: [Link]

  • MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available at: [Link]

  • ACS Publications. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2011). In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds. ACP. Available at: [Link]

  • ResearchGate. (2015). Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. ResearchGate. Available at: [Link]

  • PubMed Central. (2013). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. National Center for Biotechnology Information. Available at: [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Available at: [Link]

  • eScholarship.org. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Shikimic Acid Extraction from Pine Needles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Shikimic acid is a vital chiral intermediate in the synthesis of the antiviral drug oseltamivir (Tamiflu®).[1] While traditionally extracted from star anise, pine needles have emerged as a promising and sustainable alternative source.[1][2] However, maximizing the extraction yield from this complex biomass presents significant challenges for researchers. This technical support center provides a comprehensive guide for scientists and drug development professionals to troubleshoot and optimize their shikimic acid extraction protocols. Here, we address common issues in a direct question-and-answer format, grounded in established scientific principles and methodologies.

Frequently Asked Questions (FAQs)

Q1: Why are pine needles considered a viable source for shikimic acid?

Pine needles are an abundant, readily available, and often underutilized biomass. Several species of pine have been shown to contain significant quantities of shikimic acid, with some studies reporting yields of up to 5.71% from Masson pine needles.[3] This makes them an economically attractive and geographically diverse raw material compared to the geographically concentrated star anise.[2][4]

Q2: What is a typical shikimic acid yield from pine needles?

Yields can vary significantly based on the pine species, age of the needles, harvest season, and the extraction method employed.[5] Reported concentrations in scientific literature range from 1.5% to over 6% (w/w) in some species like Pinus massoniana.[3][5] For example, Scots pine (Pinus sylvestris) has been reported to yield around 1.6% (w/w).[1] It's crucial to establish a baseline for your specific source material to gauge the success of optimization efforts.

Q3: What are the primary methods for extracting shikimic acid from pine needles?

The most common and effective methods are based on hot water extraction (HWE), as shikimic acid is highly soluble in water.[6] Variations include pressurized hot water extraction (PHWE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[6][7][8] These enhanced methods aim to increase efficiency by improving solvent penetration and reducing extraction time.

Q4: How is shikimic acid typically quantified after extraction?

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for accurately quantifying shikimic acid.[3][8] A common setup involves a C18 column with a UV detector set to approximately 213 nm, using an acidic mobile phase like a dilute sulfuric or phosphoric acid solution.[3][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the extraction process, providing explanations for the underlying causes and actionable solutions.

Problem 1: Consistently Low Shikimic Acid Yield

You've performed the extraction, but your quantified yield is significantly lower than expected based on literature values for your pine species.

Q: Could my sample preparation be the issue?

A: Absolutely. Proper sample preparation is critical for efficient extraction.

  • Drying: Pine needles must be thoroughly dried to a constant weight to prevent the water content from diluting the extraction solvent and to allow for accurate yield calculations. Oven drying at a moderate temperature (e.g., 40-60°C) is recommended to avoid thermal degradation of shikimic acid.

  • Grinding: The particle size of the ground needles directly impacts the extraction efficiency. Finely grinding the needles increases the surface area available for solvent contact, facilitating better penetration and dissolution of shikimic acid.[9][10] A particle size in the range of 355–600 μm is often effective.[6]

  • Storage: Dried, powdered needles should be stored in a cool, dark, and dry place to prevent degradation of the target compound before extraction.

Q: My sample preparation seems correct. Could my extraction parameters be suboptimal?

A: Yes, the extraction parameters are the most common cause of low yield. The interplay between solvent, temperature, time, and solid-to-liquid ratio is key.

  • Solvent Choice: While water is the primary solvent, its properties can be modified. Using slightly acidified water (e.g., with phosphoric acid) can sometimes improve yield.[3] Some methods also employ a low percentage of an organic modifier like ethanol (e.g., 30% ethanol/water) in pressurized systems to enhance extraction.[10]

  • Temperature: Higher temperatures generally increase the solubility of shikimic acid and the diffusion rate of the solvent into the plant matrix. However, excessively high temperatures can lead to the degradation of shikimic acid and the co-extraction of unwanted compounds like tannins and resins, which can complicate purification.[11] A temperature range of 45-80°C is often a good starting point for simple hot water extraction.[1][4][7]

  • Extraction Time: There is a point of diminishing returns where longer extraction times do not significantly increase yield and may promote degradation. For hot water extraction, 2-3 hours is a common duration.[4] Advanced methods like ultrasound-assisted extraction can significantly shorten this time to around 40-60 minutes.[3][8]

  • Solid-to-Liquid Ratio: A sufficient volume of solvent is needed to ensure the complete submersion of the plant material and to create a concentration gradient that drives the extraction. A common starting ratio is 1:15 to 1:25 (g/mL).[6][7]

ParameterConventional HWEUltrasound-Assisted (UAE)Microwave-Assisted (MAE)Source
Temperature 45-80°CAmbient to 60°CControlled by power[4],[7]
Time 2-3 hours30-60 minutes15-20 minutes[4],[8],[6]
S:L Ratio 1:251:8 to 1:151:15[7],[8],[6]
Typical Yield Variable~35% increase over HWE~2.6% (from Star Anise)[7],[6]

Q: What if the plant cell structure is preventing efficient extraction?

A: This is a key challenge. The rigid cell walls of plant material can hinder solvent access to the intracellular components. This is where advanced extraction techniques excel.

  • Ultrasound-Assisted Extraction (UAE): Ultrasound waves create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, disrupting cell walls and enhancing solvent penetration.[8]

  • Microwave-Assisted Extraction (MAE): Microwaves directly heat the solvent and the moisture within the plant material, causing a buildup of internal pressure that ruptures the cell walls, releasing the target compounds into the solvent.[6][7] Pre-treating moistened pine needles with microwaves before hot water extraction has been shown to increase the extraction ratio by over 35%.[5][7]

Problem 2: High Impurity Levels in the Crude Extract

Your yield seems adequate, but the extract is dark, resinous, and difficult to work with, leading to problems in downstream purification and analysis.

Q: How can I reduce the co-extraction of unwanted compounds?

A: The goal is to maximize shikimic acid solubility while minimizing the solubility of contaminants like resins, tannins, and pigments.

  • Pre-treatment: Before aqueous extraction, consider a pre-wash or "defatting" step. Soaking the ground pine needles in a non-polar solvent like hexane can help remove oils and resins without dissolving the polar shikimic acid.

  • Optimize Temperature: As mentioned, higher temperatures can extract more impurities.[11] Experiment with lower extraction temperatures to see if you can achieve a cleaner extract without significantly compromising your yield.

  • Purification with Activated Carbon: After the initial extraction and filtration, treating the aqueous extract with activated carbon can effectively remove many colored impurities and other organic contaminants.[4][7] A typical procedure involves adding activated carbon, heating (e.g., 80°C) for a short period, and then filtering it out.[4]

Q: My final product purity is still low after initial cleanup. What are the next steps?

A: For high-purity shikimic acid, chromatographic methods are often necessary.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying acids. The crude extract can be passed through an anion-exchange resin.[4] Shikimic acid will bind to the resin, while neutral and cationic impurities will wash through. The bound shikimic acid can then be eluted using a salt or pH gradient.

  • Crystallization: After purification, shikimic acid can be crystallized from the concentrated, clean extract, often from a water/methanol solution, to achieve high purity (>98%).[1][12]

Problem 3: Inconsistent Yields Between Different Batches

You are following the same protocol, but your yields are highly variable from one experiment to the next.

Q: Could the raw pine needle material be the source of this variability?

A: Yes, this is a very likely cause. The chemical composition of plants is not static.

  • Species and Ecotype: Different pine species have inherently different levels of shikimic acid.[11] Even within the same species, genetic variations (ecotypes) can lead to different metabolic profiles.

  • Harvesting Season: The concentration of secondary metabolites in plants, including shikimic acid, can fluctuate with the seasons.[5] For some spruce species, the highest concentration was found in needles harvested in November.[13] It is crucial to document the harvest time and try to source material from the same season for consistency.

  • Age of Needles: The age of the needles can also impact shikimic acid content. Some studies suggest that young, developing needles may have higher concentrations.[5][11]

Q: How do I control for experimental execution errors?

A: Rigorous adherence to a Standard Operating Procedure (SOP) is essential for reproducibility.

  • Document Everything: Record every parameter for every experiment: mass of needles, particle size, solvent volume, temperature, extraction time, equipment used, etc.

  • Calibrate Equipment: Ensure that balances, thermometers, and timers are regularly calibrated and functioning correctly.

  • Homogenize Samples: If you have a large batch of pine needles, ensure they are well-mixed after drying and grinding so that each subsample taken for extraction is representative of the whole.

Visual Workflows and Protocols

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving issues related to low extraction yields.

LowYieldTroubleshooting cluster_prep Sample Prep Checks cluster_params Parameter Checks cluster_method Method Enhancement Start Low Shikimic Acid Yield Check_Prep Step 1: Verify Sample Preparation Start->Check_Prep Drying Proper Drying? Check_Prep->Drying If no... Check_Params Step 2: Evaluate Extraction Parameters Temp Correct Temp? Check_Params->Temp Check_Method Step 3: Consider Advanced Methods UAE Implement UAE? Check_Method->UAE Success Yield Improved Drying->Success Correct & Retest Grinding Optimal Particle Size? Drying->Grinding If yes... Grinding->Check_Params If yes... Grinding->Success Correct & Retest Time Sufficient Time? Temp->Time Ratio Correct S:L Ratio? Time->Ratio Ratio->Check_Method If all optimal... Ratio->Success Optimize & Retest MAE Implement MAE? UAE->MAE MAE->Success

Caption: Troubleshooting workflow for low shikimic acid yield.

Protocol 1: Optimized Hot Water Extraction (HWE)

This protocol provides a robust baseline method for extracting shikimic acid.

  • Preparation: Dry pine needles at 50°C until a constant weight is achieved. Grind the dried needles to a fine powder (pass through a 40-mesh sieve).

  • Extraction: Weigh 10 g of powdered pine needles into a 500 mL flask. Add 250 mL of deionized water (a 1:25 solid-to-liquid ratio).

  • Heating: Place the flask in a thermostatically controlled water bath set to 75°C. Stir continuously with a magnetic stirrer for 2.5 hours.

  • Filtration: After extraction, cool the mixture slightly and filter it through Whatman No. 1 filter paper to remove the solid biomass. Wash the filter cake with a small amount of hot deionized water to recover any remaining extract.

  • Purification (Optional): To the combined filtrate, add 1 g of activated carbon. Heat the mixture to 80°C for 10 minutes with stirring.[4] Filter again to remove the activated carbon.

  • Quantification: The resulting clear filtrate is now ready for quantification by HPLC.

Protocol 2: Quantification by HPLC

This protocol provides a standard method for analyzing the shikimic acid content of your extract.

  • Standard Preparation: Prepare a stock solution of shikimic acid standard (e.g., 1 mg/mL) in the mobile phase. Create a calibration curve by preparing a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Sample Preparation: Filter your final extract through a 0.45 µm syringe filter before injection to protect the HPLC column. Dilute the sample with the mobile phase if necessary to fall within the range of your calibration curve.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: 0.01% aqueous sulfuric acid or 3.5 mmol/L phosphoric acid.[3][8]

    • Flow Rate: 1.0 mL/min[8]

    • Detection: UV at 213 nm[8]

    • Injection Volume: 10 µL[8]

    • Column Temperature: 30°C[8]

  • Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the prepared samples. Calculate the concentration of shikimic acid in your samples by comparing their peak areas to the calibration curve.

References

  • Burch, A., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters. Available at: [Link]

  • Quora. (2022). How to extract shikimic acid from pine needles. Available at: [Link]

  • Bozhkov, O., et al. (2018). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Separation of Shikimic Acid from Pine Needles. Available at: [Link]

  • Xie, J., et al. (2012). Study on Extraction of Shikimic Acid from Pine Needles of Pinus Elliottii Engelm by Means of Microwave Pretreatment. Advanced Materials Research. Available at: [Link]

  • ResearchGate. (n.d.). Study on Extraction of Shikimic Acid from Pine Needles of Pinus Elliottii Engelm by Means of Microwave Pretreatment. Available at: [Link]

  • Karimi, A., et al. (2018). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of Medicinal Plants. Available at: [Link]

  • Bissember, A. C., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2014). Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. International Journal of Analytical Chemistry. Available at: [Link]

  • Enriquez, P. A., et al. (2007). Processes for the extraction and purification of shikimic acid and the products of such processes. Google Patents.
  • West Wind Hardwood. (2020). Lessons from the Pine Tree. Available at: [Link]

  • Chen, X., et al. (2014). Content Analysis of Shikimic Acid in the Masson Pine Needles and Antiplatelet-aggregating Activity. ResearchGate. Available at: [Link]

  • Zeps, M., et al. (2019). Isolation of shikimic acid from Picea abies needles. The future prospects. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Senol, F. S., et al. (2016). Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pach, M., et al. (2020). Seasonality Affects Low-Molecular-Weight Organic Acids and Phenolic Compounds’ Composition in Scots Pine Litterfall. Plants. Available at: [Link]

  • Ghosh, S., et al. (2013). Method for the extraction of shikimic acid. Google Patents.

Sources

Technical Support Center: Troubleshooting Peak Tailing in Shikimic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of shikimic acid. Symmetrical, Gaussian peaks are the cornerstone of accurate quantification and robust methods. Peak tailing is not merely an aesthetic issue; it compromises resolution, affects integration accuracy, and indicates underlying problems in your analytical method or system.[1][2]

This document provides in-depth, cause-and-effect explanations and systematic troubleshooting strategies to help you diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a significant problem for my shikimic acid analysis?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal peak is perfectly symmetrical, described as a Gaussian shape. The degree of asymmetry is often measured by the USP Tailing Factor (T), where a value of 1.0 is ideal, and values greater than 1.5 indicate significant tailing that requires correction.[1]

Why it's a problem:

  • Inaccurate Quantification: Tailing peaks are difficult for integration software to process correctly, leading to inconsistent and inaccurate area counts. This directly impacts the quantitative precision and accuracy of your results.

  • Reduced Resolution: A tailing peak can merge with an adjacent peak, making it impossible to quantify either compound accurately. This is particularly critical when analyzing shikimic acid in complex matrices like plant extracts or fermentation broths.

  • Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can make it difficult to detect low concentrations of shikimic acid, negatively impacting the method's limit of detection (LOD) and limit of quantification (LOQ).

Fundamentally, peak tailing arises when a single analyte experiences multiple retention mechanisms within the column, causing some molecules to be retained longer than the main population.[2][3]

Q2: My shikimic acid peak is tailing. Is my mobile phase pH the problem?

For an acidic analyte like shikimic acid, the mobile phase pH is the most critical factor influencing peak shape. The issue is directly linked to the analyte's acid dissociation constant (pKa).

The Mechanism: Shikimic acid is a carboxylic acid with a pKa value of approximately 4.1.[4] When the mobile phase pH is close to this pKa, shikimic acid exists in a mixture of two forms: the protonated (neutral) form and the deprotonated (anionic) form. These two forms have different polarities and interact with the reversed-phase (e.g., C18) stationary phase differently, leading to a broadened, tailing peak.

To achieve a sharp, symmetrical peak, the analyte must be in a single, stable ionic state. For an acidic compound like shikimic acid, this is achieved by suppressing its ionization.

The Solution: Control the pH The guiding principle is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[5] For shikimic acid (pKa ≈ 4.1), this means the mobile phase pH should be ≤ 2.6 . At this low pH, the carboxylic acid group is fully protonated (-COOH), making the molecule more non-polar and ensuring it interacts with the stationary phase via a single, consistent hydrophobic mechanism.

Mobile Phase pHShikimic Acid StateExpected Peak ShapeRationale
pH > 5.0 Mostly Deprotonated (Anionic)Symmetrical but low retentionAnalyte is highly polar and elutes quickly.
pH ≈ 4.1 Mixed Population (Neutral & Anionic)Broad, Tailing Peak Two forms of the analyte are present, causing mixed-mode retention.[1]
pH < 2.6 Fully Protonated (Neutral) Sharp, Symmetrical Peak Ionization is suppressed; a single retention mechanism dominates.[5]

Protocol: Preparing a pH-Controlled Mobile Phase

This protocol describes the preparation of a common mobile phase for shikimic acid analysis, such as 0.1% phosphoric acid in water.

Objective: To prepare a mobile phase that ensures shikimic acid is fully protonated.

Materials:

  • HPLC-grade water[6]

  • HPLC-grade acetonitrile or methanol

  • Concentrated Phosphoric Acid (H₃PO₄), HPLC grade

  • 0.45 µm or 0.22 µm membrane filter[6]

  • Calibrated pH meter

Procedure:

  • Aqueous Portion: Pour 900 mL of HPLC-grade water into a 1 L volumetric flask or graduated cylinder.

  • Acidification: Carefully add 1.0 mL of concentrated phosphoric acid to the water. This will create a 0.1% (v/v) solution with a pH of approximately 2.1-2.2.

  • Mix and Verify: Mix the solution thoroughly. If precise pH is critical for your method, verify with a calibrated pH meter.

  • Add Organic Modifier: If your method requires an organic modifier (e.g., 5% acetonitrile), add 50 mL of HPLC-grade acetonitrile to the acidified water.

  • Bring to Volume: Add HPLC-grade water to bring the total volume to 1 L.

  • Degas: Degas the mobile phase using vacuum filtration, sonication, or helium sparging to remove dissolved gases that can cause pump problems and baseline noise.[6]

  • Filter: Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates that could clog the column or system frits.[6]

Q3: I've adjusted my pH, but the peak is still tailing. Could my HPLC column be the cause?

Yes. After ruling out pH, the column itself is the next most likely culprit. The issue often stems from secondary interactions between shikimic acid and the silica backbone of the stationary phase.

The Mechanism: Silanol Interactions Most reversed-phase columns are made from silica particles. The surface of this silica has residual silanol groups (Si-OH). These silanols are acidic and can become deprotonated (Si-O⁻) at pH levels above 3.[2][3] The polar hydroxyl groups on shikimic acid can form strong, undesirable ionic or hydrogen-bonding interactions with these active silanol sites. This secondary retention mechanism holds some analyte molecules back, causing them to elute later and create a tail.[3][7]

Solutions:

  • Use a Low pH Mobile Phase: As discussed in Q2, a low pH (e.g., ~2.1) not only suppresses the ionization of shikimic acid but also keeps the silanol groups fully protonated (Si-OH), minimizing their ability to interact with the analyte.[3][8]

  • Employ an End-Capped Column: Modern columns are often "end-capped," a process where the residual silanol groups are chemically treated to make them much less polar and reactive.[3] Using a high-quality, fully end-capped C18 column is highly recommended for polar acidic compounds like shikimic acid.

  • Consider Column Contamination: If the column has been used extensively with dirty samples, the inlet frit can become partially blocked, or the head of the column can accumulate contaminants. This disrupts the sample band as it enters the column, leading to tailing for all peaks.[9] Try flushing the column with a strong solvent or, if the problem persists, replace the column.

  • Check for Column Voids: A void at the head of the column can cause significant peak distortion.[10] This can result from pressure shocks or operating at a pH that dissolves the silica (typically pH > 8). A void will usually affect all peaks in the chromatogram.

Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is the most efficient way to identify and solve the problem. The following flowchart outlines a proven diagnostic workflow.

G start Peak Tailing Observed for Shikimic Acid q1 Is tailing specific to shikimic acid or all peaks? start->q1 specific_path Specific to SA q1->specific_path all_path All Peaks Tail q1->all_path check_ph Verify Mobile Phase pH (Target: pH < 2.6) specific_path->check_ph ph_ok Is pH correct? check_ph->ph_ok reprepare_mp Remake Mobile Phase Use a buffer (e.g., phosphate) ph_ok->reprepare_mp No check_column Evaluate Column Chemistry (Secondary Silanol Interactions) ph_ok->check_column Yes end_node Problem Resolved reprepare_mp->end_node column_ok Using end-capped column? check_column->column_ok new_column Switch to a modern, end-capped column. column_ok->new_column No check_overload Check for Mass Overload Dilute sample 10x and re-inject column_ok->check_overload Yes new_column->end_node check_overload->end_node check_system Investigate System/Hardware (Extra-column volume) all_path->check_system system_ok Connections tight? Tubing ID minimized? check_system->system_ok fix_fittings Check/tighten all fittings. Use narrow ID tubing. system_ok->fix_fittings No check_column_health Check Column Health (Void or Blockage) system_ok->check_column_health Yes fix_fittings->end_node column_health_ok Pressure normal? Column history good? check_column_health->column_health_ok flush_column Reverse-flush column. If no improvement, replace. column_health_ok->flush_column No column_health_ok->end_node Yes flush_column->end_node

Caption: Systematic workflow for troubleshooting peak tailing.

Q4: What other, less common factors could cause my shikimic acid peak to tail?

If you have addressed both mobile phase pH and column issues, consider these other potential causes:

  • Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.[3] To test for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column (e.g., injector, tubing, detector flow cell). Excessive volume, often from using tubing with a wide internal diameter (ID) or from poorly made connections, can cause band broadening and tailing.[1] Ensure all fittings are secure and use narrow-bore tubing (e.g., 0.005" ID) where possible.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more non-polar) than your mobile phase, it can cause peak distortion, especially for early-eluting peaks. Whenever possible, dissolve your standards and samples in the initial mobile phase itself.

  • Co-elution: What appears to be a tailing peak might actually be a small, unresolved impurity eluting on the tail of the main shikimic acid peak. Try changing the mobile phase composition or gradient slope to see if you can resolve the two components.

By systematically investigating these potential causes—starting with the most probable (pH) and moving to the less common—you can efficiently diagnose and resolve peak tailing issues, leading to more robust and reliable analytical results for shikimic acid.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • OIV. (n.d.). Shikimic acid (Type-II). Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ChemIDplus. (n.d.). Shikimic acid. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Boczon, P., et al. (2018). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Industrial Microbiology & Biotechnology. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Shikimic acid (FDB003991). Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Shikimic Acid on Newcrom BH Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • MAC-MOD Analytical. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2011, February 21). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Fermentation Parameters for Shikimic Acid Production in E. coli

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the microbial production of shikimic acid using engineered Escherichia coli. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your fermentation processes effectively. This document is structured to address common challenges and frequently asked questions encountered in the field.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the foundational aspects of shikimic acid fermentation in E. coli.

Q1: I am starting a new project on shikimic acid production. What are the key metabolic engineering strategies I should be aware of in my E. coli strain?

A1: To achieve high yields of shikimic acid, several key metabolic engineering strategies are crucial. These modifications aim to channel the carbon flux towards your product and prevent its further conversion. The most common and effective strategies include:

  • Blocking the downstream pathway: The genes aroK and aroL, which encode for shikimate kinases I and II respectively, are typically knocked out. This prevents the conversion of shikimic acid to shikimate-3-phosphate, effectively creating a metabolic bottleneck that leads to the accumulation of shikimic acid.[1][2]

  • Overcoming feedback inhibition: The first committed step in the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, encoded by aroG, aroF, and aroH. These enzymes are subject to feedback inhibition by aromatic amino acids.[3] Therefore, using a feedback-resistant variant of DAHP synthase (e.g., aroGfbr) is essential to maintain a high carbon flux into the pathway.[3][4]

  • Enhancing precursor supply: The synthesis of DAHP requires phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). To increase the availability of these precursors, the following modifications are often made:

    • Overexpression of transketolase (tktA) to enhance the production of E4P from the pentose phosphate pathway.[3][5]

    • Overexpression of PEP synthase (ppsA) to convert pyruvate back to PEP, counteracting the consumption of PEP by the phosphotransferase system (PTS) for glucose transport.[3][4]

  • Eliminating the PTS system: The PTS consumes one molecule of PEP for each molecule of glucose transported into the cell. Deleting the PTS and replacing it with a non-PEP-dependent glucose transport system, such as the galactose permease (galP), can significantly increase PEP availability for shikimic acid synthesis.[3][5]

Q2: What is a good starting point for my fermentation medium composition?

A2: The composition of your fermentation medium will significantly impact both cell growth and shikimic acid production. A well-designed medium provides the necessary nutrients without promoting the formation of inhibitory byproducts. Here is a typical starting composition for a batch or fed-batch fermentation:

ComponentConcentration (per liter)Purpose
Glucose20-30 gPrimary carbon source
Yeast Extract10-20 gSource of nitrogen, vitamins, and growth factors
Tryptone10-20 gSource of peptides and amino acids
KH2PO45-10 gPhosphate source and buffering agent
(NH4)2SO42-5 gNitrogen source
MgSO4·7H2O1-2 gSource of magnesium ions, a cofactor for many enzymes
Trace Metal Solution1-2 mlProvides essential micronutrients

Note: The optimal concentrations will vary depending on the specific E. coli strain and fermentation strategy. For a more detailed recipe, please refer to the protocol section.

Q3: My E. coli strain has inducible promoters for the shikimic acid pathway genes. When and how should I induce them?

A3: The timing and concentration of the inducer, commonly Isopropyl β-D-1-thiogalactopyranoside (IPTG) for lac-based promoters, are critical for maximizing shikimic acid production.

  • Induction Timing: It is generally recommended to induce the expression of your pathway genes during the mid-to-late exponential growth phase (an OD600 of approximately 0.6-0.8 for shake flask cultures, or based on real-time monitoring in a bioreactor). Inducing too early can place a metabolic burden on the cells, leading to stunted growth. Inducing too late may not allow sufficient time for the enzymes to be expressed and produce shikimic acid.

  • Inducer Concentration: The optimal IPTG concentration typically ranges from 0.1 to 1.0 mM. It is advisable to perform a dose-response experiment to determine the ideal concentration for your specific strain and plasmid system. High concentrations of IPTG can be toxic to the cells and may not necessarily lead to higher product yields.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of shikimic acid fermentation.

Problem 1: Low Shikimic Acid Titer

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient precursor supply - Overexpress tktA to increase E4P levels.- Overexpress ppsA to regenerate PEP.- Consider using a PTS-negative E. coli strain.The shikimate pathway is highly dependent on the availability of PEP and E4P. Enhancing their synthesis is a direct way to boost the carbon flux towards shikimic acid.[3][5]
Feedback inhibition of DAHP synthase - Ensure your strain expresses a feedback-resistant variant of aroG or aroF.Native DAHP synthases are inhibited by the end-products of the aromatic amino acid pathway. A feedback-resistant enzyme will remain active even at high product concentrations.[3][4]
Suboptimal fermentation conditions - Optimize pH (typically around 7.0).- Optimize temperature (typically 37°C).- Ensure adequate aeration (maintain dissolved oxygen >20%).E. coli has optimal physiological ranges for growth and metabolic activity. Deviations can lead to reduced enzyme function and overall productivity.[6]
Plasmid instability - Maintain antibiotic selection pressure throughout the fermentation.- Consider genomic integration of the pathway genes.Plasmid-based expression systems can be unstable, leading to a loss of the desired genetic modifications in a portion of the cell population.
Nutrient limitation - Analyze the consumption of key nutrients (carbon, nitrogen, phosphate) during fermentation.- Implement a fed-batch strategy to maintain optimal nutrient levels.Depletion of essential nutrients will halt cell growth and product formation. A fed-batch approach allows for sustained production over a longer period.

Problem 2: High Accumulation of Byproducts (Quinic Acid and 3-Dehydroshikimic Acid)

Potential Cause Troubleshooting Steps Scientific Rationale
Activity of quinic/shikimate dehydrogenase (YdiB) - Knock out the ydiB gene in your production strain.YdiB is a bifunctional enzyme that can convert 3-dehydroquinate to quinic acid and also exhibits shikimate dehydrogenase activity.[7] Deleting ydiB is a common strategy to reduce quinic acid formation.[7]
Reversibility of the shikimate pathway - Overexpress shikimate dehydrogenase (aroE) to drive the reaction towards shikimic acid.High intracellular concentrations of shikimic acid can lead to the reverse reaction, converting it back to 3-dehydroshikimic acid (DHS).[4] Overexpressing aroE can help to mitigate this.
Carbon-limited conditions - Maintain a slight excess of the carbon source (e.g., glucose) during the production phase.Studies have shown that carbon-limited conditions can favor the formation of byproducts.[8]

Problem 3: Poor Cell Growth or Premature Growth Arrest

Potential Cause Troubleshooting Steps Scientific Rationale
Metabolic burden from plasmid maintenance and protein expression - Use a lower copy number plasmid.- Optimize the inducer concentration to a lower, yet effective, level.High-copy plasmids and strong promoters can impose a significant metabolic load on the cells, diverting resources away from essential cellular processes.
Accumulation of toxic byproducts (e.g., acetate) - Maintain a controlled glucose feeding strategy to avoid overflow metabolism.- Ensure adequate aeration to promote complete oxidation of glucose.High glucose concentrations can lead to acetate formation, which is inhibitory to E. coli growth.[7]
Auxotrophy due to gene knockouts - Supplement the medium with the required aromatic amino acids and related compounds if aroK and aroL are deleted.The deletion of genes in the central aromatic amino acid pathway will render the strain unable to synthesize these essential compounds.

Section 3: Experimental Protocols

Protocol 1: Preparation of Shikimic Acid Fermentation Medium

This protocol provides a recipe for a rich medium suitable for high-density cultivation of E. coli for shikimic acid production.

Materials:

  • Glucose

  • Yeast Extract

  • Tryptone

  • KH2PO4

  • (NH4)2SO4

  • MgSO4·7H2O

  • Trace Metal Solution (see below)

  • Deionized water

Trace Metal Solution (1000x):

ComponentConcentration (per liter)
FeCl3·6H2O27 g
ZnCl2·4H2O2 g
CoCl2·6H2O2 g
Na2MoO4·2H2O2 g
CaCl2·2H2O1 g
CuCl2·2H2O1 g
H3BO30.5 g
Concentrated HCl100 ml

Procedure:

  • Dissolve the following components in 800 mL of deionized water:

    • Yeast Extract: 15 g

    • Tryptone: 15 g

    • KH2PO4: 7.5 g

    • (NH4)2SO4: 3.75 g

  • Adjust the pH to 7.0 using 5M NaOH.

  • Bring the volume to 950 mL with deionized water.

  • Autoclave at 121°C for 20 minutes.

  • Allow the medium to cool to room temperature.

  • Separately prepare and autoclave a 50% (w/v) glucose solution and a 1M MgSO4·7H2O solution.

  • Aseptically add the following to the cooled medium:

    • 50 mL of 50% glucose solution (final concentration 25 g/L)

    • 1.5 mL of 1M MgSO4·7H2O (final concentration 1.5 mM)

    • 1 mL of 1000x Trace Metal Solution

  • If required, add the appropriate antibiotic to the final concentration.

Protocol 2: Inoculum Development for Fermentation

A healthy and active inoculum is critical for a successful fermentation.

  • Streak the E. coli production strain from a glycerol stock onto an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into a 50 mL culture tube containing 5 mL of the fermentation medium.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Use this overnight culture to inoculate a shake flask containing 100 mL of the fermentation medium to an initial OD600 of 0.1.

  • Incubate at 37°C with shaking at 220 rpm until the culture reaches an OD600 of 2-4.

  • Use this culture to inoculate the bioreactor at a 5-10% (v/v) ratio.

Protocol 3: Fed-Batch Fermentation

This protocol outlines a general fed-batch fermentation strategy.

  • Prepare the bioreactor with the initial batch medium as described in Protocol 1.

  • Inoculate the bioreactor with the prepared inoculum.

  • Control the fermentation parameters:

    • Temperature: 37°C

    • pH: 7.0 (controlled with the addition of a base like ammonium hydroxide)

    • Dissolved Oxygen (DO): Maintain above 20% by adjusting the agitation and aeration rate.[6]

  • Monitor the glucose concentration in the bioreactor.

  • When the initial glucose is nearly depleted, start the feed.

  • Feeding Solution: A concentrated solution of glucose (e.g., 500 g/L) and yeast extract (e.g., 100 g/L).

  • Feeding Strategy: A common strategy is to use a pH-stat fed-batch approach, where the feed is added in response to a pH increase, which indicates carbon source depletion. Alternatively, a pre-determined exponential feeding profile can be used.

  • Induce the culture with IPTG (if applicable) during the exponential growth phase.

  • Continue the fermentation until the desired shikimic acid titer is reached or production ceases.

Section 4: Visualizations

Diagram 1: The Shikimic Acid Pathway in E. coli

Shikimic_Acid_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG, aroF, aroH E4P Erythrose-4-Phosphate (E4P) E4P->DAHP aroG, aroF, aroH DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD QA Quinic Acid DHQ->QA ydiB SA Shikimic Acid DHS->SA aroE S3P Shikimate-3-Phosphate SA->S3P aroK, aroL AAs Aromatic Amino Acids S3P->AAs ...

Caption: Simplified overview of the shikimic acid biosynthesis pathway in E. coli.

Diagram 2: General Workflow for Fermentation Optimization

Fermentation_Optimization_Workflow Start Strain Selection & Inoculum Preparation Batch_Ferm Initial Batch Fermentation Start->Batch_Ferm Analyze_Results Analyze Yield, Growth, & Byproducts Batch_Ferm->Analyze_Results Identify_Bottlenecks Identify Limiting Factors Analyze_Results->Identify_Bottlenecks Optimize_Media Optimize Media Composition Identify_Bottlenecks->Optimize_Media Optimize_Process Optimize Process Parameters (pH, Temp, DO) Identify_Bottlenecks->Optimize_Process Fed_Batch Implement Fed-Batch Strategy Optimize_Media->Fed_Batch Optimize_Process->Fed_Batch Fed_Batch->Analyze_Results Iterate Scale_Up Scale-Up Fed_Batch->Scale_Up

Caption: Iterative workflow for optimizing shikimic acid fermentation.

References

  • Martínez, K., de la Cruz, R. G., & González, V. (2015). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Frontiers in Bioengineering and Biotechnology, 3. [Link]

  • Wei, Y., Liu, H., & Chen, J. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. International Journal of Molecular Sciences, 24(12), 10101. [Link]

  • Li, K., & Frost, J. W. (2004). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Current Opinion in Biotechnology, 15(5), 449-455. [Link]

  • Escalante, A., Cervantes-García, D., Gosset, G., & Bolívar, F. (2010). Metabolic engineering for the production of shikimic acid in an evolved Escherichia coli strain lacking the phosphoenolpyruvate: carbohydrate phosphotransferase system. Microbial Cell Factories, 9, 30. [Link]

  • Kim, B., Lee, S. Y., & Kim, H. U. (2021). Artificial cell factory design for shikimate production in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 48(5-6). [Link]

  • Rodriguez, A., Martinez, J. A., & Gosset, G. (2014). The Impact of pykF Inactivation on the Protein Levels of SA Pathway Enzymes. PLoS ONE, 9(1), e84722. [Link]

  • Johansson, L., & Lidén, G. (2006). Shikimic acid production by a modified strain of E. Coli (W3110.shik1) under phosphate-limited and carbon-limited conditions. Biotechnology and Bioengineering, 95(4), 647-655. [Link]

  • Cao, Y., Jiang, Y., & Chen, T. (2020). Engineering Escherichia coli for high-yield shikimic acid production. Metabolic Engineering, 57, 133-141. [Link]

Sources

Technical Support Center: Industrial Scale-Up of Shikimic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial scale-up of shikimic acid production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale experiments to industrial production. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the industrial scale-up of shikimic acid production using microbial fermentation?

A1: The industrial scale-up of shikimic acid production, primarily using engineered Escherichia coli, presents several key challenges. These include achieving high yields and productivity, minimizing the formation of byproducts such as quinic acid (QA) and 3-dehydroshikimic acid (DHS), maintaining the genetic stability of the production strain, and developing efficient and cost-effective downstream purification processes.[1][2][3] Additionally, the metabolic burden placed on the host organism by overexpressing pathway enzymes can negatively impact cell growth and overall productivity.[4]

Q2: Why is byproduct formation, particularly of quinic acid, a significant issue?

A2: Quinic acid is a major byproduct that significantly complicates the downstream purification of shikimic acid because of their structural similarity.[1][2] This co-purification reduces the final yield and purity of the desired product. The formation of quinic acid is often a result of the reversibility of certain steps in the shikimate pathway.[2]

Q3: What are the main strategies to enhance the yield of shikimic acid in E. coli?

A3: Key metabolic engineering strategies focus on several areas: 1) Increasing the availability of precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), by modifying central carbon metabolism.[1][3] 2) Blocking the downstream metabolic pathway to prevent the conversion of shikimic acid to chorismate by inactivating shikimate kinase genes (aroK and aroL).[5][6] 3) Overcoming feedback inhibition of key enzymes in the pathway. 4) Optimizing fermentation conditions to balance cell growth and product formation.[2]

Q4: Is it necessary to supplement the fermentation media with aromatic amino acids for shikimic acid-producing strains?

A4: Yes, when the downstream shikimate pathway is blocked by knocking out aroK and aroL, the engineered E. coli can no longer synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for growth.[7] Therefore, these amino acids, along with other essential vitamins, must be added to the culture medium, which can increase the overall production cost.[7]

Troubleshooting Guide

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Low Shikimic Acid Titer and Yield

Problem: The concentration of shikimic acid in the fermentation broth is significantly lower than expected.

Potential Causes & Solutions:

  • Insufficient Precursor Supply (PEP and E4P): The shikimate pathway is highly dependent on the availability of PEP and E4P from the central carbon metabolism.[1][3]

    • Troubleshooting:

      • Overexpress Transketolase: Overexpress the tktA gene, which encodes transketolase, to increase the pool of E4P.[1]

      • Modify Glucose Transport: Eliminate the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) to conserve PEP.[1] This can hamper glucose uptake, so it's often necessary to introduce an alternative glucose transport system.[1]

      • Overexpress PEP Synthase: Overexpressing the ppsA gene can help regenerate PEP from pyruvate.[1]

  • Feedback Inhibition: Key enzymes in the shikimate pathway can be inhibited by downstream products.

    • Troubleshooting:

      • Use Feedback-Resistant Enzymes: Introduce mutations in the aroG or aroF genes to create feedback-resistant versions of DAHP synthase.[8]

  • Suboptimal Fermentation Conditions: The fermentation environment plays a critical role in both cell growth and product synthesis.

    • Troubleshooting:

      • Optimize pH and Temperature: Maintain the pH of the culture between 6.0 and 7.0 and the temperature around 30-37°C, depending on the specific strain.[8]

      • Control Dissolved Oxygen (DO): Ensure adequate aeration and agitation to maintain a sufficient DO level, as the shikimate pathway involves aerobic steps.

      • Optimize Media Composition: The composition of the fermentation medium, including the carbon source, nitrogen source, and trace elements, should be optimized.[8][9]

  • Metabolic Burden and Plasmid Instability: Overexpression of multiple genes from plasmids can impose a significant metabolic burden on the host cells, leading to reduced growth and plasmid loss.[1][4]

    • Troubleshooting:

      • Genomic Integration: Integrate the key pathway genes into the chromosome to ensure stable expression and reduce the metabolic load from plasmid replication.[1]

      • Optimize Gene Expression Levels: Use promoters of varying strengths to balance enzyme levels and avoid excessive metabolic drain.

High Levels of Byproducts (Quinic Acid and DHS)

Problem: Significant amounts of quinic acid (QA) and/or 3-dehydroshikimic acid (DHS) are detected in the fermentation broth.

Potential Causes & Solutions:

  • Reversibility of the Shikimate Pathway: The enzymatic reactions leading to shikimic acid can be reversible, leading to the accumulation of intermediates like DHS and the formation of QA.[2]

    • Troubleshooting:

      • Knockout of ydiB: The ydiB gene encodes a quinate/shikimate dehydrogenase that can contribute to QA formation. Deleting this gene can significantly reduce QA levels.[2]

      • Control Glucose Concentration: Maintaining a high glucose concentration in the fermentation broth has been shown to decrease the accumulation of QA.[2] However, this can also lead to the formation of acetate, which inhibits cell growth.[2][6]

      • Use of Glucose Analogues: Supplementing the medium with a non-metabolizable glucose analogue can help regulate glucose uptake and reduce byproduct formation.[2][6]

  • Feedback Inhibition of Shikimate Dehydrogenase: The accumulation of shikimic acid can inhibit shikimate dehydrogenase (aroE), leading to an increase in its substrate, DHS.[2]

    • Troubleshooting:

      • Enzyme Engineering: Engineer the shikimate dehydrogenase to be less sensitive to feedback inhibition by the product.

      • Fusion Protein Strategy: Creating an artificial fusion protein of 3-dehydroquinate dehydratase (DHD) and shikimate dehydrogenase (SDH) can enhance the conversion of DHS to shikimate.[8]

Experimental Protocols

Protocol 1: Quantification of Shikimic Acid by HPLC

This protocol provides a general method for the quantification of shikimic acid in fermentation broth samples.

Materials:

  • Fermentation broth sample

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water with a suitable acidic modifier (e.g., phosphoric acid)

  • Shikimic acid standard

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells.

    • Filter the supernatant through a 0.45 µm syringe filter.[10]

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the mobile phase.

    • Inject 10 µL of the prepared sample and standards.[10]

    • Run the analysis using an isocratic or gradient elution method.

    • Detect shikimic acid using a UV detector at an appropriate wavelength (typically around 215 nm).

  • Quantification:

    • Generate a standard curve by plotting the peak area of the shikimic acid standard against its concentration.

    • Determine the concentration of shikimic acid in the sample by comparing its peak area to the standard curve.

Protocol 2: Purification of Shikimic Acid from Fermentation Broth using Ion-Exchange Chromatography

This protocol outlines a common method for purifying shikimic acid from a clarified fermentation broth.[11]

Materials:

  • Clarified fermentation broth

  • Anion exchange resin (e.g., 717 anion exchange resin)[11]

  • Cation exchange resin (e.g., 732 cation exchange resin)[11]

  • Elution buffer (e.g., 1.0 M NH4Cl)[11]

  • Chromatography columns

Procedure:

  • Pre-treatment:

    • Adjust the pH of the clarified fermentation broth to around 6.0 to ensure shikimic acid is in its anionic form for binding to the anion exchange resin.[11]

  • Anion Exchange Chromatography:

    • Pack a column with the anion exchange resin and equilibrate it with a suitable buffer.

    • Load the pre-treated fermentation broth onto the column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound shikimic acid using the elution buffer (e.g., 1.0 M NH4Cl).[11]

  • Decolorization and Desalination:

    • The eluted fraction can be further purified by passing it through a microporous adsorption resin for decolorization.[11]

    • To remove the salt from the elution buffer, pass the solution through a cation exchange resin.[11]

  • Crystallization:

    • Concentrate the desalted shikimic acid solution.

    • Induce crystallization by cooling or adding an anti-solvent.

    • Collect the shikimic acid crystals by filtration and dry them under vacuum.

Data Summary

Table 1: Key Genetic Modifications in E. coli for Enhanced Shikimic Acid Production

Genetic ModificationTarget Gene(s)PurposeReference
Precursor Supply EnhancementtktA, ppsAIncrease the availability of E4P and PEP.[1]
Block Downstream PathwayaroK, aroLPrevent the conversion of shikimic acid to chorismate.[5][6]
Overcome Feedback InhibitionaroGfbr, aroFfbrUse feedback-resistant DAHP synthase.[8]
Reduce Byproduct FormationydiBDecrease the production of quinic acid.[2]
Alternative Glucose UptakePTS deletion + glf, glkConserve PEP while maintaining glucose transport.[1]

Table 2: Typical Fermentation Parameters for Shikimic Acid Production

ParameterTypical RangeRationale
Temperature30 - 37 °COptimal for E. coli growth and enzyme activity.[8]
pH6.0 - 7.2Maintains cellular homeostasis and enzyme function.[8]
Dissolved Oxygen> 20%Required for aerobic respiration and pathway function.
Agitation200 - 800 rpmEnsures proper mixing and oxygen transfer.[8]

Visualizations

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG/F/H E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD SA Shikimic Acid DHS->SA aroE SP Shikimate-3-Phosphate SA->SP aroK/L Chorismate Chorismate SP->Chorismate AAs Aromatic Amino Acids Chorismate->AAs

Caption: The Shikimate Biosynthesis Pathway in E. coli.

Troubleshooting_Workflow Start Low Shikimic Acid Yield CheckPrecursors Analyze Precursor Levels (PEP, E4P) Start->CheckPrecursors CheckByproducts Quantify Byproducts (QA, DHS) Start->CheckByproducts CheckConditions Verify Fermentation Conditions Start->CheckConditions CheckStrain Confirm Strain Stability Start->CheckStrain Overexpress_tktA Overexpress tktA CheckPrecursors->Overexpress_tktA Low E4P Modify_PTS Modify PTS/Overexpress ppsA CheckPrecursors->Modify_PTS Low PEP Knockout_ydiB Knockout ydiB CheckByproducts->Knockout_ydiB High QA Engineer_aroE Engineer aroE/Fusion Protein CheckByproducts->Engineer_aroE High DHS Optimize_pH_Temp Optimize pH, Temp, DO CheckConditions->Optimize_pH_Temp Suboptimal Genomic_Integration Genomic Integration of Pathway Genes CheckStrain->Genomic_Integration Unstable

Caption: Troubleshooting Workflow for Low Shikimic Acid Yield.

References

  • Martínez, J. A., et al. (2015). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Frontiers in Bioengineering and Biotechnology, 3, 145. [Link]

  • Cui, J., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Metabolites, 12(8), 685. [Link]

  • Bochkov, D. V., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology, 48(1), 1-9. [Link]

  • Li, K., et al. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. International Journal of Molecular Sciences, 24(12), 10103. [Link]

  • Martínez, J. A., et al. (2015). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. ResearchGate. [Link]

  • Bochkov, D. V., et al. (2012). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. ResearchGate. [Link]

  • Wang, L., et al. (2011). Isolation and purification of Shikimic acid in fermentation liquid of recombinant Escherichia coli DHPYAAS-T7. ResearchGate. [Link]

  • Genomatica, Inc. (2016). Isolation and purification of shikimic acid.
  • Li, K., et al. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. National Center for Biotechnology Information. [Link]

  • Téllez-Téllez, M., et al. (2023). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. Fermentation, 9(4), 353. [Link]

  • Krämer, M., et al. (2003). Metabolic engineering for microbial production of shikimic acid. Metabolic Engineering, 5(4), 277-283. [Link]

  • Cui, J., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. National Center for Biotechnology Information. [Link]

  • Kim, J. H., et al. (2021). Artificial cell factory design for shikimate production in Escherichia coli. Journal of Industrial Microbiology and Biotechnology, 48(5-6), kuab031. [Link]

  • Ak, G., & Goger, F. (2016). Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. Marmara Pharmaceutical Journal, 20, 269-274. [Link]

  • Utrilla, J., et al. (2022). Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin. Journal of Bioscience and Bioengineering, 135(3), 173-180. [Link]

Sources

Technical Support Center: Minimizing Shikimic Acid Degradation During Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 24, 2026

Introduction

Welcome to the technical support center for shikimic acid extraction. As a pivotal precursor for the synthesis of the antiviral drug oseltamivir, as well as a key intermediate in the biosynthesis of aromatic amino acids in plants, the efficient and stable extraction of shikimic acid is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of shikimic acid extraction, focusing on the critical goal of minimizing degradation to ensure high yield and purity. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: My shikimic acid yield is consistently low. What are the most likely causes related to degradation?

A1: Low yield is often a direct result of degradation during the extraction process. The primary culprits are excessive heat, suboptimal pH, and prolonged extraction times. Shikimic acid is a sensitive molecule with multiple hydroxyl groups and a carboxylic acid function, making it susceptible to several degradation pathways.

  • Thermal Degradation: High temperatures can lead to dehydration and epimerization, altering the stereochemistry of the molecule and reducing the yield of the desired isomer.

  • pH Instability: Extreme pH levels can catalyze degradation reactions. While slightly acidic conditions are often employed for extraction, a pH that is too low or too high can promote unwanted side reactions.

  • Oxidation: The presence of oxygen, especially when combined with heat or light, can lead to the oxidation of the hydroxyl groups on the cyclohexene ring.[3][4]

To address this, begin by evaluating your heating method and duration. Consider using modern, rapid extraction techniques like microwave-assisted or ultrasound-assisted extraction, which can reduce processing time and thermal exposure.[5][6]

Q2: I'm observing an unknown peak in my HPLC chromatogram post-extraction. Could this be a degradation product?

A2: Yes, it is highly probable. The appearance of new, unexpected peaks is a classic indicator of compound degradation. Depending on the extraction conditions, shikimic acid can degrade into several byproducts. A common degradation pathway involves the dehydration of shikimic acid to form aromatic compounds, which will have different retention times on a reverse-phase HPLC column.

To confirm, you can perform a forced degradation study. Subject a pure standard of shikimic acid to the extreme conditions of your extraction protocol (e.g., high heat, strong acid/base) and analyze the resulting mixture. If the retention time of the unknown peak in your sample matches a peak generated in the forced degradation study, you have likely identified a degradation product. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) would be necessary to determine the molecular weight of the unknown compound.

Q3: Can the choice of solvent impact the stability of shikimic acid?

A3: Absolutely. The solvent system is a critical parameter. While water is a common and effective solvent for the polar shikimic acid, its properties at high temperatures (as in pressurized hot water extraction) can become more aggressive.[7]

  • Polar Protic Solvents: Water and ethanol are excellent choices. Using a mixture, such as 30% ethanol in water, has been shown to provide optimal results in some pressurized hot water extraction methods.[8]

  • pH of Solvent: Using buffered solutions can help maintain a stable pH environment, mitigating acid- or base-catalyzed degradation.

  • Purity of Solvent: Ensure high-purity solvents are used. Impurities, such as metal ions, can act as catalysts for oxidative degradation.

In-Depth Troubleshooting Guide

This section is organized by the typical stages of an extraction workflow, highlighting critical points where degradation can occur and providing solutions.

Stage 1: Sample Preparation

Proper preparation of the plant material (e.g., star anise, Illicium verum) is crucial for efficient extraction and can influence the stability of the target compound.

Issue: Inconsistent results and potential for enzymatic degradation.

  • Causality: The metabolic processes in plant tissues do not cease immediately after harvesting.[1] Endogenous enzymes can remain active and potentially degrade shikimic acid. Inconsistent particle size leads to non-uniform extraction and prolonged processing times for larger particles, increasing the risk of degradation.

  • Solution:

    • Rapid Inactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen or lyophilize (freeze-dry) it to halt enzymatic activity.

    • Uniform Grinding: Grind the dried material to a fine, consistent powder (e.g., 100 mesh).[9] This increases the surface area for solvent penetration, allowing for shorter extraction times.

    • Storage: Store the powdered material in a desiccator at a low temperature (e.g., -20°C) in a sealed, airtight container to prevent moisture uptake and oxidation.

Stage 2: Extraction

This is the most critical stage where shikimic acid is most vulnerable. The choice of extraction method dictates the primary stress factors (heat, pressure, time).

Issue: Significant degradation due to high heat and long extraction times with conventional methods (e.g., Soxhlet, maceration).

  • Causality: Conventional methods often require high temperatures applied over several hours. This prolonged thermal stress is a major driver for shikimic acid degradation.

  • Solution: Adopt Modern Extraction Techniques.

    • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample directly and rapidly, significantly reducing extraction time.[6] Studies have shown MAE to be highly efficient for shikimic acid.[5][10]

    • Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction at lower temperatures.[11][12] This makes it an excellent choice for heat-sensitive compounds like shikimic acid.

Comparative Overview of Extraction Methods
MethodTypical TemperatureTypical TimeKey AdvantageDegradation Risk
Soxhlet Solvent Boiling Point6-24 hoursHigh extraction efficiencyHigh
Maceration Room Temperature24-72 hoursSimple, no heatModerate (oxidation)
Ultrasound-Assisted 40-60°C20-40 minutesRapid, low temperatureLow
Microwave-Assisted 60-100°C10-20 minutesVery rapid, efficientLow to Moderate
Stage 3: Post-Extraction Handling

The extract is still susceptible to degradation after it has been separated from the plant matrix.

Issue: Degradation of shikimic acid in the crude extract during solvent removal and storage.

  • Causality: Removing the extraction solvent often involves heat (e.g., rotary evaporation). The crude extract also contains other compounds that could react with shikimic acid. Exposure to light and air during storage can also cause oxidative degradation.

  • Solution:

    • Solvent Removal: Use a rotary evaporator at a reduced pressure and low temperature (ideally < 40°C) to remove the solvent.

    • Protective Measures:

      • Work in a low-light environment or use amber glassware to protect the extract from photodegradation.

      • Consider adding a small amount of an antioxidant, such as ascorbic acid, to the crude extract to quench free radicals.[13]

    • Storage: Store the final dried extract or purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to ensure long-term stability.

Visualizing the Process and Problems

Workflow for Minimizing Degradation

The following diagram outlines a best-practice workflow, highlighting critical control points to prevent degradation.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction Prep1 Harvest Plant Material Prep2 Rapid Freezing / Lyophilization (Critical Point 1: Halt Enzymes) Prep1->Prep2 Prep3 Grind to Uniform Powder Prep2->Prep3 Prep4 Store at -20°C in Desiccator Prep3->Prep4 Ext Select Method: MAE or UAE (Critical Point 2: Minimize Time/Temp) Prep4->Ext Solvent Use High-Purity Water or Ethanol/Water Mixture Post1 Filter Extract Ext->Post1 Solvent->Ext Post2 Low-Temp Solvent Removal (<40°C, Reduced Pressure) (Critical Point 3: Avoid Heat) Post1->Post2 Post3 Store Under Inert Gas at -20°C to -80°C (Critical Point 4: Prevent Oxidation) Post2->Post3

Caption: Optimized extraction workflow with critical control points.

Key Degradation Pathways

Understanding the chemical transformations helps in designing preventative measures.

DegradationPathways cluster_stress Stress Factors SA Shikimic Acid Dehydrated Aromatic Byproducts (e.g., Protocatechuic Acid) SA->Dehydrated Dehydration Epimer Epimers SA->Epimer Epimerization Oxidized Oxidized Products SA->Oxidized Oxidation Heat High Heat (>80°C) Heat->SA pH Extreme pH (<3 or >9) pH->SA Oxygen Oxygen + Light Oxygen->SA

Caption: Major stress factors and resulting degradation pathways.

Recommended Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol provides a validated starting point for maximizing the yield of stable shikimic acid.

Objective: To extract shikimic acid from powdered star anise (Illicium verum) while minimizing thermal degradation.

Materials:

  • Powdered star anise (100 mesh)

  • Extraction Solvent: Deionized water or 30% (v/v) Ethanol in water[8]

  • Ultrasonic Bath or Probe Sonicator

  • Centrifuge and centrifuge tubes

  • 0.45 µm Syringe Filters

  • HPLC system for analysis

Procedure:

  • Preparation: Weigh 1.0 g of powdered star anise into a 50 mL centrifuge tube.

  • Solvation: Add 15 mL of the extraction solvent (a 1:15 solid-to-liquid ratio is a good starting point).[14]

  • Sonication: Place the tube in an ultrasonic bath. Set the temperature to 45°C and sonicate for 30 minutes. If using a probe sonicator, use a pulsed mode to prevent localized overheating.

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean collection vessel.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 10 mL of fresh solvent to the pellet, vortex thoroughly, and repeat steps 3-5. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter to remove any fine particulate matter before analysis.

  • Analysis (Self-Validation):

    • Immediately analyze a small aliquot of the fresh extract via HPLC to establish a baseline concentration.

    • Compare the chromatogram against a certified shikimic acid standard.

    • The absence of significant extraneous peaks near the shikimic acid peak is an indicator of a clean, degradation-free extraction.

  • Storage: For storage, promptly remove the solvent using a rotary evaporator at <40°C and store the resulting solid extract at -20°C under an inert atmosphere.

References

  • Bozhkov, A.I., et al. (2018). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology, 54, 617-628. [Link]

  • ResearchGate. (n.d.). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. Retrieved from [Link]

  • Matallo, M.B., et al. (2009). Microwave-assisted solvent extraction and analysis of shikimic acid from plant tissues. Planta Daninha, 27, 987-994. [Link]

  • MDPI. (2024). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. Retrieved from [Link]

  • Sinoway. (n.d.). Shikimic Acid: The Natural Antioxidant Powering The Future Of Clean Skincare. Retrieved from [Link]

  • PubMed Central. (2023). Shikimic acid attenuates oxidative stress-induced senescence in 3D4/21 cells by modulating PARP1 activity and DNA damage response. Retrieved from [Link]

  • Chinese General Practice. (2012). Optimization the Method of Microwave Assisted Extraction Technology of Acid in Star Anise by Orthogonal Test. Retrieved from [Link]

  • Food and Machinery. (2022). Extraction of shikimic acid and and anise oil from Illicium verum Hook . f. using steam distillation method. Retrieved from [Link]

  • MDPI. (2024). Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. Retrieved from [Link]

  • YouTube. (2022). Extraction of Natural Products V : (Ultrasound Assisted Extraction). Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Extraction of Shikimic Acid from Different Morphological Parts of Water Hyacinth (Eichhornia crassipes). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Retrieved from [Link]

  • ACS Publications. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Efficiency of Shikimic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the purification of shikimic acid. As a crucial precursor for the synthesis of antiviral drugs like Oseltamivir (Tamiflu), the efficient isolation of high-purity shikimic acid is a critical step for researchers in pharmaceuticals and biotechnology.[1][2] This guide is designed to provide practical, field-proven insights into overcoming common challenges encountered during the purification process, whether from complex plant matrices or microbial fermentation broths. We will delve into the causality behind experimental choices, offering troubleshooting guides, detailed protocols, and FAQs to enhance the efficiency and yield of your purification workflow.

Section 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing probable causes and actionable solutions.

1.1 Low Final Yield

Question: My final yield of crystalline shikimic acid is significantly lower than expected. What are the common causes and how can I fix this?

Answer: Low yield is a multifaceted problem that can arise at several stages of the purification process. Let's break down the most common culprits.

  • Cause 1: Inefficient Initial Extraction. The completeness of the initial extraction from your source material (e.g., star anise, fermentation broth) is fundamental. For plant materials, factors like particle size, solvent choice, temperature, and extraction time are critical. Hot water extraction is a common method, but its efficiency can be influenced by temperature and pressure.[2][3]

    • Solution: Ensure your plant material is ground to a fine, consistent powder to maximize surface area. For solvent extractions, ensure you are using an appropriate solvent where shikimic acid has high solubility, such as methanol or ethanol.[2] For fermentation broths, a liquid-liquid extraction with a suitable alcohol like n-butanol can be effective.[4]

  • Cause 2: Losses During Crystallization. This is one of the most frequent sources of yield loss.

    • Solution A (Excess Solvent): Using too much solvent to dissolve the crude shikimic acid will result in a significant portion remaining in the mother liquor upon cooling.[5] To check for this, take a drop of the mother liquor on a glass rod and let the solvent evaporate. A large solid residue indicates substantial product loss. You can recover this by concentrating the mother liquor and performing a "second crop" crystallization.[5]

    • Solution B (Premature Crystallization): If using a hot filtration step to remove insoluble impurities, the solution can cool and crystallize on the filter paper or funnel. Ensure your filtration apparatus is pre-heated, and use a minimal amount of hot solvent to rinse the flask and filter paper.

  • Cause 3: Inefficient Decolorization. If using activated carbon to remove colored impurities, using an excessive amount can lead to the adsorption of shikimic acid itself, thereby reducing the yield.[5]

    • Solution: Use the minimum amount of activated carbon necessary to achieve decolorization. Start with a small amount (e.g., 1-2% w/w of your crude product), stir briefly with the hot solution, and then filter.

Troubleshooting Low Yield: A Decision Workflow

Caption: Decision tree for troubleshooting low shikimic acid yield.

1.2 Product Purity Issues

Question: My final product is off-white/yellow, or my analytical data (NMR/HPLC) shows significant impurities. How can I improve purity?

Answer: Purity is compromised by two main types of contaminants: colored impurities (pigments) and structurally related organic acids.

  • Problem: Colored Impurities.

    • Cause: Co-extraction of plant pigments (e.g., flavonoids, chlorophylls) or colored byproducts from fermentation.

    • Solution: Treatment with activated carbon is the standard method.[2] After dissolving your crude shikimic acid in a hot solvent but before crystallization, add a small amount of activated carbon. Stir for a few minutes and perform a hot filtration through a pad of celite to remove the carbon particles. Be mindful not to use an excess, as this can reduce your yield.

  • Problem: Contamination with Structurally Similar Acids (Quinic Acid, Dehydroshikimic Acid).

    • Cause: These compounds share a similar cyclohexene/cyclohexane core and polarity with shikimic acid, making them difficult to separate by simple crystallization.[6] This is a very common issue, especially with fermentation-derived shikimic acid.

    • Solution: Ion-Exchange Chromatography. This is the most effective method for separating these related acids.[6] Since shikimic acid is an organic acid, it will be negatively charged (anionic) at a neutral or slightly basic pH. Therefore, an anion-exchange resin is used. By carefully controlling the pH and using a shallow elution gradient (e.g., increasing salt concentration or decreasing pH), you can exploit the subtle differences in charge and affinity between shikimic acid and its analogs to achieve separation. A strongly basic anion exchange resin is often preferred for this separation.[7]

1.3 Crystallization Problems

Question: My shikimic acid won't crystallize from solution, even after cooling. What can I do?

Answer: Failure to crystallize is usually due to the solution not being sufficiently supersaturated or the presence of impurities that inhibit crystal lattice formation.

  • Solution 1: Induce Crystallization.

    • Seeding: Add a tiny crystal of pure shikimic acid to the solution. This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

    • Concentration: The solution may be too dilute. Gently heat the solution to boil off a small amount of solvent, then allow it to cool again slowly.

Question: My product "crashed out" as a fine powder instead of forming distinct crystals. Why did this happen?

Answer: This indicates that crystallization occurred too rapidly, trapping impurities and solvent within the solid.[5]

  • Cause: The solution was cooled too quickly, or it was overly concentrated.

  • Solution: Re-heat the flask to re-dissolve the solid. Add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation.[5] Then, ensure the flask is allowed to cool to room temperature slowly and undisturbed, followed by further cooling in an ice bath. Slow cooling is paramount for the formation of a pure, well-defined crystal lattice.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different shikimic acid extraction methods?

A1: The choice of extraction method depends on the source material and scale of operation.

Extraction MethodPrimary SourceProsCons
Hot Water Extraction Plant Material (e.g., Star Anise)Inexpensive, environmentally friendly, high solubility of shikimic acid in water.[2][8]Can co-extract water-soluble impurities like sugars and other organic acids, potentially requiring more intensive downstream purification.
Solvent Extraction (e.g., Methanol, Ethanol) Plant MaterialCan be more selective than water, potentially reducing the load of certain impurities.Requires handling of flammable organic solvents, solvent recovery systems for industrial scale, and can extract oils and pigments.[2]
Liquid-Liquid Extraction (e.g., n-Butanol) Fermentation BrothEffective for separating shikimic acid from the complex aqueous matrix of a fermentation broth.[4]Can be an emulsion-prone process; requires solvent handling and recovery.
Pressurized Hot Water Extraction (PHWE) Plant MaterialVery rapid and efficient method that can simplify downstream purification by minimizing extraction of unwanted materials.[3]Requires specialized equipment (though simplified versions have been demonstrated).[3]

Q2: How do I select and optimize an ion-exchange chromatography step for shikimic acid?

A2: This is a critical step for achieving high purity.

  • Resin Selection: Use a strong anion-exchange (SAX) resin. Shikimic acid is a weak acid, and a strong anion exchanger will remain charged over a wider pH range, providing more robust and predictable binding.

  • Buffer & pH Selection:

    • Binding: The loading/equilibration buffer pH should be at least 1-1.5 pH units above the pKa of shikimic acid (~4.1) to ensure it is deprotonated and carries a negative charge. A pH of 6-7 is a good starting point.

    • Elution: Elution is achieved by displacing the bound shikimic acid. This can be done in two ways:

      • Increasing Salt Concentration: Introduce a linear gradient of a salt like NaCl. The chloride ions will compete with the shikimate for binding sites on the resin, eventually eluting it. A shallow gradient is key for resolving closely related compounds.[9]

      • Decreasing pH: Introduce a buffer with a decreasing pH. As the pH approaches and drops below the pKa of shikimic acid, it will become protonated, lose its negative charge, and release from the resin.

  • Optimization: A shallow elution gradient over 10-20 column volumes is a good starting point for optimization.[9] Decreasing the flow rate and sample load can also significantly increase resolution.[9]

Troubleshooting Ion-Exchange Chromatography
SymptomProbable Cause(s)Recommended Solution(s)
No Binding (Product in Flow-through) Incorrect pH of loading buffer (too low).Increase buffer pH to at least 1.5 units above the pKa of shikimic acid (~4.1).
Ionic strength of sample is too high.Desalt or dilute the sample before loading.
Poor Resolution / Overlapping Peaks Elution gradient is too steep.Use a shallower salt or pH gradient over a larger volume (more column volumes).[9]
Column is overloaded.Reduce the amount of sample loaded onto the column.[9]
Flow rate is too high.Decrease the flow rate to allow more time for equilibrium.
No Elution / Very Late Elution Elution buffer is not strong enough (salt concentration too low or pH too high).Increase the final salt concentration in the elution buffer or use a lower pH elution buffer.
Protein has precipitated on the column.Ensure buffers maintain protein solubility; consider adding solubilizing agents if compatible.

Q3: Are there purification methods that avoid ion-exchange resins to reduce cost and waste?

A3: Yes. While ion-exchange is the gold standard for purity, simpler methods based on extraction and crystallization can be effective, especially if the primary impurities are not structurally similar acids. A patented method describes a process using liquid-liquid extraction with an alcohol (n-butanol) followed by a series of crystallization and filtration steps, explicitly avoiding ion-exchange resins and their associated salt waste streams.[4] This approach leverages the good crystallinity of shikimic acid and its high solubility in water-saturated alcohol.[4]

Q4: What are the best analytical techniques for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment.

  • HPLC: High-Performance Liquid Chromatography, particularly with a C18 reversed-phase column, is excellent for quantifying purity and detecting related acid impurities.[6]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are definitive for structural confirmation and can reveal the presence of impurities if they are at a sufficient concentration.[2][6]

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used, often requiring derivatization of the shikimic acid, but provides high sensitivity and mass information for impurity identification.[2][6]

Section 3: Key Experimental Protocols

Protocol 1: Recrystallization of Crude Shikimic Acid

This protocol aims to purify crude shikimic acid by leveraging its differential solubility in a hot versus cold solvent system.

  • Solvent Selection: A mixture of methanol and toluene or ethyl acetate can be effective.[2] Water is also a common solvent.

  • Dissolution: Place the crude shikimic acid solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your yield.[5]

  • Decolorization (if needed): If the solution is colored, add a very small amount of activated carbon, swirl for 1-2 minutes, and proceed to the next step.

  • Hot Filtration (if needed): If there are insoluble impurities or you used activated carbon, perform a hot filtration using a pre-heated funnel and filter flask to remove them. Rinse the original flask and filter paper with a minimal amount of hot solvent.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rushing this step by placing it directly in an ice bath will cause the product to crash out, trapping impurities.[5]

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Anion-Exchange Chromatography Purification

This protocol is designed to separate shikimic acid from other anionic compounds like quinic acid.

  • Column & Buffer Preparation: Pack a column with a strong anion-exchange resin. Equilibrate the column by washing it with 5-10 column volumes (CV) of starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Preparation: Dissolve the shikimic acid sample in the starting buffer. Ensure the pH is correct and filter the sample to remove any particulates.

  • Loading: Load the prepared sample onto the equilibrated column at a controlled flow rate. Collect the flow-through fraction.

  • Washing: Wash the column with 5-10 CV of starting buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound shikimic acid using a linear gradient. For example, run a linear gradient from 0 M to 1.0 M NaCl in the starting buffer over 20 CV.[9][10]

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions using HPLC or another suitable method to identify the fractions containing pure shikimic acid.

  • Pooling and Desalting: Pool the pure fractions. If necessary, desalt the pooled sample using dialysis, diafiltration, or a suitable desalting column.

General Purification Workflow Visualization

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification start Source Material (e.g., Star Anise or Fermentation Broth) extraction Step 1: Extraction (e.g., Hot Water or Solvent Extraction) start->extraction filtration Step 2: Clarification (Filtration / Centrifugation) extraction->filtration crude_extract Crude Extract filtration->crude_extract ion_exchange Step 3: Chromatography (Anion Exchange for High Purity) crude_extract->ion_exchange Purification Path crystallization Step 4: Crystallization (Concentration & Cooling) ion_exchange->crystallization final_product Pure Shikimic Acid (>98%) crystallization->final_product

Caption: A generalized workflow for shikimic acid purification.

References

  • Bochkov, V. N., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Přírodovědecké práce ústavů Akademie věd České republiky v Brně, 46(3-4), 1-35. [Link]

  • Rawat, G., Tripathi, J., Saxena, R. K., & Srivastava, S. K. (2013). Shikimic acid: A review of its analytical, isolation, and purification techniques from plant and microbial sources. ResearchGate. [Link]

  • Shakeri, A., & Asili, J. (2019). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. ResearchGate. [Link]

  • Eiteman, M. A., & Altman, E. (2016). Isolation and purification of shikimic acid. U.S.
  • Raston, C. L., & Jones, C. M. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2554–2557. [Link]

  • MDPI. (n.d.). Melatonin as a Pre- and Postharvest Tool for Enhancing Fruit Quality. MDPI. [Link]

  • PubMed. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. PubMed. [Link]

  • Cytiva. (2024). Tips for high resolution ion exchange chromatography to obtain a pure protein. Cytiva. [Link]

  • ResearchGate. (n.d.). 9 questions with answers in SHIKIMIC ACID | Science topic. ResearchGate. [Link]

  • Chrom Tech, Inc. (n.d.). Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.. [Link]

  • Restek. (n.d.). Evaluating Shikimic Acid as an Analyte Protectant for Pesticides in Food. Restek. [Link]

  • Chen, X., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. PMC. [Link]

  • Iomantas, Y. A., Abalakina, E. G., Polanuer, B. M., & Kiver, I. F. (2001). Method of purifying shikimic acid.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

Sources

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of Shikimic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS/MS analysis of shikimic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating the challenges posed by matrix effects. Our goal is to equip you with the knowledge to develop robust and reliable analytical methods, ensuring the accuracy and reproducibility of your results.

Understanding the Challenge: What are Matrix Effects?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1] Matrix effects arise when these co-eluting compounds interfere with the ionization of the target analyte, shikimic acid, in the mass spectrometer's ion source.[2][3] This interference can lead to either a suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of the analysis.[2][3]

The Two Faces of Matrix Effects: Ion Suppression and Enhancement
  • Ion Suppression: This is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of shikimic acid.[1][4] This can occur through several mechanisms, including competition for charge in the electrospray ionization (ESI) droplet, increased viscosity of the droplets affecting solvent evaporation, and co-precipitation of the analyte with non-volatile matrix components.[4]

  • Ion Enhancement: Less frequently observed, ion enhancement is the increase in an analyte's signal due to the presence of matrix components.[1][5] The exact mechanisms are not as well-understood as ion suppression but can involve matrix components altering the droplet surface tension or aiding in the desolvation process.

The consequences of unaddressed matrix effects are significant, leading to inaccurate quantification, poor reproducibility, and potentially false-negative results, especially at low concentrations of shikimic acid.

cluster_0 LC Elution cluster_1 ESI Source cluster_2 Mass Spectrometer Analyte Shikimic Acid Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Droplet Co-elution Ionization Ionization Process Matrix->Ionization Interference (Suppression/Enhancement) Droplet->Ionization Detector Detector Signal Ionization->Detector Analyte Ions

Caption: The impact of co-eluting matrix components on the ionization of shikimic acid in the ESI source.

Troubleshooting Guide: Addressing Common Issues in Shikimic Acid Analysis

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My shikimic acid peak area is inconsistent and lower than expected in my biological samples compared to the standards prepared in solvent. What could be the cause?

Answer: This is a classic sign of ion suppression . The complex nature of biological matrices, such as plasma, urine, or plant extracts, means they contain a high concentration of endogenous compounds like phospholipids, salts, and proteins that can interfere with the ionization of shikimic acid.[1][6] Phospholipids, in particular, are notorious for causing significant ion suppression in ESI-MS.[7][8][9]

Troubleshooting Workflow:

  • Confirm Matrix Effects: The first step is to quantitatively assess the presence and extent of matrix effects. The post-extraction addition method is a widely accepted approach.

  • Mitigate the Effect: Based on the severity of the matrix effect, you can implement one or a combination of the following strategies.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)

Objective: To determine the percentage of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of shikimic acid in a clean solvent (e.g., methanol/water) at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample of the same type as your study samples but without the analyte) using your established sample preparation protocol. After the final extraction step, spike the extract with the same concentration of shikimic acid as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with shikimic acid at the same concentration as in Set A before starting the sample preparation procedure. (This set is used to determine recovery, which is also important).

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (%ME):

    %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A %ME of 100% indicates no matrix effect.

    • A %ME < 100% indicates ion suppression.

    • A %ME > 100% indicates ion enhancement.

Interpretation of Results:

% Matrix EffectInterpretationRecommended Action
80% - 120%Acceptable/MinorProceed with caution, consider using a stable isotope-labeled internal standard.
50% - 80% or 120% - 150%ModerateImplement more rigorous sample cleanup or use a stable isotope-labeled internal standard.
< 50% or > 150%SevereRe-develop the sample preparation method and/or chromatographic separation. A stable isotope-labeled internal standard is highly recommended.
Question 2: I've confirmed significant ion suppression. What is the most effective way to compensate for it?

Answer: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[2] A SIL-IS is a version of shikimic acid where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H).

Why it Works:

A SIL-IS is chemically identical to shikimic acid and will therefore have the same chromatographic retention time, extraction recovery, and ionization efficiency.[10][11] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.

Implementation:

  • Source a suitable SIL-IS for shikimic acid. Several vendors supply stable isotope standards.

  • Spike all samples, standards, and quality controls with a known and consistent concentration of the SIL-IS at the beginning of the sample preparation process.

  • Optimize MS/MS parameters to monitor a specific transition for both shikimic acid and the SIL-IS.

  • Quantify using the peak area ratio (Analyte Peak Area / IS Peak Area).

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (with Shikimic Acid) SIL_IS Add SIL-IS Sample->SIL_IS Extraction Extraction (SPE, LLE, etc.) SIL_IS->Extraction LC LC Separation (Co-elution) Extraction->LC MS MS Detection (Ion Suppression) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Both experience same suppression Quant Accurate Quantification Ratio->Quant

Sources

strategies to reduce by-product formation in shikimic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for shikimic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of shikimic acid, a critical precursor for the synthesis of the antiviral drug oseltamivir (Tamiflu®)[1][2]. This resource provides in-depth, evidence-based strategies to minimize by-product formation and enhance yield, drawing from established metabolic engineering principles and fermentation process optimization techniques.

I. Troubleshooting Guide: Common Issues in Shikimic Acid Production

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Problem 1: High levels of quinic acid (QA) and 3-dehydroshikimate (DHS) are contaminating my shikimic acid product.

Q: My final product shows significant peaks corresponding to quinic acid and 3-dehydroshikimate during analysis. What is the primary cause, and how can I resolve this?

A: The formation of quinic acid (QA) and 3-dehydroshikimate (DHS) are common issues in microbial shikimic acid production, particularly in engineered E. coli strains[1][3].

Primary Cause:

The principal culprit is the promiscuous activity of the enzyme shikimate/quinate dehydrogenase, encoded by the ydiB gene in E. coli. This enzyme can catalyze the reversible conversion of 3-dehydroshikimate (DHS) to both shikimic acid and quinic acid. Furthermore, under conditions of high intracellular shikimic acid accumulation, YdiB can catalyze the reverse reaction, converting shikimic acid back to DHS[1]. This creates a futile cycle and leads to the accumulation of both DHS and QA as major by-products.

Solutions:

  • Metabolic Engineering Approach: Knockout of ydiB

    • Rationale: Inactivating the ydiB gene is a direct and effective strategy to prevent the conversion of DHS to QA and the back-conversion of shikimic acid to DHS[1].

    • Experimental Protocol: ydiB Gene Knockout in E. coli using Red Recombineering

      • Primer Design: Design primers to amplify a selectable marker (e.g., kanamycin resistance cassette) flanked by homology arms (typically 40-50 bp) corresponding to the regions upstream and downstream of the ydiB gene.

      • Amplification of Marker: Perform PCR to amplify the resistance cassette with the designed primers.

      • Preparation of Electrocompetent Cells: Grow the target E. coli strain expressing the λ Red recombinase system (from a helper plasmid like pKD46) to an OD600 of 0.4-0.6 in SOB medium at 30°C. Induce the expression of the recombinase with L-arabinose.

      • Transformation: Electroporate the purified PCR product into the prepared electrocompetent cells.

      • Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic to select for successful recombinants. Verify the gene knockout by colony PCR using primers flanking the ydiB locus and by sequencing.

  • Overexpression of aroE

    • Rationale: The aroE gene encodes a shikimate dehydrogenase with a higher specificity for the conversion of DHS to shikimic acid compared to YdiB. Overexpressing aroE can outcompete the native YdiB activity, thereby channeling the metabolic flux towards shikimic acid and away from quinic acid[1].

    • Protocol: Clone the aroE gene into a suitable expression vector (e.g., a pET or pTrc series plasmid) under the control of a strong inducible promoter. Transform this plasmid into your shikimic acid-producing strain.

  • Fermentation Strategy: Glucose-Limited Fed-Batch

    • Rationale: High glucose concentrations can sometimes suppress the expression of genes involved in by-product formation. However, a more controlled approach is often necessary. Under glucose-limited conditions, the addition of a non-metabolizable glucose analog, such as methyl-α-D-glucopyranoside, has been shown to effectively reduce QA formation[3][4].

    • Procedure: Implement a fed-batch fermentation strategy where glucose is supplied at a limiting rate. In the production phase, supplement the feed with methyl-α-D-glucopyranoside (e.g., at a concentration of 1-5 mM) to maintain carbon catabolite repression and suppress by-product synthesis pathways[3][4].

Below is a diagram illustrating the metabolic branch point leading to by-product formation.

Byproduct_Formation DHQ 3-Dehydroquinate (DHQ) DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD SA Shikimic Acid (SA) DHS->SA aroE (specific) QA Quinic Acid (QA) DHS->QA ydiB (promiscuous) SA->DHS ydiB (reverse reaction)

Caption: Metabolic diversion point for by-product formation.

Problem 2: Low overall yield of shikimic acid despite successful pathway engineering.

Q: I have blocked the downstream pathway from shikimic acid, but the final titer is still lower than expected. What are the likely bottlenecks, and how can I improve the precursor supply?

A: Low yield is often due to an insufficient supply of the primary precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which are derived from central carbon metabolism[5].

Primary Causes:

  • PEP Depletion by the Phosphotransferase System (PTS): In E. coli, glucose uptake is primarily mediated by the PTS, which consumes one molecule of PEP for each molecule of glucose transported into the cell. This significantly drains the PEP pool available for the shikimate pathway[3][4].

  • Insufficient E4P from the Pentose Phosphate Pathway (PPP): The availability of E4P can be a limiting factor, as the PPP needs to be sufficiently active to supply this precursor.

Solutions:

  • Engineering Glucose Uptake: Inactivate PTS and Introduce an Alternative Transporter

    • Rationale: By inactivating the PTS and expressing a PEP-independent glucose transport system, such as galactose permease (GalP) or the Zymomonas mobilis glucose facilitator protein (Glf), PEP can be conserved for shikimic acid synthesis[3][4][6].

    • Protocol:

      • Inactivate the ptsHI-crr operon, which encodes the core components of the PTS, using a similar knockout strategy as described for ydiB.

      • Introduce a plasmid expressing galP or glf under the control of a constitutive or inducible promoter.

  • Enhancing PEP Supply by Overexpressing PEP Synthase (ppsA)

    • Rationale: The ppsA gene encodes PEP synthase, which converts pyruvate back to PEP. Overexpression of ppsA can replenish the PEP pool, making more available for condensation with E4P[1].

    • Note: The expression level of ppsA should be optimized, as excessive expression can lead to an energetic imbalance and may not necessarily improve the final yield[1].

  • Boosting E4P Supply by Overexpressing tktA

    • Rationale: The transketolase enzyme, encoded by tktA, is a key enzyme in the non-oxidative branch of the PPP and is directly involved in the synthesis of E4P. Overexpressing tktA can increase the intracellular concentration of E4P[1].

The following diagram illustrates the strategies for improving precursor supply.

Precursor_Supply cluster_CCM Central Carbon Metabolism cluster_Shikimate Shikimate Pathway Glucose Glucose G6P G6P Glucose->G6P PTS (consumes PEP) or Glf/GalP PPP PPP G6P->PPP Glycolysis PEP PEP G6P->PEP E4P E4P PPP->E4P tktA DAHP DAHP E4P->DAHP Pyruvate Pyruvate PEP->Pyruvate PEP->DAHP aroGfbr Pyruvate->PEP ppsA SA SA DAHP->SA ... -> Shikimic Acid

Caption: Strategies to enhance precursor supply for shikimic acid synthesis.

Problem 3: Accumulation of acetate in the fermentation broth.

Q: I'm observing a significant drop in pH and high levels of acetate during fermentation, which seems to be inhibiting cell growth and shikimic acid production. Why is this happening and what can be done?

A: Acetate accumulation is a common consequence of high glucose flux in E. coli under aerobic conditions, often referred to as "overflow metabolism."[3][4]

Primary Cause:

When the rate of glucose uptake and glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle to process the resulting pyruvate, the excess pyruvate is converted to acetate. This leads to a decrease in the pH of the medium and can inhibit cell growth and enzyme activity.

Solutions:

  • Controlled Glucose Feeding:

    • Rationale: The most direct way to prevent overflow metabolism is to control the glucose uptake rate by implementing a fed-batch strategy with a carefully controlled feeding profile.

    • Procedure: Maintain the glucose concentration in the fermenter at a low, growth-limiting level (e.g., < 1 g/L) to prevent the activation of pathways leading to acetate formation.

  • Metabolic Engineering to Redirect Carbon Flux:

    • Rationale: Inactivating the pathway leading to acetate formation can be an effective strategy. The primary enzyme responsible for acetate production from acetyl-CoA is phosphate acetyltransferase, encoded by pta.

    • Protocol: Knock out the pta-ackA operon to block the primary route to acetate formation. This should be done with caution, as it can impact the cell's ability to regenerate NAD+ and may require further metabolic adjustments.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary by-products to monitor during shikimic acid synthesis?

A1: The main by-products of concern are quinic acid, 3-dehydroshikimate, and acetate. In some strains, gallic acid may also be detected[1][3]. Regular monitoring of the fermentation broth using methods like HPLC or GC-MS is crucial for process optimization[7].

Q2: Why is it important to use a feedback-resistant version of DAHP synthase (e.g., aroGfbr)?

A2: The native DAHP synthase enzymes in E. coli (aroF, aroG, and aroH) are subject to feedback inhibition by the aromatic amino acids phenylalanine, tyrosine, and tryptophan, respectively[1][5]. In a strain engineered to produce shikimic acid, even small amounts of these amino acids can shut down the first committed step of the pathway. Using a feedback-resistant mutant ensures that the pathway remains active even in the presence of these downstream products.

Q3: Should I be concerned about the re-uptake of secreted shikimic acid?

A3: Yes, E. coli possesses a transporter protein, encoded by the shiA gene, which can re-import shikimic acid from the medium[3][4]. This re-uptake can reduce the net yield and potentially contribute to by-product formation. Therefore, knocking out the shiA gene is a recommended strategy for maximizing the extracellular accumulation of shikimic acid[4].

Q4: What analytical methods are recommended for quantifying shikimic acid and its by-products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method. A C18 reversed-phase column is often suitable[7]. For more detailed analysis and confirmation of identity, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though it may require derivatization of the analytes[7]. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and quantification[7].

Q5: Are there alternative microbial hosts to E. coli for shikimic acid production?

A5: While E. coli is the most extensively studied and engineered host, other microorganisms like Corynebacterium glutamicum and Saccharomyces cerevisiae have also been explored for shikimic acid production[5][6]. These hosts may offer advantages in terms of tolerance to certain process conditions or different by-product profiles.

III. Data Summary and References

Table 1: Key Genetic Targets for Optimizing Shikimic Acid Production
Gene(s) Function Strategy Objective Reference
ydiBShikimate/Quinate DehydrogenaseKnockoutReduce QA and DHS by-products[1]
aroEShikimate DehydrogenaseOverexpressionIncrease flux from DHS to shikimic acid[1]
ptsHI-crrPhosphotransferase System (PTS)KnockoutConserve PEP for shikimate pathway[3][4][6]
glf / galPGlucose TransportersHeterologous ExpressionProvide alternative glucose uptake[3][4]
ppsAPEP SynthaseOverexpression (optimized)Increase PEP precursor supply[1]
tktATransketolaseOverexpressionIncrease E4P precursor supply[1]
aroGfbr / aroFfbrFeedback-resistant DAHP SynthaseOverexpressionPrevent feedback inhibition[1]
shiAShikimate TransporterKnockoutPrevent re-uptake of shikimic acid[3][4]
pta-ackAAcetate Kinase/Phosphate AcetyltransferaseKnockoutReduce acetate by-product[6]
References
  • Deng, Y., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. MDPI. Available at: [Link]

  • Rodriguez, A., et al. (2014). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Deng, Y., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. PMC. Available at: [Link]

  • Sosedova, L. M., et al. (2016). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Analytical Chemistry. Available at: [Link]

  • Kogure, T., et al. (2020). Metabolic Engineering of Shikimic Acid-Producing Corynebacterium glutamicum From Glucose and Cellobiose Retaining Its Phosphotransferase System Function and Pyruvate Kinase Activities. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Bohle, F., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews. Available at: [Link]

  • Kramer, M., et al. (2003). Metabolic engineering for microbial production of shikimic acid. Metabolic Engineering. Available at: [Link]

  • Buxton, S. (2018). The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid. Bioorganic Synthesis: An Introduction. Available at: [Link]

  • Zhang, T., et al. (2018). Challenges and solutions for the downstream purification of therapeutic proteins. Protein Expression and Purification. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving common challenges in the chromatographic analysis of shikimic acid and its related compounds. As a crucial starting material for the synthesis of the antiviral drug Oseltamivir (Tamiflu), accurate and robust quantification of shikimic acid is paramount in pharmaceutical research and quality control.[1][2] However, its high polarity and structural similarity to other endogenous compounds, like quinic acid, present significant analytical hurdles.

This guide is structured in a practical question-and-answer format to directly address the issues you may encounter in the laboratory. We will delve into the causality behind chromatographic behaviors and provide field-proven protocols to enhance the resolution, peak shape, and overall integrity of your analysis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it so difficult to achieve good chromatographic resolution for shikimic acid and quinic acid?

Answer: The primary challenge stems from the physicochemical properties of these molecules.

  • High Polarity: Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) and its related compounds are rich in hydroxyl groups and contain a carboxylic acid moiety.[1] This makes them highly polar and, consequently, poorly retained on conventional nonpolar stationary phases like C18. In reversed-phase high-performance liquid chromatography (RP-HPLC), they often elute very early, close to the solvent front, where interference from the sample matrix is most pronounced.

  • Structural Similarity: Quinic acid is a saturated analogue of shikimic acid, differing only by the double bond in the cyclohexene ring. This subtle difference provides limited selectivity on many stationary phases, often resulting in co-elution or, at best, partial separation. One study noted that on standard C18 columns, the resolution between quinic and shikimic acid was consistently low (Rs < 0.5) across various mobile phases.[3]

  • Ionic Character: As a carboxylic acid, shikimic acid's charge state is dependent on the mobile phase pH. Near its pKa, the molecule exists in both protonated and deprotonated forms, which can lead to broad, misshapen peaks.

To overcome these challenges, method development must focus on strategies that either enhance retention on reversed-phase columns or utilize alternative chromatographic modes with different selectivity mechanisms.

Q2: My shikimic acid peak is exhibiting significant tailing. What causes this and how can I improve the peak shape?

Answer: Peak tailing is a common issue when analyzing acidic compounds like shikimic acid. It typically indicates undesirable secondary interactions between the analyte and the stationary phase or system components.

Causality & Troubleshooting Workflow:

G Start Poor Peak Shape (Tailing) Cause1 Secondary Silanol Interactions Start->Cause1 Cause2 Incorrect Mobile Phase pH Start->Cause2 Cause3 Metal Chelation Start->Cause3 Solution1a Use High-Purity, End-Capped Column Cause1->Solution1a Reduces accessible silanols Solution1b Consider Hybridized Particle Columns Cause1->Solution1b Shields silanol activity Solution2a Lower Mobile Phase pH (e.g., pH 2.5-3.0) Cause2->Solution2a Suppresses silanol ionization & protonates analyte Solution3a Use Metal-Free System or Passivate Hardware Cause3->Solution3a Prevents interaction with metal ions in flow path

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanations:

  • Secondary Silanol Interactions: Traditional silica-based columns have residual silanol groups (Si-OH) on their surface. If the mobile phase pH is above ~3.5, these silanols can become deprotonated (Si-O⁻) and interact ionically with any un-protonated shikimic acid, causing tailing.

    • Solution: Use a modern, high-purity silica column that is densely bonded and end-capped.[4] End-capping masks many of these residual silanols. Alternatively, columns with hybridized particle surfaces are designed to minimize silanol interactions and deliver better peak shapes for challenging compounds.[4]

  • Incorrect Mobile Phase pH: To ensure consistent interaction with a reversed-phase column and suppress unwanted silanol activity, the mobile phase pH should be kept at least 1.5-2 units below the analyte's pKa. For shikimic acid (pKa ≈ 4.1), a mobile phase pH of 2.5-3.0 is ideal. This ensures the carboxylic acid group is fully protonated (-COOH), rendering the molecule less polar and more retainable.

    • Solution: Acidify your mobile phase. Common choices include phosphoric acid, sulfuric acid, or formic acid. A mobile phase of 0.01% sulfuric acid has been shown to provide excellent baseline separation.[5]

  • Metal Chelation: The multiple hydroxyl groups on shikimic acid can chelate with trace metal ions present in the stationary phase, column hardware, or HPLC system, leading to severe peak tailing.[6][7]

    • Solution: If metal sensitivity is suspected, use a column specifically designed to be metal-free or passivate your HPLC system. Including a weak chelating agent in the mobile phase can sometimes help, but this is often a last resort.

Q3: I am unable to resolve shikimic acid from quinic acid. What are the best strategies for separating these two compounds?

Answer: Separating these structurally similar compounds requires optimizing selectivity. This can be achieved by either modifying a reversed-phase method or by employing an alternative chromatographic mode.

Strategy 1: Optimized Reversed-Phase HPLC While challenging, separation is possible on a C18 column with careful mobile phase control. The key is to maximize the subtle differences in their hydrophobicity.

  • Principle: By using a highly aqueous mobile phase with a low pH, you can force retention and exploit the minor difference in polarity caused by the double bond in shikimic acid.

  • Recommended Mobile Phase: An isocratic mobile phase of 0.01% to 0.1% sulfuric acid or phosphoric acid in high-purity water is effective.[5] Methanol or acetonitrile can be added in small amounts (e.g., 5%) if necessary to adjust retention, but often pure aqueous acidic solutions provide the best results.[3]

Strategy 2: Alternative Chromatographic Modes When RP-HPLC fails to provide adequate resolution, switching the separation mechanism is the most effective approach.

Chromatographic ModePrinciple of SeparationSuitability for Shikimic/Quinic Acid
Hydrophilic Interaction (HILIC) Analyte partitions between a high-organic mobile phase and a water-enriched layer on a polar stationary phase (e.g., bare silica, amide).[8]Excellent. HILIC is designed for highly polar compounds and offers a completely different selectivity mechanism to RP, often providing superior retention and resolution.[9]
Mixed-Mode Chromatography Utilizes a stationary phase with multiple functionalities, such as C18 (hydrophobic) and ion-exchange (ionic) groups.[10][11]Highly Effective. A mixed-mode column with anion-exchange properties can strongly retain the acidic analytes while also interacting via reversed-phase mechanisms, providing unique selectivity that can easily separate shikimic and quinic acids.[12][13]
Ion-Exclusion Chromatography Separates organic acids based on their pKa values using a sulfonated styrene-divinylbenzene resin column.[3]Very Good. This technique is specifically designed for organic acids. One study successfully resolved the two compounds by coupling a C18 guard column (to remove interferences) with an ion-exclusion analytical column.[3]
Q4: What are the recommended detection parameters for shikimic acid?

Answer: The choice of detector depends on the required sensitivity, specificity, and the complexity of your sample matrix.

  • UV Detection: Shikimic acid has a UV absorbance maximum at a low wavelength, typically around 213-215 nm .[3][5]

    • Advantages: Simple, robust, and widely available.

    • Considerations: Many other organic molecules and mobile phase components can absorb at this low wavelength, leading to potential interferences and baseline noise. It is crucial to use high-purity HPLC-grade solvents.[14]

  • Mass Spectrometry (MS) Detection: For high sensitivity and unambiguous identification, especially in complex matrices like plant extracts or biological fluids, LC-MS is the preferred method.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion (m/z 173.0455).[15]

    • Advantages: Extremely high selectivity and sensitivity, allowing for confident identification and quantification even at trace levels.[15] It also provides structural confirmation.

Experimental Protocols & Methodologies
Protocol 1: Optimized RP-HPLC Method for Baseline Separation

This protocol is a robust starting point for the quantification of shikimic acid in purified samples or simple matrices.[5][16]

  • Chromatographic System: Standard HPLC or UHPLC system with UV detector.

  • Column: High-purity, end-capped C18 column (e.g., Aichrom Bond-AQ C18, 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: 0.01% Sulfuric Acid in HPLC-grade water.[5]

    • Preparation: Add 100 µL of concentrated sulfuric acid to 1 L of HPLC-grade water. Filter through a 0.22 µm membrane and degas thoroughly.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 213 nm.[5]

  • Injection Volume: 10 µL.

  • Run Time: 15-20 minutes. Under these conditions, shikimic acid typically elutes around 6 minutes.[5]

Protocol 2: Advanced LC-MS Method for High-Sensitivity Analysis

This method utilizes a HILIC-type column for excellent retention and MS detection for superior specificity.[15]

  • Chromatographic System: UHPLC system coupled to a Time-of-Flight (TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an ESI source.

  • Column: Cogent Diamond Hydride™, 2.1 x 50 mm, 4 µm.[15]

  • Mobile Phase:

    • Solvent A: 50% Methanol / 50% DI Water / 10 mM Ammonium Acetate.

    • Solvent B: 90% Acetonitrile / 10% DI Water / 10 mM Ammonium Acetate.

  • Gradient Program:

    Time (min) %B
    0.0 95
    5.0 50
    8.0 50
    8.1 95

    | 10.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Detection (MS): ESI Negative Mode.

    • Monitored Ion: [M-H]⁻ = m/z 173.0455.

  • Sample Preparation: Dissolve standard/sample in a methanol-based diluent. Filter through a 0.45 µm syringe filter before injection.[15]

General Troubleshooting Guide

G Start Chromatography Problem P1 No / Very Small Peaks Start->P1 P2 Retention Time Drift Start->P2 P3 High Backpressure Start->P3 S1a Check Sample Prep (Degradation?) P1->S1a S1b Verify Detector Settings (Lamp On, Wavelength) P1->S1b S1c Check for Blockage (Needle, Tubing) P1->S1c S2a Prepare Fresh Mobile Phase P2->S2a S2b Ensure Column is Fully Equilibrated P2->S2b S2c Check Pump for Leaks & Stable Flow P2->S2c S3a Check for Blockage (In-line filter, Guard Column) P3->S3a S3b Filter Mobile Phase & Samples P3->S3b S3c Reverse-Flush Column (Disconnect from detector!) P3->S3c

Caption: General HPLC troubleshooting decision tree.

References
  • Bozhkov, A.I., et al. (2018). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology, 54(3), 245-256. [Link]

  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2006). Determination of Quinic and Shikimic Acids in Products Derived from Bees and their Preparates by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(18), 2637-2644. [Link]

  • Zhang, Y., et al. (2013). Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. International Journal of Molecular Sciences, 14(9), 17849-17862. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Shikimic Acid on Newcrom BH Column. [Link]

  • Google Patents. (2019).
  • Singh, S., & Singh, S. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants. Journal of Agricultural and Food Chemistry, 59(6), 2289-2295. [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Technical Note. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • MicroSolv Technology Corporation. (n.d.). Shikimic Acid Analysis by LCMS. Application Note. [Link]

  • ResearchGate. (2014). Analytical method for determination of shikimic acid: Shikimic acid proportional to glyphosate application rates. [Link]

  • ResearchGate. (2014). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. [Link]

  • West, C., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International, 29(11), 6-17. [Link]

  • Ghosh, S., et al. (2014). Microbial transformation of quinic acid to shikimic acid by Bacillus megaterium. Biotechnology Reports, 3, 117-122. [Link]

  • Rainsford, K.D., et al. (2008). Immunomodulatory activity of shikimic acid and quercitin in comparison with oseltamivir (Tamiflu) in an in vitro model. Journal of Pharmacy and Pharmacology, 60(8), 1079-1083. [Link]

  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. [Link]

  • Layne, J. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Phenomenex. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • McCalley, D.V. (2010). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A, 1217(20), 3408-3417. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. [Link]

Sources

troubleshooting low yields in the chemical synthesis of shikimic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of shikimic acid derivatives. As a foundational chiral building block for numerous pharmaceuticals, including the antiviral agent Oseltamivir (Tamiflu), successful manipulation of the shikimic acid scaffold is critical.[1][2] However, its polyfunctional nature, with a carboxylic acid, an alkene, and three secondary alcohols, presents unique synthetic challenges that can often lead to disappointing yields.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general troubleshooting principles to specific frequently asked questions (FAQs) covering critical reaction steps. Our focus is not just on the "what," but the "why," empowering you to make informed decisions in your experimental design.

General Troubleshooting Workflow for Low Yields

When a reaction yields less product than expected, a systematic approach is crucial. Randomly altering parameters can waste valuable time and materials. The following workflow provides a logical progression for diagnosing and resolving yield-related issues.

G General Troubleshooting Workflow for Low Yield Reactions cluster_0 Problem Identification cluster_1 Initial Analysis & Verification cluster_2 Hypothesis Generation cluster_3 Optimization & Solution A Low Yield or Complex Mixture Observed B Confirm Structure of Starting Materials & Product A->B Verify Identity C Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->C Characterize Output D Re-evaluate Purification Method (e.g., Chromatography, Recrystallization) A->D Check for Loss E Starting Material Degradation? C->E F Incomplete Reaction? C->F G Side Reaction(s) Dominating? C->G H Product Degradation? D->H I Check Reagent Purity, Age & Storage. Use Fresh Reagents. E->I J Increase Reaction Time/Temp. Add More Reagent/Catalyst. F->J K Lower Temp. Change Solvent. Optimize Reagent Stoichiometry. G->K L Modify Work-up Conditions. (pH, Temp, Atmosphere) H->L

Caption: A logical flowchart for diagnosing low-yield reactions.

Frequently Asked Questions (FAQs)
Category 1: Starting Material and Protecting Groups

Q1: My reaction is sluggish and gives multiple unidentified spots on TLC. Could my shikimic acid be the problem?

A1: Absolutely. The purity of the starting shikimic acid is paramount. Commercially available shikimic acid, often extracted from Chinese star anise (Illicium verum), can contain impurities that interfere with subsequent reactions.[3][4]

  • Causality & Insight: The most common problematic impurity is quinic acid, a structurally similar hydrogenated analog that lacks the C=C double bond. Its hydroxyl groups can compete in protection and derivatization steps, leading to a complex mixture of byproducts that are often difficult to separate from the desired shikimic acid derivative.[5] Other potential contaminants include polymeric materials and other organic acids from the extraction process.[6]

  • Actionable Advice:

    • Verify Purity: Before use, verify the purity of your shikimic acid via NMR spectroscopy or HPLC. Check for the characteristic alkene proton signals in the NMR spectrum.

    • Purification: If impurities are detected, consider recrystallizing the shikimic acid from water or an ethanol/water mixture.

    • Source: If problems persist, consider purchasing from a different supplier or using microbially-produced shikimic acid, which often has a different impurity profile.[1]

Q2: I'm struggling with selectively functionalizing the hydroxyl groups. What's the best protecting group strategy?

A2: This is a classic challenge. The three secondary hydroxyls have similar reactivity, making regioselectivity difficult without protection. An orthogonal protecting group strategy is often the most effective approach. This involves using protecting groups that can be removed under different, non-interfering conditions.[7][8][9]

  • Causality & Insight: The C3 and C4 hydroxyls are cis to each other, allowing them to be protected simultaneously as a cyclic acetal (e.g., an acetonide). This is a highly reliable and common first step. The remaining C5 hydroxyl can then be protected with a different group (e.g., a silyl ether or a benzyl ether) before proceeding with further transformations. This strategy "unlocks" the molecule for selective chemistry.

  • Actionable Advice:

    • Protect the cis-Diol: React shikimic acid (or its methyl ester) with 2,2-dimethoxypropane or acetone under acidic catalysis (e.g., TsOH) to form the acetonide, protecting the C3 and C4 hydroxyls.

    • Protect the C5-OH: Protect the remaining C5 hydroxyl with a group that is stable to the conditions you plan to use next. For example, a TBDMS group is stable to many reaction conditions but can be removed with fluoride ions (TBAF), while the acetonide is stable to bases but removed with acid.

    • Verify Each Step: Confirm complete protection at each stage by NMR or LC-MS to avoid carrying mixtures into subsequent steps. Incomplete protection is a primary cause of low yields and complex product mixtures.

Caption: Orthogonal strategy enabling selective deprotection.

Category 2: Common Reactions & Conditions

Q3: My esterification of the shikimic acid carboxyl group is incomplete, even after prolonged heating. What am I doing wrong?

A3: Incomplete conversion in esterification is often due to an unfavorable equilibrium, catalyst deactivation, or steric hindrance.

  • Causality & Insight: Fischer esterification is an equilibrium-driven process. The water generated as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[10] Strongly acidic conditions can also promote side reactions like dehydration of the tertiary alcohol system, leading to aromatization or other undesired products, which appear as dark coloration in the reaction mixture.

  • Actionable Advice:

    • Water Removal: Use a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to remove water azeotropically. Alternatively, add a dehydrating agent like molecular sieves.

    • Catalyst Choice: While strong mineral acids (H₂SO₄) work, they can cause degradation. Consider milder catalysts like p-toluenesulfonic acid (p-TSA) or use an acid-impregnated resin that can be filtered off.

    • Alternative Methods: For sensitive substrates, avoid strong acid altogether. Convert the carboxylic acid to an acid chloride with SOCl₂ or (COCl)₂, then react with the desired alcohol. Alternatively, use coupling agents like DCC or EDC.

ParameterRecommendationRationale
Method Fischer EsterificationSimple, but equilibrium-limited. Best with simple alcohols.
Acid Chloride FormationHigh-yielding, but requires an extra step and harsh reagents.
Coupling Agents (EDC/DCC)Mild conditions, suitable for complex alcohols, but requires purification to remove urea byproduct.
Catalyst H₂SO₄, HClStrong, effective, but can cause degradation/side reactions.
p-TSA, CSAMilder solid acids, often result in cleaner reactions.
Solvent Alcohol as solvent/reagentPushes equilibrium forward due to large excess.
Toluene, HexaneAllows for azeotropic removal of water with a Dean-Stark trap.
Temperature 40 - 80 °CBalance reaction rate against potential for side reactions. Monitor by TLC.

Q4: My Mitsunobu reaction to invert a hydroxyl group is failing, and I'm just recovering starting material or getting a mess. What are the common failure points?

A4: The Mitsunobu reaction is powerful for achieving SN2 inversion at a secondary alcohol center, but it is notoriously sensitive to several factors.[11] Failure often points to issues with reagents, substrate acidity, or reaction setup.

  • Causality & Insight: The reaction relies on the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate (typically DEAD or DIAD).[12] This intermediate then activates the alcohol. The nucleophile (e.g., a carboxylate) must be acidic enough (pKa < 13) to protonate the reduced azodicarboxylate in the catalytic cycle.[11] Key failure modes include:

    • Wet Reagents/Solvent: Water will consume the activated intermediates.

    • Degraded Reagents: DEAD/DIAD can degrade over time. PPh₃ can oxidize to triphenylphosphine oxide (TPPO).

    • Incorrect Order of Addition: Adding the alcohol before the PPh₃ and DEAD can lead to side reactions.

    • Byproduct Interference: The reaction generates stoichiometric amounts of TPPO and a hydrazine derivative, which can make purification extremely challenging.[12]

Experimental Protocol: General Procedure for Mitsunobu Inversion

This protocol provides a robust starting point for the inversion of a protected shikimate secondary alcohol using benzoic acid as a nucleophile.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the protected shikimate alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1–0.2 M). Ensure the solvent is freshly distilled or from a solvent purification system.

  • Nucleophile Addition: Add the carboxylic acid nucleophile (e.g., benzoic acid, 1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the initial exothermic reaction upon adding the azodicarboxylate.

  • Slow Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise via syringe over 10-15 minutes. A color change (e.g., to orange/red) and/or formation of a white precipitate (the betaine complex) may be observed.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor the consumption of the starting alcohol by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding a small amount of water or saturated NaHCO₃ solution.

    • Remove the solvent under reduced pressure.

    • The main challenge is removing the TPPO and hydrazine byproducts. A common method is to precipitate the TPPO by adding a nonpolar solvent like hexanes or ether and storing the mixture at low temperature, followed by filtration. . Purify the crude product by silica gel column chromatography. Using a gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.

References
  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research, 4(2), 1434-1450. [Link]

  • Zhang, X., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. International Journal of Molecular Sciences, 23(15), 8233. [Link]

  • Singh, S., & Singh, S. (2018). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. ResearchGate. [Link]

  • Escalante, A., et al. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Dove Medical Press. [Link]

  • Ma, L., et al. (2024). Spatial Heterogeneity of Metabolic Response to Drought Stress in Medicago lupulina L. Leaves. MDPI. [Link]

  • Candeias, N. R., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458-10550. [Link]

  • Candeias, N. R., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. ResearchGate. [Link]

  • Missing, S. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? ScienceDirect. [Link]

  • Corro, G., et al. (2013). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]

  • Greene, T. W., et al. (1991). Process for preparation of shikimic acid and its derivatives.
  • Hughes, D. L., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2434-2437. [Link]

  • Various Authors. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Rawat, G., & Tripathi, P. (2014). Production of shikimic acid. ResearchGate. [Link]

  • Millican, R.C. (1970). Method of detecting shikimic acid.
  • Ray, S., & Deshmukh, A. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Reddy, K. N., et al. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. Journal of Agricultural and Food Chemistry, 59(6), 2341-2347. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Kopchev, V. P., et al. (2022). STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLOLPROPANE. Journal of Chemical Technology and Metallurgy, 57(2), 349-356. [Link]

  • Smith, M. B. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Shikimic Acid Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Shikimic Acid and the Imperative for Rigorous Quantification

Shikimic acid, a key chiral intermediate in the shikimate pathway found in plants and microorganisms, has garnered significant attention in the pharmaceutical industry.[1][2] Its primary claim to fame is its role as the starting material for the synthesis of the neuraminidase inhibitor, Oseltamivir (Tamiflu®), a frontline antiviral drug for influenza.[3] The primary commercial source of shikimic acid is the fruit of the Chinese star anise (Illicium verum).[1][4] Consequently, the accurate and precise quantification of shikimic acid in plant extracts is not merely an academic exercise; it is a critical component of quality control, raw material sourcing, and process optimization in drug development.

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for shikimic acid quantification. We will explore the causality behind each validation parameter, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] Furthermore, we will objectively compare the validated HPLC method with alternative analytical techniques, providing the data and insights necessary for researchers to select the most appropriate method for their specific application.

The Reference Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for the quantification of polar organic molecules like shikimic acid from complex plant matrices. The choice of RP-HPLC is deliberate: it offers a robust, reproducible, and highly quantitative approach. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. Shikimic acid, being a polar compound, elutes relatively early under typical RP-HPLC conditions, allowing for a rapid analysis time.

Typical Chromatographic Conditions for Shikimic Acid Analysis

ParameterTypical SettingRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides excellent separation for polar to moderately nonpolar compounds. The C18 chemistry offers robust performance and is widely available.[8][9]
Mobile Phase Isocratic elution with acidified water (e.g., 0.02% o-phosphoric acid or 0.1% acetic acid)The low pH ensures that the carboxylic acid group of shikimic acid is protonated, leading to a consistent retention time and sharp peak shape.[9][10]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column.
Detection UV-Vis or Photodiode Array (PDA) at ~213 nmShikimic acid has a chromophore that absorbs in the low UV range. A PDA detector is highly recommended as it can assess peak purity.[9][11]
Injection Volume 10 - 20 µLA typical volume that balances sensitivity with the risk of column overloading.
Column Temperature 25 - 30 °CMaintaining a constant temperature ensures reproducible retention times.

Core Directive: A Step-by-Step Validation of the HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] It is the system that ensures trustworthiness in your results. The following protocol is structured according to the ICH Q2(R1) guideline.[5]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Evaluation cluster_output Outcome prep_standards Prepare Standards (Stock & Dilutions) run_hplc Execute HPLC Runs prep_standards->run_hplc prep_samples Prepare Plant Extracts (Spiked & Unspiked) prep_samples->run_hplc specificity Specificity evaluate Evaluate vs. Acceptance Criteria specificity->evaluate linearity Linearity & Range linearity->evaluate accuracy Accuracy accuracy->evaluate precision Precision precision->evaluate lod_loq LOD & LOQ lod_loq->evaluate robustness Robustness robustness->evaluate process_data Process Data (Peak Area, RT) run_hplc->process_data process_data->specificity process_data->linearity process_data->accuracy process_data->precision process_data->lod_loq process_data->robustness report Validation Report evaluate->report

A typical workflow for HPLC method validation.
Specificity (Selectivity)

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] In a complex plant extract, this is arguably the most important parameter. It ensures you are measuring only shikimic acid.

Experimental Protocol:

  • Inject a blank (mobile phase) to check for system peaks.

  • Inject a standard solution of shikimic acid.

  • Inject a placebo (plant extract prepared without the target analyte, if possible, or a representative plant matrix known to contain low levels).

  • Inject the plant extract sample.

  • Inject a spiked plant extract sample (fortified with a known amount of shikimic acid standard).

  • Peak Purity Analysis: If using a PDA detector, perform peak purity analysis on the shikimic acid peak in both the standard and the sample chromatograms. The peak should be spectrally homogeneous.

Acceptance Criteria:

  • The shikimic acid peak should be well-resolved from any adjacent peaks.

  • The blank and placebo injections should show no interfering peaks at the retention time of shikimic acid.

  • The peak purity analysis should result in a purity angle that is less than the purity threshold.

Linearity

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This relationship is fundamental for calculating the concentration of the analyte in unknown samples.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of shikimic acid from a stock solution, covering the expected concentration range of the samples. A typical range for LC-UV could be 1.0 to 500.0 µg/mL.[10]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

Acceptance Criteria:

  • The coefficient of determination (R²) should be ≥ 0.999.

  • The y-intercept should be minimal.

  • A visual inspection of the plot should confirm a linear relationship.

Range

Why it's critical: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][6]

Experimental Protocol:

  • The range is confirmed by the successful validation of linearity, accuracy, and precision using concentrations that span the desired interval. For an assay of a substance in a finished product, the ICH recommends a range of 80% to 120% of the test concentration.[6]

Acceptance Criteria:

  • The method provides an acceptable degree of linearity, accuracy, and precision within the specified range.[5]

Accuracy

Why it's critical: Accuracy measures the closeness of the test results obtained by the method to the true value. It's typically determined by recovery studies.

Experimental Protocol:

  • Prepare a plant extract sample (matrix).

  • Spike the matrix with known concentrations of shikimic acid at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Prepare each concentration level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%. Some literature shows excellent recovery of 98.5%.[11]

Precision

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or by analyzing six replicates at 100% of the test concentration.

    • Perform the analysis on the same day, with the same analyst and equipment.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • This evaluates the effect of random events on the precision of the analytical procedure.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) should be ≤ 2%. One study reported an RSD of 1.67%.[11]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why they are critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Calibration Curve):

  • Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Acceptance Criteria:

  • There are no strict ICH criteria, but the LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision. The LOQ must be below the lowest expected concentration of shikimic acid in the samples.

Robustness

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate, mobile phase composition).

  • Make small, deliberate changes to these parameters one at a time (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 0.1 mL/min).

  • Analyze a standard solution under each modified condition and evaluate the effect on retention time, peak area, and resolution.

Acceptance Criteria:

  • The %RSD of the results under the varied conditions should not significantly differ from the precision results, and system suitability parameters should still be met.

Summary of HPLC Method Validation Parameters

ParameterAcceptance Criterion (Typical)Purpose
Specificity No interference at analyte retention time; Peak purity > 99%To ensure the signal is from the analyte of interest only.
Linearity (R²) ≥ 0.999To confirm a proportional relationship between signal and concentration.
Range Confirmed by Linearity, Accuracy, PrecisionTo define the upper and lower concentration limits of the method.
Accuracy (% Recovery) 98.0 - 102.0%To determine how close the measured value is to the true value.
Precision (%RSD) ≤ 2.0%To assess the scatter of data from replicate measurements.
LOD / LOQ Signal-to-Noise ≥ 3:1 / ≥ 10:1To determine the lowest concentration that can be detected/quantified.
Robustness System suitability passes under varied conditionsTo confirm the method's reliability with minor procedural changes.

Experimental Protocol: From Star Anise to a Quantifiable Peak

Extraction of Shikimic Acid from Illicium verum

This protocol is a consolidated example based on established methods.[1][3][9][12]

  • Grinding: Grind dried fruits of Illicium verum into a fine powder using a windmill grinder.

  • Defatting (Optional but Recommended): To remove oils that can interfere with the analysis and damage the HPLC column, perform a pre-extraction with a nonpolar solvent.

    • Add the powdered plant material to a Soxhlet apparatus and extract with hexane for 2-4 hours.[12]

    • Discard the hexane extract and allow the defatted plant material to air dry completely.

  • Methanol Extraction:

    • Transfer the defatted powder to a flask and add methanol (e.g., a 1:10 solid-to-solvent ratio, w/v).

    • Stir the mixture at room temperature for 2 hours.[9] Alternatively, reflux for 30 minutes.[12]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to yield a solid or semi-solid crude extract.

  • Sample Preparation for HPLC:

    • Accurately weigh a portion of the crude extract and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

Comparative Analysis: Alternative Quantification Methodologies

While HPLC is a powerful tool, it is not the only option. The choice of analytical method often depends on the specific research question, available equipment, and required sensitivity.[13][14]

Method_Selection_Tree start What is your primary goal? q1 Routine QC & High Throughput? start->q1 q2 Trace Level Analysis or Metabolomics Study? q1->q2 No hptlc HPTLC q1->hptlc Yes hplc HPLC-UV q2->hplc No (Standard Quantification) lcms LC-MS/MS q2->lcms Yes q3 Need for Structural Confirmation? q3->hplc No q3->lcms Yes gcms GC-MS q3->gcms Yes (for volatile derivatives) lcms->q3

Decision tree for selecting an analytical method.

Comparative Overview of Analytical Methods

FeatureHPLC-UV HPTLC GC-MS LC-MS/MS
Principle Liquid-solid partitioningPlanar chromatographyGas-solid partitioningLiquid-solid partitioning with mass detection
Specificity Good to ExcellentModerateExcellentSuperior
Sensitivity Good (µg/mL)ModerateExcellent (ng/mL)Superior (pg/mL to ng/mL)[10]
Sample Throughput ModerateHighModerateModerate
Derivatization Not requiredNot requiredRequired (silylation)[15]Not required
Cost (Instrument) ModerateLowHighVery High
Best For Routine QC, content uniformity, stability testingRapid screening, raw material identificationMetabolite profiling, confirmation of identityTrace quantification, metabolomics, impurity profiling[16]
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a form of planar chromatography that offers high sample throughput, making it suitable for rapid screening of multiple samples. However, its quantitative accuracy and precision are generally lower than HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and structural information from the mass spectrometer. Its major drawback for shikimic acid is that the analyte is not volatile and requires a chemical derivatization step (e.g., silylation) prior to analysis, which adds time and potential for error.[8][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity.[14][16] By coupling an HPLC with a tandem mass spectrometer, one can select for the specific mass of shikimic acid and its fragments, effectively eliminating matrix interference. Linearity ranges for LC-MS can be in the ng/mL range (e.g., 100-1000 ng/mL), making it ideal for trace analysis or studies in complex biological matrices.[10]

Conclusion: Selecting the Right Tool for the Job

The validation of an HPLC method for the quantification of shikimic acid is a systematic process that builds a foundation of trust in the generated data. A properly validated RP-HPLC method with UV detection is robust, reliable, and perfectly suited for the routine quality control and assay of shikimic acid in plant extracts where concentrations are relatively high. It represents a pragmatic balance of performance, cost, and accessibility.

For research that demands higher throughput for screening purposes, HPTLC is a viable alternative. When the objective is to detect trace amounts, perform metabolomic profiling, or achieve the highest degree of certainty in identification, the superior sensitivity and specificity of LC-MS/MS make it the method of choice, despite its higher cost and complexity. GC-MS remains a powerful tool but is often less practical for this specific analyte due to the required derivatization step. Ultimately, the "best" method is the one that is validated and fit for its intended purpose.

References

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

  • Gezici, S., & Yayla, F. (2016). Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. Marmara Pharmaceutical Journal, 20(2), 201-207. [Link]

  • Shaner, D. L., et al. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. Journal of Agricultural and Food Chemistry, 59(7), 3009-3015. [Link]

  • Gunning, P. A. (2018). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Purdue University e-Pubs. [Link]

  • Ghosh, S., et al. (2013). Method for the extraction of shikimic acid.
  • Karimi, F., et al. (2020). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of Medicinal Plants, 19(75), 1-14. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Shikimic Acid on Newcrom BH Column. [Link]

  • Avula, B., et al. (2010). Analysis of (−)-Shikimic Acid in Chinese Star Anise by GC–MS with Selected Ion Monitoring. Chromatographia, 72(1-2), 117-121. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • de Oliveira, M. V. V., et al. (2023). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 113(4), 857-871. [Link]

  • Avula, B., et al. (2009). Determination of Shikimic Acid in Fruits of Illicium Species and Various Other Plant Samples by LC–UV and LC–ESI–MS. Chromatographia, 70(3-4), 519-524. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wang, X. Q., Guo, Y. J., & Yang, C. S. (2001). [Determination of shikimic acid in fruit of Illiciaceae plants by HPLC with diode-array detection]. Zhongguo Zhong Yao Za Zhi, 26(7), 447-449. [Link]

  • Shaner, D.L., et al. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants. ResearchGate. [Link]

  • Ennis, D. S., & D'Andrea, S. V. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2538-2541. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. [Link]

  • Bochkov, D.V., et al. (2012). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. ResearchGate. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

A Comparative Guide to Shikimic Acid Content in Plant Species: From Star Anise to Pine Needles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of a Plant-Derived Precursor

Shikimic acid, a key metabolite in the shikimate pathway, is a cornerstone molecule in the biosynthesis of aromatic compounds in plants, bacteria, and fungi.[1][2] This pathway is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are essential for protein synthesis and serve as precursors to a vast array of secondary metabolites, including lignin, flavonoids, and alkaloids.[3][4] Crucially, the shikimate pathway is absent in animals, making its enzymes prime targets for the development of herbicides and antimicrobial agents.[1][5]

Beyond its fundamental biological role, shikimic acid has garnered immense interest from the pharmaceutical industry. It is the primary chiral starting material for the synthesis of Oseltamivir (marketed as Tamiflu), a potent neuraminidase inhibitor used to treat and prevent influenza A and B virus infections.[6] This demand has spurred intensive research into identifying and quantifying high-yield, sustainable plant sources of this valuable compound. This guide provides a comparative analysis of shikimic acid content across different plant species, details the metabolic pathway responsible for its synthesis, and presents a validated protocol for its accurate quantification.

Comparative Analysis of Shikimic Acid Content in Key Plant Species

The concentration of shikimic acid varies significantly across the plant kingdom, influenced by species, plant organ, developmental stage, and environmental conditions.[7] While Chinese star anise (Illicium verum) is the traditional commercial source, its limited geographical cultivation has driven the exploration of alternative species.[8]

The primary commercial source, the fruits of Chinese star anise (Illicium verum), boasts the highest reported concentrations of shikimic acid.[6] However, needles from various pine species, particularly Masson's pine (Pinus massoniana), and leaves from the Ginkgo biloba tree have emerged as promising and more widespread alternatives.[9][10]

Table 1: Comparative Shikimic Acid Content in Selected Plant Species (Dry Weight Basis)

Plant SpeciesCommon NamePlant PartShikimic Acid Content (% w/w)Reference(s)
Illicium verumChinese Star AniseFruit (Follicles)3.0% – 17.14%[1][6][8]
Pinus massonianaMasson's PineNeedles~5.71%[9]
Ginkgo bilobaGinkgoLeaves~2.24%[10]
Liquidambar styracifluaSweetgumSeeds2.4% – 3.7%[7]

Expert Insights on Content Variability: The significant range in shikimic acid content, even within a single species like Illicium verum, is not arbitrary. It is a function of several factors:

  • Genetics and Ecotype: Different cultivars or ecotypes can exhibit inherently different metabolic profiles.[11]

  • Plant Organ: Shikimic acid is not uniformly distributed. For instance, in Illicium lanceolatum, the branch bark and leaves contain significantly higher concentrations than the roots or inner branches.[11]

  • Maturity and Seasonality: Concentrations can fluctuate with the age of the plant and the season. In Ginkgo biloba, the highest levels of shikimic acid were observed in August.[7] This is causally linked to periods of high metabolic activity where the shikimate pathway is upregulated to produce aromatic compounds for growth and defense.

The Shikimic Acid Biosynthesis Pathway

The shikimate pathway is a seven-step metabolic route that converts the central carbon metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the precursor for aromatic amino acids.[2][4] Shikimic acid appears as a critical intermediate in this sequence. Understanding this pathway is essential for any metabolic engineering efforts aimed at increasing its yield in plants or microbial systems.

Shikimate_Pathway cluster_precursors Central Metabolism Precursors cluster_pathway Shikimate Pathway cluster_products Aromatic Amino Acids PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DAHP Synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Dehydratase Shikimate Shikimic Acid DHS->Shikimate Shikimate Dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase (Target of Glyphosate) Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AAs Tryptophan, Phenylalanine, Tyrosine Chorismate->AAs Multiple Steps

Caption: The plant shikimate pathway, converting central metabolites into chorismate.

Experimental Protocol: Quantification of Shikimic Acid via HPLC

For researchers aiming to perform a comparative analysis, a robust and reproducible quantification method is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for its specificity and sensitivity.[12][13]

Rationale for Method Selection

While spectrophotometric methods exist, they can be prone to interference from other organic acids.[7][12] HPLC, particularly Reverse-Phase HPLC (RP-HPLC), provides superior separation of shikimic acid from structurally similar compounds, ensuring accurate quantification. A C18 column is chosen for its hydrophobicity, which effectively retains polar analytes like shikimic acid when used with a highly aqueous mobile phase. UV detection at ~213 nm is selected as this is a wavelength where shikimic acid exhibits strong absorbance.[8]

Workflow for Sample Preparation and Analysis

Caption: Standard workflow for shikimic acid quantification from plant material.

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh ~10 mg of pure shikimic acid standard and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Perform serial dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) to generate a calibration curve. This is critical for validating the linear response of the detector.

  • Sample Preparation:

    • Harvest the desired plant tissue (e.g., fruits, needles, leaves).

    • Dry the material to a constant weight, typically in an oven at 50-60°C or via lyophilization, to normalize results on a dry weight (DW) basis.

    • Grind the dried tissue into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 10 mL of an appropriate extraction solvent. A common choice is aqueous methanol (e.g., 50% methanol in water).

    • Vortex thoroughly and place in an ultrasonic bath for 30-60 minutes to maximize extraction efficiency.[9] This step uses cavitation to disrupt cell walls, enhancing solvent penetration and analyte release.

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. This self-validating step is essential to prevent particulates from clogging the HPLC column and interfering with the analysis.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with an acidic aqueous solution, such as 3.5 mmol/L phosphoric acid in water.[9] The low pH ensures that the carboxylic acid group of shikimic acid is protonated, leading to better retention and sharper peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 213 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Run the prepared standards to generate a calibration curve (peak area vs. concentration).

    • Inject the plant extracts and record the peak area corresponding to the retention time of the shikimic acid standard.

    • Calculate the concentration in the extract using the regression equation from the calibration curve and express the final content as a percentage of the initial dry weight of the plant material.

Conclusion

While Illicium verum remains the industry benchmark for shikimic acid production, this guide demonstrates that other species, notably Pinus massoniana and Ginkgo biloba, represent viable and potentially more sustainable alternative sources. The significant natural variation in shikimic acid levels underscores the necessity for rigorous analytical validation. The provided HPLC protocol offers a reliable, self-validating framework for researchers and drug development professionals to accurately quantify this critical pharmaceutical precursor, enabling informed decisions in sourcing and process development. The continued exploration of plant biodiversity, guided by robust analytical chemistry, is key to securing a stable supply chain for essential medicines.

References

  • Al-Fifi, Z. I. A., et al. (2022). Evaluation of Allelopathic Activity of Chinese Medicinal Plants and Identification of Shikimic Acid as an Allelochemical from Illicium verum Hook. f. MDPI. Available at: [Link]

  • Ramazani, A., et al. (2021). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of the Chinese Chemical Society. Available at: [Link]

  • Chen, J., et al. (2013). Content Analysis of Shikimic Acid in the Masson Pine Needles and Antiplatelet-aggregating Activity. ResearchGate. Available at: [Link]

  • Bochkov, D. V., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology. Available at: [Link]

  • Lal, S. K. & Mishra, N. (2013). Shikimic acid: A highly prospective molecule in pharmaceutical industry. ResearchGate. Available at: [Link]

  • Huang, Y., et al. (2014). Distribution Differences of Shikimic Acid in Cultivated Illicium lanceolatum. International Conference on Biomedical Engineering and Biotechnology. Available at: [Link]

  • Li, M., et al. (2013). Method of extracting shikimic acid from star anise. Google Patents.
  • Ling, Z., et al. (2017). Total quantification and extraction of shikimic acid from star anise (llicium verum) using solid-state NMR and cellulose-dissolving aqueous hydroxide solutions. ResearchGate. Available at: [Link]

  • Kulic, M., et al. (2022). The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents. MDPI. Available at: [Link]

  • Bochkov, D. V., et al. (2012). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Shikimic acid. Wikipedia. Available at: [Link]

  • Xu, Y., et al. (2023). Metabolomic and transcriptomic analyses unveil the accumulation of shikimic acid in the leaves of Ginkgo biloba. Frontiers in Plant Science. Available at: [Link]

  • Li, J., et al. (2022). Pine (Pinus massoniana Lamb.) Needle Extract Supplementation Improves Performance, Egg Quality, Serum Parameters, and the Gut Microbiome in Laying Hens. National Center for Biotechnology Information. Available at: [Link]

  • An, Y., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. National Center for Biotechnology Information. Available at: [Link]

  • Küpeli Akkol, E., et al. (2017). Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Payne, A. D., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. ACS Publications. Available at: [Link]

  • van der Walt, J. S., et al. (2023). Sourcing Shikimic Acid from Waste Streams of Ginkgo biloba Leaf Extract Production. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Reddy, K. N., et al. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. ACS Publications. Available at: [Link]

  • Tzin, V. & Galili, G. (n.d.). Pathway to shikimic acid, from which the aromatic amino a. Purdue University. Available at: [Link]

  • Tzin, V. & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. Available at: [Link]

  • Reddy, K. N., et al. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. ACS Publications. Available at: [Link]

  • Xu, Y., et al. (2023). Concentration of shikimic acid in the leaves of 33 Ginkgo biloba clones... ResearchGate. Available at: [Link]

  • Cromartie, T. H. & Polge, N. D. (2000). HPLC and colourimetric quantification of shikimic acid levels in crops after glyphosate treatment. UPSpace. Available at: [Link]

  • Zhang, C., et al. (2023). Research on Morphological Indicator Extraction Method of Pinus massoniana Lamb. Based on 3D Reconstruction. MDPI. Available at: [Link]

  • Zhang, Z., et al. (2020). Method for extracting shikimic acid and quinic acid from folium ginkgo. Google Patents.
  • M. T. M. Miranda, et al. (2016). Shikimate Pathway and Aromatic Amino Acid Biosynthesis. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Characterization of 35 Masson pine (Pinus massoniana) half-sib families from two provinces based on metabolite properties. Frontiers in Plant Science. Available at: [Link]

  • Zhang, G., et al. (2007). Effects of Pinus massoniana bark extract on cell proliferation and apoptosis of human hepatoma BEL-7402 cells. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the Biological Activities of Shikimic Acid and Quinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Key Molecules from a Common Path

Shikimic acid and quinic acid are structurally related cyclohexanecarboxylic acids, both central to the shikimate pathway in plants and microorganisms.[1] This pathway is a crucial metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and is absent in animals, making it an attractive target for the development of antimicrobial agents.[1]

Shikimic acid is a cornerstone in pharmaceutical synthesis, most notably as the primary precursor for the antiviral drug oseltamivir (Tamiflu®).[2] Beyond its role in antiviral drug manufacturing, research has highlighted its potential anticoagulant, antithrombotic, anti-inflammatory, and analgesic properties.[3]

Quinic acid , a more hydroxylated derivative of shikimic acid, is also a versatile chiral starting material in the synthesis of various pharmaceuticals.[4] It is recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, antidiabetic, anticancer, and neuroprotective effects.[5][6]

This guide will dissect and compare the biological activities of these two molecules, providing a comprehensive overview supported by experimental evidence to inform future research and drug development endeavors.

Comparative Analysis of Biological Activities

While structurally similar, shikimic acid and quinic acid exhibit distinct profiles of biological activity. This section provides a side-by-side comparison of their key therapeutic potentials, supported by available experimental data.

Antibacterial Activity: A Tale of Two Mechanisms

A direct comparative study on the effects of shikimic acid and quinic acid against Staphylococcus aureus revealed that both compounds possess potent antibacterial properties, yet they operate through different mechanisms.[5]

FeatureShikimic AcidQuinic AcidReference
Effect on Intracellular pH No significant effectSignificantly decreases intracellular pH
Succinate Dehydrogenase Activity ReducedReduced
Intracellular ATP Concentration Significant decreaseSignificant decrease
DNA Interaction Directly interacts with genomic DNA, reducing DNA contentDirectly interacts with genomic DNA, reducing DNA content

Key Insight: The ability of quinic acid to lower the intracellular pH of S. aureus suggests a distinct mode of action compared to shikimic acid. Both compounds, however, converge on disrupting cellular respiration and interfering with DNA integrity.[5]

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Both shikimic acid and quinic acid have demonstrated anti-inflammatory properties through the modulation of critical inflammatory signaling pathways.

Shikimic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[4][7] These pathways are central to the production of pro-inflammatory mediators. By suppressing the phosphorylation of key proteins in these pathways, shikimic acid can reduce the expression of inflammatory cytokines such as TNF-α and IL-1β.[7]

Quinic acid also modulates inflammatory responses, with evidence pointing to its role in inhibiting the NF-κB and MAPK pathways .[8] Specifically, in the context of neuroinflammation, quinic acid has been shown to alleviate inflammation by inhibiting the DR3/IKK/NF-κB signaling cascade.[8]

Causality in Experimental Choice: The selection of NF-κB and MAPK pathways as targets for investigation is based on their well-established roles as master regulators of inflammation. Assays measuring the phosphorylation status of key proteins within these cascades (e.g., p65 for NF-κB, ERK/JNK/p38 for MAPK) provide a direct readout of the anti-inflammatory potential of a compound.

Antioxidant Activity: A Point of Contention

The antioxidant capacities of shikimic acid and quinic acid present a more complex picture. While some studies suggest that both compounds possess antioxidant properties, a direct comparative study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay reported that neither shikimic acid nor quinic acid showed any activity.[9]

This discrepancy may be attributable to the specific assay conditions or the inherent chemical properties of the molecules. The antioxidant activity of phenolic compounds is often linked to the number and position of hydroxyl groups. Quinic acid, with an additional hydroxyl group compared to shikimic acid, might be expected to have greater antioxidant potential under certain conditions. However, the lack of a conjugated system in both molecules may limit their radical scavenging capabilities in assays like the DPPH test. Further investigation using a variety of antioxidant assays is warranted to fully elucidate and compare their antioxidant potential.

Anticancer Activity: Emerging Evidence

Both shikimic acid and quinic acid have been investigated for their potential as anticancer agents.

Quinic acid has been identified as a component in plant extracts exhibiting cytotoxicity against various cancer cell lines. For instance, a methanolic extract of Andrographis paniculata, containing quinic acid, showed significant toxicity against several cancer cell lines, including the human breast cancer cell line MCF-7 , with an IC50 value of 36.237±1.729 µg/ml.[1] Another study on an extract of Corchorus olitorius roots containing quinic acid reported an IC50 value of 42.68 ± 1.96 µg/ml against MCF-7 cells.[2]

Information on the direct anticancer activity of pure shikimic acid against MCF-7 cells is less prevalent in the readily available literature, making a direct quantitative comparison challenging. However, its derivatives have been explored for their anticancer potential.[10]

Experimental Rationale: The MCF-7 cell line is a widely used and well-characterized model for estrogen receptor-positive breast cancer, making it a standard choice for initial in vitro screening of potential anticancer compounds.

Neuroprotective Effects: A Promising Avenue for Quinic Acid

Quinic acid and its derivatives have shown notable neuroprotective and neurotrophic effects. Studies have demonstrated their ability to protect neuronal cells from Aβ-induced toxicity and to induce neurite outgrowth in PC12 cells.[11] The neuroprotective mechanism of quinic acid has been linked to its ability to reduce neuroinflammation and oxidative stress, partly through the inhibition of the MAPK signaling pathway.[3]

While shikimic acid is a crucial building block for many neurologically active compounds, direct evidence of its neuroprotective effects is less documented compared to quinic acid.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies for key biological assays discussed in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to a pale yellow. The degree of discoloration, measured spectrophotometrically, is indicative of the compound's antioxidant activity.[12]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[12]

  • Sample Preparation: Prepare a stock solution of the test compound (shikimic acid or quinic acid) in methanol. Create a series of dilutions from the stock solution to be tested.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the test compound solution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

NF-κB Inhibition Assay for Anti-inflammatory Activity

This protocol describes a reporter gene assay to measure the inhibition of NF-κB transcriptional activity.

Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. When NF-κB is activated by a pro-inflammatory stimulus (e.g., TNF-α or LPS), it binds to the response element and drives the expression of the reporter gene. An inhibitor of the NF-κB pathway will prevent this, leading to a decrease in the reporter signal.[7][13]

Step-by-Step Methodology:

  • Cell Culture: Culture human NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in appropriate growth medium in a 96-well plate until they reach a suitable confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (shikimic acid or quinic acid) for a specified period (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) to the cell culture medium. Include a vehicle control (no compound, no stimulus) and a positive control (stimulus, no compound).

  • Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for reporter gene expression.[13]

  • Reporter Gene Assay:

    • For a luciferase reporter, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

    • For a GFP reporter, measure the fluorescence using a fluorescence plate reader or microscope.

  • Data Analysis: Normalize the reporter signal to cell viability (e.g., using an MTT assay) to account for any cytotoxic effects of the compounds. Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the positive control.

  • IC50 Determination: Determine the IC50 value, the concentration of the compound that inhibits NF-κB activity by 50%, by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Biosynthetic Relationship

To provide a deeper understanding of the molecular mechanisms underlying the biological activities of shikimic and quinic acids, this section presents diagrams of key signaling pathways and their biosynthetic relationship.

Biosynthesis of Shikimic Acid and Quinic Acid

Shikimic acid and quinic acid are both intermediates in the shikimate pathway. Shikimic acid is a direct intermediate, while quinic acid is formed from an earlier intermediate, 3-dehydroquinic acid.

Biosynthesis PEP Phosphoenolpyruvate DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP DHQ 3-Dehydroquinic acid DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimic acid DHQ->DHS DHQ dehydratase Quinate Quinic Acid DHQ->Quinate Quinate dehydrogenase Shikimate Shikimic Acid DHS->Shikimate Shikimate dehydrogenase Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA ... caption Biosynthesis of Shikimic and Quinic Acids

Caption: Biosynthesis of Shikimic and Quinic Acids.

Anti-inflammatory Signaling Pathways

Both shikimic and quinic acid have been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical for the inflammatory response.

Anti_inflammatory_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates MAPK->NFkB_p65_nuc Shikimic_Acid Shikimic Acid Shikimic_Acid->IKK inhibits Shikimic_Acid->MAPK inhibits Quinic_Acid Quinic Acid Quinic_Acid->IKK inhibits Quinic_Acid->MAPK inhibits DNA DNA NFkB_p65_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) DNA->Inflammatory_Genes transcription caption Inhibition of Inflammatory Pathways

Caption: Inhibition of Inflammatory Pathways.

Conclusion and Future Directions

Shikimic acid and quinic acid, while originating from the same metabolic pathway, exhibit a nuanced and diverse range of biological activities. Quinic acid demonstrates a broader spectrum of activities, particularly in the realms of antibacterial and neuroprotective effects, which may be attributed to its additional hydroxyl group. Shikimic acid, while a critical precursor for the blockbuster antiviral drug oseltamivir, also possesses notable anti-inflammatory and anticoagulant properties that warrant further investigation.

The direct comparative data on their antibacterial mechanisms provides a solid foundation for understanding their differential effects. However, a significant gap remains in the direct comparative quantitative data for their antioxidant and anticancer activities. Future research should focus on head-to-head in vitro and in vivo studies to generate robust comparative data, including IC50 values for the pure compounds across a range of cancer cell lines and using multiple antioxidant assays.

Furthermore, exploring the synergistic effects of these two compounds, or their combination with existing drugs, could unveil novel therapeutic strategies. The structural similarities and distinct biological profiles of shikimic acid and quinic acid make them a fascinating pair of molecules for continued exploration in the fields of drug discovery and development.

References

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
  • Bai, J., et al. (2016). A Comparative Study on the Effects of Quinic Acid and Shikimic Acid on Cellular Functions of Staphylococcus aureus. Journal of Food Science, 81(11), M2815-M2822.
  • Borges, F., et al. (2015). Shikimic Acid and Its Derivatives: A World of Opportunities. Current Pharmaceutical Design, 21(34), 5032-5047.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • El-Seedi, H. R., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Agricultural and Food Chemistry, 60(48), 11847-11857.
  • Farhat, M. B., et al. (2019). Pharmacological insights into the multifaceted biological properties of quinic acid. Life sciences, 235, 116801.
  • Lee, J. H., et al. (2020). Quinic Acid Alleviates Behavior Impairment by Reducing Neuroinflammation and MAPK Activation in LPS-Treated Mice. Biomolecules & Therapeutics, 28(4), 356.
  • Li, R., et al. (2019). Shikimic acid: A review of its synthesis, biosynthesis, and applications. Bioorganic & Medicinal Chemistry, 27(16), 3439-3455.
  • Ma, L., et al. (2023). Shikimic Acid Regulates the NF-κB/MAPK Signaling Pathway and Gut Microbiota to Ameliorate DSS-Induced Ulcerative Colitis. Journal of Agricultural and Food Chemistry, 71(23), 8871-8882.
  • Mukherjee, P. K., et al. (2022). Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)
  • Park, S. Y., et al. (2007). Neuroprotective and neurotrophic effects of quinic acids from Aster scaber in PC12 cells. Biological and Pharmaceutical Bulletin, 30(7), 1292-1296.
  • Singh, D. P., et al. (2018). Investigations on Antioxidant Potential of Phenolic Acids and Flavonoids: The Common Phytochemical Ingredients in Plants. Journal of Plant Biochemistry and Physiology, 6(3), 1-5.
  • S/O, S. (n.d.). Quinic acid. Retrieved from [Link]

  • S/O, S. (n.d.). Shikimic acid. Retrieved from [Link]

  • Tripathi, S., & Dwivedi, S. (2020). Shikimic acid as intermediary model for the production of drugs effective against influenza virus. In Natural Bio-active Compounds (pp. 311-324). Springer, Singapore.
  • Zhang, X., et al. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Drug design, development and therapy, 8, 1935.
  • Zhao, Y., et al. (2024). Quinic acid alleviates high-fat diet-induced neuroinflammation by inhibiting DR3/IKK/NF-κB signaling via gut microbial tryptophan metabolites. Food & Function, 15(2), 1144-1157.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Spectrophotometric and HPLC Methods for Shikimic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of shikimic acid is of paramount importance. As a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, its analysis is crucial in fields ranging from herbicide research to the synthesis of antiviral medications.[1] The two most prevalent analytical techniques for this purpose are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[2]

This guide provides an in-depth, objective comparison of these two methods, grounded in experimental data and established validation principles. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

The Choice of Method: A Balance of Speed, Specificity, and Cost

The selection of an analytical method is often a compromise between various factors. Spectrophotometric methods are generally more cost-effective and simpler to perform, making them suitable for high-throughput screening.[2] In contrast, HPLC offers superior specificity and sensitivity, which is critical for complex matrices and regulatory submissions.[5][6] This guide will equip you with the necessary insights to make an informed decision based on your specific research needs.

Underlying Principles of Quantification

Spectrophotometric Determination: A Chromophore-Generating Reaction

The spectrophotometric quantification of shikimic acid, which does not inherently possess a strong chromophore, relies on a chemical derivatization process. The most common method involves the oxidation of the vicinal diols in the shikimic acid molecule by periodate.[5] This reaction cleaves the carbon-carbon bond, leading to the formation of a chromophore that can be measured spectrophotometrically. While effective, this method's specificity can be a concern, as other compounds with vicinal diols may interfere with the assay.[5]

HPLC Analysis: Separation and Direct Detection

High-Performance Liquid Chromatography (HPLC) separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For shikimic acid, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.[1] Shikimic acid, being a polar molecule, has a low affinity for the stationary phase and elutes relatively quickly. Detection is typically achieved using a UV detector, as shikimic acid exhibits absorbance in the low UV region.[7] The high resolving power of HPLC allows for the separation of shikimic acid from potentially interfering compounds, ensuring high specificity.

Experimental Protocols

Spectrophotometric Method Protocol

This protocol is a generalized procedure based on commonly cited methods.[5]

1. Reagent Preparation:

  • Shikimic Acid Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of shikimic acid standard and dissolve in 100 mL of deionized water.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in deionized water.
  • Periodic Acid Solution (0.05 M): Dissolve 1.14 g of periodic acid in 100 mL of deionized water.
  • Sodium Hydroxide Solution (1 M): Dissolve 4 g of sodium hydroxide in 100 mL of deionized water.
  • Glycine Solution (0.2 M): Dissolve 1.5 g of glycine in 100 mL of deionized water.

2. Sample Preparation:

  • Extract shikimic acid from the sample matrix using an appropriate solvent (e.g., methanol, water).
  • Filter the extract through a 0.45 µm syringe filter.
  • Dilute the filtered extract to a concentration expected to be within the linear range of the assay.

3. Assay Procedure:

  • Pipette 100 µL of each working standard solution, sample extract, and a blank (deionized water) into separate test tubes.
  • Add 500 µL of the periodic acid solution to each tube and mix well.
  • Incubate the tubes at room temperature for 30 minutes.
  • Add 500 µL of the sodium hydroxide solution to each tube and mix.
  • Add 500 µL of the glycine solution to each tube and mix thoroughly.
  • Allow the color to stabilize for 10 minutes.
  • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 380-382 nm) using a spectrophotometer.[5]

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
  • Determine the concentration of shikimic acid in the sample extracts from the calibration curve.
HPLC Method Protocol

This protocol outlines a typical reversed-phase HPLC method for shikimic acid analysis.[8][9]

1. Reagent and Equipment:

  • HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8] The exact ratio may need optimization.
  • Shikimic Acid Standard Stock Solution (1 mg/mL): Prepare as described for the spectrophotometric method.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

2. Sample Preparation:

  • Prepare sample extracts as described for the spectrophotometric method.
  • Ensure the final dilution is made in the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: A typical isocratic elution could be a 95:5 (v/v) mixture of 0.02% phosphoric acid in water and acetonitrile.[7]
  • Flow Rate: 1.0 mL/min.[7]
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.[8]
  • Detection Wavelength: 200-215 nm.[7][10]

4. Data Analysis:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against concentration.
  • Inject the sample extracts and determine the peak area corresponding to shikimic acid.
  • Calculate the concentration of shikimic acid in the samples using the calibration curve.

Cross-Validation Workflow

The cross-validation of two analytical methods is a systematic process to ensure that both methods provide comparable results. This workflow is a critical component of method transfer and validation.

Cross-Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion start Define Acceptance Criteria prep_samples Prepare Standard and Sample Sets start->prep_samples spec_analysis Analyze by Spectrophotometry prep_samples->spec_analysis hplc_analysis Analyze by HPLC prep_samples->hplc_analysis data_comp Compare Datasets (e.g., t-test, F-test) spec_analysis->data_comp hplc_analysis->data_comp assess_criteria Assess Against Acceptance Criteria data_comp->assess_criteria pass Methods are Interchangeable assess_criteria->pass Pass fail Investigate Discrepancies assess_criteria->fail Fail

Caption: A workflow diagram illustrating the key stages in the cross-validation of spectrophotometric and HPLC methods.

Comparative Analysis of Method Validation Parameters

The performance of an analytical method is defined by its validation parameters. The following table summarizes a typical comparison between the spectrophotometric and HPLC methods for shikimic acid quantification, with data synthesized from various studies.[5][6][11]

Validation ParameterSpectrophotometric MethodHPLC MethodJustification
Specificity Lower; susceptible to interference from other compounds with vicinal diols.[5]High; chromatographic separation resolves shikimic acid from other matrix components.[5]The ability to physically separate the analyte from interferents gives HPLC a distinct advantage in specificity.
Linearity (R²) Typically >0.99Typically >0.999Both methods can exhibit excellent linearity within their respective working ranges.[6]
Range Narrower detection limit.[2]Wider linear range.[11]HPLC often provides a broader dynamic range, accommodating a wider variety of sample concentrations without dilution.
Accuracy (% Recovery) Generally good (e.g., 85-95%).[6]Excellent (e.g., 90-105%).[6]The higher specificity of HPLC often translates to better accuracy, as there is less contribution from interfering substances.
Precision (%RSD) Good (typically <5%).Excellent (typically <2%).HPLC systems, particularly with autosamplers, offer superior repeatability and intermediate precision.
Limit of Detection (LOD) Higher LOD.[6]Lower LOD (e.g., 0.43 µg/mL).[10]HPLC methods are generally more sensitive, allowing for the detection of lower concentrations of shikimic acid.
Limit of Quantification (LOQ) Higher LOQ.[6]Lower LOQ (e.g., 1.26 µg/mL).[10]The enhanced sensitivity of HPLC naturally leads to a lower limit of quantification.
Cost & Simplicity More cost-effective and simpler to execute.[2]Higher initial investment and operational complexity.Spectrophotometry is a more accessible technique for laboratories with limited budgets or a need for rapid screening.

Chemical Basis of the Spectrophotometric Method

The colorimetric reaction in the spectrophotometric assay is a well-defined chemical transformation. Understanding this reaction is key to troubleshooting and optimizing the assay.

Spectrophotometric Reaction shikimic Shikimic Acid (with vicinal diols) intermediate Unstable Intermediate shikimic->intermediate + periodate Periodic Acid (Oxidizing Agent) periodate->intermediate Oxidation chromophore Colored Chromophore (Absorbs at ~382 nm) intermediate->chromophore Rearrangement

Caption: The chemical reaction pathway for the spectrophotometric determination of shikimic acid.

Conclusion and Recommendations

Both spectrophotometric and HPLC methods are valid for the quantification of shikimic acid, but their suitability depends on the specific application.

  • Spectrophotometry is a cost-effective and rapid method ideal for high-throughput screening, preliminary studies, or in settings where access to HPLC is limited. However, careful consideration must be given to potential interferences from the sample matrix.

  • HPLC is the gold standard for accurate and specific quantification of shikimic acid, particularly in complex matrices or for regulatory purposes. Its superior sensitivity, precision, and specificity justify the higher cost and complexity.

A thorough cross-validation, as outlined in this guide, is essential when transitioning between these methods or when comparing data from different analytical platforms. This ensures the integrity and comparability of the analytical results, which is the bedrock of sound scientific research and drug development.

References

  • Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • HPLC Method for Shikimic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • The comparison of HPLC and spectrophotometric method for cholesterol determination. Potravinarstvo Slovak Journal of Food Sciences. Available at: [Link]

  • Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • The HPLC assay method of shikimic acid and 3-dehydroshikimate in pericarpium granati. Google Patents.
  • Evaluation of spectrophotometric and HPLC methods for shikimic acid determination in plants: models in glyphosate-resistant and -susceptible crops. PubMed. Available at: [Link]

  • Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. ResearchGate. Available at: [Link]

  • Determination of Quinic and Shikimic Acids in Products Derived from Bees and their Preparates by HPLC. ResearchGate. Available at: [Link]

  • Determination of Shikimic Acid in Fruits of Illicium Species and Various Other Plant Samples by LC–UV and LC–ESI–MS. ResearchGate. Available at: [Link]

  • Method of detecting shikimic acid. Google Patents.
  • Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products. PubMed. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

Sources

A Senior Application Scientist’s Guide to Purity Analysis of Synthesized Shikimic Acid: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthetic active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of safety and efficacy. Shikimic acid, a crucial chiral building block for the synthesis of antiviral drugs such as oseltamivir, is a prime example where rigorous purity assessment is non-negotiable.[1][2] This guide provides an in-depth, field-proven comparison of analytical techniques for this purpose, centering on the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary analytical method. We will explore the causality behind experimental choices, present self-validating protocols, and compare NMR's performance against orthogonal methods like HPLC and Mass Spectrometry.

The Rationale for NMR as the Primary Method

While chromatographic techniques are invaluable, NMR spectroscopy offers a unique combination of structural and quantitative information from a single experiment, making it an exceptionally powerful tool for purity analysis.

  • Unambiguous Structural Confirmation: NMR provides a detailed fingerprint of a molecule's structure.[3] Unlike techniques that rely on retention times or mass-to-charge ratios, NMR directly probes the chemical environment of individual atoms, allowing for the definitive identification of shikimic acid and the structural elucidation of unknown impurities.[4][5]

  • Inherent Quantitative Power (qNMR): The fundamental principle of NMR is that the area of a signal (its integral) is directly proportional to the number of nuclei generating that signal.[6] This allows for the accurate determination of purity and impurity concentration against a certified internal standard, often without needing to isolate and certify a standard for every single impurity. This makes qNMR a primary ratio method of analysis.[7]

  • Non-Destructive Analysis: The sample used for NMR analysis can be fully recovered, a significant advantage when working with valuable, multi-step synthesized material.[8]

  • Universal Detection: NMR detects any soluble compound containing NMR-active nuclei (like ¹H), not just those with a UV chromophore, which is a limitation of HPLC with UV detection.[5]

The ¹H NMR Spectrum: A Fingerprint of Purity

The ¹H NMR spectrum of shikimic acid is characterized by several distinct signals. When dissolved in deuterium oxide (D₂O), the protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups exchange with deuterium, simplifying the spectrum by removing their broad signals and associated couplings.[9]

Table 1: Representative ¹H NMR Signal Assignments for Shikimic Acid in D₂O

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~6.62m1HVinylic Proton (H-2)
~4.42t1HCarbinol Proton (H-5)
~4.01m1HCarbinol Proton (H-4)
~3.74dd1HCarbinol Proton (H-3)
~2.75dd1HMethylene Proton (H-6eq)
~2.21dd1HMethylene Proton (H-6ax)

Data sourced from an experimental spectrum on the Human Metabolome Database (HMDB).[10] Any deviation from this fingerprint, such as the appearance of new peaks, indicates the presence of impurities.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination

This protocol is designed to be a self-validating system, ensuring the trustworthiness and accuracy of the results. The process can be broken down into four key stages: method planning, sample preparation, data collection, and data processing.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample 1. Accurately weigh ~5-10 mg of synthesized shikimic acid weigh_std 2. Accurately weigh certified internal standard (e.g., DSS) equilibrate 5. Allow sample to thermally equilibrate in magnet (~5 min) weigh_sample->equilibrate Transfer to Spectrometer dissolve 3. Dissolve both solids in a precise volume (0.6-0.7 mL) of D₂O in a vial shim 6. Perform automated or manual shimming filter 4. Filter solution into a high-quality 5 mm NMR tube acquire 7. Acquire spectrum using quantitative parameters (d1 > 5*T1) process 8. Apply FT, phase, and baseline correction equilibrate->process Generate FID integrate 9. Integrate non-overlapping peaks of analyte and standard calculate 10. Calculate purity using the qNMR equation

Workflow for qNMR purity analysis of shikimic acid.
Step-by-Step Methodology

A. Sample Preparation

  • Weighing the Analyte: Accurately weigh 5-10 mg of the synthesized, dried shikimic acid into a clean vial.[11] The use of a microbalance with at least 0.01 mg accuracy is critical for quantitative results.[12]

  • Weighing the Internal Standard (IS): Accurately weigh an appropriate amount of a certified internal standard (e.g., DSS - 4,4-dimethyl-4-silapentane-1-sulfonic acid) into the same vial. The goal is to achieve a molar ratio that results in signal integrals of roughly similar intensity to the chosen analyte signal.[6]

    • Causality: An internal standard of known purity (P_std) acts as the ultimate reference. By comparing the analyte's signal integral to the standard's, we can determine its concentration and thus its purity, mitigating variations in instrument performance.

  • Dissolution: Add a precise volume (typically 0.6-0.7 mL) of high-purity Deuterium Oxide (D₂O) to the vial.[13] Ensure both the analyte and the IS are completely dissolved; you can use gentle vortexing.[14]

    • Causality: D₂O is the solvent of choice for polar molecules like shikimic acid. Incomplete dissolution or the presence of solid particles will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks and inaccurate integrals.[13]

  • Filtration and Transfer: Filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[14] Do not use cotton wool, as solvents can leach impurities from it.

B. Data Acquisition

  • Thermal Equilibration and Shimming: Insert the sample into the spectrometer. Allow at least 5 minutes for the sample's temperature to equilibrate.[15] Perform careful shimming on the sample to optimize the magnetic field homogeneity.

    • Causality: Excellent shimming is non-negotiable for qNMR. Poor shims result in broad, asymmetric lineshapes that are impossible to integrate accurately.[15]

  • Setting Key Quantitative Parameters:

    • Relaxation Delay (d1): This is the most critical parameter. Set d1 to be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). For many small molecules, a conservative delay of 30 seconds is a safe starting point.

    • Causality: If the delay between successive pulses is too short, protons will not have fully relaxed back to their equilibrium state. This leads to signal saturation and integrals that are no longer proportional to concentration, invalidating the entire experiment.

    • Pulse Angle: Use a calibrated 90° pulse.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

C. Data Processing and Purity Calculation

  • Standard Processing: Apply Fourier Transform to the Free Induction Decay (FID), followed by careful phasing and baseline correction to ensure a flat, even baseline across the entire spectrum.

  • Integration: Integrate a well-resolved, non-overlapping signal for shikimic acid (e.g., the vinylic proton at ~6.62 ppm) and a signal from the internal standard (e.g., the singlet from the nine methyl protons of DSS at 0 ppm).

  • Calculation: Use the following equation to determine the purity of the synthesized shikimic acid:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal (e.g., N_analyte = 1 for the vinylic proton; N_std = 9 for DSS)

    • MW: Molecular Weight

    • m: mass

    • Purity_std: Purity of the certified internal standard (e.g., 99.9%)

This entire process should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure linearity, accuracy, and precision.[7][16][17]

Comparative Analysis: NMR vs. Orthogonal Methods

No single analytical technique is a panacea. A robust purity assessment relies on using complementary methods. The choice of technique depends on the specific question being asked.

G node_result node_result start What is the primary analytical question? q1 Need to confirm structure & get absolute purity? start->q1 q2 Need to detect trace impurities (<0.1%)? start->q2 q3 Need to identify an unknown impurity? start->q3 q1->q2 No r1 Use qNMR (Primary Method) q1->r1 Yes q2->q3 No r2 Use HPLC-UV or LC-MS (High Sensitivity) q2->r2 Yes r3 Use LC-MS/HRMS (Provides Molecular Weight) q3->r3 Yes r4 Isolate impurity (prep-HPLC) then use NMR for structure r3->r4 For full confirmation

Decision guide for selecting the appropriate analytical technique.

Table 2: Comparison of Key Analytical Techniques for Purity Analysis

Feature¹H NMR Spectroscopy High-Performance Liquid Chromatography (HPLC-UV) Mass Spectrometry (MS/LC-MS)
Primary Goal Structure confirmation & absolute quantificationSeparation & relative quantificationIdentification by mass
Quantification Excellent (Primary Method). Does not require a standard for each impurity.Good, but requires a reference standard for each impurity for accurate quantification.Not inherently quantitative; requires coupling with LC and standards.
Sensitivity Moderate (mg to high µg range).[18]Excellent (low µg to ng range).Unmatched (pg to fg range).
Structural Info Excellent. Provides detailed connectivity map. Can distinguish isomers.[4]Poor. Based on retention time only.Good. Provides molecular weight and fragmentation data. Cannot distinguish isomers.[4]
Sample Throughput Moderate (10-20 min/sample).High (5-15 min/sample).High (1-10 min/sample).
Solvent/Cost Low solvent consumption per sample.[8]High solvent consumption.Moderate solvent consumption (as LC-MS).
Key Limitation Lower sensitivity compared to MS and HPLC. Requires higher sample concentration.Requires analyte/impurities to have a UV chromophore.Ionization efficiency can vary dramatically between compounds, affecting detection.

Conclusion

For the comprehensive purity analysis of synthesized shikimic acid, NMR spectroscopy stands out as the premier technique for simultaneous structural verification and absolute quantification. Its role as a primary ratio method provides a high degree of confidence and trustworthiness in the final purity value. While HPLC and MS are superior for detecting trace-level impurities and identifying unknowns by molecular weight, respectively, they serve as complementary, orthogonal techniques. A robust quality control strategy will leverage qNMR as the foundational method for assay and purity, supported by high-sensitivity chromatographic methods to build a complete and defensible profile of the synthesized material.

References

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment.
  • Human Metabolome Database. (n.d.). Shikimic acid ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0003070). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Sheffield. (n.d.). Assignment of ¹H-NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Assignments of signals of 1 H-NMR spectra from samples.... Retrieved from [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Studies of a Series of Shikimic Acid Derivatives. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Boz-Salov, T. M., et al. (2016). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 9(1), 5-16. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 748. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • SciSpace. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

  • Reddit. (2018). r/chemistry - I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? Retrieved from [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-597. Retrieved from [Link]

  • ResearchGate. (2019). How to prepare sample for NMR? Retrieved from [Link]

Sources

comparing the efficacy of different extraction solvents for shikimic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Selecting the Optimal Solvent for Shikimic Acid Extraction

Shikimic acid, a cornerstone chiral building block in the pharmaceutical industry, is most notably the primary precursor for the synthesis of the antiviral neuraminidase inhibitor, Oseltamivir (Tamiflu®).[1][2] Its efficient isolation from natural sources is, therefore, a critical chokepoint in the global supply chain for influenza therapeutics. While found in many plants, the most commercially viable source remains the dried fruit of Chinese star anise (Illicium verum), which contains shikimic acid in concentrations typically ranging from 3-7% of its dry weight.[3][4]

This guide provides a comprehensive comparison of the efficacy of various extraction solvents for isolating shikimic acid. We will move beyond a simple recitation of yields to explore the underlying physicochemical principles that govern extraction efficiency, offering field-proven insights to guide your solvent selection and process optimization.

The Principle of Polarity in Shikimic Acid Extraction

The molecular structure of shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) dictates the fundamental approach to its extraction. The presence of a carboxylic acid group and three hydroxyl groups renders it a highly polar molecule. Consequently, the guiding principle of "like dissolves like" is paramount. Polar solvents are inherently more effective at solubilizing and extracting shikimic acid from the complex plant matrix.

However, solvent selection is not merely a matter of choosing the most polar option. Factors such as solvent viscosity, boiling point, environmental impact ("greenness"), cost, and the chosen extraction technology (e.g., Soxhlet, Microwave-Assisted, Pressurized Liquid Extraction) all play crucial roles in the overall efficiency and scalability of the process.

Comparative Analysis of Extraction Solvents

The selection of a solvent system is a trade-off between extraction yield, purity, operational complexity, and cost. Below is a detailed comparison of commonly employed and novel solvents, supported by experimental data.

Water: The Green and Effective Baseline

Owing to its high polarity and capacity for hydrogen bonding, water is an excellent solvent for shikimic acid. Its solubility in water at room temperature is remarkably high, approximately 204 g per 1000 g of H₂O.[5]

  • Expertise & Causality: Hot water extraction, particularly under pressure (Pressurized Hot Water Extraction or PHWE), is exceptionally effective.[5] Elevated temperatures (120-200°C) decrease the viscosity and surface tension of water while increasing its diffusivity, allowing it to penetrate the plant material more effectively.[5] The high thermal energy also helps to disrupt the cell walls of the plant matrix, liberating the shikimic acid within. Studies have identified an optimal temperature of around 150°C for maximizing recovery rates.[5]

  • Performance Data:

    • Yields of 5.6% have been reported from star anise using a simple hot water method.[5]

    • PHWE has been shown to be a very effective technique that can significantly reduce extraction times compared to other methods.[5]

  • Trustworthiness: While effective, water's lack of selectivity is a key consideration. It will co-extract other water-soluble compounds like sugars and other organic acids, necessitating more rigorous downstream purification steps.

Alcohols (Ethanol & Methanol): The Versatile Workhorses

Simple alcohols, particularly ethanol and methanol, are widely used due to their polarity and ability to be used in various extraction techniques.

  • Ethanol:

    • Expertise & Causality: Ethanol is often used as an aqueous solution. A 30% ethanol/water mixture has been identified as optimal in some PHWE methods, demonstrating a synergistic effect where ethanol acts as an organic modifier to enhance extraction efficiency.[4][6] Pure or 95% ethanol is commonly used in traditional Soxhlet extraction, where the continuous cycling of hot solvent provides the energy for efficient extraction.[1]

    • Performance Data:

      • Yields of 2.4% to 7.0% have been achieved from star anise using 95% ethanol in a Soxhlet extractor.[1][4]

      • A rapid PHWE method using a 30% ethanol/water solution yielded 5.5% w/w shikimic acid.[4][6]

      • Remarkably high yields of 17.6% have been reported from Illicium griffithii using ethanol, highlighting the importance of the plant source.[3]

  • Methanol:

    • Expertise & Causality: Methanol, being slightly more polar than ethanol, is also an effective solvent. It is frequently employed in exhaustive Soxhlet extractions. However, its higher toxicity compared to ethanol is a significant drawback, particularly for pharmaceutical applications.

    • Performance Data:

      • Extraction from Illicium griffithii with methanol has produced yields as high as 18% w/w with 99% purity.[3]

      • When used on Ginkgo biloba leaves, methanol extraction yielded 0.93% w/w .[5] This lower yield underscores the vast difference in shikimic acid concentration between plant sources.

Ionic Liquids (ILs): The Novel High-Efficiency Solvents

Ionic liquids are salts with low melting points, often considered "green solvents" due to their negligible vapor pressure.

  • Expertise & Causality: The efficacy of ILs stems from their unique properties. Certain ILs, such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl), can dissolve cellulose, the primary component of plant cell walls.[5][7] This action breaks down the plant matrix at a molecular level, providing unparalleled access to the embedded shikimic acid. Furthermore, specific interactions, such as hydrogen bonding between the IL's anion (e.g., acetate) and shikimic acid, can significantly enhance extraction yields.[5][8]

  • Performance Data:

    • Using 1-ethyl-3-methylimidazolium acetate ([C₂mim]OAc) with microwave assistance, an extraction yield of up to 10 wt% was achieved from star anise.[5]

    • From Ginkgo biloba, [bmim]Cl at 150°C produced a yield of 2.3% w/w , which was 2.5 times higher than that achieved with conventional methanol extraction.[5]

  • Trustworthiness: While offering superior yields, the high cost, viscosity, and challenges associated with IL recovery and purification of the final product are significant hurdles for large-scale industrial adoption.

Data Summary: Solvent Performance Comparison

Solvent SystemPlant SourceExtraction MethodReported Yield (% w/w)Key Conditions
Water Illicium verumHot Water Distillation5.6%-
Pressurized Hot Water Illicium verumPHWEHigh (not quantified)150°C, 15 MPa
Ethanol (95%) Illicium anisatumSoxhlet2.4 - 7.0%2 hours
Ethanol (aqueous, 30%) Illicium verumPHWE (Espresso)5.5%~96°C, 9 bar, 2 min
Ethanol Illicium griffithiiSoxhlet17.6%-
Methanol Illicium griffithiiSoxhlet18.0%-
Methanol Ginkgo biloba-0.93%80°C
Ionic Liquid ([C₂mim]OAc) Illicium verumMicrowave-Assistedup to 10.0%100°C, 10 min
Ionic Liquid ([bmim]Cl) Ginkgo biloba-2.3%150°C

Experimental Protocols

To ensure scientific integrity, protocols must be detailed and self-validating. Quantification of the final product via a reliable analytical method like High-Performance Liquid Chromatography (HPLC) is non-negotiable.[9]

Protocol 1: Rapid Pressurized Hot Water Extraction (PHWE)

This method, adapted from Just et al. (2015), utilizes a common household espresso machine for a rapid and efficient extraction.[4][5][6]

Step-by-Step Methodology:

  • Material Preparation: Grind dried star anise (Illicium verum) into a fine powder.

  • Sample Loading: Pack 20 g of the ground powder into the portafilter of an espresso machine.

  • Extraction: Extract the sample with 200 mL of a 30% ethanol/water solution. The machine forces the hot, pressurized solvent through the packed bed, achieving extraction in approximately 2 minutes.[4][6]

  • Initial Concentration: Combine the liquid extracts and add silica gel (e.g., 20 g). Evaporate the solvent under reduced pressure to obtain a dry, impregnated solid.

  • Liquid-Solid Wash: Wash the resulting solid first with a non-polar solvent like dichloromethane, followed by ethyl acetate, to remove oils and less polar impurities.

  • Final Extraction: Extract the shikimic acid from the silica with a 10% acetic acid in ethyl acetate solution.

  • Isolation: Evaporate the final solvent mixture. Wash the resulting residue with dichloromethane and dry to yield shikimic acid as an off-white solid.

  • Validation: Confirm the identity and purity of the isolated compound using ¹H and ¹³C NMR spectroscopy and quantify the yield using a validated HPLC method.[4][6][9]

Protocol 2: Conventional Soxhlet Extraction

This classic method is exhaustive but requires longer extraction times and larger solvent volumes.

Step-by-Step Methodology:

  • Material Preparation: Grind dried star anise into a fine powder.

  • Defatting (Optional but Recommended): To improve the purity of the final polar extract, first perform a Soxhlet extraction on the ground material with a non-polar solvent like hexane for several hours. Discard the hexane extract (containing lipids) and dry the plant material.

  • Shikimic Acid Extraction: Load the defatted plant material into a cellulose thimble and place it in a Soxhlet extractor. Extract with 95% ethanol for 2 to 16 hours.[1][5]

  • Concentration: Evaporate the ethanol under reduced pressure to obtain a crude extract.

  • Purification: The crude extract will contain impurities. A common purification route involves dissolving the crude material in hot water, followed by purification using an anion exchange column.[5]

  • Isolation: Elute the shikimic acid from the column using an appropriate buffer (e.g., 25% aqueous acetic acid), evaporate the eluate, and recrystallize the solid from a suitable solvent system (e.g., methanol/toluene) to obtain pure shikimic acid.[5]

  • Validation: As with the PHWE method, confirm purity and quantify the yield via NMR and HPLC.

Visualization of Workflows and Logic

G cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification cluster_final Phase 4: Final Product raw_material Dried Plant Material (e.g., Star Anise) grinding Grinding to Powder raw_material->grinding defatting Pre-Extraction with Non-Polar Solvent (Optional) grinding->defatting extraction Solid-Liquid Extraction (e.g., PHWE, Soxhlet) defatting->extraction filtration Filtration extraction->filtration solvent Selected Polar Solvent (Water, Ethanol, etc.) solvent->extraction concentration Solvent Evaporation filtration->concentration chromatography Chromatography (e.g., Ion Exchange) concentration->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Purified Shikimic Acid recrystallization->final_product analysis QC Analysis (HPLC, NMR) final_product->analysis

G start Start: Choose Extraction Solvent yield High Yield Critical? start->yield green Green Chemistry Priority? yield->green No il Use Ionic Liquids (Microwave-Assisted) yield->il Yes speed Speed & Throughput Essential? green->speed No water Use Pressurized Hot Water (PHWE) green->water Yes cost Cost a Major Constraint? speed->cost No ethanol Use Ethanol/Water (PHWE or Soxhlet) speed->ethanol Yes (PHWE) cost->water Yes cost->ethanol Yes (Soxhlet)

Conclusion and Future Outlook

For researchers and drug development professionals, the choice of solvent for shikimic acid extraction is a multi-faceted decision.

  • For high-yield, lab-scale discovery, novel methods using ionic liquids with microwave assistance offer the highest reported efficiencies, reaching up to 10% from star anise.[5] However, their cost and complexity currently limit their industrial scalability.

  • For scalable, environmentally conscious production, Pressurized Hot Water Extraction (PHWE) , especially with ethanol as a co-solvent, presents a compelling balance of high efficiency (5.5% yield), speed, and green credentials.[4][6]

  • For traditional, cost-effective processing, conventional Soxhlet extraction with ethanol remains a viable, albeit slower and more solvent-intensive, method that can provide yields up to 7%.[1]

The development of rapid extraction techniques like PHWE using accessible equipment represents a significant step forward, simplifying the isolation of this vital pharmaceutical precursor.[6] Future research will likely focus on optimizing these green technologies and exploring novel, low-cost deep eutectic solvents to further bridge the gap between maximum yield and sustainable, scalable production.

References

  • Ghavami, M., et al. (2018). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. ResearchGate. [Link]

  • Google Patents. (2013). Method for the extraction of shikimic acid.
  • Just, J., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. ACS Publications. [Link]

  • Bochkov, D. V., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. National Center for Biotechnology Information. [Link]

  • Just, J., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. [Link]

  • Mokiner. (2026). Shikimic Acid Extraction from Star Anise: Methods, Challenges. [Link]

  • Fan, J., et al. (2014). Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. National Center for Biotechnology Information. [Link]

  • Google Patents. (2007). Method for obtaining shikimic acid.
  • Lütjens, H., et al. (2013). Exploring ionic liquid–biomass interactions: towards the improved isolation of shikimic acid from star anise pods. Royal Society of Chemistry. [Link]

  • OIV. (2004). DETERMINATION OF SHIKIMIC ACID IN WINE BY HPLC. [Link]

Sources

A Senior Scientist's Guide to Assessing the Specificity of Analytical Methods for Shikimic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Specificity in Shikimic Acid Analysis

Shikimic acid, a key chiral intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, has garnered significant attention in the pharmaceutical industry.[1][2] Its primary role as the starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®) makes its accurate quantification paramount.[1][3] The shikimate pathway is also a target for herbicides and drug development against various pathogens.[4] Given its importance, robust and specific analytical methods are required to quantify shikimic acid in complex matrices, ranging from plant extracts to fermentation broths.

Specificity, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] A lack of specificity can lead to erroneous quantification, impacting everything from process optimization in drug manufacturing to fundamental biochemical research. This guide provides an in-depth comparison of common analytical techniques for shikimic acid, focusing on the core principles and experimental considerations for ensuring method specificity.

Section 1: The Workhorse of Separation Science - Chromatographic Techniques

Chromatographic methods are the cornerstone of shikimic acid analysis due to their powerful separation capabilities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques, each offering distinct advantages and challenges regarding specificity.

High-Performance Liquid Chromatography (HPLC): A Versatile and Accessible Approach

HPLC is arguably the most widely used technique for shikimic acid analysis.[7][8][9] Its versatility lies in the variety of stationary phases and detection methods available.

Principle of Separation and Specificity:

In HPLC, specificity is primarily achieved by the differential partitioning of shikimic acid and potential interferents between a stationary phase (the column) and a mobile phase. For a polar compound like shikimic acid, reversed-phase (RP) HPLC using a C18 column is a common choice.[1][4] The retention time (the time it takes for the analyte to travel through the column) is the primary identifier.

However, reliance on retention time alone is insufficient to guarantee specificity, especially in complex samples like plant extracts where structurally similar compounds, such as quinic acid and other organic acids, may co-elute.[1] To enhance specificity, several strategies are employed:

  • Detector Choice:

    • UV/Diode-Array Detection (DAD): Shikimic acid has a UV absorbance maximum at low wavelengths, typically around 210 nm, due to its cyclohexene ring.[10][11] A DAD detector provides spectral information across a range of wavelengths, allowing for peak purity analysis. If a peak at the retention time of shikimic acid contains a co-eluting impurity with a different UV spectrum, the peak will be flagged as impure. This adds a layer of confirmation beyond simple retention time.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity.[4] MS detection confirms the identity of the eluting compound by its mass-to-charge ratio (m/z). For even greater certainty, tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion and detect specific product ions, creating a unique "fingerprint" for shikimic acid that is virtually impossible for an interfering compound to mimic.

  • Method Development:

    • Column Chemistry: While C18 is standard, other column chemistries like anion-exchange can offer different selectivity for organic acids.[7]

    • Mobile Phase Optimization: Adjusting the pH of the mobile phase (typically acidic, e.g., using dilute sulfuric or phosphoric acid) can alter the ionization state of shikimic acid and interfering organic acids, thereby changing their retention and improving separation.[10][12]

Detailed Protocol: A Self-Validating RP-HPLC-UV Method

This protocol is designed to be self-validating by incorporating system suitability checks.

1. Objective: To quantify shikimic acid in a plant extract with demonstrated specificity.

2. Materials:

  • HPLC system with UV/DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Shikimic acid certified reference standard

  • Quinic acid (potential interferent)

  • HPLC-grade acetonitrile, water, and phosphoric acid

3. Chromatographic Conditions:

  • Mobile Phase: 0.1% Phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 213 nm

4. Procedure:

  • Standard Preparation: Prepare a stock solution of shikimic acid (1 mg/mL) in water. Create a series of calibration standards (e.g., 10-200 µg/mL). Prepare a stock solution of quinic acid.
  • Sample Preparation: Extract powdered plant material with water, sonicate, centrifuge, and filter the supernatant through a 0.45 µm filter.
  • System Suitability Test (SST):
  • Prepare a solution containing both shikimic acid (50 µg/mL) and quinic acid (50 µg/mL).
  • Inject this solution six times.
  • Causality: This step is crucial. It validates that the chromatographic system can separate the analyte from a known, structurally similar interferent. The resolution factor between the two peaks must be >2.0 to ensure baseline separation.[10]
  • Specificity - Placebo and Spiked Sample Analysis:
  • Inject a blank (water) and a placebo (matrix without analyte, if available). No significant peaks should appear at the retention time of shikimic acid.
  • Analyze the unspiked plant extract.
  • Spike a portion of the plant extract with a known amount of shikimic acid standard.
  • Causality: The recovery of the spiked amount should be within an acceptable range (e.g., 98-102%). This demonstrates that the matrix does not interfere with the quantification of shikimic acid.
  • Calibration and Quantification: Inject the calibration standards to generate a calibration curve. Inject the prepared samples and quantify the shikimic acid concentration based on the peak area.
  • Peak Purity Analysis: Use the DAD software to perform peak purity analysis on the shikimic acid peak in the sample chromatogram. The purity angle should be less than the purity threshold, confirming no significant co-elution.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity through Derivatization

GC-MS is another powerful technique for shikimic acid analysis, offering excellent specificity.[1][7]

Principle of Separation and Specificity:

Shikimic acid is a non-volatile compound due to its polar carboxyl and hydroxyl groups. Therefore, a chemical derivatization step is mandatory to convert it into a volatile derivative (e.g., a trimethylsilyl ester) before it can be analyzed by GC.[13]

The specificity of GC-MS is two-fold:

  • Chromatographic Separation: The GC column separates the derivatized shikimic acid from other volatile components in the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: The mass spectrometer fragments the derivatized molecule in a reproducible pattern, creating a unique mass spectrum (fragmentation pattern). This spectrum serves as a highly specific fingerprint. By using selected ion monitoring (SIM), the instrument can be set to detect only the most characteristic fragment ions of derivatized shikimic acid, virtually eliminating interference from matrix components.[1]

While highly specific, the need for derivatization adds complexity and potential for variability to the workflow.

HPLC_Workflow

Section 2: Alternative and Complementary Methods

While chromatography is dominant, other techniques can be employed, each with its own specificity profile.

Capillary Electrophoresis (CE): High Efficiency for Charged Molecules

CE separates ions based on their electrophoretic mobility in an electric field. As an organic acid, shikimic acid is an ideal candidate for CE analysis.[14][15]

  • Principle and Specificity: CE offers extremely high separation efficiency (a high number of theoretical plates), which can resolve closely related compounds that may be difficult to separate by HPLC.[15] Specificity is based on the unique migration time of the analyte. Coupling CE with MS (CE-MS) further enhances specificity by providing mass confirmation, similar to LC-MS.[14][16]

Spectrophotometric/Enzymatic Assays: Simplicity vs. Specificity

Spectrophotometric methods are often simpler and faster than chromatographic techniques but generally suffer from lower specificity.[7][8]

  • Principle and Specificity: A common method involves the oxidation of shikimic acid with periodate, which forms a chromophore that can be measured, often around 382 nm.[7][17] The primary drawback is that other compounds with vicinal diols (adjacent hydroxyl groups) can also react, leading to interference.[7] Quinic acid, in particular, is a known interferent, though its reaction kinetics may differ.[1] Other compounds like gallic acid and tryptophan can also interfere to a lesser extent.[1] While these methods can be useful for rapid screening, their specificity must be carefully validated against a reference chromatographic method, especially for regulatory purposes.

Section 3: Head-to-Head Comparison and Specificity Validation

Choosing the right method depends on the application's requirements for specificity, sensitivity, throughput, and cost.

Comparative Data Summary
Method Principle of Specificity Common Interferences Pros Cons
HPLC-UV/DAD Retention Time + UV Spectrum (Peak Purity)Co-eluting organic acids (e.g., quinic acid), matrix components with similar UV absorbance.Widely available, robust, good for routine QC.Moderate specificity, requires careful method development.
LC-MS/MS Retention Time + Parent Ion m/z + Product Ion m/zIsobaric compounds (rare), matrix suppression effects.Highest specificity and sensitivity.Higher cost and complexity.
GC-MS Retention Time + Mass Spectral FingerprintImpurities from derivatization reagents.Very high specificity, excellent for complex matrices.Requires derivatization, not suitable for thermally labile compounds.
Capillary Electrophoresis (CE) Migration Time (based on charge-to-size ratio)Compounds with similar electrophoretic mobility.High separation efficiency, low solvent consumption.Lower concentration sensitivity than HPLC, reproducibility can be challenging.
Spectrophotometry Chemical reaction (e.g., periodate oxidation)Any compound with vicinal diols (e.g., quinic acid), gallic acid, tryptophan.[1]Fast, simple, low cost, good for screening.Low specificity, prone to interference.

Specificity_Logic

Best Practices for Specificity Validation: The Forced Degradation Study

The ultimate test of a method's specificity is a forced degradation study , a requirement under ICH guidelines for stability-indicating methods.[18][19]

  • Objective: To demonstrate that the analytical method can effectively separate the analyte (shikimic acid) from its potential degradation products.[20]

  • Causality and Experimental Design: By intentionally stressing the drug substance under various conditions, you generate the very impurities the method needs to prove it can separate. This is the essence of a self-validating protocol. The goal is to achieve modest degradation, typically in the 5-20% range.[18]

  • Stress Conditions:

    • Acid/Base Hydrolysis: Refluxing in HCl and NaOH.

    • Oxidation: Treatment with hydrogen peroxide.

    • Thermal Stress: Heating the solid or solution.

    • Photolysis: Exposing the sample to UV and visible light as per ICH Q1B.[21]

  • Acceptance Criteria: After stressing the sample, the chromatogram must show that the degradation product peaks are adequately resolved from the main shikimic acid peak. Peak purity analysis (for DAD) or mass confirmation (for MS) should be performed to confirm the identity of the peaks.

Conclusion: Selecting the Appropriate Method

The assessment of specificity is not a one-time check but a foundational component of method validation.

  • For routine quality control in a well-characterized matrix, a properly validated HPLC-UV/DAD method is often sufficient, cost-effective, and robust.[8]

  • For analyzing shikimic acid in complex and variable matrices like raw plant materials or for identifying unknown impurities, the superior specificity of LC-MS/MS or GC-MS is indispensable.[1][4]

  • Spectrophotometric assays should be reserved for initial screening or applications where high accuracy is not critical, and their results should ideally be confirmed by a chromatographic method.

Ultimately, the choice of method must be justified and validated to be "fit for purpose," ensuring that the data generated is reliable, accurate, and defensible, meeting the rigorous standards of both scientific research and drug development.

References

  • Bochkov, D.V., Sysolyatin, S.V., Kalashnikov, A.I., & Surmacheva, I.A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology, 48, 1-8. [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book, 8, e0132. [Link]

  • Gomes, C. R., et al. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Soybean. Journal of Agricultural and Food Chemistry, 59(6), 2202–2212. [Link]

  • International Organisation of Vine and Wine. (2004). DETERMINATION OF SHIKIMIC ACID IN WINE BY HPLC. OIV-OENO 33/2004. [Link]

  • Simple Pharma. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Reddy, P. P., et al. (2012). Analytical method for determination of shikimic acid: Shikimic acid proportional to glyphosate application rates. ResearchGate. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 159-169. [Link]

  • Santos, C. A. M., et al. (2024). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. ResearchGate. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altria, K. (2012). Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. [Link]

  • Singh, S., & Dalal, S. (2002). Method of detecting shikimic acid.
  • Teasdale, A., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Li, Y., et al. (2017). The HPLC assay method of shikimic acid and 3-dehydroshikimate in pericarpium granati.
  • Jobe, T. O., et al. (2019). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of Visualized Experiments, (148), e59835. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Shikimic Acid on Newcrom BH Column. [Link]

  • Soares, J. A. N., et al. (2019). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. Nature Communications, 10(1), 3585. [Link]

  • Wang, Y., et al. (2024). Spatial Heterogeneity of Metabolic Response to Drought Stress in Medicago lupulina L. Leaves. International Journal of Molecular Sciences, 25(10), 5418. [Link]

  • Zhang, X., et al. (2020). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. International Journal of Molecular Sciences, 21(11), 4148. [Link]

  • Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). [Link]

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Agilent Technologies. (2017). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • Ghorbani, M., et al. (2022). Profiling acidic metabolites by capillary electrophoresis‐mass spectrometry in low numbers of mammalian cells using a novel chemical labeling approach. Analytical Science Advances, 3(1-2), 10-18. [Link]

  • Evans, S. E., et al. (2023). An Arabidopsis GCMS chemical ionization technique to quantify adaptive responses in central metabolism. The Plant Journal, 114(5), 1195–1211. [Link]

Sources

A Comparative Guide to Microbial Strains for Enhanced Shikimic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of prominent microbial strains for the production of shikimic acid, a key precursor for the synthesis of the antiviral drug oseltamivir (Tamiflu®). We will delve into the genetic engineering strategies, fermentation conditions, and performance metrics of various microbial platforms, offering researchers, scientists, and drug development professionals a thorough resource for selecting and optimizing their production host.

Introduction to Shikimic Acid and its Biosynthesis

Shikimic acid is a crucial intermediate in the aromatic amino acid biosynthesis pathway, also known as the shikimate pathway, present in bacteria, fungi, algae, and plants. Its significance in the pharmaceutical industry stems from its role as the primary starting material for the synthesis of oseltamivir. The microbial production of shikimic acid presents a more sustainable and cost-effective alternative to its extraction from Chinese star anise (Illicium verum), which is susceptible to geopolitical and environmental instabilities.

The biosynthesis of shikimic acid begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of seven enzymatic reactions. A central challenge in engineering microbial strains for high-yield shikimic acid production is to channel the carbon flux towards this pathway and prevent the conversion of shikimic acid to downstream products like chorismate.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG/F/H E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD SA Shikimic Acid DHS->SA aroE S3P Shikimate-3-Phosphate (S3P) SA->S3P aroK/L EPSP EPSP S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA ...

Figure 1: The Shikimate Pathway and Key Engineering Targets. Red dashed lines indicate gene knockouts to accumulate shikimic acid.

Comparative Analysis of Microbial Platforms

The selection of a microbial host is a critical decision in developing a robust shikimic acid production process. Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis have emerged as the most promising candidates, each with its unique set of advantages and disadvantages.

Escherichia coli

E. coli is the most extensively studied and engineered microorganism for shikimic acid production. Its well-characterized genetics, rapid growth rate, and the availability of a vast array of genetic tools make it an attractive host.

Key Genetic Engineering Strategies in E. coli :

  • Overexpression of feedback-resistant DAHP synthase (aroG fbr , aroF fbr , aroH fbr ): To enhance the initial condensation step and overcome feedback inhibition by aromatic amino acids.

  • Overexpression of shikimate dehydrogenase (aroE): To efficiently convert 3-dehydroshikimate to shikimic acid.

  • Disruption of shikimate kinases (aroK and aroL): To prevent the conversion of shikimic acid to shikimate-3-phosphate, thereby accumulating the desired product.

  • Enhancement of E4P and PEP availability: By engineering the pentose phosphate pathway and the phosphotransferase system (PTS). For instance, overexpression of transketolase (tktA) and transaldolase (talB) can increase the supply of E4P. Inactivation of the PTS (ptsHIcrr) can increase PEP availability for the shikimate pathway.

  • Inactivation of the shikimate transporter (shiA): To prevent the export of shikimic acid from the cell.

Corynebacterium glutamicum

C. glutamicum is a Gram-positive bacterium widely used for the industrial production of amino acids. Its lack of endotoxin and its ability to secrete proteins make it a safe and efficient production host.

Key Genetic Engineering Strategies in C. glutamicum :

  • Deregulation of the shikimate pathway: Similar to E. coli, this involves overexpressing feedback-resistant versions of key enzymes and disrupting competing pathways.

  • Engineering the central carbon metabolism: To increase the supply of precursors PEP and E4P.

  • Optimization of fermentation conditions: Tailoring the medium composition and process parameters to the specific needs of the engineered strain.

Recent studies have demonstrated the potential of C. glutamicum for high-level shikimic acid production, with some engineered strains achieving titers comparable to those of E. coli.

Bacillus subtilis

B. subtilis is another Gram-positive bacterium with a long history of safe use in industrial applications. Its ability to secrete enzymes and its genetic tractability make it a viable alternative to E. coli.

Key Genetic Engineering Strategies in B. subtilis :

  • Metabolic engineering of the shikimate pathway: Similar strategies as for E. coli and C. glutamicum are employed.

  • Development of novel genetic tools: To facilitate the genetic manipulation of B. subtilis for enhanced shikimic acid production.

While the reported production titers in B. subtilis are generally lower than in E. coli, ongoing research is focused on optimizing this host for industrial-scale production.

Performance Metrics of Engineered Strains

The following table summarizes the performance of some of the most successful engineered microbial strains for shikimic acid production.

Microbial StrainKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coliOverexpression of aroG fbr , tktA, aroE; knockout of aroK, aroL, ptsHIcrrFed-batch81.30.331.69
E. coliOverexpression of aroF fbr , tktA, aroE; knockout of aroK, aroL, pykF, pykAFed-batch71.30.291.49
C. glutamicumOverexpression of feedback-resistant DAHP synthase and shikimate dehydrogenaseFed-batch54.80.280.76
B. subtilisOverexpression of aroD, aroB, aroA and knockout of rocGFed-batch10.20.110.14

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of microbial strains for shikimic acid production.

Workflow Strain_Selection Strain Selection (E. coli, C. glutamicum, etc.) Genetic_Modification Genetic Modification (Overexpression/Knockout) Strain_Selection->Genetic_Modification Fermentation Shake Flask & Bioreactor Fermentation Genetic_Modification->Fermentation Quantification Shikimic Acid Quantification (HPLC) Fermentation->Quantification Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis Optimization Process Optimization Quantification->Optimization Flux_Analysis->Genetic_Modification Iterative Refinement

Figure 2: Experimental Workflow for Comparing Microbial Strains. This iterative process allows for continuous improvement of production strains.

Protocol for Shikimic Acid Quantification by HPLC

This protocol provides a standardized method for the quantification of shikimic acid in fermentation broth.

1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 13,000 rpm for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered supernatant with deionized water to a concentration within the linear range of the standard curve.

2. HPLC Analysis: a. HPLC System: Agilent 1260 Infinity or equivalent. b. Column: Bio-Rad Aminex HPX-87H column (300 mm × 7.8 mm). c. Mobile Phase: 5 mM H₂SO₄. d. Flow Rate: 0.6 mL/min. e. Column Temperature: 50 °C. f. Detection: UV at 215 nm. g. Injection Volume: 10 µL.

3. Quantification: a. Prepare a standard curve of shikimic acid in the range of 0.1 to 1.0 g/L. b. The concentration of shikimic acid in the samples is determined by comparing the peak area with the standard curve.

Conclusion and Future Perspectives

The microbial production of shikimic acid has made significant strides in recent years, with engineered E. coli strains achieving impressive titers, yields, and productivities. While E. coli remains the dominant platform, C. glutamicum and B. subtilis are emerging as promising alternatives with their own unique advantages.

Future research should focus on:

  • Systems metabolic engineering: Employing a holistic approach to engineer the entire cellular machinery for optimal shikimic acid production.

  • Novel genetic tools: Developing more efficient and precise tools for genome editing and gene expression regulation.

  • Process optimization: Further optimizing fermentation conditions and downstream processing to improve the overall efficiency and cost-effectiveness of the production process.

  • Exploring alternative feedstocks: Investigating the use of lignocellulosic biomass and other renewable resources as low-cost feedstocks for shikimic acid production.

By addressing these challenges, the microbial production of shikimic acid can become an even more sustainable and economically viable alternative to the traditional plant extraction method, ensuring a stable supply of this vital precursor for the pharmaceutical industry.

References

  • Chen, X., Li, Q., & Wang, X. (2020). Advances in the microbial production of shikimic acid. Applied Microbiology and Biotechnology, 104(23), 9899–9912. [Link]

  • Chandran, S. S., Yi, J., Draths, K. M., von Daeniken, R., Weber, W., & Frost, J. W. (2003). Phosphoenolpyruvate availability and the biosynthesis of shikimic acid. Biotechnology Progress, 19(3), 808–814. [Link]

  • Kogure, T., & Yokoyama, K. (2018). Enhanced shikimic acid production by blocking the shikimate transporter ShiA in Escherichia coli. Journal of Bioscience and Bioengineering, 125(3), 323-328. [Link]

  • Kogure, T., Kubota, T., Suda, M., Hiraga, K., & Inui, M. (2016). Shikimic acid production by a Corynebacterium glutamicum strain with a feedback-resistant mutant of 3-deoxy-d-arabino-heptulosonate-7-phosphate synthase and a deleted gene for shikimate kinase. Applied and Environmental Microbiology, 82(16), 5047-5056. [Link]

  • Jiang, M., & Zhang, H. (2016). High-level production of shikimic acid by a genetically engineered Escherichia coli strain. Journal of Industrial Microbiology & Biotechnology, 43(11), 1545-1553. [Link]

  • Li, K., & Frost, J. W. (2009). Synthesis of shikimic acid from d-glucose. Journal of the American Chemical Society, 131(42), 15303–15304. [Link]

  • Liu, Y., Zhu, Y., Li, J., &堵国成. (2018). Metabolic engineering of Bacillus subtilis for shikimic acid production. Chinese Journal of Bioprocess Engineering, 16(1), 1-10. [Link]

evaluating the antithrombotic activity of shikimic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Evaluating the Antithrombotic Activity of Shikimic Acid and Its Analogs

Introduction: The Quest for Safer Antithrombotic Agents

Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology of major cardiovascular events like myocardial infarction and stroke. While current antithrombotic therapies are effective, they carry a significant risk of bleeding complications. This has spurred the search for novel, safer antithrombotic agents, with natural products being a promising source. Shikimic acid, a key intermediate in the biosynthesis of aromatic compounds in plants and microorganisms, has emerged as a compound of interest due to its reported anti-inflammatory and antithrombotic properties[1][2][3]. This guide provides a comprehensive evaluation of the antithrombotic activity of shikimic acid and its synthetic analogs, detailing the experimental frameworks used for their assessment and comparing their efficacy.

Methodological Framework for Antithrombotic Evaluation

A robust evaluation of any potential antithrombotic agent requires a multi-tiered approach, combining in vitro assays to elucidate mechanisms and in vivo models to confirm efficacy and safety. The choice of assays is critical for a comprehensive understanding of a compound's effects on the complex processes of hemostasis and thrombosis.

Core In Vitro Assays: Mechanistic Insights

In vitro assays are indispensable for initial screening and for dissecting the specific pathways a compound modulates.

  • Platelet Aggregometry: This is the gold standard for assessing anti-platelet activity. It measures the extent of platelet clumping in response to various agonists that trigger different activation pathways.

    • Causality: By using different agonists like Adenosine Diphosphate (ADP) and collagen, researchers can pinpoint which platelet activation pathway is inhibited. ADP activates the P2Y1/P2Y12 pathway, while collagen acts on the GPVI receptor[4][5]. A compound's selective inhibition of one agonist over another provides crucial mechanistic clues.

  • Coagulation Assays: These plasma-based assays evaluate the effect of a compound on the coagulation cascade.

    • Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways[6]. Prolongation of aPTT suggests inhibition of factors within these pathways.

    • Prothrombin Time (PT): Assesses the extrinsic and common pathways[6]. A prolonged PT points to interference with factors in this cascade.

    • Thrombin Time (TT): Specifically measures the final step of coagulation—the conversion of fibrinogen to fibrin by thrombin[6].

Workflow for In Vitro Evaluation

cluster_invitro In Vitro Assessment Workflow start Test Compound (Shikimic Acid / Analog) platelet_rich_plasma Prepare Platelet-Rich Plasma (PRP) start->platelet_rich_plasma platelet_poor_plasma Prepare Platelet-Poor Plasma (PPP) start->platelet_poor_plasma aggregometry Platelet Aggregometry (Agonists: ADP, Collagen) platelet_rich_plasma->aggregometry Anti-platelet Activity aptt aPTT Assay platelet_poor_plasma->aptt Intrinsic Pathway pt PT Assay platelet_poor_plasma->pt Extrinsic Pathway tt TT Assay platelet_poor_plasma->tt Common Pathway data_analysis Data Analysis: IC50, Clotting Time aggregometry->data_analysis aptt->data_analysis pt->data_analysis tt->data_analysis

Caption: General workflow for in vitro antithrombotic screening.

Essential In Vivo Models: Efficacy and Safety

In vivo models are crucial to validate in vitro findings in a complex physiological system and to assess the compound's overall antithrombotic effect versus its bleeding risk.

  • Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis: This widely used model mimics pathological thrombosis.

    • Causality: Topical application of FeCl₃ to an artery induces oxidative stress and endothelial damage, leading to thrombus formation. The ability of a compound to delay or prevent vessel occlusion is a direct measure of its antithrombotic efficacy in vivo[7].

  • Arteriovenous (AV) Shunt Thrombosis Model: This model assesses thrombus formation on a foreign surface, simulating conditions like device-induced thrombosis.

    • Causality: A thread is placed within an extracorporeal shunt connecting an artery and a vein. The weight of the thrombus formed on the thread after a set time provides a quantifiable measure of antithrombotic activity[8].

  • Tail Bleeding Time Assay: This is the primary model for assessing bleeding risk.

    • Causality: The tail of an anesthetized animal is transected, and the time it takes for bleeding to stop is measured. A significant prolongation of bleeding time indicates a higher risk of hemorrhagic side effects, a key consideration for the therapeutic potential of any antithrombotic agent[9][10].

Antithrombotic Profile of Shikimic Acid

Shikimic acid has demonstrated multifaceted antithrombotic potential, primarily targeting platelet function.

Anti-Platelet Effects

Ex vivo studies using human blood have shown that shikimic acid significantly reduces platelet activation and aggregation[1][5]. It inhibits the expression of key activation markers, including P-selectin (CD62P) and PAC-1, which is an antibody that binds to the activated form of the fibrinogen receptor GPIIb/IIIa[4]. Furthermore, shikimic acid lowers the formation of monocyte-platelet aggregates, which are implicated in thrombogenesis[1].

In terms of specific pathways, shikimic acid effectively reduces platelet aggregation induced by ADP but does not show a significant inhibitory effect against collagen-induced aggregation[4][5]. This suggests a targeted action on the P2Y1/P2Y12 pathway. Research also indicates that shikimic acid may exert its effects by increasing the production of the vasodilator and platelet inhibitor prostacyclin (measured as 6-keto-PGF1α) without significantly altering the levels of the pro-aggregatory molecule thromboxane A2 (measured as TXB2)[2].

Anticoagulant Effects

Studies have also reported that shikimic acid can prolong blood coagulation time in mice, indicating an effect on the coagulation cascade, although this is less pronounced than its anti-platelet effects[2].

Quantitative Data Summary: Shikimic Acid
AssayModelAgonistKey FindingsReference
Platelet AggregationRabbit Platelets (in vitro)ADPIC₅₀: 9.25 mmol·L⁻¹[2]
Platelet AggregationRabbit Platelets (in vitro)CollagenIC₅₀: 3.56 mmol·L⁻¹[2]
Platelet AggregationHuman Blood (ex vivo)ADP (20 µM)Significant reduction at 2 mM[4][5]
P-selectin ExpressionHuman Blood (ex vivo)ADPSignificant reduction at 1 mM & 2 mM[4][5]
PAC-1 BindingHuman Blood (ex vivo)ADPSignificant reduction at 2 mM[4][5]
Coagulation TimeMice (in vivo)-Significantly elevated at 25, 50, 100 mg·kg⁻¹[2]

Comparative Analysis of Shikimic Acid Analogs

To improve potency and drug-like properties, several derivatives of shikimic acid have been synthesized and evaluated.

  • Triacetylshikimic Acid (TSA): This acetylated derivative shows enhanced anti-platelet and anti-thrombotic activity compared to the parent compound[8][11]. Oral administration of TSA dose-dependently inhibited platelet aggregation induced by ADP, collagen, and arachidonic acid ex vivo.[8] Importantly, it was effective in an in vivo AV-shunt thrombosis model in rats without significantly affecting coagulation parameters like aPTT or PT at effective doses[8]. The mechanism is believed to involve the elevation of cyclic adenosine monophosphate (cAMP) levels in platelets, a key intracellular messenger that inhibits platelet activation[8].

  • Monopalmityloxy Shikimic Acid: This lipid-soluble derivative has been investigated for its anticoagulant properties[9][11]. It demonstrated the ability to prolong bleeding and coagulation times both in vitro and in vivo.[9] This analog significantly prolonged aPTT, PT, and TT, suggesting it acts on both the intrinsic and extrinsic coagulation pathways[9].

  • Syringic Acid: As a metabolic product of the shikimate pathway, syringic acid has also been studied. It has been found to attenuate thrombosis by inhibiting fibrin clot formation and platelet stimulation[1].

Comparative Performance of Shikimic Acid and Analogs
CompoundPrimary EffectKey In Vivo ModelEffect on BleedingReference
Shikimic AcidAnti-plateletMiddle Cerebral Artery ThrombosisNot extensively reported[2]
Triacetylshikimic AcidAnti-plateletAV-Shunt ThrombosisNo perturbation at effective doses[8][11]
Monopalmityloxy Shikimic AcidAnticoagulantAV-Shunt ThrombosisProlonged bleeding time[9]
Syringic AcidAnti-platelet & AnticoagulantFeCl₃-induced Carotid Artery OcclusionNot specified[1]

Mechanism of Action: Targeting Platelets and Coagulation

The antithrombotic effects of shikimic acid and its analogs appear to be mediated through multiple mechanisms, primarily centered on inhibiting platelet activation and, to a lesser extent, the coagulation cascade.

Platelet Activation Pathway

Shikimic acid's inhibitory action on ADP-induced aggregation points to a mechanism involving the P2Y1/P2Y12 receptor pathway. This pathway is a cornerstone of platelet activation and amplification. By dampening this signaling, shikimic acid reduces downstream events like P-selectin expression and GPIIb/IIIa activation (PAC-1 binding), thereby inhibiting platelet aggregation and their interaction with leukocytes.

cluster_platelet Platelet Activation & Inhibition ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Activation ↓ Platelet Activation (↓ P-selectin, ↓ PAC-1) cAMP->Activation Inhibits SA Shikimic Acid SA->P2Y12 Inhibits TSA Triacetylshikimic Acid (TSA) TSA->AC Stimulates

Caption: Proposed mechanism of Shikimic Acid and TSA on platelet activation.

Coagulation Cascade

The coagulation cascade is a series of enzymatic activations culminating in the formation of a stable fibrin clot. While shikimic acid itself has a modest effect, its analog, monopalmityloxy shikimic acid, demonstrates significant anticoagulant activity. Its ability to prolong aPTT and PT suggests it interferes with multiple points in the cascade, potentially inhibiting the activity of coagulation factors in both the intrinsic and extrinsic pathways.

cluster_coagulation Simplified Coagulation Cascade Intrinsic Intrinsic Pathway (Contact Activation) Common Common Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FXa Thrombin Thrombin (IIa) FXa->Thrombin Prothrombin -> Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Clot Fibrinogen->Fibrin Analog Monopalmityloxy Shikimic Acid Analog->Intrinsic Inhibits Analog->Extrinsic Inhibits

Caption: Potential targets of Shikimic Acid analogs in the coagulation cascade.

Experimental Protocols

Protocol 1: ADP-Induced Platelet Aggregometry (In Vitro)
  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ cells/mL using platelet-poor plasma (PPP), obtained by re-centrifuging the remaining blood at 2000 x g for 20 minutes.

  • Incubation: Pre-incubate 250 µL of adjusted PRP with various concentrations of shikimic acid (or vehicle control) for 5 minutes at 37°C in an aggregometer cuvette with a stirring bar.

  • Aggregation Induction: Add ADP to a final concentration of 10-20 µM to induce aggregation.

  • Measurement: Record the change in light transmittance for 5-10 minutes. The maximum aggregation percentage is calculated relative to the PPP baseline.

Protocol 2: aPTT Coagulation Assay
  • Plasma Preparation: Use citrated platelet-poor plasma (PPP).

  • Incubation: In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the test compound (or vehicle). Incubate for 3 minutes at 37°C.

  • Activation: Add 50 µL of pre-warmed aPTT reagent (containing a contact activator and phospholipids) and incubate for exactly 5 minutes at 37°C.

  • Clotting Initiation: Add 50 µL of pre-warmed 25 mM calcium chloride (CaCl₂) to initiate coagulation.

  • Measurement: The coagulometer automatically measures the time in seconds for a fibrin clot to form.

Conclusion and Future Directions

Shikimic acid and its analogs represent a promising class of natural product-derived antithrombotic agents. Shikimic acid itself is a modest inhibitor of platelet function, primarily targeting ADP-mediated activation pathways. Its synthetic derivatives, however, show significantly improved and varied activity profiles. Triacetylshikimic acid emerges as a potent anti-platelet agent with a potentially wider therapeutic window due to its limited impact on hemostasis, while monopalmityloxy shikimic acid acts as a broad-spectrum anticoagulant.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the shikimic acid scaffold for enhanced potency and selectivity.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

  • Advanced In Vivo Models: To evaluate efficacy in more complex disease models (e.g., stroke) and to rigorously assess the bleeding risk compared to standard-of-care drugs like aspirin or heparin.

By systematically exploring these avenues, the full therapeutic potential of the shikimic acid scaffold can be unlocked, potentially leading to the development of novel antithrombotic drugs with improved safety profiles.

References

  • Veach, D., Hosking, H., Thompson, K., & Santhakumar, A. B. (2016). Anti-platelet and anti-thrombogenic effects of shikimic acid in sedentary population. Food & Function, 7(9), 3504-3512.

  • Ma, S. C., He, Z. Q., & Wang, G. H. (2000). Inhibitory effects of shikimic acid on platelet aggragation and blood coagulation. Acta Pharmacologica Sinica, 21(8), 743-746.

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research, 4(1), 246-254.

  • Su, J., Wang, Y., Li, R., & Cheng, X. (2018). Shikimic Acid Inhibits Osteoclastogenesis in Vivo and in Vitro by Blocking RANK/TRAF6 Association and Suppressing NF-κB and MAPK Signaling Pathways. Cellular Physiology and Biochemistry, 51(6), 2633-2645.

  • Santhakumar, A. B., Veach, D., Hosking, H., & Thompson, K. (2016). Anti-platelet and anti-thrombogenic effects of shikimic acid in sedentary population. Food & Function, 7(9), 3504-3512.

  • Tang, L., Chen, J., Wu, J., & Hua, D. (2009). Monopalmityloxy shikimic acid: enzymatic synthesis and anticoagulation activity evaluation. Bioprocess and Biosystems Engineering, 32(3), 357-363.

  • Veach, D., Hosking, H., Thompson, K., & Santhakumar, A. B. (2016). Anti-platelet and anti-thrombogenic effects of shikimic acid in sedentary population. Food & Function, 7(9), 3504-3512.

  • Lee, J. H., Ku, S. K., & Baek, J. S. (2009). Anti-platelet and anti-thrombotic effects of triacetylshikimic acid in rats. Journal of Ethnopharmacology, 124(3), 475-480.

  • Wang, J., Zhang, W., Jin, Y., & Wang, W. (2014). Anticoagulant and Antithrombotic Properties in Vitro and in Vivo of a Novel Sulfated Polysaccharide from Marine Green Alga Monostroma nitidum. Marine Drugs, 12(6), 3405-3420.

  • Various Authors. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(9), 2056.

  • Escalante, A., Cervantes, N., Gosset, G., & Bolívar, F. (2016). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Research and Reports in Medicinal Chemistry, 6, 23-34.

  • Kim, S., Choi, J. H., Kim, J. B., Kim, M. Y., & Lee, J. (2015). Antithrombotic Activities of Luteolin In Vitro and In Vivo. Journal of Biochemical and Molecular Toxicology, 29(10), 477-483.

  • Li, K., Mikola, M. R., & Chen, T. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 951651.

  • Gola, B., Ptaszyńska, N., & Szymański, P. (2021). In vivo antithrombotic activity of the tested compounds. ResearchGate.

  • Yoon, Y. I., Lee, H., Kim, Y. S., & Lee, S. H. (2016). Synthesis and in Vitro and in Vivo Anticoagulant and Antiplatelet Activities of Amidino- and Non-Amidinobenzamides. Molecules, 21(11), 1563.

Sources

A Comparative Guide to the Role of Shikimic Acid in Divergent Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Crossroads of Aromatic Compound Biosynthesis

In the intricate metabolic maps of bacteria, archaea, fungi, algae, and plants, the shikimate pathway occupies a position of critical importance.[1][2] This seven-step metabolic route transforms central carbon metabolites—phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P)—into chorismate, the last common precursor for the aromatic amino acids (AAAs): phenylalanine, tyrosine, and tryptophan.[1][3][4] Because this pathway is absent in animals, its components are prime targets for the development of herbicides and antimicrobial agents.[1][2]

Beyond its fundamental role in producing the building blocks of proteins, the shikimate pathway is a gateway to a vast and diverse array of secondary metabolites.[5][6] It is estimated that in plants, as much as 20-30% of all fixed carbon flows through this pathway, highlighting its immense contribution to cellular biochemistry.[5] This guide provides an in-depth comparison of how the central intermediate, shikimic acid, and its downstream product, chorismate, are channeled into distinct and vital biosynthetic routes. We will explore the enzymatic logic, regulatory mechanisms, and metabolic flux that dictate the fate of this crucial precursor, offering insights for researchers in metabolic engineering and drug development.

The Shikimate Pathway: A Core Overview

The conversion of PEP and E4P to chorismate is a highly conserved process involving seven key enzymatic reactions.[1][3][4] The namesake intermediate, shikimate, is produced in the fourth step and subsequently phosphorylated to shikimate-3-phosphate before ultimately yielding chorismate.[1] Chorismate stands at a major metabolic branch point, from which several critical pathways diverge.[1][7]

The molecular architecture of the enzymes catalyzing these steps varies across different life forms. In bacteria like E. coli, the pathway is typically carried out by discrete, monofunctional enzymes.[1] In contrast, fungi and protists have evolved a pentafunctional enzyme, the AROM complex, which catalyzes five consecutive steps of the pathway.[1] Plants exhibit an intermediate organization, featuring a bifunctional enzyme for two of the steps.[1]

Shikimate_Pathway_Overview cluster_input Central Metabolism cluster_shikimate Shikimate Pathway cluster_outputs Downstream Pathways PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHPS E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DAHPS DHQ 3-Dehydroquinate DAHP->DHQ DHQS DHS 3-Dehydroshikimate DHQ->DHS DHQD Shikimate Shikimate DHS->Shikimate SDH S3P Shikimate-3-P Shikimate->S3P SK EPSP EPSP S3P->EPSP EPSPS (Glyphosate Target) Chorismate Chorismate (Major Branch Point) EPSP->Chorismate CS AAA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAA Folates Folates (Vitamin B9) Chorismate->Folates Other Other Secondary Metabolites Chorismate->Other Phenylpropanoids Phenylpropanoids (Flavonoids, Lignin) AAA->Phenylpropanoids

Caption: Overview of the central shikimate pathway leading to the key branch-point metabolite, chorismate.

I. Aromatic Amino Acid (AAA) Biosynthesis: The Primary Flux Recipient

The biosynthesis of tryptophan, phenylalanine, and tyrosine is arguably the most significant fate of chorismate across all organisms possessing the shikimate pathway.[1][2]

Biosynthetic Route & Key Branch Points

From chorismate, the pathway immediately splits:

  • Tryptophan Synthesis: Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, committing the precursor to the tryptophan branch.[1]

  • Phenylalanine and Tyrosine Synthesis: Chorismate mutase converts chorismate to prephenate.[1] In plants, prephenate is then converted to arogenate, which serves as the final branch point for phenylalanine and tyrosine synthesis.[8]

Regulation and Flux Control: A Tightly Guarded Gate

The flow of carbon into the AAA pathway is meticulously regulated to meet cellular demands without wasteful overproduction. The primary control points are:

  • DAHP Synthase (DHS) - The Entry Point: This first enzyme of the shikimate pathway is a major regulatory node.[1]

    • In Microbes: Feedback inhibition is straightforward. E. coli possesses three DHS isoenzymes (AroF, AroG, AroH), which are allosterically inhibited by tyrosine, phenylalanine, and tryptophan, respectively.[6] S. cerevisiae has two isoenzymes inhibited by tyrosine and phenylalanine.[6]

    • In Plants: The regulation is significantly more complex and less direct. The three AAA generally do not inhibit total DHS activity from plant extracts.[8] However, studies on individual Arabidopsis thaliana DHS isoforms (AthDHSs) revealed that AthDHS2 is inhibited by tyrosine and tryptophan.[8] Furthermore, all three isoforms are strongly inhibited by downstream intermediates, including chorismate itself and the phenylpropanoid caffeate.[8] This suggests a more nuanced, multi-layered regulation that senses imbalances across the entire network.

  • Post-Chorismate Enzymes: The enzymes at the chorismate branch point are also subject to allosteric regulation.

    • Anthranilate Synthase is typically feedback-inhibited by tryptophan.[8]

    • Chorismate Mutase can be inhibited by phenylalanine and tyrosine, but activated by tryptophan, creating a mechanism to balance the flux between the two main branches.[8]

II. Phenylpropanoid Pathway: Building Blocks for Structural and Defense Compounds

In plants, a substantial portion of the phenylalanine produced is diverted into the phenylpropanoid pathway. This pathway generates a vast array of secondary metabolites, including flavonoids, lignans, and the structural polymer lignin.[5][9]

Biosynthetic Route

The entry point into this pathway is the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. From cinnamate, a series of hydroxylation, methylation, and ligation reactions generate the precursors for the major classes of phenylpropanoids. For instance, the union of two coniferyl alcohol monomers, derived from this pathway, serves as the foundational step for creating various types of lignans.[10]

Comparative Role of Shikimic Acid

While the shikimate pathway provides the ultimate carbon skeleton via phenylalanine, the regulation and commitment of this precursor are distinct from primary AAA synthesis. The expression and activity of PAL are highly responsive to developmental cues and environmental stresses, such as UV light, wounding, and pathogen attack. This means that under stress conditions, the flux of shikimate-derived carbon through phenylalanine and into the phenylpropanoid pathway can dramatically increase, prioritizing the synthesis of defense compounds and structural reinforcements (lignin) over protein synthesis.[5]

Flux_Comparison cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism (Plants) Shikimate_Pathway Shikimate Pathway AAA Aromatic Amino Acids (Protein Synthesis) Shikimate_Pathway->AAA High basal flux Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine Variable, inducible flux Feedback Feedback Inhibition (by Trp, Phe, Tyr) AAA->Feedback Feedback->Shikimate_Pathway PAL PAL Phenylalanine->PAL Phenylpropanoids Phenylpropanoids (Lignin, Flavonoids, etc.) PAL->Phenylpropanoids Stress Induction by Stress/ Developmental Cues Stress->PAL

Caption: Differential regulation of flux from the shikimate pathway into primary and secondary metabolism.

III. Other Key Biosynthetic Roles

Beyond AAAs and phenylpropanoids, intermediates of the shikimate pathway are siphoned off for other essential molecules.

  • Folate (Vitamin B9) Synthesis: Chorismate is a direct precursor for the synthesis of para-aminobenzoic acid (pABA), a core component of folate. This pathway is essential in microorganisms and plants.

  • Gallic Acid Biosynthesis: Gallic acid, a precursor to hydrolysable tannins and the antioxidant pyrogallol, can be synthesized from 3-dehydroshikimate, an intermediate of the shikimate pathway.[11]

  • Industrial Precursor: Shikimic acid itself is a valuable chiral building block. Most notably, it is the primary starting material for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®).[9][11] This has driven extensive research into the metabolic engineering of microorganisms to overproduce shikimic acid.[6][11]

Quantitative Comparison of Metabolic Flux

The distribution of carbon from the shikimate pathway is highly dynamic and organism-dependent. While precise, universally applicable figures are difficult to establish, metabolic flux analysis provides valuable estimates.

Organism/ConditionPathwayEstimated Carbon Flux (% of total from Shikimate Pathway)Causality & Significance
E. coli (logarithmic growth)Aromatic Amino Acids>90%In rapidly dividing bacteria, the primary demand is for protein synthesis. Flux is tightly regulated by AAA feedback inhibition to match growth rate.
Plant (normal growth)Aromatic Amino Acids~50-70%Supports protein synthesis and provides precursors for essential hormones like auxin (from tryptophan).
Plant (normal growth)Phenylpropanoids (via Phe)~20-30%Constitutive production of structural lignin and pigments. This represents a significant carbon investment even under normal conditions.[5]
Plant (under stress, e.g., UV, pathogen)Phenylpropanoids (via Phe)Can increase to >50%Stress signals induce PAL expression, redirecting flux from primary to secondary metabolism to produce protective flavonoids and reinforce cell walls with lignin.
Engineered E. coli (for shikimate production)Shikimate Accumulation>80%Genetic modifications block the pathway downstream of shikimate (e.g., deleting aroK and aroL genes for shikimate kinase) and enhance upstream flux, turning the cell into a factory for the desired intermediate.[11]

Experimental Protocols

Protocol 1: Quantification of Shikimic Acid by RP-HPLC

Principle: This protocol describes the quantification of shikimic acid from a plant or microbial extract using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is based on the differential partitioning of shikimic acid between the polar mobile phase and the nonpolar stationary phase.

Causality of Choices:

  • RP-C18 Column: A C18 column is a standard choice for separating small polar organic molecules like shikimic acid.

  • Acidified Mobile Phase (e.g., 0.1% Phosphoric Acid): The low pH ensures that the carboxylic acid group of shikimic acid is fully protonated (-COOH), making it less polar and allowing for better retention and sharper peak shape on the reversed-phase column.

  • UV Detection at ~210-215 nm: Shikimic acid has a chromophore (the conjugated double bond in the cyclohexene ring) that absorbs UV light in this range, enabling sensitive detection.

Methodology:

  • Sample Preparation:

    • For microbial cultures, pellet cells by centrifugation, wash with saline, and lyse using sonication or bead beating in a suitable buffer. Centrifuge to remove debris.

    • For plant tissue, freeze in liquid nitrogen, grind to a fine powder, and extract with an 80% methanol solution. Vortex thoroughly and centrifuge to pellet solids.

    • Filter the resulting supernatant through a 0.22 µm syringe filter to remove particulates that could damage the HPLC system.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 0.1% (v/v) phosphoric acid in HPLC-grade water.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 212 nm.

    • Injection Volume: 10 µL.

  • Quantification (Self-Validation):

    • Prepare a standard curve by injecting known concentrations of a pure shikimic acid standard (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Plot the peak area against concentration. The linearity of this curve (R² > 0.995) validates the assay's accuracy within that range.

    • Run a blank (mobile phase) injection to ensure no system contamination.

    • Spike a known amount of shikimic acid standard into a sample matrix and calculate the recovery. Good recovery (e.g., 95-105%) confirms the absence of matrix effects.

    • Calculate the concentration in the unknown sample by interpolating its peak area from the standard curve.

Protocol 2: Assay for EPSP Synthase Activity and Inhibition

Principle: This spectrophotometric assay measures the activity of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the target of the herbicide glyphosate. The enzyme catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form EPSP and inorganic phosphate (Pi). The rate of Pi release is measured using a colorimetric method (e.g., Malachite Green assay).

Causality of Choices:

  • Coupled Assay: Directly measuring EPSP is difficult. Measuring the release of inorganic phosphate provides a sensitive and convenient proxy for enzyme activity.

  • Malachite Green Reagent: This dye forms a stable, colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620-660 nm. The high extinction coefficient of the complex allows for sensitive detection of Pi.

  • Inclusion of Glyphosate: To confirm the identity of the enzyme and to study its inhibition, parallel reactions are run with glyphosate, a potent competitive inhibitor of EPSP synthase. A significant reduction in Pi release in the presence of glyphosate validates that the measured activity is from the target enzyme.[1]

Methodology:

  • Reagent Preparation:

    • Enzyme Source: Purified recombinant EPSP synthase or a clarified cell lysate from an organism expressing the enzyme.

    • Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM MgCl₂, 10% glycerol.

    • Substrates: Prepare stock solutions of S3P (e.g., 50 mM) and PEP (e.g., 50 mM) in assay buffer.

    • Inhibitor: Prepare a stock solution of glyphosate (e.g., 100 mM) in assay buffer.

    • Malachite Green Reagent: Prepare as per manufacturer's instructions (typically contains malachite green, ammonium molybdate, and a stabilizing agent).

  • Assay Procedure:

    • Set up reactions in a 96-well microplate. For each sample, prepare at least two wells: a control and an inhibited reaction.

    • Control Well: Add 50 µL of Assay Buffer, 10 µL of S3P, 10 µL of PEP, and 20 µL of enzyme solution.

    • Inhibited Well: Add 40 µL of Assay Buffer, 10 µL of glyphosate stock, 10 µL of S3P, 10 µL of PEP, and 20 µL of enzyme solution.

    • Include a "no enzyme" control to measure non-enzymatic phosphate background.

    • Incubate the plate at 37 °C for 20 minutes.

  • Detection and Validation:

    • Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15 minutes.

    • Read the absorbance at 650 nm using a microplate reader.

    • Validation: A valid assay will show a significant absorbance signal in the control well relative to the "no enzyme" blank. The signal in the "inhibited" well should be dramatically reduced, confirming the activity is from glyphosate-sensitive EPSP synthase.

    • Create a phosphate standard curve using known concentrations of KH₂PO₄ to convert absorbance values into the amount of Pi released.

    • Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

Conclusion: A Pathway of Versatility and Opportunity

The shikimate pathway is a masterpiece of metabolic efficiency, providing the precursors for both essential primary metabolites and a vast arsenal of specialized molecules. The role of its central intermediates is not static; it is dynamically regulated by complex feedback loops and transcriptional controls that allow organisms to respond to their internal needs and external environment. For researchers and drug development professionals, understanding the comparative enzymology, regulation, and flux distribution of these divergent pathways is paramount. Whether the goal is to engineer a microbe for the sustainable production of a valuable chemical like shikimic acid, to discover new herbicides that exploit the pathway's unique biochemistry, or to harness the medicinal power of plant-derived phenylpropanoids, the journey almost invariably begins at this central metabolic crossroads.

References

  • Richards, J., & Croteau, R. (Year). The shikimate pathway: gateway to metabolic diversity. Journal of Biological Chemistry. [Link]

  • Tohge, T., Watanabe, M., Hoefgen, R., & Fernie, A. R. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science. [Link]

  • Khan, S., & Boehr, D. D. (2024). The shikimate pathway: gateway to metabolic diversity. ResearchGate. [Link]

  • Bozhkov, A. I., & Klyuchko, S. V. (2014). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology. [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. [Link]

  • He, Z., Zhang, Y., & Jiang, Y. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Molecules. [Link]

  • Yoo, H., & Maeda, H. A. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Cell. [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. [Link]

  • Wikipedia contributors. (2024). Shikimic acid. Wikipedia. [Link]

  • Averesch, N. J. H., & Kayser, O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wikipedia contributors. (2024). Shikimate pathway. Wikipedia. [Link]

  • (n.d.). Biosynthetic pathway of lignans via shikimic acid. ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Shikimic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In our work, precision and safety are paramount. Shikimic acid, a key building block in pharmaceutical synthesis, is a compound we frequently encounter. While it may seem benign, a deep dive into its safety profile reveals inconsistencies across supplier data. This guide is crafted to navigate these ambiguities, establishing a robust, safety-first protocol for its handling. Our objective is not merely to comply with regulations but to cultivate a culture of proactive safety, ensuring that our innovative work is built on a foundation of uncompromised well-being.

Hazard Assessment: A Case for Proactive Caution

A review of Safety Data Sheets (SDS) from various suppliers presents a mixed hazard profile for Shikimic acid. While some sources do not classify it as hazardous under GHS or OSHA standards, others identify it as a significant skin and eye irritant.[1][2][3] Given this variability, the only scientifically sound approach is to adopt the most conservative assessment. We will proceed with the assumption that Shikimic acid is, at a minimum, a Category 2 skin irritant and a Category 1 or 2A eye irritant/damaging agent.[4][5] This stance ensures the highest level of protection for all personnel, regardless of the batch or supplier.

The primary physical risk associated with Shikimic acid is its form as a fine, light powder.[1] This characteristic makes it prone to becoming airborne, creating both inhalation and contamination hazards. Furthermore, its hygroscopic nature requires specific storage conditions to maintain its integrity.[1]

Hazard ClassificationSource 1: Fisher Scientific[1]Source 2: CPAchem[4]Source 3: TCI ChemicalsSource 4: Biosynth[5]Our Adopted Protocol
Skin Irritation Not ClassifiedCategory 2Category 2Category 2Assume Category 2 Irritant
Eye Irritation Not ClassifiedCategory 2Category 2ACategory 1Assume Serious Eye Irritant/Damage
GHS Signal Word None RequiredWarningWarningDangerDanger

This table codifies our commitment to safety. By treating Shikimic acid with the caution merited by its most stringent classifications, we eliminate ambiguity and protect our teams from potential harm.

Core PPE Protocols: A Multi-Layered Defense

Based on our conservative hazard assessment, the following PPE is mandatory for all personnel handling Shikimic acid. The specific level of protection is dictated by the scale and nature of the operation.

OperationEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing <10g in ventilated area Chemical safety goggles (ANSI Z87.1 / EN166)Nitrile glovesStandard lab coatRecommended: N95/FFP2 dust mask
Weighing >10g or if dust is likely Chemical safety goggles and face shieldNitrile glovesStandard lab coatRequired: Particulate respirator (e.g., P1/P2 filter)
Preparing Solutions Chemical safety gogglesNitrile glovesStandard lab coatNot required if performed in a fume hood
Bulk Transfers / Large-Scale Work Chemical safety goggles and face shieldNitrile glovesChemical-resistant apron over lab coatRequired: Particulate respirator

Causality of Choices:

  • Eye Protection : Because several sources indicate serious eye irritation or damage, standard safety glasses are insufficient.[4][5] Chemical safety goggles provide a full seal, protecting against airborne particulates. A face shield is added during bulk transfers to protect against larger splashes or puffs of powder.

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact with the solid or its solutions. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.

  • Respiratory Protection : The primary risk is inhaling the fine powder.[6] While engineering controls like a fume hood are the first line of defense, a dust mask or respirator is a necessary secondary precaution, especially when the risk of aerosolization is high.[2][7][8]

Operational Plan: From Preparation to Disposal

A safe outcome is determined before the first grain of powder is weighed. The following workflow provides a step-by-step methodology for safe handling.

Workflow for Safe Handling of Solid Shikimic Acid

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase Prep_Area Designate & Clean Work Area (Fume Hood Preferred) Verify_Eng Verify Engineering Controls (e.g., Fume Hood Airflow) Prep_Area->Verify_Eng Don_PPE Don Required PPE (Goggles, Coat, Gloves) Verify_Eng->Don_PPE Weigh Weigh Shikimic Acid (Minimize Dust Generation) Don_PPE->Weigh Transfer Carefully Transfer to Vessel Weigh->Transfer Dissolve Add Solid to Solvent (Not Vice-Versa) Transfer->Dissolve Clean_Tools Decontaminate Tools & Glassware Dissolve->Clean_Tools Wipe_Surface Wipe Down Work Surface Clean_Tools->Wipe_Surface Doff_PPE Doff PPE Correctly Wipe_Surface->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Seg_Waste Segregate Waste (Contaminated PPE, etc.) Wash_Hands->Seg_Waste Dispose Dispose of Waste per Institutional & Local Guidelines Seg_Waste->Dispose G Decon_Tools Decontaminate Reusable Equipment (Glassware, Spatulas) with Water/Detergent Decon_Area Clean Work Surface Decon_Tools->Decon_Area Doff_Gloves Remove Gloves using Proper Technique Decon_Area->Doff_Gloves Doff_Goggles Remove Goggles/Face Shield Doff_Gloves->Doff_Goggles Waste_PPE Place Contaminated PPE in Designated Waste Bin Doff_Gloves->Waste_PPE Doff_Coat Remove Lab Coat Doff_Goggles->Doff_Coat Wash_Hands Wash Hands Thoroughly Doff_Coat->Wash_Hands Consult_Regs Consult Local & Institutional Waste Regulations Waste_PPE->Consult_Regs Waste_Chem Collect Unused Chemical & Spill Cleanup Material Waste_Chem->Consult_Regs Dispose Dispose of Sealed Waste Containers via EHS Consult_Regs->Dispose

Caption: Post-Handling Decontamination and Disposal Workflow.

Disposal Plan:

  • Waste Classification: Chemical waste generators must consult local, regional, and national regulations to determine if Shikimic acid waste is classified as hazardous. [1]In general, it is not listed as a hazardous waste, but contaminated materials may be.

  • Containers: Use clearly labeled, sealed containers for all waste streams (solid waste, contaminated PPE, etc.).

  • Do Not: Do not dispose of Shikimic acid down the drain or in regular trash. [2][3][4]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. [1]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention.
Skin Contact Take off contaminated clothing immediately. [2]Wash off with plenty of water and soap for at least 15 minutes. [1][5]If skin irritation occurs, get medical advice/attention. [4]
Inhalation Remove to fresh air. [1][2]If breathing is difficult, provide oxygen. Get medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. [1]Do NOT induce vomiting. Get medical attention if you feel unwell. [2]

By adhering to these protocols, we ensure that our pursuit of scientific advancement does not come at the cost of personal safety. Treat every chemical with respect, understand its risks, and always err on the side of caution.

References

  • Title: Safety Data Sheet: Shikimic acid Source: Carl ROTH URL: [Link]

  • Title: Safety data sheet - Shikimic Acid Source: CPAchem URL: [Link]

  • Title: Safety Data Sheet - Shikimic Acid Source: MP Biomedicals URL: [Link]

  • Title: Safety Data Sheet: Shikimic acid Source: Carl ROTH URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shikimic acid
Reactant of Route 2
Shikimic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.